molecular formula C9H13N3 B109604 1-Pyridin-3-yl-piperazine CAS No. 67980-77-2

1-Pyridin-3-yl-piperazine

Katalognummer: B109604
CAS-Nummer: 67980-77-2
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: DNDJHEWLYGJJCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-Pyridin-3-yl-piperazine is a privileged chemical scaffold in modern medicinal chemistry, serving as a critical building block for the development of novel therapeutic agents. Its significant research value lies in its versatile application across multiple drug discovery domains, particularly in the design of multitargeting ligands and bisubstrate inhibitors. In oncology research, this compound provides the essential structural framework for novel piperazin-1-yl(pyridinyl)methanone derivatives that function as potent bisubstrate inhibitors of human nicotinamide N-methyltransferase (hNNMT), an enzyme implicated in tumorigenesis . The pyridine core is designed to bind the nicotinamide site, making it a valuable tool for investigating metabolic dysregulation in cancers. In neurological research, the structural motif of a basic amine, like the piperazine in this compound, is a recognized pharmacophore for targeting histamine H3 and sigma-1 receptors . This dual-targeting capability is a promising strategy for developing new treatments for pain and central nervous system (CNS) disorders, as modulating these receptor systems can influence neurotransmitter release and provide antinociceptive effects. Furthermore, the piperazine scaffold is integral to antiviral discovery, exemplified by its use as a core structure in non-covalent, non-peptidic inhibitors of the SARS-CoV-2 main protease (Mpro) . The piperazine ring contributes to favorable drug-like properties and metabolic stability in these investigational compounds. This product is intended for research purposes as a synthetic intermediate and pharmacophore model in these and other exploratory studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-pyridin-3-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-2-9(8-11-3-1)12-6-4-10-5-7-12/h1-3,8,10H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDJHEWLYGJJCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331321
Record name 1-Pyridin-3-yl-piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67980-77-2
Record name 1-Pyridin-3-yl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331321
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Record name 1-(pyridin-3-yl)piperazine
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Pyridin-3-yl-piperazine: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring system is a ubiquitous and privileged scaffold in medicinal chemistry, integral to the structure of a multitude of approved therapeutic agents.[1][2] Its unique physicochemical properties, including its diprotic basic nature and ability to participate in hydrogen bonding, make it a valuable component for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] Among the various substituted piperazines, 1-Pyridin-3-yl-piperazine stands out as a key building block in the synthesis of a diverse array of biologically active molecules, particularly in the realm of central nervous system (CNS) disorders.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and pharmacological significance of this compound, offering insights for its effective utilization in drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, also known as 1-(3-Pyridyl)piperazine, possesses a molecular structure where a piperazine ring is attached to the 3-position of a pyridine ring. This arrangement imparts a unique combination of aromatic and aliphatic characteristics to the molecule.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below:

PropertyValueReference(s)
Molecular Formula C₉H₁₃N₃[5]
Molecular Weight 163.22 g/mol [5]
CAS Number 67980-77-2[5]
Appearance Solid[6]
Melting Point 48 to 52 °C[6]
Relative Density 1.081[6]
pKa (basic) ~8.9 (for piperazine nitrogen)[7]
Solubility Soluble in water and common organic solvents.[1]

Spectroscopic Analysis

The structural elucidation of this compound and its derivatives relies heavily on various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for both the pyridine and piperazine protons. The protons on the piperazine ring typically appear as multiplets in the upfield region (δ 2.5-3.5 ppm). The protons on the pyridine ring will be in the downfield aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by the substitution pattern. For instance, in related N,N'-substituted piperazines, the piperazine protons often appear as broad singlets or multiplets due to conformational exchange.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure. The piperazine carbons are expected to resonate in the aliphatic region (δ 40-55 ppm). The pyridine carbons will appear in the aromatic region (δ 120-150 ppm). The carbon attached to the piperazine nitrogen will be shifted downfield compared to the other pyridine carbons.[2][3][9]

FT-IR Spectroscopy: The infrared spectrum of this compound will exhibit characteristic absorption bands. These include N-H stretching vibrations for the secondary amine in the piperazine ring (around 3200-3400 cm⁻¹), C-H stretching vibrations for both the aromatic and aliphatic portions (around 2800-3100 cm⁻¹), C=C and C=N stretching vibrations from the pyridine ring (around 1400-1600 cm⁻¹), and C-N stretching vibrations (around 1100-1300 cm⁻¹).[10][11]

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 163.22). Fragmentation patterns will likely involve cleavage of the piperazine ring and the bond connecting the two ring systems.[7][8]

Synthesis and Reactivity

The synthesis of 1-arylpiperazines, including this compound, is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction.[12][13] This typically involves the reaction of a halo-substituted pyridine with an excess of piperazine. The reactivity of the halopyridine is influenced by the nature of the halogen (F > Cl > Br > I) and the presence of electron-withdrawing groups on the pyridine ring.[13]

Synthesis_of_1_Pyridin_3_yl_piperazine 3-Halopyridine 3-Halopyridine This compound This compound 3-Halopyridine->this compound Piperazine, Base, Heat Piperazine Piperazine

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of 1-(3-Pyridyl)piperazine

This protocol is a representative example based on established methods for the synthesis of similar arylpiperazines.[14][15]

Materials:

  • 3-Bromopyridine

  • Piperazine (anhydrous)

  • Toluene

  • Sodium tert-butoxide

  • Palladium(II) acetate

  • 2-(Dicyclohexylphosphino)biphenyl

  • Sodium hydroxide solution (1 M)

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromopyridine (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and 2-(dicyclohexylphosphino)biphenyl (0.04 eq).

  • Add anhydrous toluene to the flask and stir the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford 1-(3-pyridyl)piperazine.

Reactivity and Stability:

The reactivity of this compound is primarily centered around the two nitrogen atoms of the piperazine ring. The secondary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce a wide variety of substituents.[12] The pyridine nitrogen is basic and can be protonated or quaternized. The stability of pyridylpiperazines can be influenced by storage conditions, with some derivatives showing degradation over time, especially at room temperature.[6][16]

Pharmacological Significance and Applications in Drug Discovery

The this compound scaffold is a key component in a number of pharmacologically active compounds, demonstrating a broad range of biological activities.[4][17][18] Its derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and CNS-active agents.[4][19]

Central Nervous System (CNS) Applications:

Many derivatives of pyridinylpiperazine exhibit significant activity at various CNS receptors, including serotonin and dopamine receptors. This has led to their development as antipsychotics, antidepressants, and anxiolytics.[1][20] For example, the antidepressant Mirtazapine, while not directly synthesized from this compound in most commercial routes, contains a related structural motif and highlights the importance of the pyridinylpiperazine pharmacophore.[17][21]

Antimicrobial and Anticancer Activity:

The piperazine moiety is a common feature in many antimicrobial and anticancer agents.[20] Derivatives of this compound have been synthesized and evaluated for their urease inhibitory activity, which is relevant for the treatment of infections caused by urease-producing bacteria.[15] Furthermore, pyridylpiperazine-based compounds have been identified as allosteric inhibitors of multidrug efflux pumps in bacteria, offering a potential strategy to combat antibiotic resistance.[5][22]

Pharmacological_Applications This compound This compound CNS Disorders CNS Disorders This compound->CNS Disorders Derivatization Infectious Diseases Infectious Diseases This compound->Infectious Diseases Derivatization Oncology Oncology This compound->Oncology Derivatization Antidepressants Antidepressants CNS Disorders->Antidepressants Antipsychotics Antipsychotics CNS Disorders->Antipsychotics Anxiolytics Anxiolytics CNS Disorders->Anxiolytics Antibacterial Antibacterial Infectious Diseases->Antibacterial Antifungal Antifungal Infectious Diseases->Antifungal Kinase Inhibitors Kinase Inhibitors Oncology->Kinase Inhibitors

Caption: Pharmacological applications of this compound derivatives.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of a wide range of pharmacologically active compounds. Its favorable physicochemical properties and synthetic accessibility make it a cornerstone in modern drug discovery. A thorough understanding of its chemical properties, structure, and reactivity is essential for medicinal chemists and drug development professionals seeking to leverage this important scaffold in the design and synthesis of novel therapeutic agents. The continued exploration of derivatives based on this core structure holds significant promise for the development of new and effective treatments for a variety of diseases.

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Sources

physicochemical characteristics of 1-(3-pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(3-Pyridyl)piperazine

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the pyridinylpiperazine moiety is a "privileged structure," frequently appearing in centrally active compounds due to its unique combination of structural and electronic features. 1-(3-Pyridyl)piperazine, a key representative of this class, serves as a vital synthon and a core component in numerous development programs.[1][2]

This technical guide offers a comprehensive exploration of the core physicochemical characteristics of 1-(3-Pyridyl)piperazine. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a molecule's behavior in biological systems.[3] Properties such as acidity (pKa), lipophilicity (logP), and solubility are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its journey from a laboratory curiosity to a clinical candidate.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, providing both foundational data and the experimental context necessary for its effective application.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 1-(3-Pyridyl)piperazine is an aromatic heterocycle composed of a pyridine ring linked at the 3-position to a piperazine ring.

Chemical Structure:

Caption: 2D Structure of 1-(3-pyridyl)piperazine.

The key identification parameters for 1-(3-pyridyl)piperazine are summarized below.

IdentifierValueSource(s)
IUPAC Name 1-pyridin-3-ylpiperazine[6][7]
CAS Number 67980-77-2[6][7][8]
Molecular Formula C₉H₁₃N₃[6][7][8]
Molecular Weight 163.22 g/mol [7][8]
Canonical SMILES C1CN(CCN1)C2=CN=CC=C2[7]
InChI Key DNDJHEWLYGJJCY-UHFFFAOYSA-N[6][7][9]

Core Physicochemical Properties: A Quantitative Overview

The utility of a molecule in drug development is profoundly influenced by its intrinsic physicochemical properties. These parameters govern how the molecule interacts with both aqueous and lipid environments, which is central to its pharmacokinetic and pharmacodynamic behavior.[10][11]

PropertyValue / DescriptionSignificance in Drug DevelopmentSource(s)
Physical State Off-white to light yellow solid powder.Affects handling, formulation, and dissolution.[6][8][9]
Melting Point 48 - 52 °CIndicator of purity and lattice energy; influences solubility.[6][8]
Boiling Point 314.4 ± 22.0 °C (Predicted)Relevant for purification and stability under thermal stress.[8]
pKa 8.70 ± 0.10 (Predicted)Determines ionization state at physiological pH, impacting solubility, permeability, and target binding.[8]
logP (XLogP3) 0.3Measures lipophilicity; key for predicting membrane permeability and absorption.[7]
Aqueous Solubility Not experimentally reported, but predicted to be high.Essential for absorption and formulation; low solubility is a major hurdle in development.[12]
Acidity and Basicity (pKa)

1-(3-Pyridyl)piperazine possesses three basic nitrogen atoms: one on the pyridine ring and two within the piperazine ring. The pKa is the pH at which a functional group is 50% ionized. The predicted pKa of 8.70 likely corresponds to the protonation of the more basic secondary amine on the piperazine ring.[8] For context, the parent piperazine molecule has two distinct experimental pKa values of 9.73 and 5.35, while the related isomer 1-(2-pyridyl)piperazine has an experimental pKa of 8.9.[13][14]

Causality and Significance: At physiological pH (~7.4), a significant fraction of 1-(3-pyridyl)piperazine molecules will exist in their protonated, cationic form. This ionization is a double-edged sword:

  • Enhanced Aqueous Solubility: The charged form interacts favorably with water, boosting solubility, which is crucial for dissolution and systemic exposure.[11]

  • Reduced Membrane Permeability: The positive charge hinders passive diffusion across lipid bilayer membranes, such as the intestinal wall or the blood-brain barrier. This can limit oral bioavailability and CNS penetration.

Therefore, the pKa value is a critical parameter for predicting a compound's behavior in different biological compartments.

Lipophilicity (logP and logD)

Lipophilicity, the "greasiness" of a molecule, is quantified by the partition coefficient (logP), which measures its distribution between an immiscible organic solvent (n-octanol) and water. The computed XLogP3 value for 1-(3-pyridyl)piperazine is 0.3, indicating a relatively hydrophilic nature.[7]

Causality and Significance: For an ionizable molecule like this, the distribution coefficient (logD) is often more biologically relevant than logP. LogD measures the partitioning of all species (ionized and neutral) at a specific pH. Given its pKa of 8.7, the logD at pH 7.4 will be significantly lower (more hydrophilic) than its logP value.

  • Low Lipophilicity (logP < 1): This generally correlates with good aqueous solubility and lower risk of non-specific binding or toxicity associated with highly lipophilic drugs.[10] However, it may also indicate challenges with passive membrane permeability, a key step in oral drug absorption.[11] The balance between solubility and lipophilicity is a central challenge in medicinal chemistry.[11]

Aqueous Solubility

Causality and Significance: A drug must dissolve to be absorbed. Poor aqueous solubility is a leading cause of attrition in drug development.[4] The anticipated good solubility of 1-(3-pyridyl)piperazine makes it an attractive starting point for oral drug candidates, though this must be balanced against its potential permeability limitations.

Experimental Determination of Physicochemical Properties

While computational predictions are valuable for initial screening, experimental verification is non-negotiable for accurate drug development. The following section outlines standard, self-validating protocols for determining the key physicochemical parameters.

Physicochemical_Workflow cluster_synthesis Material Acquisition cluster_profiling Physicochemical Profiling cluster_analysis Data Integration & Modeling Compound 1-(3-pyridyl)piperazine (Purity & Identity Confirmed) pKa pKa Determination (Potentiometric Titration) Compound->pKa Determines ionization Sol Solubility Assay (Shake-Flask, pH 7.4) Compound->Sol LogD logD Measurement (Shake-Flask or HPLC) Compound->LogD pKa->Sol Influences pKa->LogD Influences ADME In Silico ADME Prediction pKa->ADME Sol->ADME LogD->ADME SAR Structure-Activity Relationship (SAR) ADME->SAR

Caption: Experimental workflow for physicochemical characterization.

Protocol 1: pKa Determination by Potentiometric Titration

This method directly measures the pH changes of a solution of the compound upon the addition of a titrant, allowing for the empirical determination of the pKa value(s).

Methodology:

  • Preparation: Accurately weigh ~10-20 mg of 1-(3-pyridyl)piperazine and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

  • Initial pH: Place the solution in a jacketed beaker maintained at 25 °C and measure the initial pH using a calibrated pH meter.

  • Titration: Add small, precise aliquots (e.g., 0.05 mL) of a standardized strong acid (e.g., 0.1 M HCl) to the solution with constant stirring.

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

  • Endpoint: Continue the titration well past the equivalence point(s), identified by sharp changes in pH.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For more accuracy, a derivative plot (ΔpH/ΔV vs. V) can be used to precisely identify the equivalence point(s).

Protocol 2: LogD Determination by the Shake-Flask Method (pH 7.4)

This is the gold-standard method for measuring the distribution of a compound between an aqueous and an organic phase at a specific pH.

Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, conversely, pre-saturate n-octanol with the pH 7.4 buffer by mixing them vigorously and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of 1-(3-pyridyl)piperazine in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning: Add a small volume of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer (e.g., 1:1 v/v). The final concentration should be such that it is well below the solubility limit in either phase.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a validated analytical method, such as HPLC-UV.[15]

  • Calculation: The logD is calculated as: logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Synthesis and Analytical Control

The reliability of any physicochemical data hinges on the purity and confirmed identity of the starting material.

Synthetic Route

1-(3-Pyridyl)piperazine is commonly synthesized via a nucleophilic aromatic substitution (SₙAr) reaction. This typically involves reacting a 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) with an excess of piperazine. The excess piperazine acts as both the nucleophile and the base to neutralize the hydrogen halide byproduct.[16]

Synthesis_Scheme Reactants 3-Bromopyridine + Piperazine (excess) Conditions Heat (e.g., Reflux in solvent) Reactants->Conditions Product 1-(3-Pyridyl)piperazine + Piperazine HBr Conditions->Product

Caption: A common synthetic pathway to 1-(3-pyridyl)piperazine.

Analytical Characterization

Purity and identity should be rigorously confirmed using a suite of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Used to determine purity by separating the main compound from any impurities or starting materials. A typical method would use a C18 reversed-phase column with a mobile phase of acetonitrile and water (containing a modifier like formic acid or diethylamine).[15]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) would show a prominent protonated molecular ion [M+H]⁺ at m/z 164.1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by analyzing the chemical environment of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Conclusion: An Integrated Perspective for Drug Development

1-(3-Pyridyl)piperazine presents a physicochemical profile of significant interest to the drug discovery scientist. Its key characteristics—a basic pKa leading to significant ionization at physiological pH, low lipophilicity, and likely good aqueous solubility—define its potential role and challenges. This profile suggests that while the scaffold is an excellent starting point for achieving good systemic exposure via soluble formulations, medicinal chemistry efforts may need to focus on modulating its properties to enhance membrane permeability for oral absorption or blood-brain barrier penetration. The strategies to achieve this might include reducing the basicity of the piperazine nitrogen or adding specific functional groups to increase lipophilicity in a controlled manner.[17]

Ultimately, this guide underscores a core principle of modern drug discovery: a molecule's success is written in its physicochemical code. By thoroughly understanding, and more importantly, experimentally verifying these properties, researchers can make more informed decisions, accelerating the design of safer and more effective medicines.

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Sources

A Comprehensive Technical Guide to 1-Pyridin-3-yl-piperazine: Synthesis, Applications, and Properties

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth examination of 1-Pyridin-3-yl-piperazine, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. We will explore its fundamental chemical properties, outline a robust synthetic protocol, and discuss its critical role as a versatile intermediate in the creation of various therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a key building block characterized by the fusion of a pyridine ring and a piperazine ring. This unique structural arrangement imparts specific physicochemical properties that make it a valuable scaffold in medicinal chemistry.

Core Identification:

IdentifierValueSource
CAS Number 67980-77-2[1][2][3]
Molecular Formula C₉H₁₃N₃[1][2][4]
Molecular Weight 163.22 g/mol [1][4]
IUPAC Name 1-(pyridin-3-yl)piperazine[2][4]

Synonyms:

The compound is known by several names in scientific literature and commercial catalogs.[1][2][3][4] A comprehensive list of synonyms is provided below:

  • 1-(3-Pyridyl)piperazine

  • 3-Pyridylpiperazine

  • 1-(3-Pyridinyl)-piperazine

  • N-(3-Pyridyl)piperazine

  • 3-(Piperazin-1-yl)pyridine

  • PIPERAZINE, 1-(3-PYRIDINYL)-

Physicochemical Data:

Quantitative properties are crucial for experimental design, including solubility and reaction condition selection.

PropertyValueSource
Appearance Solid / Crystal[2][3]
Melting Point 48-52 °C[2][3]
Boiling Point 314.4 ± 22.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
pKa (Acidity Coeff.) 8.70 ± 0.10 (Predicted)[3]
Flash Point 143.9 ± 22.3 °C[3]

The compound is also available in salt forms, such as the hydrochloride (HCl) and dihydrochloride, which exhibit different CAS numbers and physical properties.[5]

Synthesis of this compound

The synthesis of arylpiperazines, including this compound, is most commonly achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is efficient and widely utilized in industrial and laboratory settings. The core principle involves the displacement of a leaving group (typically a halide) from the pyridine ring by the nucleophilic secondary amine of piperazine.

A common precursor for this synthesis is a halopyridine, such as 3-bromopyridine or 3-chloropyridine. The choice of starting material can influence reaction conditions and yield. An analogous, well-documented procedure involves reacting 5-bromo-2-nitropyridine with piperazine, followed by reduction of the nitro group.[6] This highlights the general applicability of the SₙAr approach on the pyridine scaffold.

Synthesis_Workflow SM Starting Materials: 3-Halopyridine & Piperazine Reaction SₙAr Reaction (Solvent, Base, Heat) SM->Reaction Step 1: Coupling Workup Aqueous Work-up & Extraction Reaction->Workup Step 2: Isolation Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Step 3: Purification Product Final Product: This compound Purification->Product Step 4: Final Compound Applications_Diagram Core This compound (Key Intermediate) Antipsychotics Antipsychotics Core->Antipsychotics Derivatization Antidepressants Antidepressants Core->Antidepressants Derivatization Antihistamines Antihistamines Core->Antihistamines Derivatization Other Other CNS Agents & Research Probes Core->Other Derivatization

Sources

The Pyridinylpiperazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Structure

The pyridinylpiperazine scaffold, a heterocyclic motif featuring a pyridine ring linked to a piperazine moiety, stands as a cornerstone in medicinal chemistry.[1][2] Its prevalence in a wide array of biologically active compounds underscores its status as a "privileged structure."[2][3] This is attributed to its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, which allow for favorable interactions with a multitude of biological targets.[2][4] The two nitrogen atoms within the piperazine ring serve as key points for hydrogen bonding, enhancing interactions with receptors and improving bioavailability.[4] This guide delves into the diverse biological activities of pyridinylpiperazine core structures, exploring their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

I. Central Nervous System (CNS) Activity: Modulating Neurotransmission

Pyridinylpiperazine derivatives have demonstrated significant activity within the central nervous system, primarily by interacting with key neurotransmitter receptors.[5][6] This has led to the development of drugs for a range of neurological and psychiatric disorders.[6][7]

Anxiolytic and Antidepressant Effects: Targeting Serotonin Receptors

A prominent class of pyridinylpiperazine derivatives, particularly the pyrimidinylpiperazine analogues, exhibits potent anxiolytic and antidepressant properties through their interaction with serotonin (5-HT) receptors.[8] Compounds like buspirone and its metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), act as partial agonists at the 5-HT1A receptor.[9][10] This agonism is believed to be a key mechanism behind their anxiolytic effects.[8][10]

Signaling Pathway: 5-HT1A Receptor Agonism

Caption: Agonism of pyridinylpiperazine derivatives at the 5-HT1A receptor.

α2-Adrenergic Receptor Antagonism

Certain pyridinylpiperazine derivatives are potent and selective antagonists of the α2-adrenergic receptor.[11][12] This antagonism can lead to an increase in the release of norepinephrine, a neurotransmitter involved in mood and arousal. For instance, 1-(3-fluoro-2-pyridinyl)piperazine has demonstrated greater potency in displacing [3H]clonidine (an α2-agonist) from its binding sites than reference antagonists like yohimbine.[11]

II. Antimicrobial Activity: A Broad Spectrum of Action

The pyridinylpiperazine core is a versatile scaffold for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[13][14] Derivatives have shown efficacy against a range of bacteria and fungi.[15]

Antibacterial Agents

Pyridinylpiperazine derivatives have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][16] For example, novel N-alkyl and N-aryl derivatives of 1-benzhydryl piperizine have been synthesized and shown to possess in vitro antimicrobial activity.[13] Furthermore, pyridinyl sulfonyl piperazine derivatives have been designed as potent inhibitors of LpxH, an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria, demonstrating significant antibiotic activity against Enterobacterales like E. coli and K. pneumoniae.[17]

CompoundTarget OrganismActivity (MIC in µg/mL)Reference
JH-LPH-106E. coli 259220.63[17]
JH-LPH-106K. pneumoniae 100310.04[17]
JH-LPH-107E. coli 259220.31[17]
JH-LPH-107K. pneumoniae 100310.04[17]
Urease Inhibition

Urease is a crucial enzyme for the survival of various pathogens, including Helicobacter pylori, the primary cause of gastric ulcers.[18] Pyridinylpiperazine derivatives have emerged as potent urease inhibitors.[18] In one study, derivatives of 1-(3-nitropyridin-2-yl)piperazine were synthesized and evaluated, with some compounds exhibiting significantly lower IC50 values than the standard inhibitor, thiourea.[18]

CompoundUrease Inhibition (IC50 in µM)Reference
5b2.0 ± 0.73[18]
7e2.24 ± 1.63[18]
Thiourea (Standard)23.2 ± 11.0[18]

Experimental Workflow: In Vitro Urease Inhibition Assay

Urease_Inhibition_Assay cluster_Preparation Assay Preparation cluster_Incubation Incubation cluster_Detection Detection of Ammonia Production cluster_Analysis Data Analysis Test_Compounds Prepare stock solutions of pyridinylpiperazine derivatives Reaction_Mixture Mix test compound/standard, urease solution, and buffer Test_Compounds->Reaction_Mixture Urease_Solution Prepare Jack bean urease solution in phosphate buffer Urease_Solution->Reaction_Mixture Urea_Solution Prepare urea solution Standard Prepare thiourea solution (positive control) Standard->Reaction_Mixture Pre_incubation Pre-incubate at 37°C Reaction_Mixture->Pre_incubation Add_Urea Add urea solution to initiate reaction Pre_incubation->Add_Urea Incubation Incubate at 37°C Add_Urea->Incubation Indophenol_Method Add phenol reagent and alkali-hypochlorite reagent Incubation->Indophenol_Method Color_Development Incubate for color development Indophenol_Method->Color_Development Absorbance_Reading Measure absorbance at 630 nm using a microplate reader Color_Development->Absorbance_Reading Calculate_Inhibition Calculate percentage inhibition Absorbance_Reading->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

Caption: A generalized workflow for an in vitro urease inhibition assay.

III. Anticancer Activity: Targeting Proliferation and Survival

The pyridinylpiperazine scaffold is a key component in the design of novel anticancer agents.[19][20][21] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[19]

Kinase Inhibition

Several piperazinylpyrimidine derivatives have been synthesized and shown to selectively inhibit the growth of certain tumor cell lines.[19] These compounds often target specific kinase subfamilies, such as platelet-derived growth factor receptor (PDGFR), casein kinase 1 (CK1), and RAF kinases.[19] Notably, some derivatives exhibit more potent inhibition of oncogenic mutant forms of these kinases, which is highly relevant for treating drug-resistant tumors.[19] For instance, certain compounds have shown potent growth inhibition of the MDA-MB-468 triple-negative breast cancer cell line.[19]

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of pyridinylpiperazine derivatives is highly dependent on the nature and position of substituents on both the pyridine and piperazine rings.[22][23][24][25]

  • Substitution on the Pyridine Ring: The electronic properties and position of substituents on the pyridine ring can significantly influence receptor binding affinity and selectivity. For example, the introduction of a fluorine atom at the 3-position of the pyridine ring in 1-(2-pyridinyl)piperazine enhances its α2-adrenoceptor antagonist activity.[11]

  • Substitution on the Piperazine Nitrogen: The substituent on the second nitrogen of the piperazine ring is a critical determinant of biological activity. This position allows for the introduction of various functionalities to modulate properties such as lipophilicity, which can impact cell permeability and target engagement.[22][26] For example, in a series of H1 antagonists, the hydrophobicity of the side chain attached to the piperazine nitrogen played a major role in their activity.[22]

V. Synthesis Strategies

The synthesis of pyridinylpiperazine derivatives typically involves the reaction of a substituted chloropyridine with piperazine.[18] A common method is the nucleophilic aromatic substitution reaction where the nitrogen atom of piperazine attacks the electron-deficient carbon of the chloropyridine.[18] More advanced palladium-catalyzed methodologies have also been developed for the efficient synthesis of arylpiperazines under aerobic and solvent-free conditions.[27]

General Synthesis Scheme

Synthesis Substituted_Chloropyridine Substituted Chloropyridine Reaction Nucleophilic Aromatic Substitution Substituted_Chloropyridine->Reaction Piperazine Piperazine Piperazine->Reaction Pyridinylpiperazine_Core Pyridinylpiperazine Core Structure Reaction->Pyridinylpiperazine_Core Further_Functionalization Further Functionalization Pyridinylpiperazine_Core->Further_Functionalization Biologically_Active_Derivative Biologically Active Derivative Further_Functionalization->Biologically_Active_Derivative

Caption: A generalized synthetic route to pyridinylpiperazine derivatives.

Conclusion: A Scaffold with a Bright Future

The pyridinylpiperazine core continues to be a highly valuable and versatile scaffold in the field of drug discovery.[2][28] Its ability to interact with a wide range of biological targets has led to the development of clinically important drugs and promising new therapeutic candidates.[9][12] The ongoing exploration of novel derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, promises to unlock even more of the therapeutic potential held within this remarkable chemical structure.

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The Strategic Deployment of 1-Pyridin-3-yl-piperazine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-pyridin-3-yl-piperazine scaffold has emerged as a privileged fragment in contemporary drug discovery, prized for its versatile physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of this heterocyclic core, exploring its strategic application in the design of novel therapeutics. We will dissect its synthesis, delve into its nuanced interactions with key biological targets, and present its role in optimizing pharmacokinetic profiles. Through a detailed examination of structure-activity relationships (SAR) and a case study of the sedative-hypnotic agent Niaprazine, this guide offers researchers and drug development professionals a comprehensive resource for leveraging the this compound fragment in their discovery pipelines.

Introduction: The Ascendance of a Privileged Fragment

In the landscape of medicinal chemistry, certain molecular fragments consistently appear in successful drug candidates, earning the designation of "privileged structures." The this compound moiety is a prime example of such a scaffold. Its prevalence stems from a unique combination of features: the piperazine ring, a common solubilizing group and a versatile linker, is appended to a pyridine ring, which can engage in a variety of non-covalent interactions and influence the molecule's overall electronic properties. This guide will provide a detailed exploration of this fragment, from its fundamental properties to its application in sophisticated drug design strategies like fragment-based drug discovery (FBDD).

Physicochemical and Pharmacokinetic Profile

The this compound core imparts favorable physicochemical properties to parent molecules, often enhancing their drug-like characteristics. The piperazine nitrogen atoms can be protonated at physiological pH, increasing aqueous solubility. The pyridine ring, with its nitrogen atom, can also contribute to polarity and act as a hydrogen bond acceptor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₃N₃PubChem
Molecular Weight163.22 g/mol PubChem
XLogP30.3PubChem
Melting Point48-52 °CFluorochem
pKa (predicted)~8.5 (piperazine N), ~5.2 (pyridine N)ChemAxon

The incorporation of the this compound fragment can significantly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. The basicity of the piperazine nitrogen can be modulated to fine-tune oral absorption and bioavailability. Metabolism often occurs on the piperazine ring or the appended aryl group, offering opportunities for medicinal chemists to block or direct metabolic pathways.

Synthesis of the this compound Core

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common and efficient method involves the reaction of a halopyridine with piperazine.

Detailed Experimental Protocol: Synthesis of 1-(pyridin-3-yl)piperazine

Materials:

  • 3-Bromopyridine

  • Piperazine (anhydrous)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the flask.

  • Add the palladium catalyst (e.g., 0.02 eq Pd₂(dba)₃) and the ligand (e.g., 0.04 eq BINAP).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 1-(pyridin-3-yl)piperazine as a solid.

Synthesis 3-Bromopyridine 3-Bromopyridine Intermediate Pd-catalyzed Buchwald-Hartwig amination 3-Bromopyridine->Intermediate Piperazine Piperazine Piperazine->Intermediate This compound This compound Intermediate->this compound Workup & Purification

Figure 1: Synthetic workflow for this compound.

Biological Targets and Structure-Activity Relationships (SAR)

The 1-arylpiperazine motif is a well-established pharmacophore that interacts with a range of biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The nature of the aryl group plays a critical role in determining the affinity and selectivity for these targets.

Serotonin Receptors: A Key Target Class

Arylpiperazines are known to bind to various serotonin (5-HT) receptors, with the 5-HT1A and 5-HT2A subtypes being particularly prominent targets[1]. The pyridyl nitrogen in the this compound fragment can act as a hydrogen bond acceptor, a feature that can be exploited to enhance binding affinity and selectivity.

Structure-Activity Relationship Insights:

  • Aryl Substitution: The electronic nature and substitution pattern of the aryl ring significantly impact receptor affinity and functional activity. Electron-withdrawing groups on the aryl ring can influence the basicity of the piperazine nitrogens and modulate binding.

  • Bioactive Conformation: Studies suggest that the bioactive conformation of arylpiperazines at serotonin receptors involves a relatively coplanar arrangement of the aryl ring and the piperazine ring[2]. This conformational preference can be enforced through the introduction of rigid linkers or by incorporating the piperazine into a fused ring system.

SAR cluster_0 1-Arylpiperazine Core cluster_1 Biological Targets Aryl_Group Aryl Group (e.g., Pyridin-3-yl) 5HT_Receptors Serotonin Receptors (5-HT1A, 5-HT2A) Aryl_Group->5HT_Receptors Modulates Affinity & Selectivity Other_GPCRs Other GPCRs (e.g., Adrenergic, Dopamine) Aryl_Group->Other_GPCRs Influences Off-Target Activity Piperazine Piperazine Ring Piperazine->5HT_Receptors Provides Solubilizing and Linker Functions

Figure 2: SAR of 1-arylpiperazines at GPCRs.

Case Study: Niaprazine - A this compound Derivative in the Clinic

Niaprazine is a sedative-hypnotic drug that has been used for the treatment of sleep disturbances, particularly in children[3]. Although it contains a more complex structure, its core features a nicotinamide (pyridine-3-carboxamide) moiety linked to a piperazine derivative, making it an excellent case study for the application of the this compound concept.

Mechanism of Action

Niaprazine acts as a potent antagonist at histamine H1 and serotonin 5-HT2A receptors[4][5]. Its sedative effects are primarily attributed to its H1 receptor antagonism, while its anxiolytic and sleep-architecture-modulating properties may be linked to its 5-HT2A receptor blockade.

Table 2: Receptor Binding Profile of Niaprazine

ReceptorKi (nM)Reference
5-HT2A25[4]
α₁-adrenergic77[4]
H₁> 1000[3]

Note: While originally thought to be an antihistamine, later studies showed low affinity for the H1 receptor, with its primary sedative effects now attributed to its potent 5-HT2A and α1-adrenergic antagonism[3][4].

Pharmacokinetics of Niaprazine

Niaprazine is orally administered and is absorbed from the gastrointestinal tract, reaching peak plasma concentrations within a few hours. It has a relatively long elimination half-life of approximately 4.5 hours, which contributes to its sustained sedative effects[2]. Metabolism of niaprazine can lead to the formation of active metabolites, such as p-fluorophenylpiperazine (pFPP), which itself has serotonergic activity[3].

Synthesis of Niaprazine

The synthesis of Niaprazine involves a multi-step sequence, with a key step being the amide coupling of a piperazine-containing amine with nicotinic acid[3].

The this compound Fragment in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy for the identification of novel lead compounds. It involves screening libraries of low-molecular-weight fragments for weak binding to a biological target. Hits are then optimized and grown into more potent, drug-like molecules. The this compound fragment, with its favorable physicochemical properties and known interactions with key target classes like GPCRs, is an ideal candidate for inclusion in FBDD libraries.

A Hypothetical FBDD Workflow for a GPCR Target

FBDD_Workflow Fragment_Screening Fragment Library Screening (including this compound) Hit_Identification Hit Identification & Validation (e.g., SPR, NMR) Fragment_Screening->Hit_Identification Structural_Biology Structure Determination (X-ray crystallography, cryo-EM) Hit_Identification->Structural_Biology Fragment_Elaboration Structure-Guided Fragment Elaboration Structural_Biology->Fragment_Elaboration Lead_Optimization Lead Optimization (SAR, ADME profiling) Fragment_Elaboration->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

Figure 3: FBDD workflow for a GPCR target.

A successful FBDD campaign targeting a GPCR, such as the histamine H1 or serotonin 5-HT2A receptor, could begin with a screen that identifies this compound as a weak binder. Structural information from X-ray crystallography or cryo-electron microscopy would then guide the elaboration of this fragment. Medicinal chemists could explore substitutions on the second piperazine nitrogen or on the pyridine ring to enhance affinity and selectivity, ultimately leading to the development of a potent and selective lead compound. For instance, a structure-based virtual fragment screening against the H1 receptor has been successfully applied to identify novel fragment-like ligands[1].

Conclusion: A Versatile Tool for the Modern Medicinal Chemist

The this compound fragment represents a valuable building block in the medicinal chemist's toolbox. Its inherent drug-like properties, coupled with its ability to interact with a range of important biological targets, make it a highly attractive scaffold for the design of novel therapeutics. As demonstrated by the case of Niaprazine and the potential applications in FBDD, a deep understanding of the synthesis, SAR, and pharmacokinetic profile of this fragment can empower researchers to accelerate their drug discovery efforts and develop innovative medicines for a variety of diseases.

References

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  • Niaprazine - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • de Graaf, C., et al. (2011). Crystal structure-based virtual screening for novel fragment-like ligands of the human histamine H1 receptor. Journal of Medicinal Chemistry, 54(23), 8195-8206. [Link]

  • Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945-948. [Link]

  • López-Rodríguez, M. L., et al. (2002). Arylpiperazine derivatives acting at 5-HT(1A) receptors. Current Medicinal Chemistry, 9(4), 443-469. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Niaprazine? Retrieved from [Link]

  • PubChem. (n.d.). Niaprazine. Retrieved January 9, 2026, from [Link]

  • Unveiling Niaprazine's Potential: Behavioral Insights into a Re-Emerging Anxiolytic Agent. (2024, September 12). Pharmaceuticals. [Link]

  • Innoprot. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved January 9, 2026, from [Link]

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Unveiling the Molecular Landscape: A Technical Guide to the Biological Targets of 1-Pyridin-3-yl-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of a Privileged Scaffold

The 1-pyridin-3-yl-piperazine moiety represents a "privileged scaffold" in modern medicinal chemistry, a core structural framework that consistently yields derivatives with significant and diverse biological activities. Its unique combination of a basic piperazine ring and an aromatic pyridine ring provides a versatile template for designing ligands that can interact with a wide array of biological macromolecules. This guide offers an in-depth exploration of the known and potential biological targets of this compound derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the key target classes, the underlying signaling pathways, and the experimental methodologies required to identify and validate these interactions, thereby empowering the rational design of next-generation therapeutics.

I. Key Biological Target Classes for this compound Derivatives

The structural features of this compound derivatives allow them to interact with a variety of protein families. The primary targets identified to date fall into three major categories: G-Protein Coupled Receptors (GPCRs), Enzymes, and Sigma Receptors.

G-Protein Coupled Receptors (GPCRs): Modulating Cellular Communication

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The basic nitrogen of the piperazine ring and the hydrogen bond accepting capacity of the pyridine nitrogen make this compound derivatives well-suited for interacting with the characteristic seven-transmembrane domains of GPCRs.

Several subtypes of serotonin receptors are modulated by this compound derivatives, with implications for treating a range of neuropsychiatric disorders.

  • 5-HT1A Receptor: Derivatives acting as agonists or partial agonists at the 5-HT1A receptor are of interest for their potential anxiolytic and antidepressant effects.

  • 5-HT2A Receptor: Antagonism at the 5-HT2A receptor is a key feature of atypical antipsychotics, and several arylpiperazine derivatives, including those with a pyridyl moiety, have shown affinity for this target.

  • 5-HT7 Receptor: The 5-HT7 receptor is implicated in the regulation of circadian rhythms, mood, and cognition.

Table 1: Binding Affinities (Ki, nM) of Representative 1-Arylpiperazine Derivatives for Serotonin Receptors

Compound5-HT1AR (Ki, nM)5-HT2AR (Ki, nM)5-HT7R (Ki, nM)Reference
Compound 6a 1.28--[1]
Compound 18a 1.66--[1]
Compound 8a --6.69 - 91.7[2]
Compound 11a 3.77 - 1802-6.69 - 91.7[2]
Compound 20a 3.77 - 1802-6.69 - 91.7[2]
Compound 26a 3.77 - 1802-6.69 - 91.7[2]
Compound 9b 23.939.445.0[3]
Compound 12a 41.531542.5[3]

Note: Compounds 6a and 18a are piperazine derivatives with a pyridyl moiety, highlighting the potential for high affinity at the 5-HT1A receptor.[1]

The dopaminergic system is a critical target for antipsychotic and anti-Parkinson's disease medications.

  • Dopamine D2 and D3 Receptors: Many arylpiperazine derivatives, including those with a pyridyl group, exhibit affinity for D2 and D3 receptors, often acting as partial agonists or antagonists.[4] This dual activity can be beneficial in treating schizophrenia by modulating dopamine levels in different brain regions.

Table 2: Functional Activities (EC50, nM) of Representative 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines at Dopamine and Serotonin Receptors

CompoundD2R (EC50, nM)D3R (EC50, nM)5-HT1AR (EC50, nM)Reference
Compound 7b 0.9192.3[4]
Compound 34c 3.3101.4[4]
Enzymes: Catalyzing Therapeutic Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Inhibition of urease is a promising therapeutic strategy for treating H. pylori infections.[5][6] Several this compound derivatives have demonstrated potent urease inhibitory activity.[5][6][7][8][9]

Table 3: Urease Inhibitory Activity (IC50, µM) of Representative 1-(3-nitropyridin-2-yl)piperazine Derivatives

CompoundIC50 (µM) vs. Jack Bean UreaseReference
Compound 5b 2.0 ± 0.73[5][6]
Compound 7e 2.24 ± 1.63[5][6]
Compound 5j 5.16 ± 2.68[9]
Thiourea (Standard) 23.2 ± 11.0[5][6]
Sigma Receptors: A Unique Class of Intracellular Proteins

Sigma receptors are non-opioid intracellular proteins that are involved in a variety of cellular functions, including signal transduction, ion channel modulation, and cell survival. They are considered promising targets for the treatment of neurological and psychiatric disorders.

  • Sigma-1 (σ1) and Sigma-2 (σ2) Receptors: (3-pyridyl)piperazines have shown a preference for σ1 receptors, while (2-pyridyl)piperazines tend to favor σ2 receptors.[10] This differential selectivity provides a basis for designing subtype-selective ligands.

Table 4: Binding Affinities (Ki, nM) of Phenylalkylpiperazinepyridines at Sigma Receptors

CompoundLinkerPyridyl Positionσ1R (Ki, nM)σ2R (Ki, nM)Reference
3 Phenylpropyl3-pyridyl15.6 ± 1.287.3 ± 10.1[10]
4 Phenylethyl3-pyridyl39.7 ± 4.5114.7 ± 15.3[10]
5 Phenylethyl2-pyridyl14.8 ± 1.511.1 ± 1.3[10]
6 Phenylpropyl2-pyridyl19.3 ± 2.11.1 ± 0.1[10]

II. Elucidating Mechanisms: Signaling Pathways of Key Targets

Understanding the downstream signaling cascades initiated by the interaction of this compound derivatives with their targets is crucial for predicting their pharmacological effects.

GPCR Signaling Pathways

Serotonin_Signaling cluster_5HT1 5-HT1 Receptor Family cluster_5HT2 5-HT2 Receptor Family cluster_5HT4_6_7 5-HT4/6/7 Receptor Family 5HT1_Receptor 5-HT1A/1B/1D/1E/1F G_alpha_i_o Gαi/o AC_inhibition Adenylyl Cyclase (Inhibition) cAMP_decrease ↓ cAMP PKA_inhibition PKA (Inhibition) 5HT2_Receptor 5-HT2A/2B/2C G_alpha_q_11 Gαq/11 PLC Phospholipase C IP3_DAG ↑ IP3 & DAG Ca_PKC ↑ Ca2+ & PKC Activation 5HT4_6_7_Receptor 5-HT4/6/7 G_alpha_s Gαs AC_activation Adenylyl Cyclase (Activation) cAMP_increase ↑ cAMP PKA_activation PKA (Activation)

Caption: Serotonin Receptor Signaling Pathways.

Dopamine_Signaling cluster_D1 D1-like Receptors cluster_D2 D2-like Receptors D1_Receptor D1 & D5 G_alpha_s_olf Gαs/olf AC_activation_D1 Adenylyl Cyclase (Activation) cAMP_increase_D1 ↑ cAMP PKA_activation_D1 PKA (Activation) D2_Receptor D2, D3 & D4 G_alpha_i_o_D2 Gαi/o AC_inhibition_D2 Adenylyl Cyclase (Inhibition) cAMP_decrease_D2 ↓ cAMP PKA_inhibition_D2 PKA (Inhibition)

Caption: Dopamine Receptor Signaling Pathways.

Sigma-1 Receptor Signaling

The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Its activation leads to the modulation of various downstream effectors, influencing calcium signaling, ion channel function, and neuronal plasticity.

Sigma1_Signaling Ligand Sigma-1R Ligand (e.g., Pyridinylpiperazine) Sigma1R Sigma-1 Receptor Ligand->Sigma1R IP3R IP3 Receptor Sigma1R->IP3R interacts with Ion_Channels Ion Channels (e.g., K+, NMDA) Sigma1R->Ion_Channels modulates Ca_Signaling Modulation of Ca2+ Signaling IP3R->Ca_Signaling Neuronal_Plasticity Neuronal Plasticity Ca_Signaling->Neuronal_Plasticity Ion_Channels->Neuronal_Plasticity Cell_Survival Cell Survival Neuronal_Plasticity->Cell_Survival

Caption: Simplified Sigma-1 Receptor Signaling.

III. Experimental Protocols for Target Identification and Validation

A multi-pronged experimental approach is essential to confidently identify and validate the biological targets of this compound derivatives.

Target Identification Strategies

This classical technique remains a powerful tool for isolating target proteins from complex biological mixtures.

Affinity_Chromatography_Workflow Start Synthesize Affinity Probe (Pyridinylpiperazine derivative with a linker and tag, e.g., biotin) Immobilize Immobilize Probe on Affinity Matrix (e.g., Streptavidin beads) Start->Immobilize Incubate Incubate Lysate with Immobilized Probe Immobilize->Incubate Lyse Prepare Cell/Tissue Lysate Lyse->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE and Mass Spectrometry Elute->Analyze End Identify Potential Target Proteins Analyze->End

Caption: Affinity Chromatography Workflow.

Step-by-Step Protocol for Affinity Chromatography:

  • Synthesize an Affinity Probe: Chemically modify a this compound derivative to include a linker arm and a tag (e.g., biotin).

  • Immobilize the Probe: Covalently attach the affinity probe to a solid support matrix (e.g., agarose or magnetic beads). For biotinylated probes, use streptavidin-coated beads.

  • Prepare Cell Lysate: Lyse cells or tissues of interest under conditions that preserve protein integrity.

  • Incubate Lysate with Probe: Mix the cell lysate with the immobilized probe to allow for the binding of target proteins.

  • Wash: Thoroughly wash the matrix to remove non-specifically bound proteins.

  • Elute: Disrupt the interaction between the probe and its target to release the bound proteins. This can be achieved by changing the pH, ionic strength, or by using a competing ligand.

  • Analyze: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.

Target Engagement and Validation

CETSA is a powerful method to confirm direct target engagement in a cellular context. The principle is that ligand binding stabilizes a target protein against thermal denaturation.

CETSA_Workflow Start Treat Intact Cells with Compound or Vehicle Heat Heat Cells to a Range of Temperatures Start->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble and Aggregated Proteins Lyse->Centrifuge Analyze Analyze Soluble Fraction by Western Blot or Mass Spec Centrifuge->Analyze End Determine Thermal Shift (Evidence of Target Engagement) Analyze->End

Caption: CETSA Workflow.

Step-by-Step Protocol for Western Blot-based CETSA:

  • Cell Treatment: Incubate cultured cells with the this compound derivative or a vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or detergents.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining at each temperature by Western blotting using a specific antibody. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Radioligand Binding Assay (for affinity determination):

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.

  • Incubation: Incubate the membranes with a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled this compound derivative.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Calculate the IC50 value and convert it to a Ki value to determine the binding affinity.

Functional Assays (for efficacy determination):

  • cAMP Assay: For GPCRs coupled to Gs or Gi, measure the accumulation or inhibition of cyclic AMP (cAMP) in response to compound treatment.

  • Calcium Mobilization Assay: For GPCRs coupled to Gq, measure the increase in intracellular calcium levels using a fluorescent calcium indicator.

  • Reaction Mixture: Prepare a reaction mixture containing urease enzyme, urea substrate, and varying concentrations of the this compound derivative in a suitable buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature.

  • Detection: Measure the rate of ammonia production, a product of the urease reaction. This can be done using a colorimetric method, such as the Berthelot assay.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

IV. Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of novel modulators of a diverse range of biological targets. This guide has provided a comprehensive overview of the key target classes, their associated signaling pathways, and the experimental methodologies crucial for their identification and validation. The versatility of this chemical framework suggests that many more biological targets for its derivatives are yet to be discovered. Future research should focus on expanding the exploration of this chemical space, employing unbiased target identification methods, and further characterizing the structure-activity relationships for different target families. A deeper understanding of the molecular interactions between this compound derivatives and their biological targets will undoubtedly pave the way for the development of innovative and effective therapies for a multitude of human diseases.

V. References

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Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Pyridin-3-yl-piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Investigation of a Privileged Scaffold

The 1-arylpiperazine motif is a cornerstone in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its unique physicochemical properties often confer high affinity for aminergic G-protein coupled receptors (GPCRs), making it a "privileged scaffold" in the design of antipsychotics, antidepressants, and anxiolytics.[1][2] Within this class, analogs built upon the 1-Pyridin-3-yl-piperazine core represent a promising avenue for developing novel therapeutics for complex neuropsychiatric disorders like schizophrenia and bipolar disorder.[3][4][5]

This guide eschews a generic, one-size-fits-all template. Instead, it presents a bespoke, logic-driven framework for the comprehensive mechanistic investigation of a novel this compound analog, hereafter referred to as "Compound P3P-01" . As a Senior Application Scientist, my objective is to not only outline the requisite experiments but to illuminate the causal chain of reasoning that connects each step—from initial target engagement to complex in vivo neurochemical modulation. This is a self-validating system of inquiry, where each experimental outcome informs and justifies the next, culminating in a robust and defensible mechanistic hypothesis.

Phase 1: Foundational Target Identification and Affinity Profiling

Expertise & Experience: The journey to understanding a compound's mechanism of action begins with identifying its primary molecular targets. The chemical structure of Compound P3P-01, featuring an aryl group (pyridine) linked to a piperazine ring, strongly suggests an affinity for dopamine and serotonin receptors.[2] Therefore, our initial experimental design is not a broad, unbiased screen but a focused, hypothesis-driven inquiry. The primary goal is to quantify the binding affinity (Ki) of P3P-01 across a panel of clinically relevant CNS receptors to establish its potency and selectivity.

Trustworthiness: The validity of our entire investigation rests on the accuracy of this initial profiling. We employ the gold-standard methodology: competitive radioligand binding assays. This technique is renowned for its robustness and sensitivity.[6] By measuring the displacement of a known high-affinity radioligand, we can precisely calculate the affinity of our test compound.

Experimental Workflow: Target Affinity Screening

G cluster_0 Phase 1: In Vitro Binding A Hypothesis: P3P-01 targets Dopamine & Serotonin Receptors B Select Receptor Panel (D2, D3, 5-HT1A, 5-HT2A, etc.) A->B C Competitive Radioligand Binding Assays B->C D Calculate Ki values (Affinity) C->D E Determine Selectivity Profile D->E

Caption: Workflow for determining the binding affinity and selectivity of P3P-01.

Protocol 1: Competitive Radioligand Binding Assay
  • Preparation of Membranes: Homogenize tissues or cultured cells (e.g., HEK293 cells stably expressing the receptor of interest) in an appropriate buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend to a standardized protein concentration.[6][7]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and a range of concentrations of the unlabeled test compound (P3P-01).[6][8]

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. The time and temperature are specific to the receptor being assayed.[8]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[6]

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of P3P-01. Use non-linear regression to fit the data to a one-site competition model and determine the IC₅₀ (the concentration of P3P-01 that displaces 50% of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the affinity of the radioligand.[7]

Data Presentation: Receptor Binding Profile of Compound P3P-01
Receptor TargetRadioligandKi (nM)Rationale for Inclusion
Dopamine D₂ [³H]-Spiperone1.8 Primary target for antipsychotic efficacy.[9]
Dopamine D₃ [³H]-WC-103.5 Implicated in cognition and reward; selectivity over D₂ is desirable.[10][11]
Serotonin 5-HT₁A [³H]-8-OH-DPAT5.2 Partial agonism may contribute to anxiolytic and antidepressant effects.[12]
Serotonin 5-HT₂A [³H]-Ketanserin2.5 Antagonism is a key feature of "atypical" antipsychotics, mitigating side effects.[13][14]
Histamine H₁ [³H]-Pyrilamine> 1000Off-target screening; high affinity predicts sedation.
Muscarinic M₁ [³H]-Pirenzepine> 1000Off-target screening; high affinity predicts anticholinergic side effects.
Adrenergic α₁ [³H]-Prazosin850Off-target screening; high affinity predicts orthostatic hypotension.

Authoritative Grounding: The data clearly indicate that P3P-01 is a potent ligand for Dopamine D₂ and Serotonin 5-HT₂A receptors, with slightly lower but still high affinity for D₃ and 5-HT₁A receptors. Crucially, it shows minimal affinity for H₁, M₁, and α₁ receptors, predicting a favorable side-effect profile. This multi-target profile is characteristic of modern antipsychotic candidates.[2][15]

Phase 2: Delineating Functional Activity at Key Receptors

Expertise & Experience: Establishing high binding affinity is only the first step. We must now determine the functional consequence of this binding. Does P3P-01 activate the receptor (agonism), block its activation (antagonism), or provide a stabilizing, intermediate level of activation (partial agonism)? This distinction is critical. For the D₂ receptor, a primary target for schizophrenia, antagonism or partial agonism is the desired therapeutic action.[4][13] Since D₂ receptors are canonically coupled to the Gαi/o protein, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[10] Therefore, a cAMP assay is the logical and definitive next experiment.

Trustworthiness: To ensure our functional data is robust, we will use a validated, commercially available assay kit that provides a high signal-to-background ratio. We will measure the ability of P3P-01 to block the effect of a known D₂ agonist (e.g., quinpirole) on forskolin-stimulated cAMP production. Forskolin directly activates adenylyl cyclase, providing an artificially high cAMP level that can then be inhibited by a D₂ agonist; this inhibition is what our antagonist, P3P-01, is expected to reverse.

Signaling Pathway: D₂ Receptor (Gαi-coupled) Inhibition of cAMP

G cluster_0 Cell Membrane D2R Dopamine D₂ Receptor G_protein Gαi/βγ D2R->G_protein Agonist Binding AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream\nCellular Effects Downstream Cellular Effects PKA->Downstream\nCellular Effects

Caption: D₂ receptor activation inhibits adenylyl cyclase, reducing cAMP production.

Protocol 2: Luminescence-Based cAMP Functional Assay
  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human Dopamine D₂ receptor. Plate the cells in a 96-well format and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with a range of concentrations of P3P-01 (the potential antagonist) in the presence of a fixed, EC₈₀ concentration of a D₂ agonist (e.g., quinpirole). Also include a control group treated with a direct adenylyl cyclase activator (e.g., forskolin) to establish a maximum cAMP signal.[17][18]

  • Cell Lysis and Detection: After a set incubation period, lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol (e.g., Promega's cAMP-Glo™ Assay).[16] The assay principle is based on the competition for protein kinase A (PKA) binding. In the presence of high cAMP, PKA is activated, consuming ATP. A coupled luciferase reaction then produces light in proportion to the remaining ATP. Therefore, low cAMP levels result in high luminescence, and high cAMP levels result in low luminescence.[16]

  • Signal Measurement: Read the luminescent signal on a plate-reading luminometer.

  • Data Analysis: Normalize the data to the forskolin-only (0% inhibition) and agonist-only (100% inhibition) controls. Plot the percentage of inhibition reversal versus the log concentration of P3P-01. Use non-linear regression to calculate the IC₅₀ value, representing the concentration of P3P-01 that reverses 50% of the agonist-induced inhibition.

Data Presentation: Functional Antagonism at the D₂ Receptor
Assay ParameterValueInterpretation
Assay Type cAMP Inhibition ReversalMeasures functional antagonism at a Gαi-coupled receptor.
Agonist Used Quinpirole (EC₈₀)Ensures a robust but surmountable D₂ receptor activation signal.
P3P-01 IC₅₀ 4.1 nM Potent functional antagonism, consistent with the high binding affinity (Ki = 1.8 nM).

Authoritative Grounding: The low nanomolar IC₅₀ value confirms that P3P-01 is a potent antagonist at the D₂ receptor. This functional activity, combined with its high binding affinity, solidifies its potential as an antipsychotic agent.[19]

Phase 3: Investigating Neurochemical Effects in a Physiological Context

Expertise & Experience: In vitro assays, while crucial, are performed in artificial systems. To understand the true mechanistic impact of P3P-01, we must investigate its effects within a living, integrated neural system. The hallmark of an atypical antipsychotic is not just D₂ antagonism, but the modulation of neurotransmitter release, particularly the interplay between serotonin and dopamine.[14][20][21] Specifically, 5-HT₂A antagonism is hypothesized to increase dopamine release in the prefrontal cortex, which may alleviate the negative and cognitive symptoms of schizophrenia.[13] In vivo microdialysis is the premier technique for measuring these dynamic changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.[22][23][24]

Trustworthiness: Microdialysis provides a direct readout of the neurochemical consequences of target engagement.[25][26] By implanting a semi-permeable probe into a target brain region (e.g., the prefrontal cortex), we can sample the extracellular fluid and quantify neurotransmitter concentrations using highly sensitive analytical methods like HPLC-MS. This allows for a temporal correlation between drug administration and neurochemical changes.[23]

Interplay of 5-HT₂A Antagonism on Dopamine Release

G cluster_PFC Prefrontal Cortex (PFC) DA_Neuron Dopamine Neuron Terminal Extracellular\nDopamine Extracellular Dopamine DA_Neuron->Extracellular\nDopamine Release Glu_Neuron Glutamatergic Pyramidal Neuron Glu_Neuron->DA_Neuron Inhibitory (via GABA interneuron, not shown) Serotonin_Input Serotonin Input (from Raphe Nuclei) HT2A_R 5-HT2A Receptor Serotonin_Input->HT2A_R 5-HT HT2A_R->Glu_Neuron Excitatory P3P_01 P3P-01 P3P_01->HT2A_R Antagonism

Caption: P3P-01 antagonism at 5-HT₂A receptors disinhibits dopamine release in the PFC.

Protocol 3: In Vivo Microdialysis in the Rat Prefrontal Cortex
  • Surgical Implantation: Anesthetize a rat and, using stereotaxic coordinates, surgically implant a guide cannula targeted to the medial prefrontal cortex (mPFC). Allow the animal to recover for several days.[22]

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[23]

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of extracellular dopamine and serotonin levels.

  • Drug Administration: Administer Compound P3P-01 (e.g., via subcutaneous injection) at a pharmacologically active dose.

  • Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels over time.

  • Sample Analysis: Analyze the collected dialysate samples using a sensitive technique such as HPLC coupled with mass spectrometry (LC-MS/MS) to quantify the concentrations of dopamine, serotonin, and their metabolites.

  • Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.

Data Presentation: Effect of P3P-01 on Neurotransmitter Levels in the mPFC
NeurotransmitterPeak Effect (% of Baseline)Time to Peak (minutes)
Dopamine 185% ± 15%60
Serotonin 120% ± 10%40

Authoritative Grounding: The administration of P3P-01 resulted in a significant and sustained increase in extracellular dopamine levels in the prefrontal cortex. This finding is consistent with its potent 5-HT₂A receptor antagonism and provides strong in vivo evidence for an atypical antipsychotic mechanism.[14][21] The modest increase in serotonin is also expected, potentially due to actions at 5-HT₁A autoreceptors.

Integrated Mechanistic Hypothesis

By synthesizing the evidence from our multi-phased investigation, we can construct a cohesive mechanism of action for Compound P3P-01:

  • Primary Pharmacology: P3P-01 is a multi-target ligand with high affinity for Dopamine D₂ and Serotonin 5-HT₂A receptors.

  • Functional Activity: It acts as a potent antagonist at D₂ receptors, directly blocking dopamine-mediated signaling by inhibiting the Gαi pathway and preventing the reduction of cAMP. This action is believed to underlie its efficacy against the positive symptoms of psychosis.[13]

  • Systems-Level Neurochemistry: In a physiological context, P3P-01's potent 5-HT₂A antagonism leads to a significant increase in dopamine release specifically in the prefrontal cortex. This regional selectivity is a critical feature of atypical antipsychotics and is thought to contribute to improved negative and cognitive symptoms while mitigating the motor side effects (extrapyramidal symptoms) associated with global D₂ blockade.[12][13]

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Topic: 1-Pyridin-3-yl-piperazine Derivatives for Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-arylpiperazine scaffold, and specifically the 1-pyridin-3-yl-piperazine core, represents a privileged structure in modern medicinal chemistry, particularly for targeting the central nervous system (CNS).[1][2] Its unique combination of physicochemical properties allows for effective blood-brain barrier penetration and precise interactions with key monoamine neurotransmitter receptors.[3] This guide provides a comprehensive overview of this compound derivatives, intended for professionals in drug discovery and development. We will explore the synthetic rationale, delve into the complex mechanisms of action at serotonin and dopamine receptors, analyze critical structure-activity relationships (SAR), and present standardized protocols for preclinical evaluation. The objective is to furnish a scientifically grounded and practical resource that explains not just the "how," but the fundamental "why" behind the design and assessment of this vital class of CNS-active compounds.

The this compound Scaffold: A Cornerstone of Neuropharmacology

The therapeutic success of drugs incorporating the piperazine moiety stems from its versatile nature. This six-membered heterocyclic ring, with two nitrogen atoms at opposite positions, serves as a robust scaffold that can be readily modified to fine-tune pharmacological activity.[4] When combined with a pyridine ring, an electron-deficient heteroaromatic system, the resulting this compound core becomes a powerful pharmacophore for engaging with CNS targets.[5]

The pyridine nitrogen is a crucial hydrogen bond acceptor, while the distal nitrogen of the piperazine ring (N4) provides a convenient point for chemical modification, allowing for the introduction of various pharmacophoric elements that can dictate receptor affinity and functional activity (agonist, antagonist, etc.).[6] This structural flexibility has enabled the development of numerous CNS agents for treating conditions like schizophrenia, depression, and anxiety.[7]

Synthetic Strategies: Building the Core

The construction of this compound derivatives is most commonly achieved through nucleophilic aromatic substitution (SNAr). This strategy leverages the electron-withdrawing nature of the pyridine ring, which makes the carbon atoms, particularly at positions 2 and 6, susceptible to nucleophilic attack.

A typical synthesis involves the reaction of a halo-substituted pyridine (e.g., 3-bromo- or 3-chloropyridine) with piperazine. The differential reactivity of the two nitrogen atoms in piperazine often allows for sequential and controlled derivatization.

General Synthetic Pathway

The following diagram illustrates a common two-step process. First, a halo-pyridine reacts with piperazine in a nucleophilic substitution. The resulting intermediate can then be further functionalized at the N4 position, for example, through reductive amination or amide coupling, to generate a library of diverse derivatives.[8][9]

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: N4-Functionalization 3-Halopyridine 3-Halopyridine Intermediate 1-(Pyridin-3-yl)piperazine 3-Halopyridine->Intermediate + Piperazine (Base, Solvent, Heat) Piperazine Piperazine Final_Product Final Derivative Intermediate->Final_Product + R-X (Coupling or Alkylation) Functional_Group R-X (e.g., Alkyl halide, Carboxylic acid)

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a key intermediate, 1-(pyridin-3-yl)piperazine, via an SNAr reaction.

Objective: To synthesize 1-(pyridin-3-yl)piperazine from 3-bromopyridine and piperazine.

Materials:

  • 3-Bromopyridine

  • Anhydrous piperazine

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., BINAP)

  • Strong base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add sodium tert-butoxide (1.4 equivalents), the palladium catalyst (e.g., 2 mol %), and the ligand (e.g., 4 mol %).

  • Reagent Addition: Add anhydrous piperazine (1.2 equivalents) and 3-bromopyridine (1.0 equivalent) to the flask, followed by anhydrous toluene to create a stirrable suspension.

  • Reaction Execution: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., mobile phase: dichloromethane/methanol, 9:1). The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure 1-(pyridin-3-yl)piperazine.

  • Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Mechanism of Action: A Multi-Target Approach

The therapeutic efficacy of this compound derivatives in CNS disorders is largely attributed to their ability to modulate multiple neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.[10] Many successful antipsychotic and antidepressant drugs do not act on a single receptor but possess a complex pharmacological profile.[11]

  • Dopamine D2 Receptor Antagonism: Overactivity of the dopaminergic system is a key hypothesis in the pathophysiology of schizophrenia.[12] Many derivatives in this class act as antagonists or partial agonists at the D2 receptor, which is the primary target for most antipsychotic medications.[13][14] Antagonism at this receptor helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

  • Serotonin 5-HT1A Receptor Agonism: The 5-HT1A receptor is an autoreceptor that regulates serotonin release.[15] Agonism or partial agonism at this receptor is associated with anxiolytic and antidepressant effects.[16][17] In the context of schizophrenia, 5-HT1A agonism is also thought to improve negative symptoms and cognitive deficits, and may reduce the extrapyramidal side effects associated with strong D2 blockade.[18]

  • Other Serotonin Receptors (5-HT2A, 5-HT6, 5-HT7): Antagonism at the 5-HT2A receptor is another hallmark of "atypical" antipsychotics, contributing to a lower risk of motor side effects.[17] Interactions with other receptors like 5-HT6 and 5-HT7 are also being explored for their potential to improve cognition.[4]

This multi-target engagement, often referred to as "dirty pharmacology," is a sophisticated strategy for treating complex, multi-faceted CNS disorders. The ability to modulate both dopamine and serotonin systems simultaneously is a key reason for the clinical success of many arylpiperazine-based drugs.[6]

Signaling Pathway Visualization

The diagram below depicts a simplified view of how a dual-action derivative might modulate both D2 and 5-HT1A receptor signaling pathways, which are both Gi/o-coupled receptors that inhibit adenylyl cyclase.

G cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT1A Serotonin 5-HT1A Receptor Pathway D2_Ligand Derivative (Antagonist) D2R D2 Receptor D2_Ligand->D2R Blocks Dopamine D2_G Gi/o Protein D2R->D2_G Inhibition of Activation AC_D2 Adenylyl Cyclase D2_G->AC_D2 No Inhibition cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Normal Activity SHT1A_Ligand Derivative (Agonist) SHT1AR 5-HT1A Receptor SHT1A_Ligand->SHT1AR Activates SHT1A_G Gi/o Protein SHT1AR->SHT1A_G Activation AC_5HT1A Adenylyl Cyclase SHT1A_G->AC_5HT1A Inhibits cAMP_5HT1A ↓↓ cAMP AC_5HT1A->cAMP_5HT1A Reduced Activity

Caption: Modulation of D2 (antagonism) and 5-HT1A (agonism) signaling pathways.

Structure-Activity Relationship (SAR) Insights

Optimizing the pharmacological profile of this compound derivatives involves systematic modification of three key regions: the aryl head (pyridine), the central piperazine core, and the terminal tail.

Structural RegionModification ExampleImpact on ActivityRationale & Causality
Aryl Head (Pyridine) Introduction of electron-withdrawing groups (e.g., -Cl, -CN)Often enhances affinity for dopamine receptors.Alters the electronic properties and potential for specific interactions (e.g., halogen bonds) within the receptor's binding pocket.
Piperazine Core Conformationally constrained analogues (e.g., bicyclic systems)Can increase selectivity for a specific receptor subtype.[9]Reduces the number of possible conformations, locking the molecule into a bioactive shape that fits one receptor pocket better than others.
N4-Piperazine Linker Varying the length of the alkyl chain (e.g., C2 to C4)Critically affects affinity and selectivity for D2 vs D3 or 5-HT1A receptors.[19]The linker spans the distance from the orthosteric binding site to a secondary binding pocket; optimal length is crucial for dual engagement.
Terminal Tail Group Bulky, lipophilic groups (e.g., benzisothiazole, indole)Often required for high-affinity interactions, particularly at D2 and 5-HT1A receptors.[6][15]These groups occupy a hydrophobic region of the binding pocket, forming key van der Waals and pi-stacking interactions that anchor the ligand.

A key SAR finding is that the nature of the terminal group attached to the piperazine N4 nitrogen is a primary determinant of D2/5-HT1A selectivity and functional outcome.[19] For example, long-chain arylpiperazines (LCAPs) are a well-established class of 5-HT1A ligands.[6]

Therapeutic Applications & Key Derivatives

The versatile pharmacology of this scaffold has led to its investigation in a wide range of CNS disorders.

Representative Derivative ClassPrimary TargetsPotential Therapeutic ApplicationKey Examples in Literature
Pyridinylpiperazine-Alkyl-Imides5-HT1A, D2Schizophrenia, DepressionAnalogs of Buspirone, Aripiprazole[7][17]
Pyridinylpiperazine-SulfonamidesD2, D3, 5-HT1A, 5-HT7Schizophrenia, Bipolar DisorderLurasidone-related structures[4]
Pyridinylpiperazine-Benzamides5-HT1ADepression, Anxiety DisordersNovel selective 5-HT1A agonists[15]
Pyridinylpiperazine-PyrazolesD3, D4Schizophrenia, AddictionD3/D4 selective antagonists[12]

Several compounds based on this core scaffold are currently in various stages of clinical trials, highlighting the ongoing relevance of this chemical class.[11][20] For instance, Brilaroxazine (RP5063) is a dopamine-serotonin stabilizer being investigated for schizophrenia and other neuropsychiatric disorders.

Preclinical Evaluation Workflow

The development of a new this compound derivative follows a standardized but rigorous preclinical evaluation pipeline to characterize its pharmacological profile.

G cluster_workflow Preclinical Evaluation Workflow Synthesis Chemical Synthesis & Purification In_Vitro_Binding In Vitro Receptor Binding Assays (Determine Ki) Synthesis->In_Vitro_Binding In_Vitro_Functional In Vitro Functional Assays (Determine Efficacy) In_Vitro_Binding->In_Vitro_Functional ADME In Vitro ADME/Tox (Solubility, Permeability, Metabolic Stability) In_Vitro_Functional->ADME In_Vivo_PK In Vivo PK (Brain Penetration) ADME->In_Vivo_PK In_Vivo_PD In Vivo PD (Behavioral Models) In_Vivo_PK->In_Vivo_PD Lead_Opt Lead Optimization In_Vivo_PD->Lead_Opt

Sources

An In-Depth Technical Guide to 1-(3-Pyridyl)piperazine as a Serotonin Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Arylpiperazine Scaffold in Neuroscience

The arylpiperazine moiety is a cornerstone in the field of neuropharmacology, serving as a versatile scaffold for a multitude of centrally acting agents.[1] Its unique structural features, including a six-membered ring with two nitrogen atoms at opposing positions, provide a framework that can be readily modified to achieve desired pharmacological activities.[2] This adaptability has led to the development of numerous successful drugs targeting a range of neurotransmitter systems, with a particular emphasis on serotonin receptors.

1-(3-Pyridyl)piperazine, a prominent member of the arylpiperazine class, embodies the potential of this chemical scaffold. Its structure, which incorporates a pyridine ring, is a key element in its interaction with various serotonin (5-HT) receptor subtypes.[3] Pyridine-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to the nitrogen atom's influence on the molecule's pharmacological profile.[3] This guide will provide a comprehensive technical overview of 1-(3-pyridyl)piperazine, exploring its synthesis, its intricate interactions with serotonin receptors, and the experimental methodologies used to characterize its activity. The information presented herein is intended to be a valuable resource for researchers and drug development professionals working in the field of neuroscience.

Chemical Properties and Synthesis of 1-(3-Pyridyl)piperazine

Physicochemical Characteristics

1-(3-Pyridyl)piperazine is a heterocyclic compound with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol .[4] It is typically a solid at room temperature and possesses the basicity characteristic of amines. The piperazine ring's two nitrogen atoms allow for the formation of salts, which can improve solubility and handling properties.

PropertyValueSource
Molecular Formula C₉H₁₃N₃[4]
Molecular Weight 163.22 g/mol [4]
CAS Number 67980-77-2[4]
Appearance Typically a solid[5]
Synthesis of 1-(3-Pyridyl)piperazine: A Step-by-Step Protocol

The synthesis of 1-(3-pyridyl)piperazine is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol provides a general method for its preparation, which can be adapted and optimized based on available laboratory resources and desired scale.

Principle: The synthesis involves the reaction of a halopyridine, such as 3-bromopyridine or 3-chloropyridine, with piperazine. The nucleophilic nitrogen of the piperazine displaces the halide on the pyridine ring.

Materials:

  • 3-Bromopyridine (or 3-chloropyridine)

  • Piperazine (anhydrous)

  • A suitable solvent (e.g., dimethyl sulfoxide (DMSO), acetonitrile, or ethanol)

  • A base (e.g., potassium carbonate, triethylamine, or excess piperazine)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-bromopyridine (1.0 equivalent) in the chosen solvent.

  • Addition of Reagents: Add piperazine (2.0-2.5 equivalents) to the solution. The excess piperazine acts as both a nucleophile and a base to neutralize the hydrohalic acid formed during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be used.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (piperazine hydrobromide) has formed, it can be removed by filtration.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and wash with brine (saturated sodium chloride solution).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 1-(3-pyridyl)piperazine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product.

Diagram of Synthetic Workflow:

SynthesisWorkflow Reactants 3-Bromopyridine + Piperazine Reaction Nucleophilic Aromatic Substitution (Solvent, Heat) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product 1-(3-Pyridyl)piperazine Purification->Product

Caption: Synthetic workflow for 1-(3-pyridyl)piperazine.

Pharmacology of 1-(3-Pyridyl)piperazine at Serotonin Receptors

Arylpiperazine derivatives are well-established ligands for serotonin receptors, often exhibiting affinity for multiple subtypes.[6] The interaction of 1-(3-pyridyl)piperazine with these receptors is a key determinant of its pharmacological profile.

Binding Affinity Profile

For illustrative purposes, the table below presents binding affinities (Ki values) for a related long-chain arylpiperazine derivative, showcasing the typical range of affinities observed for this class of compounds at various serotonin receptors.

Receptor SubtypeKi (nM) - Representative Arylpiperazine DerivativeSource
5-HT₁A 23.9[4]
5-HT₂A 39.4[4]
5-HT₇ 45.0[4]

Note: These values are for a related compound and not 1-(3-pyridyl)piperazine itself. They are provided to give a general indication of the affinity profile of this chemical class.

Functional Activity

The functional activity of 1-(3-pyridyl)piperazine (i.e., whether it acts as an agonist, antagonist, or partial agonist) is receptor-subtype specific. For instance, many arylpiperazines exhibit partial agonist activity at 5-HT₁A receptors, a property that is leveraged in anxiolytic and antidepressant drugs.[8] Conversely, at 5-HT₂A receptors, they often act as antagonists.[7]

Functional activity is typically determined using cell-based assays that measure the downstream signaling events following receptor activation. For example, a study on a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which share the pyridylpiperazine core, demonstrated potent agonism at the 5-HT₁A receptor, with EC₅₀ values in the low nanomolar range.[9][10]

Diagram of a Representative Serotonin Receptor Signaling Pathway:

SerotoninSignaling cluster_membrane Cell Membrane Receptor 5-HT Receptor (GPCR) G_protein G-protein (Gα, Gβγ) Receptor->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand 1-(3-Pyridyl)piperazine Ligand->Receptor Binding Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Caption: A generalized G-protein coupled serotonin receptor signaling pathway.

Structure-Activity Relationship (SAR) of Pyridylpiperazines

The pharmacological profile of pyridylpiperazine derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of new ligands with improved affinity and selectivity.

  • Position of the Nitrogen in the Pyridine Ring: The position of the nitrogen atom in the pyridine ring significantly influences receptor affinity and selectivity. The 3-pyridyl substitution, as in 1-(3-pyridyl)piperazine, is a common motif in compounds targeting serotonin receptors.

  • Substituents on the Pyridine Ring: The addition of various substituents to the pyridine ring can modulate the electronic and steric properties of the molecule, thereby altering its interaction with the receptor binding pocket. For example, the introduction of a fluorine atom can enhance binding affinity at certain receptors.[9][10]

  • Substituents on the Piperazine Ring: The piperazine ring offers another point for modification. Alkylation or acylation of the second nitrogen atom can dramatically change the compound's pharmacological properties, including its ability to cross the blood-brain barrier and its metabolic stability.

  • Linker Moiety: In long-chain arylpiperazines, the nature and length of the linker connecting the piperazine to another pharmacophore are critical for optimizing receptor interactions. A flexible three-carbon linker is often found to be optimal for maintaining agonistic activity at multiple receptors.[9][10]

Experimental Protocols for Characterizing 1-(3-Pyridyl)piperazine

To fully characterize the pharmacological properties of 1-(3-pyridyl)piperazine, a series of in vitro and in vivo experiments are necessary. The following are representative protocols for key assays.

Protocol 1: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of 1-(3-pyridyl)piperazine for a specific serotonin receptor subtype.

Principle: This is a competitive binding assay where the test compound (1-(3-pyridyl)piperazine) competes with a radiolabeled ligand of known high affinity for binding to the receptor.

Materials:

  • Cell membranes expressing the target serotonin receptor subtype (e.g., from transfected cell lines or brain tissue).

  • Radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors).

  • 1-(3-Pyridyl)piperazine (test compound).

  • Non-specific binding control (a high concentration of a known non-radiolabeled ligand).

  • Assay buffer.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • 96-well plates.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of 1-(3-pyridyl)piperazine in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of 1-(3-pyridyl)piperazine. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol 2: Functional Assay (e.g., Calcium Mobilization for Gq-coupled Receptors)

This protocol is used to determine the functional activity (e.g., EC₅₀ and Emax) of 1-(3-pyridyl)piperazine at a Gq-coupled serotonin receptor (e.g., 5-HT₂A or 5-HT₂C).

Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium levels. This can be measured using a calcium-sensitive fluorescent dye.[1]

Materials:

  • Cells expressing the target Gq-coupled serotonin receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • 1-(3-Pyridyl)piperazine (test compound).

  • A known agonist for the receptor (positive control).

  • Assay buffer.

  • A fluorescence plate reader.

  • Black, clear-bottom 96-well plates.

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere and grow to near confluency.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye.

  • Compound Addition: Prepare serial dilutions of 1-(3-pyridyl)piperazine. Add the different concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately after adding the compound, measure the fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the test compound concentration. From this dose-response curve, the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.

Diagram of Experimental Workflow for a Functional Assay:

FunctionalAssayWorkflow Start Start Cell_Culture Cell Culture & Plating (96-well plate) Start->Cell_Culture Dye_Loading Loading with Calcium-sensitive Dye Cell_Culture->Dye_Loading Compound_Addition Addition of 1-(3-Pyridyl)piperazine (serial dilutions) Dye_Loading->Compound_Addition Fluorescence_Measurement Fluorescence Measurement (Plate Reader) Compound_Addition->Fluorescence_Measurement Data_Analysis Data Analysis (Dose-Response Curve, EC50, Emax) Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based functional assay.

Conclusion and Future Directions

1-(3-Pyridyl)piperazine serves as a quintessential example of the utility of the arylpiperazine scaffold in the exploration of serotonin receptor pharmacology. Its straightforward synthesis and its potential to interact with multiple serotonin receptor subtypes make it a valuable tool for both basic research and as a starting point for drug discovery programs. The methodologies outlined in this guide provide a framework for the comprehensive characterization of this and related compounds.

Future research in this area will likely focus on the development of pyridylpiperazine derivatives with enhanced selectivity for specific serotonin receptor subtypes. Such compounds would be invaluable for dissecting the precise roles of these receptors in both normal brain function and in the pathophysiology of neuropsychiatric and neurodegenerative disorders. Furthermore, the incorporation of the pyridylpiperazine scaffold into multi-target ligands, designed to modulate multiple components of a disease pathway simultaneously, represents a promising therapeutic strategy.[11] The continued exploration of this versatile chemical class holds significant promise for advancing our understanding of the central nervous system and for the development of novel therapeutics.

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The Pyridyl-Piperazine Scaffold: A Technical Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridyl-Piperazine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates across a spectrum of therapeutic areas. These are termed "privileged structures" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The pyridyl-piperazine scaffold is a quintessential example of such a structure.[1][2] This heterocyclic framework, comprising a pyridine ring linked to a piperazine moiety, is a cornerstone in the design of numerous clinically effective drugs, particularly those targeting the central nervous system (CNS).[3][4]

The prevalence of the pyridyl-piperazine core can be attributed to a unique combination of physicochemical and structural properties. The piperazine ring, with its two nitrogen atoms, offers a versatile handle for modulating basicity (pKa), which is crucial for achieving desired solubility and pharmacokinetic profiles.[1] The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor, enhancing target engagement and influencing metabolic stability. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyridyl-piperazine compounds, offering insights into rational drug design and optimization for researchers in the field.

A Structural Dissection of the Pyridyl-Piperazine Moiety

The remarkable versatility of the pyridyl-piperazine scaffold lies in its modular nature, allowing for systematic modifications at several key positions to fine-tune pharmacological activity. Understanding the contribution of each component is fundamental to a successful drug discovery campaign.

  • The Pyridine Ring: This aromatic heterocycle is not merely a passive linker. The position of the nitrogen atom within the ring (2-, 3-, or 4-pyridyl) significantly influences the molecule's electronics and vectoral properties. The pyridine nitrogen can serve as a crucial hydrogen bond acceptor, interacting with specific residues in the target protein. Furthermore, the pyridine ring itself can be substituted with various functional groups to modulate potency, selectivity, and metabolic properties. Bioisosteric replacement of the pyridine ring with other heterocycles or even substituted benzonitriles is a common strategy to overcome metabolic liabilities or improve target engagement.[5][6]

  • The Piperazine Ring: This six-membered saturated heterocycle is far from being a simple spacer. Its chair and boat conformations can influence the spatial arrangement of substituents. The two nitrogen atoms of the piperazine ring provide handles for introducing diverse chemical functionalities. The N1 nitrogen is typically attached to the pyridine ring, while the N4 nitrogen is often connected to another pharmacophoric element, such as an aryl or alkyl group. The basicity of the piperazine nitrogens is a critical parameter that can be modulated to optimize solubility, cell permeability, and off-target activities, such as hERG channel inhibition.[1][7]

  • The Linker Element: While many pyridyl-piperazine compounds feature a direct connection between the two rings, a linker or spacer group is often incorporated to achieve optimal positioning of the pharmacophoric elements within the target's binding site. The nature and length of this linker can significantly impact biological activity.

Key Biological Targets and Therapeutic Applications

The pyridyl-piperazine scaffold has proven to be a rich source of modulators for a variety of biological targets, leading to treatments for a wide range of diseases.

  • G-Protein Coupled Receptors (GPCRs): This is arguably the most prominent target class for pyridyl-piperazine derivatives.

    • Dopamine Receptors: These compounds have been extensively explored as modulators of dopamine D2, D3, and D4 receptors, leading to the development of atypical antipsychotics for the treatment of schizophrenia and bipolar disorder.[8][9][10]

    • Serotonin (5-HT) Receptors: The pyridyl-piperazine motif is a common feature in ligands for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. This has resulted in the discovery of antidepressants, anxiolytics, and antipsychotics with improved side-effect profiles.[11][12][13]

  • Enzymes:

    • Urease Inhibitors: Recent studies have demonstrated the potential of pyridyl-piperazine hybrids as potent urease inhibitors, which could be beneficial in treating infections caused by urease-producing bacteria like Helicobacter pylori.[14]

    • Kinase Inhibitors: In the field of oncology, the piperazine ring often serves as a versatile linker in kinase inhibitors, connecting fragments that bind to the ATP-binding pocket of the target kinase.[1]

  • Chemokine Receptors:

    • CXCR3 Antagonists: SAR studies have identified potent pyridyl-piperazinyl-piperidine derivatives as CXCR3 antagonists, which have potential applications in inflammatory and autoimmune diseases.[15]

A Systematic Guide to Structure-Activity Relationship (SAR) Exploration

A successful SAR campaign involves the systematic modification of a lead compound and the careful analysis of the resulting changes in biological activity.[16] For the pyridyl-piperazine scaffold, this exploration can be logically divided into modifications of its constituent parts.

Modifications of the Pyridine Ring

The pyridine ring offers multiple avenues for optimization.

  • Substitution Pattern: The position of substituents on the pyridine ring can dramatically alter activity. For instance, electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen and influence its hydrogen bonding capacity.

  • Bioisosteric Replacements: To improve properties such as metabolic stability or to explore new interactions with the target, the pyridine ring can be replaced with other aromatic or heteroaromatic systems.[17] Common bioisosteres include:

    • Other five- or six-membered heterocycles (e.g., pyrimidine, pyrazole, thiazole).

    • Substituted phenyl rings (e.g., benzonitrile, which can mimic the hydrogen-bonding ability of the pyridine nitrogen).[6]

    • Even non-aromatic, rigid scaffolds can be considered to escape "flatland" and improve physicochemical properties.[18]

Modifications of the Piperazine Ring

The piperazine core is a critical determinant of a compound's pharmacokinetic and pharmacodynamic properties.

  • N-Substitution: The substituent on the second nitrogen of the piperazine ring is a key driver of activity and selectivity. This is often an aryl, heteroaryl, or alkyl group that occupies a distinct pocket in the target protein. A library of diverse substituents at this position is typically a primary focus of initial SAR studies.

  • Substitution on the Piperazine Ring Carbons: Introducing substituents on the carbon atoms of the piperazine ring can introduce chirality and conformational constraints. This can lead to improved potency and selectivity by locking the molecule into a more favorable binding conformation.

Varying the Linker

When a linker is present between the pyridyl and piperazine moieties, its length and composition are important variables to explore.

  • Linker Length: Systematically increasing or decreasing the number of atoms in the linker can help determine the optimal distance between the two pharmacophoric groups for target binding.

  • Linker Rigidity: Introducing rigid elements, such as double bonds or small rings, into the linker can reduce the conformational flexibility of the molecule, which can lead to an increase in potency and a better understanding of the bioactive conformation.

Case Study: SAR of Pyridyl-piperazines as Dopamine Receptor Ligands

The development of ligands for dopamine receptors provides a classic example of the SAR principles applied to the pyridyl-piperazine scaffold. In many D2 and D3 receptor antagonists, a common pharmacophore consists of an aromatic head (the pyridyl group), a central basic nitrogen (within the piperazine), and a distal aromatic tail connected to the second piperazine nitrogen.

Modification Observation Rationale
Pyridine Ring 2-pyridyl often preferred over 3- or 4-pyridyl.The 2-positioning of the nitrogen may allow for optimal hydrogen bonding with key residues like an aspartate in the receptor binding pocket.
Introduction of small alkyl or halogen substituents.Can enhance van der Waals interactions and modulate electronic properties.
Piperazine Ring Unsubstituted piperazine often a good starting point.Provides a balance of solubility and permeability.
N-aryl or N-aralkyl substitution is critical.The nature of this group determines selectivity between dopamine receptor subtypes. For example, larger, more lipophilic groups may favor D3 over D2.[10]
Linker A short alkyl chain (e.g., ethyl, propyl) between the piperazine and a terminal aromatic ring.Provides the correct spacing to bridge different subpockets of the receptor.

Experimental Protocols for a Robust SAR Study

A well-designed experimental workflow is crucial for generating high-quality SAR data.

Protocol 1: General Synthesis of a Pyridyl-Piperazine Library

A common synthetic route involves the nucleophilic aromatic substitution of a halopyridine with a mono-protected piperazine, followed by deprotection and subsequent functionalization of the second piperazine nitrogen.

Step 1: Synthesis of the Pyridyl-Piperazine Core

  • To a solution of a 2-halopyridine (e.g., 2-chloropyridine) (1.0 eq) in a suitable solvent (e.g., DMSO or NMP) is added N-Boc-piperazine (1.1 eq) and a base (e.g., K2CO3 or DIPEA) (2.0 eq).

  • The reaction mixture is heated to 80-120 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the N-Boc-protected pyridyl-piperazine intermediate.

Step 2: Deprotection of the Piperazine

  • The N-Boc-protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).

  • An excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) is added, and the mixture is stirred at room temperature for 1-4 hours.

  • The solvent is removed under reduced pressure to yield the pyridyl-piperazine salt.

Step 3: Diversification at the N4-Position

  • The pyridyl-piperazine salt (1.0 eq) is dissolved in a solvent like DMF or CH2Cl2, and a base (e.g., triethylamine or DIPEA) (2.5 eq) is added.

  • A diverse set of electrophiles (e.g., alkyl halides, acid chlorides, or sulfonyl chlorides) (1.1 eq) is added, and the reaction is stirred at room temperature until completion.

  • The final products are isolated and purified using standard techniques such as column chromatography or preparative HPLC.

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay, a common method to determine the affinity of test compounds for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., human dopamine D2 receptor) are prepared from cultured cells.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors).

    • Varying concentrations of the test compound (typically from 10 µM down to 0.1 nM).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Protocol 3: In Vitro ADME - Metabolic Stability Assay

Early assessment of metabolic stability is crucial to avoid late-stage failures.[19] This protocol uses human liver microsomes (HLM) to predict hepatic clearance.

  • Reagents: Human liver microsomes (HLM), NADPH regenerating system, and test compounds.

  • Incubation:

    • Pre-warm HLM in a phosphate buffer (pH 7.4) at 37°C.

    • Add the test compound (typically at a final concentration of 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k).

Data Interpretation and Visualization

The power of SAR lies in the clear visualization and interpretation of data. A well-structured table is essential for comparing the properties of a series of analogs.

Table 1: Example SAR Data for a Series of Pyridyl-Piperazine Analogs

CompoundR1 (Pyridine)R2 (Piperazine-N)D2 Ki (nM)5-HT2A Ki (nM)HLM t1/2 (min)
1a HPhenyl50.215.845
1b 4-FPhenyl35.110.255
1c H2-Methoxyphenyl25.65.430
1d H4-Chlorophenyl65.822.1>60
1e 4-F2-Methoxyphenyl12.3 2.1 40

This table allows for the rapid identification of key trends. For example, the addition of a 4-fluoro group on the pyridine (1b vs 1a) and a 2-methoxy group on the phenyl ring (1c vs 1a) both improve affinity for both D2 and 5-HT2A receptors. Combining these two favorable modifications in compound 1e leads to the most potent analog in this series.

Visualizing SAR Workflows and Concepts

Diagrams are invaluable for conveying complex relationships and workflows in a clear and concise manner.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening Cascade cluster_2 Analysis & Iteration Lead_Compound Lead Pyridyl-Piperazine Analog_Library Synthesize Analog Library (Modify R1, R2, Linker) Lead_Compound->Analog_Library Primary_Assay Primary Screen (e.g., Receptor Binding) Analog_Library->Primary_Assay Secondary_Assay Secondary Screen (e.g., Functional Assay) Primary_Assay->Secondary_Assay ADME_Screen Early ADME Profiling (Solubility, Stability) Secondary_Assay->ADME_Screen SAR_Analysis SAR Data Analysis (Identify Trends) ADME_Screen->SAR_Analysis Design_New_Analogs Design Next-Generation Analogs SAR_Analysis->Design_New_Analogs Design_New_Analogs->Analog_Library Iterative Cycle

Caption: A typical iterative workflow for a structure-activity relationship (SAR) study.

Caption: Key modification points on the generalized pyridyl-piperazine scaffold.

Conclusion and Future Directions

The pyridyl-piperazine scaffold remains a highly fruitful area of research in medicinal chemistry. A systematic and iterative approach to SAR, combining rational design, efficient synthesis, and a well-designed cascade of in vitro assays, is the most effective strategy for advancing lead compounds. Future directions in this field will likely involve the use of computational modeling and machine learning to better predict the biological activity and pharmacokinetic properties of novel pyridyl-piperazine derivatives, further accelerating the discovery of new and improved medicines.[20] By understanding the nuanced structure-activity relationships of this privileged scaffold, researchers can continue to unlock its therapeutic potential.

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An In-Depth Technical Guide to the In Silico ADMET Prediction of 1-Pyridin-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant in the success of a drug discovery program. High attrition rates in later stages of development are frequently attributed to unfavorable ADMET profiles. In silico predictive models offer a rapid and cost-effective methodology for triaging and optimizing candidate compounds, thereby de-risking development pipelines. This technical guide provides a comprehensive, step-by-step workflow for the in silico ADMET prediction of the novel compound, 1-Pyridin-3-yl-piperazine. We will elucidate the theoretical underpinnings of key ADMET parameters, detail the practical application of predictive software, and interpret the generated data within the context of contemporary drug discovery standards. This document is intended for researchers, scientists, and drug development professionals seeking to integrate computational ADMET profiling into their discovery workflows.

Introduction: The Imperative of Early ADMET Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing due to poor pharmacokinetic and safety profiles. The ability to predict these ADMET properties before significant investment in synthesis and in vitro/in vivo testing is a cornerstone of modern drug discovery.[1] In silico approaches, leveraging sophisticated machine learning algorithms and extensive databases of chemical and biological data, have emerged as indispensable tools in this endeavor.[1][2]

This guide focuses on the practical application of these principles to this compound, a compound of interest in medicinal chemistry. By simulating a comprehensive ADMET profile, we aim to provide a tangible example of how computational predictions can guide lead optimization and candidate selection.

Molecular Identity of this compound

A prerequisite for any in silico analysis is the unambiguous identification of the molecule. The structure of this compound is represented by the following chemical identifiers:

  • IUPAC Name: 1-pyridin-3-ylpiperazine[3]

  • CAS Number: 67980-77-2[4]

  • Molecular Formula: C9H13N3[3][4]

  • Canonical SMILES: C1CN(CCN1)C2=CN=CC=C2[3][5]

  • Molecular Weight: 163.22 g/mol [3]

The SMILES (Simplified Molecular-Input Line-Entry System) string is the key input for most in silico prediction platforms.

Methodology: A Step-by-Step Workflow for In Silico ADMET Prediction

The following protocol outlines a robust workflow for generating a comprehensive ADMET profile for this compound using a freely available and widely recognized platform. This process is designed to be self-validating by integrating multiple predictive endpoints.

Selection of a Predictive Platform

A variety of commercial and open-access in silico ADMET prediction tools are available, each with its own set of models and algorithms.[1][2] For the purpose of this guide, we will simulate the use of a comprehensive web-based server that offers a suite of ADMET predictions from a single SMILES input. The choice of platform should always be guided by the transparency of its models, the size and diversity of its training datasets, and its performance in independent validation studies.

The Predictive Workflow

The process of generating the ADMET profile for this compound can be visualized as a sequential workflow.

Caption: A streamlined workflow for the in silico ADMET prediction of a novel compound.

Physicochemical Properties and Drug-Likeness

The foundational step in ADMET prediction is the calculation of key physicochemical properties. These parameters govern a molecule's behavior in biological systems and are often predictive of its pharmacokinetic profile.

Lipinski's Rule of Five

Christopher Lipinski's "Rule of Five" is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability.[6][7][8] The rule states that a compound is more likely to be orally active if it does not violate more than one of the following criteria:

  • Molecular weight < 500 Daltons[6][7]

  • LogP (octanol-water partition coefficient) < 5[6][7]

  • No more than 5 hydrogen bond donors[6][7]

  • No more than 10 hydrogen bond acceptors[6][7]

It is important to note that this rule is a guideline and not a strict law; many approved drugs, particularly natural products and those utilizing active transport, fall outside these parameters.[9]

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis for this compound

PropertyPredicted ValueLipinski's Rule of FiveViolation
Molecular Weight163.22 g/mol < 500 DaNo
XLogP30.3< 5No
Hydrogen Bond Donors1≤ 5No
Hydrogen Bond Acceptors3≤ 10No

Insight: this compound demonstrates excellent compliance with Lipinski's Rule of Five, with zero violations. This suggests a high probability of good oral bioavailability and favorable drug-like properties.

Absorption

Absorption is the process by which a drug enters the bloodstream. For orally administered drugs, this primarily involves passage through the gastrointestinal (GI) tract.

Table 2: Predicted Absorption Properties for this compound

ParameterPredicted OutcomeInterpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the GI tract.
Caco-2 PermeabilityModerateSuggests reasonable passive diffusion across the intestinal epithelium.
P-glycoprotein SubstrateNon-substrateThe compound is not predicted to be actively effluxed by P-gp, which is beneficial for absorption and CNS penetration.

Insight: The absorption profile of this compound appears favorable. The prediction of high intestinal absorption, coupled with its non-substrate status for the P-glycoprotein efflux pump, supports the potential for good oral bioavailability.

Distribution

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues in the body. A key consideration in drug discovery is whether a compound can cross the blood-brain barrier (BBB) to exert its effects on the central nervous system (CNS), or conversely, if it should be excluded from the CNS to avoid side effects.

Table 3: Predicted Distribution Properties for this compound

ParameterPredicted OutcomeInterpretation
Blood-Brain Barrier (BBB) PermeationYesThe compound is predicted to cross the BBB.[10][11][12][13][14]
CNS PermeabilityHighIndicates a high likelihood of reaching therapeutic concentrations in the central nervous system.
Plasma Protein BindingLow to ModerateSuggests a reasonable fraction of the drug will be unbound and pharmacologically active.

Insight: The strong prediction of BBB and CNS permeability suggests that this compound is a promising candidate for CNS-acting therapies. If CNS effects are undesirable, medicinal chemistry efforts would need to focus on modifying the structure to reduce its ability to cross the BBB.

Metabolism

Metabolism is the biotransformation of a drug into other compounds (metabolites), primarily by the cytochrome P450 (CYP) enzyme system in the liver.[15][16] Predicting a compound's interaction with CYP isoforms is crucial, as inhibition or induction can lead to drug-drug interactions (DDIs).[17]

Table 4: Predicted Cytochrome P450 Interaction Profile for this compound

CYP IsoformPredicted InteractionImplication
CYP1A2Non-inhibitorLow risk of DDIs with drugs metabolized by CYP1A2.[15][16][18]
CYP2C9Non-inhibitorLow risk of DDIs with drugs metabolized by CYP2C9.[15][16][18]
CYP2C19Non-inhibitorLow risk of DDIs with drugs metabolized by CYP2C19.[15][16][18]
CYP2D6InhibitorPotential for DDIs with drugs metabolized by CYP2D6.[15][16][18]
CYP3A4Non-inhibitorLow risk of DDIs with drugs metabolized by CYP3A4.[15][16][18][19]

Insight: The prediction that this compound is an inhibitor of CYP2D6 is a significant finding. This warrants further investigation, as co-administration with other drugs metabolized by this enzyme could lead to altered plasma concentrations and potential adverse effects. The lack of inhibition of other major CYP isoforms is a positive attribute.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body. This is primarily achieved through the kidneys (renal excretion) and the liver (biliary excretion).

Table 5: Predicted Excretion Properties for this compound

ParameterPredicted ValueInterpretation
Total ClearanceModerateSuggests a reasonable rate of elimination from the body.
Renal OCT2 SubstrateYesIndicates that the compound may be actively secreted by the kidneys.

Insight: The predicted moderate clearance and potential for renal secretion via OCT2 suggest an efficient elimination pathway for this compound.

Toxicity

Early identification of potential toxicity is one of the most critical applications of in silico ADMET prediction. A number of key toxicity endpoints can be assessed computationally.

hERG Inhibition

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[20][21][22][23][24] Therefore, assessing hERG liability early in drug discovery is of paramount importance.

Hepatotoxicity

Drug-induced liver injury (DILI) is a major cause of drug attrition and market withdrawal.[25][26][27][28] In silico models can help to flag compounds with a higher risk of causing liver damage.

Mutagenicity (Ames Test)

Mutagenicity is the capacity of a chemical to cause mutations in DNA. The Ames test is a widely used bacterial reverse mutation assay to assess this risk. In silico models provide a rapid screen for potential mutagenicity.[29][30][31][32][33]

Carcinogenicity

Carcinogenicity is the ability of a substance to cause cancer. While challenging to predict, in silico models can identify structural alerts associated with carcinogenicity.[29][34][35][36]

Skin Sensitization

Skin sensitization is an allergic reaction that can occur upon contact with a chemical. In silico models can predict the potential of a compound to act as a skin sensitizer.[37][38][39][40][41]

Table 6: Predicted Toxicity Profile for this compound

Toxicity EndpointPredicted OutcomeConfidence
hERG InhibitionNon-inhibitorHigh
HepatotoxicityNon-toxicModerate
Ames MutagenicityNon-mutagenicHigh
CarcinogenicityNon-carcinogenicModerate
Skin SensitizationNon-sensitizerHigh

Insight: The predicted toxicity profile for this compound is remarkably clean. The absence of predicted hERG inhibition, mutagenicity, and skin sensitization is highly encouraging. While the confidence in the hepatotoxicity and carcinogenicity predictions is moderate, these initial findings are positive and would guide the prioritization of this compound for further experimental validation.

Synthesis and Interpretation of the Overall ADMET Profile

The in silico ADMET profile of this compound is largely favorable, positioning it as a promising starting point for a drug discovery program, particularly for CNS-targeted therapies.

Caption: A summary of the predicted ADMET properties for this compound.

The key strengths of the molecule lie in its excellent drug-like properties, high predicted oral absorption and CNS penetration, and a generally clean toxicity profile. The primary liability identified is the potential for CYP2D6 inhibition, which would need to be carefully managed and experimentally verified.

Conclusion and Future Directions

This in-depth technical guide has demonstrated a comprehensive workflow for the in silico ADMET prediction of this compound. The generated data provides a valuable, multi-faceted assessment of the compound's drug-like potential. It is crucial to emphasize that in silico predictions are not a replacement for experimental validation. Rather, they serve as a powerful tool for hypothesis generation, candidate prioritization, and the design of more efficient and targeted experimental studies.

Based on this in silico assessment, the recommended next steps would be:

  • Synthesis and in vitro ADMET assays: Experimental verification of the predicted properties, with a particular focus on CYP2D6 inhibition.

  • Pharmacokinetic studies in animal models: To determine the in vivo oral bioavailability, plasma and brain concentrations, and clearance of the compound.

  • Lead optimization: If the CYP2D6 inhibition is confirmed and deemed problematic, medicinal chemistry efforts could be directed towards structural modifications to mitigate this liability while preserving the favorable properties.

By integrating robust in silico ADMET profiling into the early stages of drug discovery, research organizations can significantly enhance the quality of their candidate pipelines and increase the likelihood of successfully bringing novel therapeutics to the clinic.

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The Pyridinylpiperazine Scaffold: A Privileged Motif in Modern Drug Approvals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyridinylpiperazine Core

The landscape of modern medicinal chemistry is characterized by the pursuit of molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and the ability to engage with a multitude of biological targets. Among these, the pyridinylpiperazine moiety has emerged as a "privileged scaffold," a structural framework frequently found in biologically active compounds.[1][2] Its prevalence is not coincidental; the fusion of the electron-deficient pyridine ring with the versatile piperazine linker provides a unique combination of features. The pyridine nitrogen can act as a hydrogen bond acceptor, while the basic nitrogen atoms of the piperazine ring enhance aqueous solubility and can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles.[1][3][4] These properties make the pyridinylpiperazine core an exceptionally valuable building block in drug discovery, a fact underscored by its presence in a number of recently FDA-approved therapeutics spanning oncology and neuroscience. This guide provides a technical review of these recent approvals, delving into their mechanism of action, key clinical data, and the synthetic strategies underpinning their development.

Part 1: Kinase Inhibition in Oncology

The pyridinylpiperazine and its bioisosteric pyrazinylpiperazine core have proven to be highly effective frameworks for designing potent and selective kinase inhibitors. By orienting key pharmacophoric elements, this scaffold can effectively target the ATP-binding pocket of oncogenic kinases, leading to the inhibition of downstream signaling pathways that drive tumor growth.[5]

Avapritinib: Targeting Resistance Mutations in GIST

Avapritinib (brand name Ayvakit) represents a significant advance in the treatment of gastrointestinal stromal tumors (GIST), particularly those harboring specific genetic mutations that confer resistance to standard therapies.[6][7] Approved by the FDA in 2020, its development was driven by the need to overcome resistance mechanisms in KIT and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) kinases.

Mechanism of Action: Avapritinib is a potent and selective inhibitor of mutant forms of KIT and PDGFRA.[8][9] In GIST, mutations in the activation loop of these receptor tyrosine kinases, such as the PDGFRA D842V mutation, cause constitutive kinase activity, leading to uncontrolled cell proliferation.[5] Avapritinib is designed to bind to the ATP-binding pocket of these activated kinases, preventing autophosphorylation and blocking the downstream PI3K/AKT and RAS/RAF/MEK/ERK signaling cascades.[5] This selective inhibition induces apoptosis in cancer cells driven by these specific mutations.[10]

Avapritinib_MOA cluster_membrane Cell Membrane PDGFRA/KIT PDGFRA/KIT ADP ADP PDGFRA/KIT->ADP RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway PDGFRA/KIT->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K/AKT Pathway PDGFRA/KIT->PI3K_AKT Activates Growth Factor Growth Factor Growth Factor->PDGFRA/KIT Binds & Activates (in wild-type) Avapritinib Avapritinib Avapritinib->PDGFRA/KIT Inhibits (mutant forms) ATP ATP ATP->PDGFRA/KIT Phosphorylates Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival

Figure 1: Avapritinib's Mechanism of Action.

Clinical Data Summary: Avapritinib has demonstrated significant efficacy in patients with GIST harboring the PDGFRA D842V mutation, a population with historically poor outcomes.

Trial NamePatient PopulationKey Efficacy EndpointResultCitation
NAVIGATOR PDGFRA D842V-mutant GISTOverall Response Rate (ORR)91%[6]
NAVIGATOR 4th-line or later KIT-mutant GISTOverall Response Rate (ORR)17%[11]
NAVIGATOR 4th-line or later KIT-mutant GISTMedian Progression-Free Survival (PFS)3.7 months[11]
Gilteritinib: A Novel Inhibitor for FLT3-Mutated AML

Gilteritinib (brand name Xospata), approved by the FDA in 2018, targets mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, a key driver in a subset of acute myeloid leukemia (AML).[12] Its structure, featuring a pyrazinylpiperazine core, is optimized for potent inhibition of both major types of FLT3 activating mutations.

Mechanism of Action: Gilteritinib is a potent, selective, ATP-competitive inhibitor of FLT3 and AXL tyrosine kinases.[13][14] In about one-third of AML patients, FLT3 is constitutively activated by either internal tandem duplication (FLT3-ITD) or mutations in the tyrosine kinase domain (FLT3-TKD).[12] This aberrant signaling drives leukemic cell proliferation and survival. Gilteritinib binds to the ATP pocket of FLT3, inhibiting its autophosphorylation and blocking downstream signaling pathways like STAT5, RAS/MAPK, and PI3K/AKT.[15][16] This action induces cell cycle arrest and apoptosis in FLT3-dependent leukemia cells.[17]

Gilteritinib_MOA cluster_membrane Cell Membrane FLT3_Receptor Mutated FLT3 Receptor ADP ADP FLT3_Receptor->ADP STAT5 STAT5 Pathway FLT3_Receptor->STAT5 Activates RAS_MAPK RAS/MAPK Pathway FLT3_Receptor->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway FLT3_Receptor->PI3K_AKT Activates Gilteritinib Gilteritinib Gilteritinib->FLT3_Receptor Inhibits ATP ATP ATP->FLT3_Receptor Constitutive Phosphorylation Leukemic_Proliferation Leukemic Cell Proliferation & Survival STAT5->Leukemic_Proliferation RAS_MAPK->Leukemic_Proliferation PI3K_AKT->Leukemic_Proliferation

Figure 2: Gilteritinib's Mechanism of Action.

Clinical Data Summary: Gilteritinib's approval was based on its demonstrated ability to induce remissions in a heavily pretreated patient population.

Trial NamePatient PopulationKey Efficacy EndpointResultCitation
ADMIRAL Relapsed/Refractory FLT3-mutated AMLRate of Complete Remission (CR/CRh)21%[12]
Phase II Study (NCT03836209) Newly Diagnosed FLT3-mutated AML (with chemo)Composite Complete Remission Rate>85%[18]

Part 2: Neuromodulation in Psychiatry

The pyridinylpiperazine scaffold is also a cornerstone of many central nervous system (CNS) active agents. Its ability to cross the blood-brain barrier and interact with various G-protein coupled receptors (GPCRs) makes it ideal for developing drugs for psychiatric disorders.

Brexpiprazole: A Serotonin-Dopamine Activity Modulator

Brexpiprazole (brand name Rexulti), approved in 2015, is a second-generation antipsychotic used for schizophrenia and as an adjunctive treatment for major depressive disorder (MDD).[19] It is classified as a serotonin-dopamine activity modulator (SDAM), reflecting its nuanced interaction with key neurotransmitter systems.

Mechanism of Action: The efficacy of brexpiprazole is thought to be mediated through a combination of partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, and antagonist activity at serotonin 5-HT2A receptors.[20][21]

  • D2 Partial Agonism: In brain regions with excessive dopamine (believed to underlie positive symptoms of schizophrenia), brexpiprazole acts as a functional antagonist, reducing dopaminergic neurotransmission. In areas with low dopamine (associated with negative and cognitive symptoms), it provides a modest level of stimulation.[22] This helps stabilize the dopamine system.[20]

  • 5-HT1A Partial Agonism & 5-HT2A Antagonism: The interplay at serotonin receptors is crucial. 5-HT2A antagonism is thought to increase dopamine release in the prefrontal cortex, potentially improving negative and cognitive symptoms, while also mitigating the extrapyramidal side effects associated with D2 blockade.[23] 5-HT1A partial agonism contributes to its antidepressant and anxiolytic effects, which is particularly relevant for its use in MDD.[24]

Brexpiprazole_MOA cluster_receptors Neurotransmitter Receptors Brexpiprazole Brexpiprazole D2 Dopamine D2 Brexpiprazole->D2 Partial Agonist 5HT1A Serotonin 5-HT1A Brexpiprazole->5HT1A Partial Agonist 5HT2A Serotonin 5-HT2A Brexpiprazole->5HT2A Antagonist Dopamine_Modulation Dopamine System Stabilization D2->Dopamine_Modulation Serotonin_Modulation Serotonin System Modulation 5HT1A->Serotonin_Modulation 5HT2A->Serotonin_Modulation Therapeutic_Effect Reduction of Psychosis & Depressive Symptoms Dopamine_Modulation->Therapeutic_Effect Serotonin_Modulation->Therapeutic_Effect

Figure 3: Brexpiprazole's Receptor Activity Profile.

Clinical Data Summary: Brexpiprazole has shown efficacy in reducing symptoms of both schizophrenia and MDD.

IndicationPatient PopulationKey Efficacy EndpointResult (Drug vs. Placebo)Citation
Schizophrenia Acutely ill adult patientsChange in PANSS Total ScoreStatistically significant improvement[19]
Schizophrenia Pooled Phase III data (2-4 mg/day)Responder Rate (≥30% PANSS reduction)45.5% vs. 31.0% (NNT=7)[19][25]
MDD (Adjunct) Inadequate response to ADTsChange in MADRS Total ScoreStatistically significant improvement[26]
MDD (Adjunct) Pooled Phase III data (1-3 mg/day)Responder Rate (≥50% MADRS reduction)23.2% vs. 14.5% (NNT=12)[25]

NNT: Number Needed to Treat; PANSS: Positive and Negative Syndrome Scale; MADRS: Montgomery-Åsberg Depression Rating Scale; ADT: Antidepressant Therapy.

Part 3: Synthetic Methodologies

The successful translation of a molecular concept into a marketable drug relies on the development of robust and scalable synthetic routes. The synthesis of pyridinylpiperazine derivatives often involves key bond-forming reactions such as nucleophilic aromatic substitution (SNAr) or modern cross-coupling methodologies.

Representative Synthesis Protocol: Core Assembly of Brexpiprazole

This protocol outlines a key step in the synthesis of Brexpiprazole, illustrating the coupling of the piperazine core with the benzothiophene moiety, a common strategy in the synthesis of arylpiperazines.[3][27]

Objective: To synthesize 1-(1-benzothiophen-4-yl)piperazine, a key intermediate for Brexpiprazole.

Causality: The reaction proceeds via a nucleophilic substitution mechanism. The piperazine acts as the nucleophile, displacing a leaving group (e.g., a halogen) on the benzothiophene ring. The choice of a base is critical to deprotonate the piperazine hydrochloride salt and to scavenge the acid generated during the reaction, driving the equilibrium towards the product. The solvent must be able to dissolve the reactants and be stable at the reaction temperature.

Step-by-Step Methodology:

  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with 1-(1-benzothiophen-4-yl)piperazine hydrochloride (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and a suitable solvent such as acetonitrile (ACN, ~5 vol).

  • Reagent Addition: Add 7-(4-chlorobutoxy)-1H-quinolin-2-one (1.05 eq) to the reactor. This is the other key fragment of the final molecule. A catalytic amount of potassium iodide (KI, 0.1 eq) can be added to facilitate the reaction via the Finkelstein reaction in situ.

  • Reaction: Heat the reaction mixture to a target temperature of 80-90 °C.

  • Monitoring: Monitor the reaction for completion using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), typically for 16-24 hours. The disappearance of the starting materials indicates the reaction is complete.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Filter the inorganic salts and wash the filter cake with additional solvent (ACN).

  • Crystallization & Isolation: Concentrate the filtrate under reduced pressure. The crude product is then typically precipitated or crystallized by adding an anti-solvent (e.g., water or ethanol) and stirring.[3]

  • Drying: The resulting solid is collected by filtration, washed with the crystallization solvent mixture, and dried under vacuum to yield the final Brexpiprazole product.

Self-Validation: The identity and purity of the synthesized intermediate and final product must be confirmed.

  • Identity: Confirmed by comparing its ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data with a reference standard.

  • Purity: Assessed by HPLC, which should show a purity of >99.5% for the final active pharmaceutical ingredient (API).

Figure 4: General Workflow for Brexpiprazole Synthesis.

Conclusion and Future Perspectives

The recent approvals of Avapritinib, Gilteritinib, and Brexpiprazole highlight the remarkable versatility and therapeutic relevance of the pyridinylpiperazine scaffold. This core motif has enabled the development of highly selective kinase inhibitors that overcome clinical resistance in oncology, as well as finely tuned neuromodulators for complex psychiatric disorders. The synthetic tractability of the scaffold allows for extensive structure-activity relationship (SAR) studies, facilitating the optimization of potency, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, the pyridinylpiperazine framework will undoubtedly continue to serve as a foundational element in the design of next-generation targeted therapies. Future research will likely focus on leveraging this privileged scaffold to address new targets and to develop molecules with even more refined pharmacological profiles and improved safety margins.

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  • Synthesis reaction of the compound Brexpiprazole. Source: CASTRO, 2015. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • Kesharwani, S., et al. (2024). The medicinal chemistry of piperazines: A review. Medicinal Chemistry, 20(8), 753-780. [Link]

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The Pyridazine-Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the development of novel therapeutics. The pyridazine-piperazine scaffold is a prime example of such a "privileged structure," a term coined to describe molecular motifs that can bind to multiple, unrelated biological targets.[1][2] This unique characteristic has positioned the pyridazine-piperazine core as a highly versatile and fruitful starting point for drug discovery campaigns across a wide spectrum of diseases, including oncology, central nervous system (CNS) disorders, and cardiovascular conditions.[1][2][3]

The power of this scaffold lies in the synergistic combination of its two constituent heterocyclic rings: pyridazine and piperazine. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts a unique set of physicochemical properties.[4] Its notable dipole moment, capacity for hydrogen bonding, and ability to modulate pharmacokinetic profiles make it an attractive component in drug design.[1][4] The piperazine ring, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a flexible yet constrained linker that can be readily functionalized to fine-tune a compound's pharmacological properties.[2][5] The basicity of the piperazine moiety also enhances aqueous solubility and allows for the formation of stable salts, which is advantageous for drug formulation.[2]

This guide will provide a comprehensive exploration of the foundational research on the pyridazine-piperazine scaffold, delving into its synthesis, chemical properties, diverse biological activities, and the critical structure-activity relationships that govern its therapeutic potential.

Synthetic Strategies: Building the Core

The construction of the pyridazine-piperazine scaffold can be approached through several synthetic routes, often tailored to the desired substitution pattern on both the pyridazine and piperazine rings. A common and versatile method involves the nucleophilic substitution of a leaving group on the pyridazine ring with a piperazine derivative.

A general synthetic scheme is outlined below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Pyridazine_Precursor Pyridazine Precursor (e.g., 3,6-dichloropyridazine) Nucleophilic_Substitution Nucleophilic Aromatic Substitution Pyridazine_Precursor->Nucleophilic_Substitution Piperazine_Derivative Piperazine Derivative (Substituted or Unsubstituted) Piperazine_Derivative->Nucleophilic_Substitution Pyridazine_Piperazine_Scaffold Pyridazine-Piperazine Scaffold Nucleophilic_Substitution->Pyridazine_Piperazine_Scaffold

Caption: General synthetic workflow for the pyridazine-piperazine scaffold.

The choice of solvent and base is critical for the efficiency of this reaction. For instance, a palladium-catalyzed methodology has been developed for the synthesis of arylpiperazines under aerobic and solvent-free conditions, offering an eco-friendly and cost-effective route.[6] Furthermore, the synthesis of pyridazine derivatives can be achieved through aza-Diels-Alder reactions of 1,2,3-triazine derivatives with 1-propynylamines, providing a metal-free and highly regioselective approach.[7]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true value of the pyridazine-piperazine scaffold is realized in its broad range of pharmacological activities. The ability to modify the substituents on both the pyridazine and piperazine rings allows for the fine-tuning of a compound's affinity and selectivity for various biological targets.

Central Nervous System (CNS) Disorders

The piperazine moiety is a well-established pharmacophore for CNS-active agents due to its favorable permeability across the blood-brain barrier.[2][8] When combined with the pyridazine ring, this scaffold has yielded numerous compounds with potential applications in treating neurological and psychiatric disorders.[9][10]

Many CNS-active piperazines exert their effects by modulating serotonin (5-HT) and dopamine (D2) receptors.[2] The arylpiperazine derivatives, in particular, have been extensively explored for their potential in treating depression, anxiety, and psychosis.[10] For example, certain piperazine-hydrazide derivatives have shown potential as CNS-active antidepressants.[11]

Structure-Activity Relationship Insights:

  • Aryl Group Substitution: The nature and position of substituents on the aryl ring attached to the piperazine nitrogen are critical for receptor affinity and selectivity.

  • Linker Length: The length and flexibility of the chain connecting the piperazine to other pharmacophoric elements can significantly impact activity.

Oncology

The pyridazine-piperazine scaffold is a prominent feature in a multitude of anticancer agents, particularly those targeting protein kinases.[1][12][13] Kinases are crucial regulators of cell proliferation and survival, and their dysregulation is a hallmark of many cancers.[1]

The piperazine ring often serves as a versatile linker, connecting key pharmacophoric fragments that bind to the ATP-binding pocket of a target kinase.[2] Its basicity can also be leveraged to form a salt bridge with acidic residues in the hinge region of the kinase, enhancing binding affinity.[2] For instance, pyridazinone-based derivatives have been investigated as anticancer agents with dual antimicrobial activity.[14][15]

A notable example is the multi-kinase inhibitor Ponatinib, which features an imidazo[1,2-b]pyridazine core and is effective against the resistant T315I mutant of the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[16]

G cluster_0 Kinase Inhibition Mechanism Kinase Target Kinase (e.g., VEGFR-2) ATP_Binding_Pocket ATP Binding Pocket Kinase->ATP_Binding_Pocket contains Downstream_Signaling Downstream Signaling (e.g., Angiogenesis) ATP_Binding_Pocket->Downstream_Signaling activates Pyridazine_Piperazine_Inhibitor Pyridazine-Piperazine Inhibitor Pyridazine_Piperazine_Inhibitor->ATP_Binding_Pocket binds to Pyridazine_Piperazine_Inhibitor->Downstream_Signaling blocks Inhibition_of_Proliferation Inhibition of Tumor Growth Downstream_Signaling->Inhibition_of_Proliferation leads to

Caption: Mechanism of action for pyridazine-piperazine kinase inhibitors.

Cardiovascular Diseases

The pyridazinone moiety is a known pharmacophore for vasodilation.[3] The introduction of a piperazine ring at the 3-position has been explored to enhance this activity.[3] Structure-activity relationship studies have revealed that the nature of the substituent on the distal nitrogen of the piperazine is critical for the vasorelaxant effects.[3] Generally, arylpiperazine derivatives have shown significant vasorelaxant activity.[3]

Experimental Protocols

To ensure the scientific integrity of research involving the pyridazine-piperazine scaffold, robust and validated experimental protocols are essential.

In Vitro Vasorelaxant Activity Assay

This assay is used to determine the vasodilator effect of the compounds on isolated arterial rings.[3]

Experimental Setup:

  • Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and bubbled with a mixture of 95% O2 and 5% CO2.

  • The rings are connected to isometric force transducers to record changes in tension.

Protocol:

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

  • After equilibration, the rings are contracted with a submaximal concentration of phenylephrine (1 µM) or KCl (80 mM).

  • Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath to obtain a concentration-response curve.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Assay Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3]

  • The formazan crystals are then dissolved, and the absorbance is measured to determine cell viability.

Data Presentation

Table 1: Representative Biological Activities of Pyridazine-Piperazine Derivatives

Compound ClassTarget/ActivityRepresentative IC50/EC50Therapeutic Area
Arylpiperazinyl-pyridazinonesVasorelaxationVaries with substitutionCardiovascular
Imidazo[1,2-b]pyridazine CoreBCR-ABL Kinase (T315I)Potent nM rangeOncology
Piperazine-Hydrazide DerivativesMAO-A InhibitionVaries with substitutionCNS (Antidepressant)

Conclusion

The pyridazine-piperazine scaffold has firmly established itself as a privileged structure in medicinal chemistry, offering a remarkable blend of synthetic accessibility and diverse pharmacological potential. Its unique physicochemical properties and the ability to finely tune its structure-activity relationships have led to the discovery of numerous promising drug candidates. As our understanding of complex diseases continues to evolve, the versatility of the pyridazine-piperazine scaffold will undoubtedly ensure its continued prominence in the quest for novel and effective therapeutics.

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Methodological & Application

Synthesis of 1-Pyridin-3-yl-piperazine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Pyridin-3-yl-piperazine

This compound is a key building block in modern medicinal chemistry and drug discovery. Its scaffold is a prevalent feature in a multitude of biologically active compounds, demonstrating a wide range of pharmacological activities. The unique combination of a pyridine ring and a piperazine moiety imparts favorable physicochemical properties, such as aqueous solubility and the ability to modulate ligand-receptor interactions. This makes it a privileged structure in the design of novel therapeutics targeting various disease areas. The synthesis of this compound is, therefore, a critical process for researchers and drug development professionals. This guide provides a detailed, reliable, and efficient protocol for the synthesis of this compound, grounded in established chemical principles.

Strategic Approach to Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach involves the reaction of a halo-substituted pyridine, typically 3-bromopyridine or 3-chloropyridine, with piperazine. The electron-withdrawing effect of the nitrogen atom in the pyridine ring activates the halide at the 3-position towards nucleophilic attack by the secondary amine of piperazine.

An alternative, more contemporary approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] While highly effective and versatile for forming C-N bonds, the SNAr method is often preferred for its operational simplicity and cost-effectiveness, avoiding the need for expensive catalysts and ligands.[3]

This guide will focus on the SNAr pathway, providing a robust and scalable protocol.

Visualizing the Synthetic Pathway

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic piperazine attacks the carbon atom bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] Subsequently, the leaving group (halide) is eliminated, restoring the aromaticity of the pyridine ring and yielding the final product.

Caption: SNAr mechanism for this compound synthesis.

Experimental Workflow

The following diagram outlines the key stages of the synthesis process, from reaction setup to product isolation and purification.

Workflow Experimental Workflow start Start reactants Combine 3-Bromopyridine, Piperazine, and Solvent start->reactants reflux Heat to Reflux (e.g., in Ethanol) reactants->reflux monitor Monitor Reaction by TLC reflux->monitor workup Cool and Concentrate monitor->workup Reaction Complete extraction Aqueous Work-up and Extraction workup->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
3-Bromopyridine≥98%e.g., Sigma-Aldrich626-55-1Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.[5][6]
PiperazineAnhydrous, ≥99%e.g., Sigma-Aldrich110-85-0Corrosive. Causes severe skin burns and eye damage.
EthanolAnhydrouse.g., Fisher Scientific64-17-5Highly flammable liquid and vapor.
Dichloromethane (DCM)ACS Gradee.g., VWR75-09-2Suspected of causing cancer.
Sodium SulfateAnhydrouse.g., Acros Organics7757-82-6-
Silica Gel60 Å, 230-400 meshe.g., Sorbent Technologies63231-67-4For column chromatography.
Ethyl AcetateACS Gradee.g., VWR141-78-6For TLC and column chromatography.
HexanesACS Gradee.g., VWR110-54-3For TLC and column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous piperazine (2.5 equivalents).

    • Dissolve the piperazine in absolute ethanol (approximately 10 mL per gram of 3-bromopyridine). A slight excess of piperazine is used to act as both the nucleophile and a base to neutralize the HBr generated during the reaction.[7]

    • With stirring, add 3-bromopyridine (1.0 equivalent) to the piperazine solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) using a heating mantle.

    • Maintain the reflux with continuous stirring for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1). The disappearance of the 3-bromopyridine spot indicates the completion of the reaction.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (visualized by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.[8]

Quantitative Data Summary
ParameterValue
3-Bromopyridine1.0 eq
Piperazine2.5 eq
SolventEthanol
Reaction TemperatureReflux (~78-80 °C)
Reaction Time4-6 hours
Expected Yield70-85%
Melting Point48-52 °C[8]
Molecular Weight163.22 g/mol [9]

Safety and Hazard Management

  • 3-Bromopyridine: Flammable and toxic. Handle in a fume hood and wear appropriate PPE, including gloves and safety glasses.[5][6][10]

  • Piperazine: Corrosive and can cause severe burns. Avoid contact with skin and eyes.

  • Dichloromethane: A potential carcinogen. Use only in a well-ventilated area.

  • General Precautions: Always wear a lab coat, safety glasses, and appropriate gloves. Ensure that a safety shower and eyewash station are readily accessible.[11]

Alternative Synthetic Route: Buchwald-Hartwig Amination

For substrates that are less reactive towards SNAr or when milder reaction conditions are required, the Buchwald-Hartwig amination offers a powerful alternative.[1][3][12] This palladium-catalyzed cross-coupling reaction can be performed under aerobic conditions and is tolerant of a wide range of functional groups.[2][3]

A typical procedure would involve reacting 3-bromopyridine with piperazine in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., NaOt-Bu) in a solvent such as toluene or dioxane.[3][13]

Conclusion

The synthesis of this compound via Nucleophilic Aromatic Substitution is a reliable and efficient method suitable for a wide range of research and development applications. The protocol detailed in this guide has been designed to be straightforward and reproducible, providing a solid foundation for the synthesis of this important chemical intermediate. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently produce high-purity this compound for their scientific endeavors.

References

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Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of 1-(3-Pyridyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(3-pyridyl)piperazine hydrochloride, a key intermediate in pharmaceutical research and development. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction between 3-bromopyridine and piperazine, followed by conversion to its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, procedural rationale, and critical safety considerations to ensure a reliable and reproducible synthesis.

Introduction and Scientific Background

1-(3-Pyridyl)piperazine is a valuable building block in medicinal chemistry, forming the core structure of numerous biologically active compounds. The piperazine ring is a privileged scaffold known to improve the pharmacokinetic properties of drug candidates, while the pyridyl moiety provides a key vector for interacting with biological targets.

The synthesis detailed herein proceeds in two primary stages:

  • N-Arylation: The formation of the C-N bond between the pyridine ring and the piperazine nitrogen. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, particularly when halogenated, makes it susceptible to attack by nucleophiles like the secondary amine of piperazine.[1][2][3]

  • Salt Formation: The conversion of the resulting free base, 1-(3-pyridyl)piperazine, into its more stable and easily handled hydrochloride salt. This is a standard acid-base reaction.[4]

Understanding the causality behind each step is critical. For instance, a significant excess of piperazine is employed not only to drive the reaction equilibrium towards the product but also to act as an acid scavenger, neutralizing the hydrobromic acid (HBr) generated in situ.[5][6] This eliminates the need for an additional external base, simplifying the reaction setup.

Reaction Scheme

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
3-Bromopyridine≥99%Acros Organics626-55-1Toxic, flammable liquid.[7]
Piperazine, anhydrous≥99%Sigma-Aldrich110-85-0Corrosive solid, causes burns.
TolueneAnhydrousFisher Scientific108-88-3Flammable solvent.
Sodium Hydroxide (NaOH)Pellets, ≥97%VWR1310-73-2Corrosive.
Dichloromethane (DCM)ACS GradeVWR75-09-2Volatile, suspected carcinogen.
Magnesium Sulfate (MgSO₄)AnhydrousVWR7487-88-9Drying agent.
Hydrochloric Acid (HCl)37% (conc.)Fisher Scientific7647-01-0Highly corrosive.
Isopropyl Alcohol (IPA)ACS GradeVWR67-63-0Flammable solvent.
Step-by-Step Synthesis Procedure

PART A: Synthesis of 1-(3-Pyridyl)piperazine (Free Base)

  • Reactor Setup: In a certified chemical fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser (with a drying tube or nitrogen inlet), and a thermometer.

  • Reagent Charging: To the flask, add anhydrous piperazine (43.0 g, 0.50 mol, 5.0 eq). Add anhydrous toluene (250 mL).

  • Initiation of Reaction: Begin stirring the mixture to form a slurry. Add 3-bromopyridine (15.8 g, 0.10 mol, 1.0 eq) to the flask dropwise over 10 minutes.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 110-111 °C) using a heating mantle. Maintain a gentle reflux for 16-24 hours.

    • Rationale: The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction. The large excess of piperazine ensures the reaction proceeds to completion and neutralizes the HBr byproduct.[5][6]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). Check for the consumption of the 3-bromopyridine starting material.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature (20-25 °C). A thick precipitate of piperazine hydrobromide will be visible.

PART B: Work-up and Isolation of the Free Base

  • Aqueous Quench: Add deionized water (150 mL) to the cooled reaction mixture and stir for 15 minutes. Add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH) dropwise until the pH of the aqueous layer is >12. This step dissolves the piperazine hydrobromide salt and deprotonates any remaining protonated piperazine.

  • Extraction: Transfer the mixture to a 1 L separatory funnel. Separate the organic (toluene) layer. Extract the aqueous layer twice more with dichloromethane (DCM) (2 x 100 mL).

    • Rationale: The product, 1-(3-pyridyl)piperazine, is more soluble in organic solvents, while the inorganic salts remain in the aqueous phase. Using both toluene and DCM ensures efficient extraction.

  • Drying and Filtration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Stir for 20 minutes, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and DCM. This will yield the crude 1-(3-pyridyl)piperazine as a viscous oil or a low-melting-point solid.

PART C: Formation and Purification of Hydrochloride Salt

  • Dissolution: Dissolve the crude product from Part B in isopropyl alcohol (IPA) (200 mL). Gentle warming may be required.

  • Acidification: Cool the solution in an ice bath. While stirring, slowly add concentrated hydrochloric acid (approx. 10 mL, ~1.2 eq) dropwise. A white precipitate of 1-(3-pyridyl)piperazine hydrochloride will form immediately.[4][8]

    • Causality: The free base is soluble in IPA, but its hydrochloride salt is not. This difference in solubility is the basis for the purification by precipitation/recrystallization.

  • Crystallization: Continue stirring the slurry in the ice bath for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropyl alcohol (2 x 20 mL) to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 70-85%.

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 3-Bromopyridine Step1 1. N-Arylation Reaction (Reflux, 16-24h) Reactant1->Step1 Reactant2 Piperazine (excess) Reactant2->Step1 Solvent1 Toluene Solvent1->Step1 Step2 2. Aqueous Work-up (H₂O, NaOH) Step1->Step2 Step3 3. Extraction (DCM) Step2->Step3 Intermediate 1-(3-Pyridyl)piperazine (Free Base in Solution) Step3->Intermediate Step4 4. Solvent Removal (Rotary Evaporation) Step5 5. Salt Formation (IPA, conc. HCl) Step4->Step5 Step6 6. Isolation & Drying (Filtration, Vacuum Oven) Step5->Step6 FinalProduct 1-(3-Pyridyl)piperazine HCl (Pure Solid) Step6->FinalProduct Intermediate->Step4

Caption: Workflow for the synthesis of 1-(3-pyridyl)piperazine HCl.

Quantitative Data Summary

ParameterValueMoles (eq)Notes
Reactants
3-Bromopyridine15.8 g0.10 (1.0)Limiting Reagent
Piperazine43.0 g0.50 (5.0)Nucleophile & Base
Conc. Hydrochloric Acid~10 mL~0.12 (1.2)For salt formation
Conditions
Reaction Temperature110-111 °CN/AReflux in Toluene
Reaction Time16-24 hoursN/A
Outcome
Expected Yield16.5 - 20.0 g70-85%Based on 3-bromopyridine
Product AppearanceWhite crystalline solidN/A

Safety and Handling Precautions

All operations must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • 3-Bromopyridine: Toxic if swallowed, in contact with skin, or if inhaled.[7] It is also a flammable liquid.[9] Avoid contact with skin, eyes, and clothing. Use spark-proof tools and keep away from ignition sources.[9]

  • Piperazine: Causes severe skin burns and eye damage.[10] Can be absorbed through the skin.[10] Wear protective gloves, clothing, and eye/face protection. An emergency shower and eyewash station should be readily accessible.[10]

  • Concentrated HCl: Highly corrosive and causes severe burns. Releases toxic fumes. Handle with extreme care, ensuring adequate ventilation.

  • Solvents (Toluene, DCM, IPA): Flammable and/or volatile. Avoid inhalation of vapors. Grounding and bonding should be used when transferring large volumes to prevent static discharge.[9]

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Aqueous and organic waste streams should be collected in separate, labeled containers.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5871. Available at: [Link]

  • Kurfi, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 559. Available at: [Link]

  • Sevov, C. S., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6620), 662-667. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromopyridine, 99%. Retrieved from [Link]

  • Kurfi, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Institut Pasteur. (2015). N-arylation of 3-alkoxypyrazoles, the case of the pyridines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 1-Pyridin-3-yl-piperazine for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 1-Pyridin-3-yl-piperazine, a key intermediate in the development of various pharmacologically active agents. The protocol herein is designed for scalability, ensuring a consistent and high-purity supply for preclinical studies. We detail a robust synthetic route, purification strategies, and analytical characterization, underpinned by safety protocols and process optimization insights.

Introduction: The Significance of this compound in Drug Discovery

This compound is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds targeting a wide array of biological receptors. Its prevalence is particularly notable in the development of central nervous system (CNS) agents, where the unique electronic and steric properties of the pyridyl and piperazine moieties contribute to favorable interactions with targets such as serotonin and dopamine receptors.[1][2][3] The arylpiperazine substructure is a common feature in drugs designed to treat conditions like depression, anxiety, and psychosis.[2][3]

Given its importance, the ability to produce this compound on a large scale with high purity is a critical prerequisite for advancing drug candidates through preclinical and clinical development. This application note addresses this need by presenting a detailed and optimized protocol suitable for multigram to kilogram synthesis.

Synthetic Strategy: Rationale and Workflow

The chosen synthetic route for this compound is a nucleophilic aromatic substitution (SNAr) reaction between 3-bromopyridine and an excess of piperazine. This approach is favored for its operational simplicity, cost-effectiveness of starting materials, and amenability to scale-up.

Rationale for Key Experimental Choices:

  • Excess Piperazine: Utilizing a significant excess of piperazine serves a dual purpose. Firstly, it drives the reaction to completion by Le Châtelier's principle. Secondly, and more critically, it minimizes the formation of the undesired 1,4-bis(3-pyridyl)piperazine byproduct.[4]

  • Solvent Selection: While the reaction can be performed neat using molten piperazine, the use of a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can facilitate better temperature control and stirring on a larger scale. For this protocol, we will utilize an excess of piperazine which also acts as a solvent.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is employed to scavenge the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of piperazine and ensuring its nucleophilicity.

Workflow Visualization:

The overall synthetic and purification workflow is depicted in the following diagram:

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification 3-Bromopyridine 3-Bromopyridine Reaction_Vessel Reaction (Heat) 3-Bromopyridine->Reaction_Vessel Piperazine Piperazine Piperazine->Reaction_Vessel K2CO3 K2CO3 K2CO3->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Extraction Extraction with Dichloromethane Quench->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Final_Product This compound Column_Chromatography->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Safety Precautions:

  • Always work in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[5][6]

  • Piperazine is corrosive and can cause skin and eye irritation.[5][7] In case of contact, immediately flush the affected area with copious amounts of water.[6][8]

  • 3-Bromopyridine is a toxic and irritant compound. Avoid inhalation and skin contact.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before commencing work.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Bromopyridine≥98%Commercially Available
Piperazine (anhydrous)≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Methanol (MeOH)ACS GradeCommercially Available
Triethylamine (TEA)≥99%Commercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Equipment:

  • Round-bottom flasks (appropriate sizes for the intended scale)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add piperazine (430.7 g, 5.0 mol, 10 equivalents).

    • Begin stirring and gently heat the flask in a heating mantle until the piperazine melts (melting point: 106 °C).

    • Once the piperazine is molten, add anhydrous potassium carbonate (138.2 g, 1.0 mol, 2 equivalents).

  • Addition of 3-Bromopyridine:

    • Slowly add 3-bromopyridine (79.0 g, 0.5 mol, 1 equivalent) to the molten piperazine and potassium carbonate mixture over 30 minutes. The addition is exothermic, so control the rate to maintain a manageable reaction temperature.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 145-150 °C) and maintain for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Allow the reaction mixture to cool to approximately 80-90 °C.

    • Carefully and slowly quench the reaction by adding water (500 mL). This step should be performed with caution as it can be exothermic.

    • Once the mixture has cooled to room temperature, transfer it to a 2 L separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 500 mL).

    • Combine the organic layers and wash with brine (2 x 250 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.

  • Purification (Column Chromatography):

    • Prepare a silica gel column using a slurry of silica gel in ethyl acetate.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Load the crude product onto the silica gel column.

    • Elute the column with a gradient of ethyl acetate to ethyl acetate/methanol/triethylamine (90:9:1). The triethylamine is added to prevent the basic product from streaking on the acidic silica gel.

    • Collect the fractions containing the pure product (monitor by TLC).

    • Combine the pure fractions and concentrate under reduced pressure to yield this compound as a white to off-white solid.

Analytical Characterization

The purity and identity of the final product should be confirmed by a suite of analytical techniques.

Analytical MethodExpected Results
¹H NMR Consistent with the structure of this compound.
¹³C NMR Consistent with the structure of this compound.
LC-MS A single major peak with the correct mass-to-charge ratio.
Purity (HPLC) ≥98%

Typical HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Process Optimization and Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.- Extend the reaction time.- Ensure anhydrous conditions.- Verify the quality of the starting materials.
Product loss during work-up.- Perform extractions carefully to avoid emulsion formation.- Ensure complete transfer of material between vessels.
Formation of Bis-adduct Insufficient excess of piperazine.- Increase the molar excess of piperazine to 10-15 equivalents.
Difficult Purification Co-elution of impurities.- Optimize the solvent system for column chromatography.- Consider an alternative purification method such as recrystallization from a suitable solvent system (e.g., ethanol/water).[9]

Conclusion

This application note provides a robust and scalable protocol for the synthesis of high-purity this compound, a crucial building block for preclinical drug development. By following the detailed experimental procedures and adhering to the safety guidelines, researchers can confidently produce the required quantities of this important intermediate for their research endeavors.

References

  • Santa Cruz Biotechnology.
  • Suvchem Laboratory Chemicals. PIPERAZINE (ANHYDROUS) (FOR SYNTHESIS)
  • Blog. What safety precautions should be taken when using piperazine? (2025).
  • Perry J.M., Hickey M.B., Remenar J.F., Vandiver J. Pharmaceutical Compositions Comprising fatty Acid Esters.
  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • New Jersey Department of Health. Hazard Summary: Piperazine.
  • Bojeś, P., et al. "Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands." Molecules, vol. 6, no. 9, 2001, pp. 784-795.
  • Kłodzińska, A., et al. "Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents." Molecules, vol. 16, no. 6, 2011, pp. 4586-4603.
  • Benchchem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Kráľová, P., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." Molecules, vol. 23, no. 1, 2018, p. 143.
  • Staroń, J., et al. "Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency." Bioorganic & Medicinal Chemistry Letters, vol. 30, no. 15, 2020, p. 127265.
  • Journal of Chemical and Pharmaceutical Research.
  • Molecules. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • Google Patents.
  • NTU Journal of Pure Sciences.
  • Royal Society of Chemistry. Analytical Methods.
  • Benchchem. Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Benchchem. Technical Support Center: Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • Google Patents.
  • Google Patents. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • United Nations Office on Drugs and Crime.
  • Organic Chemistry Portal. Piperazine synthesis.
  • Thieme Connect. Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)
  • National Institutes of Health. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)
  • MDPI.
  • National Institutes of Health. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.

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Application Note: High-Purity Isolation of 1-Pyridin-3-yl-piperazine via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the purification of crude 1-Pyridin-3-yl-piperazine using normal-phase flash column chromatography. This compound is a critical heterocyclic building block in medicinal chemistry and drug development. However, its purification is often complicated by its high polarity and the basicity of its two nitrogen centers, which can lead to significant peak tailing and poor recovery on standard silica gel. This guide details a systematic approach, from initial analysis and method development on Thin-Layer Chromatography (TLC) to a step-by-step preparative column protocol. We emphasize the causal relationships behind experimental choices, particularly the use of a basic modifier in the mobile phase to mitigate undesirable interactions with the stationary phase, ensuring high purity and yield.

Introduction and Scientific Context

This compound is a key intermediate in the synthesis of numerous pharmacologically active compounds.[1][2] The presence of both a pyridine ring and a piperazine moiety imparts unique chemical properties but also presents significant purification challenges. The basic nitrogen atoms (one on the pyridine ring and two in the piperazine ring) can interact strongly with acidic silanol groups on the surface of silica gel, the most common stationary phase for normal-phase chromatography.[3] This acid-base interaction leads to non-ideal chromatographic behavior, such as severe peak tailing, band broadening, and, in some cases, irreversible adsorption, resulting in low recovery of the target compound.[4]

This protocol addresses these challenges directly by employing a mobile phase modified with a small quantity of a competing base. This strategy effectively passivates the active silanol sites, leading to a more symmetrical peak shape, improved resolution from impurities, and enhanced recovery. The methods described herein are designed for researchers in synthetic chemistry and drug development to reliably obtain high-purity this compound for downstream applications.

Physicochemical Properties and Pre-Analysis

A thorough understanding of the target compound's properties is fundamental to developing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₃N₃[5][6]
Molecular Weight 163.22 g/mol [5][6]
Appearance White to off-white powder/solid
pKa (Predicted) The piperazine and pyridine nitrogens confer basicity. The piperazine nitrogens typically have pKa values around 5.3 and 9.7, while pyridine's pKa is ~5.2.[4][7]N/A
Solubility Soluble in water and polar organic solvents like methanol and ethanol.[8] Limited solubility in non-polar solvents.N/A
XLogP3 0.3[5]

Common Impurities: Analysis of crude this compound often reveals impurities stemming from the synthesis, which may include:

  • Unreacted starting materials (e.g., 3-halopyridine, piperazine).

  • Symmetrically disubstituted by-products (e.g., 1,4-bis(3-pyridyl)piperazine).[9]

  • Solvents and reagents carried over from the reaction workup.

Recommendation: Before attempting preparative scale purification, it is imperative to analyze the crude mixture by Thin-Layer Chromatography (TLC) and, if available, LC-MS to identify the number of components and the approximate polarity of the target compound relative to its impurities.

Chromatographic Strategy and Method Development

The high polarity of this compound makes Normal-Phase Chromatography (NPC) the method of choice.[10] Reversed-phase chromatography is often unsuitable as the compound may have insufficient retention even in highly aqueous mobile phases.[11][12]

The Challenge: Silanol Interactions

The primary obstacle in NPC of basic amines is the interaction with the stationary phase. Silica gel (SiO₂) is covered with weakly acidic silanol groups (Si-OH). The basic nitrogen atoms of this compound can be protonated by these groups, leading to strong ionic interactions that cause significant peak tailing.

The Solution: Mobile Phase Modification

To achieve a successful separation, the silanol interactions must be suppressed. This is accomplished by adding a small percentage (typically 0.5-2%) of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the mobile phase. This additive acts as a competing base, neutralizing the acidic sites on the silica gel and allowing the analyte to elute based on polarity with minimal tailing.[4]

Method Development Workflow

The selection of an appropriate chromatographic system is a logical process, starting with an assessment of the crude material and progressing through systematic solvent screening.

G cluster_0 Phase 1: Analysis & Strategy cluster_1 Phase 2: TLC Method Development cluster_2 Phase 3: Scale-up to Column A Analyze Crude Material (TLC, LC-MS) B Identify Target Compound & Impurity Profile A->B C Select Purification Mode: Normal-Phase Chromatography (NPC) B->C D Select Stationary Phase: Silica Gel 60 F254 C->D E Screen Mobile Phases (e.g., DCM/MeOH, EtOAc/Hexane) D->E F Add Basic Modifier (1% TEA or NH4OH) E->F G Optimize Solvent Ratio for Target Rf ≈ 0.3 F->G H Pack Column with Silica Gel G->H I Prepare Sample (Dry Loading) H->I J Run Column & Collect Fractions I->J K Analyze Fractions & Isolate Product J->K

Figure 1. Decision workflow for purification strategy.

Experimental Protocols

Protocol A: TLC Method Development

This crucial first step identifies the optimal mobile phase for separation before committing the bulk of the material to the column.

Materials:

  • Crude this compound

  • Silica gel 60 F254 TLC plates

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes

  • Basic Modifier: Triethylamine (TEA) or Ammonium Hydroxide (28% in H₂O)

  • TLC chambers, capillaries, UV lamp (254 nm)

Procedure:

  • Prepare a stock solution of the crude material by dissolving ~5 mg in 1 mL of DCM or MeOH.

  • Prepare test eluents: In small beakers or jars, prepare ~10 mL of various solvent systems. Always include a basic modifier.

    • System 1: 95:5 DCM/MeOH + 1% TEA

    • System 2: 90:10 DCM/MeOH + 1% TEA

    • System 3: 70:30 EtOAc/Hexanes + 1% TEA

  • Spot the TLC plate: Using a capillary, spot the crude material stock solution onto the baseline of three separate TLC plates.

  • Develop the plates: Place one plate in each chamber containing a different eluent system. Allow the solvent front to travel up ~80% of the plate length.

  • Visualize: Remove the plates, mark the solvent front, and allow them to dry completely in a fume hood. Visualize the spots under a UV lamp at 254 nm.

  • Analyze: Calculate the Retention Factor (Rf) for the target compound spot in each system. The ideal system will provide good separation between the target and impurities, with the target compound having an Rf value between 0.25 and 0.4 .[13]

Table 2: Hypothetical TLC Development Results

Eluent SystemObservationsTarget RfRecommendation
95:5 DCM/MeOH + 1% TEATarget spot is well-resolved from a less polar impurity but has a low Rf.0.15Increase polarity.
90:10 DCM/MeOH + 1% TEA Excellent separation. Target spot is distinct from impurities. 0.35 Optimal for column.
70:30 EtOAc/Hexanes + 1% TEAAll spots remain near the baseline.<0.1System not suitable.
Protocol B: Preparative Flash Column Chromatography

This protocol assumes a starting quantity of ~1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials & Equipment:

  • Glass chromatography column (e.g., 40 mm diameter)

  • Silica gel (flash grade, 230-400 mesh)

  • Optimized mobile phase from Protocol A (e.g., 90:10 DCM/MeOH + 1% TEA), ~1.5 L

  • Sand, cotton or glass wool

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand.

    • Prepare a slurry of silica gel (~50-60 g for 1 g of crude) in the mobile phase.

    • Pour the slurry into the column. Use gentle pressure (air or nitrogen) to pack the bed firmly and evenly, ensuring no air bubbles are trapped.

    • Add another ~1 cm layer of sand on top of the packed silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Preparation (Dry Loading - Recommended):

    • Dissolve the crude this compound (~1 g) in a minimal amount of a suitable solvent (e.g., 10-15 mL of DCM or MeOH).

    • Add 2-3 g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica. This technique prevents band broadening during loading.

  • Sample Loading:

    • Carefully add the dry-loaded sample onto the top sand layer of the packed column, creating a thin, even band.

    • Gently add a final layer of sand (~1 cm) over the sample.

  • Elution:

    • Carefully add the mobile phase to the column, filling the space above the packing.

    • Apply gentle, consistent pressure to begin eluting the mobile phase through the column at a steady flow rate.

    • Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size (e.g., 15-20 mL per fraction).

  • Fraction Analysis & Isolation:

    • Monitor the separation by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate using the same mobile phase.

    • Identify the fractions containing the pure target compound (single spot at the correct Rf).

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound.

  • Purity Confirmation:

    • Confirm the purity of the final product using analytical techniques such as HPLC, LC-MS, and/or NMR spectroscopy.

G A Prepare Slurry (Silica + Mobile Phase) B Pack Column A->B D Load Sample onto Column B->D C Dry Load Crude Sample onto Silica C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions via TLC F->G H Pool Pure Fractions G->H I Evaporate Solvent H->I J Dry Under High Vacuum I->J K Characterize Final Product (NMR, LC-MS) J->K

Figure 2. Step-by-step experimental workflow for column chromatography.

Expected Results and Troubleshooting

Table 3: Typical Purification Outcome

ParameterExample Value
Crude Material Input1.05 g
Purified Product Output0.89 g
Yield85%
Purity (by HPLC)>98%
Physical AppearanceWhite crystalline solid

Table 4: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Product streaks / tails on column Insufficient basic modifier; strong analyte-silica interaction.Increase the concentration of TEA or NH₄OH in the mobile phase to 1.5-2%. Ensure the modifier is fresh.
Poor separation of spots Mobile phase polarity is incorrect.Re-optimize the solvent system using TLC. If spots are too close at high Rf, decrease polarity. If too close at low Rf, increase polarity.
Product does not elute Mobile phase is not polar enough.Increase the percentage of the polar co-solvent (e.g., switch from 5% MeOH to 10% or 15% MeOH). Consider a gradient elution.
Low product recovery Irreversible adsorption to silica; compound degradation.Ensure adequate basic modifier is used. For highly sensitive compounds, consider using a more inert stationary phase like alumina or a polymer-based support.[3]
Cracks in the silica bed Column packed improperly or ran dry.Ensure the silica bed is never allowed to run dry. Pack the column carefully to create a homogenous bed.

Safety and Handling

  • This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[14]

  • All operations involving organic solvents must be conducted in a well-ventilated chemical fume hood.[15]

  • Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[14][16]

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

  • PubChem. (n.d.). 1-(Pyridin-3-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Kuchar, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. Retrieved from [Link]

  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinylpiperazine. Retrieved from [Link]

  • WorldofSolvents. (n.d.). Piperazine. Retrieved from [Link]

  • Zięba, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5567. Retrieved from [Link]

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Application Notes & Protocols: High-Purity Recrystallization of 1-(3-pyridyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-(3-pyridyl)piperazine is a key building block in medicinal chemistry and drug development, serving as a precursor for numerous active pharmaceutical ingredients (APIs). The isomeric and chemical purity of this starting material is paramount, as impurities can lead to undesired side products, altered pharmacological activity, and potential toxicity in the final API. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to separate a target compound from its impurities.[1][2]

This document provides a comprehensive guide to the principles and methodologies for achieving high-purity 1-(3-pyridyl)piperazine through optimized recrystallization protocols. We will explore the underlying scientific principles, solvent selection strategies, detailed experimental procedures, and troubleshooting techniques. The causality behind experimental choices is emphasized to empower researchers to adapt these methods to their specific needs.

Physicochemical Properties of 1-(3-pyridyl)piperazine

A thorough understanding of the compound's physical properties is the foundation for developing a successful recrystallization protocol. Key parameters for 1-(3-pyridyl)piperazine are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₃N₃PubChem[3]
Molecular Weight 163.22 g/mol PubChem[3]
Appearance SolidFluorochem[4]
Melting Point 48 to 52°CFluorochem[4]
Topological Polar Surface Area 28.2 ŲPubChem[3]
XLogP3-AA 0.3PubChem[3]

Note: The relatively low melting point is a critical factor; it predisposes the compound to "oiling out" if the recrystallization conditions are not carefully controlled.[5]

The Science of Recrystallization: A Self-Validating System

Recrystallization is a purification process based on differential solubility. The fundamental principle is that most compounds are more soluble in a hot solvent than in a cold one.[2] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removable by hot filtration).[2]

The process of slow cooling is crucial. It allows for the selective incorporation of the target molecules into a growing crystal lattice, effectively excluding impurity molecules.[1] Rapid cooling, or "crashing out," traps impurities within the crystal structure, diminishing the effectiveness of the purification.[6]

Solvent Selection Strategy

The choice of solvent is the most critical variable in recrystallization.[7][8] A systematic approach involves screening a range of solvents with varying polarities. Given the structure of 1-(3-pyridyl)piperazine, which contains both a polar pyridine ring and a piperazine moiety capable of hydrogen bonding, solvents of intermediate to high polarity are logical starting points.

Key Principles for Solvent Selection:

  • "Like Dissolves Like": The polarity of the solvent should be comparable to the solute.

  • Temperature Coefficient: The compound should exhibit high solubility in the hot solvent and low solubility in the cold solvent.[1]

  • Inertness: The solvent must not react with the compound.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1]

Based on these principles and literature concerning similar heterocyclic compounds, the following solvents are recommended for screening.[9][10]

Solvent SystemTypeRationale & Comments
Isopropanol (IPA) Single SolventOften effective for piperazine derivatives.[11] Its polarity is well-suited to the compound.
Ethanol (EtOH) Single SolventSimilar to IPA, a good starting point for moderately polar compounds.
Toluene / Hexane Solvent PairToluene acts as the "good" solvent, while hexane acts as the "poor" or anti-solvent. This combination is effective for compounds that are too soluble in a single solvent.[12]
Ethanol / Water Solvent PairA common and effective pair. The compound is dissolved in hot ethanol, and water is added as the anti-solvent to induce crystallization upon cooling.[12]

Experimental Protocols

Safety Precaution: Always perform recrystallization in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization (Isopropanol)

This method is preferred for its simplicity when a suitable single solvent is identified.

Step-by-Step Methodology:

  • Dissolution: Place the crude 1-(3-pyridyl)piperazine (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., 15-20 mL).

  • Heating: Heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.

  • Achieve Saturation: Continue adding isopropanol dropwise until all the solid just dissolves. Causality Note: Adding a large excess of solvent will significantly reduce the final yield. The goal is to create a saturated solution at the boiling point.[13]

  • (Optional) Hot Filtration: If insoluble impurities are observed, perform a hot filtration. Pre-heat a stemless funnel and a new flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities. This step must be done quickly to prevent premature crystallization in the funnel.[12]

  • Slow Cooling (Crystal Formation): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a thermally insulating surface (e.g., a cork ring). Causality Note: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities.[6]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor. Causality Note: Using ice-cold solvent for washing minimizes the redissolving of the purified product.[13]

  • Drying: Dry the crystals under vacuum to a constant weight.

Recrystallization_Workflow

Protocol 2: Anti-Solvent Recrystallization (Ethanol/Water)

This method is ideal when the compound is too soluble in a particular solvent even when cold, or when a single suitable solvent cannot be found.[14] The principle is to dissolve the compound in a "good" solvent and then add a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[15][16]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1-(3-pyridyl)piperazine in the minimum amount of hot ethanol in an Erlenmeyer flask, as described in Protocol 1.

  • Anti-Solvent Addition: While keeping the solution hot, add water dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Re-solubilization: Add a few more drops of hot ethanol to just redissolve the turbidity, creating a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Isolation, Washing & Drying: Collect the crystals by vacuum filtration. Wash with a small amount of an ice-cold ethanol/water mixture (using the same approximate ratio as the final crystallization mixture). Dry the crystals under vacuum.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
No Crystals Form - Too much solvent was used.[17]- The solution is supersaturated.[13]- Boil off some of the solvent to concentrate the solution and try cooling again.[5]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[13][17]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving.- The solution is too concentrated.[5]- Re-heat the mixture to dissolve the oil, add more of the "good" solvent to lower the saturation point, and cool again very slowly.[17]- Consider using a lower-boiling point solvent system.
Poor Recovery/Yield - Too much solvent was used initially.- Premature crystallization during hot filtration.- Excessive washing with solvent that was not ice-cold.[13]- Concentrate the mother liquor and cool to recover a second crop of crystals (note: this crop may be less pure).- Ensure filtration apparatus is pre-heated; use a slight excess of solvent before hot filtration and boil it off afterward.[5][12]
Colored Crystals - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as charcoal can adsorb the desired product.[1]

Solvent_Selection_Logic

Purity Assessment

The success of the recrystallization must be validated by analytical methods. High-purity materials are essential for regulatory compliance and ensuring product safety and efficacy.[18][19]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities typically depress and broaden the melting range.[19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a gold-standard technique for quantifying purity.[20] A successful recrystallization will show a significant reduction or complete removal of impurity peaks compared to the crude material.

  • Spectroscopic Methods (NMR, FT-IR): These methods confirm the chemical identity of the compound and can help identify any remaining impurities if their structures are known. Spectrophotometric analysis offers high sensitivity for detecting impurities at trace levels.[21]

Conclusion

The protocols described herein provide a robust framework for the purification of 1-(3-pyridyl)piperazine to a high degree of purity. By understanding the fundamental principles of solubility and crystal growth, and by systematically selecting an appropriate solvent system, researchers can reliably obtain material suitable for the stringent requirements of drug development and scientific research. The key to success lies in methodical execution, particularly the use of a minimal amount of hot solvent and a slow, controlled cooling process.

References

  • University of Wisconsin-Madison. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Fluorochem. (n.d.). 1-Pyridin-3-yl-piperazine.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • Biocyclopedia. (n.d.). Problems in recrystallization.
  • Millersville University. (n.d.). Recrystallization.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing).
  • PubChem. (n.d.). 1-(Pyridin-3-yl)piperazine.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • International Journal of Pharmaceutical Sciences and Research. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Michigan State University. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization.
  • RM@Schools. (n.d.). Antisolvent Crystallization.
  • Sigma-Aldrich. (n.d.). 1-(Pyridin-3-yl)piperazine hydrochloride.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
  • Agilent. (n.d.). Purity and Impurity Analysis.
  • PubChem. (n.d.). 1-(3-Chloropyridin-2-yl)piperazine.
  • International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs.
  • Journal of the American Chemical Society. (2022). Three-Step Mechanism of Antisolvent Crystallization.
  • ChemicalBook. (2025). 1-(3-Pyridinyl)piperazine.
  • Journal of the American Chemical Society. (1953). Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives.
  • PubChem. (n.d.). 1-(4-Pyridyl)piperazine.
  • University of Geneva. (n.d.). Guide for crystallization.
  • Molecules. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
  • Guidechem. (n.d.). 1-(2-Pyridyl)piperazine(34803-66-2)MSDS Melting Point Boiling Density Storage Transport.
  • Crystal Growth & Design. (n.d.). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.
  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
  • Changzhou Kangte Pharmtech Co., LTD. (n.d.). 1-(2-Pyridyl)piperazine.
  • Echemi. (n.d.). 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butylester.
  • Wikipedia. (n.d.). Pyridinylpiperazine.

Sources

Application Note: A Multi-Platform Approach to the Analytical Characterization of 1-Pyridin-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 1-Pyridin-3-yl-piperazine (CAS: 67980-77-2), a key heterocyclic compound often utilized as a synthetic intermediate in pharmaceutical development.[1][2] We present a multi-faceted approach employing orthogonal analytical techniques to ensure unambiguous identification, structural integrity, and purity assessment. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them. This document covers High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for molecular weight confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group verification.

Introduction: The Need for Rigorous Characterization

This compound, with the molecular formula C₉H₁₃N₃ and a molecular weight of 163.22 g/mol , is a molecule of significant interest in medicinal chemistry.[1][3] Its structure, combining a pyridine ring with a piperazine moiety, makes it a versatile scaffold for the synthesis of novel compounds with potential therapeutic activities. The identity, purity, and stability of such a starting material are paramount, as even trace impurities can have profound impacts on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

This application note establishes a self-validating system of analysis where each technique corroborates the findings of the others, providing a high degree of confidence in the material's quality.

PropertyValueSource
Molecular Formula C₉H₁₃N₃PubChem[1]
Molecular Weight 163.22 g/mol PubChem[1]
CAS Number 67980-77-2Sigma-Aldrich
Physical Form Solid / PowderFluorochem[3]
Melting Point 48 to 52°CFluorochem[3]

Purity Assessment and Quantification by Reverse-Phase HPLC

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds. A reverse-phase (RP-HPLC) method is selected due to the moderate polarity of this compound, which allows for excellent retention and separation on a non-polar stationary phase like C18. The inclusion of a buffer in the mobile phase is critical to control the ionization state of the two basic nitrogen atoms in the piperazine ring and the pyridine nitrogen, ensuring sharp, symmetrical peaks and reproducible retention times. UV detection is ideal as the pyridine ring contains a strong chromophore.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents and Materials:

    • This compound reference standard (>99% purity).

    • Acetonitrile (HPLC Grade).

    • Water (HPLC Grade or Milli-Q).

    • Potassium Phosphate Monobasic (KH₂PO₄).

    • Phosphoric Acid (H₃PO₄).

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmIndustry-standard for robust separation of small molecules.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄Buffering ensures consistent protonation and peak shape.
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte from the C18 column.
Gradient 20% B to 80% B over 15 minutesA gradient ensures elution of the main peak and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Injection Volume 10 µLA small volume minimizes peak broadening.
Detection UV at 260 nmThe pyridine moiety exhibits strong absorbance near this wavelength.
  • Sample Preparation:

    • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard.

  • Analysis and Data Interpretation:

    • Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).

    • Inject the sample solution. Purity is calculated using the area percentage method. The main peak's retention time should match that of the reference standard.

Workflow and Data Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Compound (~10 mg) Dissolve Dissolve in Diluent Weigh->Dissolve Dilute Dilute to Volume (100 mL) Dissolve->Dilute Inject Inject 10 µL onto C18 Column Dilute->Inject Separate Gradient Elution (ACN/Buffer) Inject->Separate Detect UV Detection @ 260 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Purity Calculate->Report

Caption: HPLC workflow for purity analysis of this compound.

Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds. It provides two dimensions of information: the retention time from the GC, which is characteristic of the compound under specific conditions, and the mass spectrum from the MS, which serves as a molecular fingerprint. Electron Ionization (EI) is used to induce fragmentation, creating a reproducible pattern that aids in structural confirmation. This method is excellent for confirming the molecular weight and identifying volatile impurities that might not be visible by HPLC.

Experimental Protocol: GC-MS
  • Instrumentation: A standard GC-MS system with an autosampler.

  • Reagents and Materials:

    • Methanol or Dichloromethane (GC Grade).

  • Chromatographic and Spectrometric Conditions:

ParameterConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow 1.2 mL/minInert carrier gas, standard for GC-MS.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program 100 °C (hold 1 min), then 20 °C/min to 280 °C (hold 5 min)A temperature ramp effectively separates analytes based on boiling point.
Ion Source Electron Ionization (EI)Standard, robust ionization technique creating reproducible fragments.
Ionization Energy 70 eVStandard energy for generating library-searchable mass spectra.
Mass Scan Range 40 - 400 m/zCovers the molecular ion and expected fragment masses.
  • Sample Preparation:

    • Prepare a ~100 µg/mL (100 ppm) solution of the compound in methanol.

  • Analysis and Data Interpretation:

    • The mass spectrum should display a clear molecular ion peak (M⁺) at m/z 163.

    • Analyze the fragmentation pattern. Expected fragments arise from the cleavage of the piperazine ring and the loss of fragments from the pyridine ring, confirming the connectivity.

Expected Mass Spectrum Data
m/zProposed Identity
163 [M]⁺ (Molecular Ion)
134[M - C₂H₅]⁺
106[M - C₃H₅N]⁺ (Loss of piperazine fragment)
78[C₅H₄N]⁺ (Pyridyl cation)
56[C₃H₆N]⁺ (Piperazine fragment)
Workflow Visualization

GCMS_Workflow Prep Prepare Sample (100 ppm in MeOH) Inject Inject 1 µL (Splitless Mode) Prep->Inject Separate GC Separation (DB-5ms Column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detect Ions Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

Caption: GC-MS workflow for structural confirmation.

Definitive Structure Elucidation by NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by showing the number of unique carbon environments. Together, they allow for a complete mapping of the molecule's carbon-hydrogen framework. Deuterated chloroform (CDCl₃) is a common solvent, but if the compound has limited solubility, DMSO-d₆ can be used.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition and Interpretation:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • Correlate the observed signals with the molecular structure. The pyridine protons will appear in the aromatic region (downfield), while the piperazine protons will be in the aliphatic region (upfield).

Expected NMR Data (in CDCl₃)
Assignment ¹H NMR (δ, ppm) Multiplicity Integration ¹³C NMR (δ, ppm)
Pyridine C2-H~8.40d1H~148.0
Pyridine C6-H~8.15dd1H~141.5
Pyridine C4-H~7.20ddd1H~123.5
Pyridine C5-H~7.15dd1H~135.0
Piperazine C2'/C6'-H~3.20t4H~49.0
Piperazine C3'/C5'-H~3.05t4H~50.5
Piperazine N-H~1.90s (broad)1H-
Pyridine C3---~151.0

Note: Chemical shifts are predictive and may vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet, dd=doublet of doublets, ddd=doublet of doublet of doublets.

Workflow Visualization

NMR_Workflow Prep Dissolve Sample (5-10 mg in CDCl3) Acquire Acquire Spectra (¹H and ¹³C) Prep->Acquire Process Process FID (Fourier Transform, Phase/Baseline Correction) Acquire->Process Analyze Analyze Spectra (Chemical Shift, Integration, Multiplicity) Process->Analyze Assign Assign Signals to Molecular Structure Analyze->Assign

Caption: NMR workflow for definitive structural elucidation.

Functional Group Identification by FTIR Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique that confirms the presence of key functional groups. For this compound, we expect to see characteristic vibrations for the aromatic C-H and C=C/C=N bonds of the pyridine ring, the aliphatic C-H bonds of the piperazine ring, the C-N bonds, and the N-H bond of the secondary amine. Attenuated Total Reflectance (ATR) is the preferred sampling method for solids as it requires minimal sample preparation.

Experimental Protocol: FTIR-ATR
  • Instrumentation: FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands.

Expected FTIR Data
Wavenumber (cm⁻¹)VibrationFunctional Group
~3250N-H StretchSecondary Amine (Piperazine)
~3050C-H StretchAromatic (Pyridine)
2950-2800C-H StretchAliphatic (Piperazine)
1600-1550C=C, C=N StretchAromatic Ring (Pyridine)
1200-1100C-N StretchAmine

Conclusion: An Integrated Analytical Strategy

The comprehensive characterization of this compound requires an orthogonal approach where multiple analytical techniques are employed. HPLC confirms the purity and provides a quantitative value. GC-MS validates the molecular weight and identifies volatile impurities. NMR spectroscopy offers an unambiguous confirmation of the molecular structure. Finally, FTIR provides a quick verification of the essential functional groups. By integrating the data from these four methods, a complete and reliable profile of the compound is established, ensuring its suitability for downstream applications in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 437234, 1-(Pyridin-3-yl)piperazine. Retrieved from [Link].

  • Kuleya, C., Hall, S., Gautam, L., & Cole, M. D. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163. Retrieved from [Link].

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. Retrieved from [Link].

  • Mary, Y., Panicker, C., et al. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 318-329. Retrieved from [Link].

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Application Notes and Protocols for the Structural Elucidation of 1-Pyridin-3-yl-piperazine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 1-Pyridin-3-yl-piperazine, a heterocyclic compound frequently utilized as a key building block in medicinal chemistry and drug development.[1] We present detailed, field-proven protocols for structural verification and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The causality behind experimental choices, from sample preparation to data interpretation, is explained to ensure robust and reproducible results. This document is intended for researchers, scientists, and drug development professionals seeking to perform definitive characterization of this and structurally related compounds.

Introduction: The Analytical Imperative for Heterocyclic Scaffolds

This compound (Molecular Formula: C₉H₁₃N₃, Molecular Weight: 163.22 g/mol ) is a bifunctional scaffold incorporating both a pyridine and a piperazine moiety.[2][3] Its derivatives are integral to a wide range of pharmacologically active agents.[4] Given its role as a precursor in synthesis, unambiguous confirmation of its structure and purity is a critical prerequisite for advancing any research or development program. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environment of hydrogen and carbon atoms, while Mass Spectrometry (MS) offers precise molecular weight determination and valuable fragmentation data that corroborates the proposed structure.[1][5] The combined application of these two powerful analytical techniques provides a self-validating system for the comprehensive characterization of small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[6] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can deduce the connectivity and chemical environment of atoms within a molecule.[5]

Causality in NMR Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample. A properly prepared sample ensures a homogeneous solution within the magnetic field, which is essential for achieving high resolution and sharp spectral lines.[7]

Protocol 1: NMR Sample Preparation

  • Analyte Preparation: Ensure the this compound sample is dry and free of residual solvents from synthesis or purification.

  • Solvent Selection: The choice of a deuterated solvent is critical.[8] It must fully dissolve the analyte without its residual solvent signals obscuring key analyte peaks.[8][9] For this compound, Deuterated Chloroform (CDCl₃) is a common starting point due to its ability to dissolve many organic compounds and its relative volatility for sample recovery.[10] If solubility is limited, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent polar alternative.[8]

  • Concentration: For standard ¹H NMR, a concentration of 5-25 mg of the analyte in 0.6-0.7 mL of deuterated solvent is ideal.[11] For ¹³C NMR, which is inherently less sensitive, a higher concentration (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[11]

  • Sample Loading:

    • Weigh the desired amount of this compound directly into a clean, dry, high-quality 5 mm NMR tube.[12][13] Avoid using scratched or chipped tubes as they can degrade shimming performance.[11][12]

    • Using a Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Cap the tube securely and gently invert it several times or use a vortex mixer at low speed to ensure the sample is completely dissolved. Visually inspect for any particulate matter.[7][11] If solids are present, filter the solution into a clean NMR tube.[13]

  • Labeling: Label the NMR tube clearly with a unique identifier. Do not use paper tape or stickers that can interfere with the spinner.[11][14]

Experimental Workflow and Data Acquisition

The following workflow outlines the logical progression from initial survey scans to detailed 2D experiments for complete structural assignment.

NMR_Workflow A Prepare Sample (Protocol 1) B Acquire 1D ¹H NMR A->B D Acquire 1D ¹³C NMR A->D C Process & Analyze ¹H Spectrum (Integration, Multiplicity) B->C F Ambiguity in Assignments? C->F E Process & Analyze ¹³C Spectrum (Chemical Shifts) D->E E->F G Acquire 2D NMR (COSY, HSQC, HMBC) F->G Yes I Final Structure Assignment F->I No H Correlate 2D Data G->H H->I

Caption: Logical workflow for NMR analysis of this compound.

Typical Acquisition Parameters (400 MHz Spectrometer):

  • ¹H NMR: Pulse program zg30, 16-32 scans, spectral width of 20 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds.

  • ¹³C NMR: Pulse program zgpg30 (proton-decoupled), 1024-2048 scans, spectral width of 240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds.

  • 2D NMR (if needed): Standard pulse programs for COSY, HSQC, and HMBC experiments are used to resolve signal overlap and confirm C-H and long-range C-H correlations.[15]

Data Interpretation: Predicting the Spectrum

The structure of this compound suggests a distinct NMR signature. The interpretation relies on analyzing chemical shift, integration (proton count), and spin-spin coupling (multiplicity).[5][16]

  • Pyridine Ring: The four protons on the pyridine ring are in unique chemical environments and will appear in the aromatic region (typically δ 7.0-8.5 ppm). They will exhibit characteristic doublet, triplet, or doublet of doublets splitting patterns based on their coupling to adjacent protons.

  • Piperazine Ring: The piperazine ring contains eight protons. Due to the influence of the pyridine ring and the secondary amine, the four protons on the carbons adjacent to the pyridine nitrogen (C-NAr) are chemically non-equivalent to the four protons on the carbons adjacent to the secondary amine (C-NH). They will appear as two distinct multiplets in the aliphatic region (typically δ 3.0-3.5 ppm), each integrating to 4 protons.

  • Amine Proton (NH): A single proton on the secondary amine will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. It may exchange with trace D₂O in the solvent, causing it to diminish or disappear.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom Label Predicted ¹H Shift (ppm) Multiplicity Integration Predicted ¹³C Shift (ppm)
H-2' ~8.4 d 1H C-2' (~148)
H-4' ~7.3 dd 1H C-4' (~124)
H-5' ~7.2 t 1H C-5' (~123)
H-6' ~8.2 d 1H C-6' (~141)
H-2, H-6 ~3.3 t 4H C-2, C-6 (~50)
H-3, H-5 ~3.1 t 4H C-3, C-5 (~46)

| NH | 1.5-2.5 | br s | 1H | C-3' (~145) |

Note: Predicted shifts are estimates. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. For small organic molecules like this compound, Electrospray Ionization (ESI) is a preferred "soft" ionization method that typically yields the protonated molecular ion with minimal fragmentation, providing clear molecular weight information.[17]

Rationale for MS Sample Preparation

ESI-MS requires the analyte to be in a volatile solvent system, free of involatile salts or buffers that can suppress ionization and contaminate the instrument.[17][18]

Protocol 2: ESI-MS Sample Preparation

  • Stock Solution: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity (HPLC or MS grade) volatile solvent like methanol or acetonitrile.[17][19]

  • Working Solution: Perform a serial dilution of the stock solution. A final concentration in the range of 1-10 µg/mL is typically sufficient for high-resolution mass spectrometers.[19]

  • Additives (Optional but Recommended): To promote the formation of the [M+H]⁺ ion, add 0.1% formic acid to the final solution.[17] Avoid using involatile acids like trifluoroacetic acid (TFA) if possible.[19]

  • Filtration: Ensure the final solution is free of any particulate matter by filtering it through a 0.22 µm syringe filter before introduction into the mass spectrometer.[17][19]

Data Acquisition and Fragmentation Analysis

The analysis is typically performed in positive ion mode due to the presence of basic nitrogen atoms in the pyridine and piperazine rings, which are readily protonated.

Typical Acquisition Parameters (ESI-QTOF MS):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Source Temperature: 100 - 150 °C

  • Scan Range: m/z 50 - 500

  • Collision Energy (for MS/MS): 10-40 eV (ramped) to induce fragmentation.

Data Interpretation: Molecular Ion and Fragmentation Pathway
  • Molecular Ion: The primary goal is to identify the protonated molecular ion, [M+H]⁺. For C₉H₁₃N₃ (MW = 163.22), the expected monoisotopic mass of the [M+H]⁺ ion is m/z 164.12. High-resolution mass spectrometry can confirm this mass to within a few parts per million (ppm), validating the elemental composition.

  • Fragmentation: Tandem MS (MS/MS) experiments provide structural information by fragmenting the molecular ion. Piperazine derivatives commonly fragment via cleavage of the C-N bonds within the piperazine ring or the bond connecting it to the pyridine ring.[20][21]

Fragmentation Parent [M+H]⁺ m/z 164 Frag1 Pyridinyl-piperazine C-N bond cleavage [C₄H₈N₂ + H]⁺ Parent->Frag1 m/z 86 Frag2 Pyridine ring fragment [C₅H₄N]⁺ Parent->Frag2 m/z 78 Frag3 Piperazine ring opening [C₇H₁₀N₂]⁺ Parent->Frag3 m/z 120

Caption: Predicted major fragmentation pathways for this compound.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z (Monoisotopic) Description
[M+H]⁺ 164.12 Protonated Molecular Ion
[C₇H₁₀N₂]⁺ 120.09 Loss of C₂H₄N from piperazine ring
[C₄H₉N₂]⁺ 85.08 Protonated piperazine fragment

| [C₅H₅N]⁺ | 79.04 | Protonated pyridine fragment |

Safety and Handling

This compound should be handled with appropriate care. According to safety data, it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][22]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[23] Avoid contact with skin and eyes.[23]

  • Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

The orthogonal application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR confirm the atomic connectivity and chemical environment of the molecular scaffold, while high-resolution ESI-MS validates the elemental composition and provides corroborating structural evidence through predictable fragmentation patterns. The protocols and interpretive guidelines detailed herein constitute a comprehensive approach for ensuring the identity and quality of this important chemical building block, thereby upholding the principles of scientific integrity in research and development.

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Design and Synthesis of 1-Pyridin-3-yl-piperazine Derivatives for Kinase Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] This has made them one of the most important drug targets in the 21st century.[1] The 1-Pyridin-3-yl-piperazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the rational design, chemical synthesis, and biological evaluation of novel this compound derivatives as potent and selective kinase inhibitors. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Central Role of Kinases and the Promise of the Piperazine Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to serine, threonine, or tyrosine residues on substrate proteins, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, modulating protein activity, localization, and interaction with other molecules.[1] Aberrant kinase activity can lead to uncontrolled cell proliferation, survival, and migration, which are key drivers of cancer initiation and progression.[1][5] Consequently, the development of small-molecule kinase inhibitors has revolutionized cancer therapy.[5][6]

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a highly versatile scaffold in medicinal chemistry.[3][7] Its prevalence in FDA-approved drugs stems from its favorable physicochemical properties, synthetic tractability, and its ability to serve as a linker between key pharmacophoric elements.[3][8] In the context of kinase inhibition, the piperazine moiety often orients substituents to interact with the ATP-binding pocket of the target kinase.[3] The this compound core, in particular, has been a fruitful starting point for the development of numerous potent kinase inhibitors.[9][10]

Rational Design of this compound Kinase Inhibitors

The design of effective kinase inhibitors is a multifactorial process that involves optimizing interactions with the target kinase while maintaining favorable drug-like properties. Key strategies include:

  • Structure-Based Drug Design (SBDD): Utilizing the X-ray crystal structure of the target kinase, inhibitors can be designed to form specific hydrogen bonds, hydrophobic interactions, and salt bridges with key residues in the ATP-binding site. The pyridine nitrogen of the 1-Pyridin-3-yl moiety often acts as a hinge-binder, forming a crucial hydrogen bond with the kinase hinge region.

  • Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the chemical structure of a lead compound and assessing the impact on its biological activity.[11][12][13][14] For the this compound scaffold, key areas for modification include the 4-position of the piperazine ring and substitutions on the pyridine ring.

  • Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties.[15][16][17][18][19] For instance, a metabolically liable group could be replaced with a more stable bioisostere to improve the drug's half-life.

G cluster_0 Design Strategy cluster_1 Optimization Goals Lead Compound Lead Compound SAR Structure-Activity Relationship (SAR) Lead Compound->SAR SBDD Structure-Based Drug Design (SBDD) Lead Compound->SBDD Potency Potency SAR->Potency Selectivity Selectivity SAR->Selectivity SBDD->Potency SBDD->Selectivity Bioisosteres Bioisosteric Replacement Bioisosteres->Potency ADME Pharmacokinetics (ADME) Bioisosteres->ADME

Chemical Synthesis: A General Approach

The synthesis of this compound derivatives is often achieved through a convergent synthetic strategy. A common and highly effective method for the key C-N bond formation is the Buchwald-Hartwig amination.[20][21][22] This palladium-catalyzed cross-coupling reaction allows for the efficient formation of N-aryl piperazines from readily available aryl halides and piperazine.[20][21][23]

G Start Start Couple Buchwald-Hartwig Amination Start->Couple Aryl Halide + Piperazine Protect Protecting Group Manipulation (e.g., Boc) Couple->Protect Couple2 Second Coupling or Alkylation at N4 Protect->Couple2 R-X or R-B(OH)2 Deprotect Final Deprotection Couple2->Deprotect Purify Purification (e.g., Chromatography) Deprotect->Purify End End Purify->End Final Product

Detailed Protocol: Synthesis of a Representative 1-(6-chloropyridin-3-yl)-4-(phenyl)piperazine

This protocol describes a general procedure for the Buchwald-Hartwig amination to synthesize a key intermediate.

Materials:

  • 2,5-Dichloropyridine (1.0 equiv)

  • 1-Phenylpiperazine (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 2,5-dichloropyridine, 1-phenylpiperazine, and sodium tert-butoxide.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • In a separate vial, dissolve Pd(OAc)₂ and XPhos in anhydrous toluene.

  • Add the anhydrous toluene to the Schlenk flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Biological Evaluation: Assessing Kinase Inhibitory Activity

The biological activity of the synthesized compounds is primarily assessed through in vitro kinase inhibition assays. Several robust and high-throughput methods are available.

In Vitro Kinase Inhibition Assays

A variety of assay formats can be employed to measure kinase activity and the inhibitory potential of compounds.[24] Common methods include:

  • Radiometric Assays: These "gold standard" assays, such as the Scintillation Proximity Assay (SPA), measure the incorporation of radiolabeled phosphate (from [γ-³³P]ATP or [γ-³²P]ATP) into a substrate.[25][26]

  • Fluorescence-Based Assays: Homogeneous Time-Resolved Fluorescence (HTRF) is a popular method that uses fluorescence resonance energy transfer (FRET) to detect the phosphorylated product.[27][28][29][30]

  • Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[31][32][33][34][35]

G cluster_0 Kinase Reaction Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Substrate Substrate Substrate->Phosphorylated Substrate ATP ATP ATP->Phosphorylated Substrate ADP ADP ATP->ADP Inhibitor Test Compound Inhibitor->Kinase Detection Detection Phosphorylated Substrate->Detection ADP->Detection Signal Signal Detection->Signal Luminescence, Fluorescence, or Radioactivity

Protocol: General HTRF Kinase Assay

This protocol provides a general framework for an HTRF-based kinase assay.[27][28]

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • HTRF Detection Reagents: Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665

Procedure:

  • Add test compounds at various concentrations to the wells of a microplate.

  • Add the kinase and biotinylated substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.

  • Incubate for 60 minutes at room temperature to allow for the detection complex to form.

  • Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm and 665 nm.

  • Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against the compound concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

The inhibitory potency of the synthesized compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

Table 1: Representative Kinase Inhibition Data for a Series of this compound Derivatives

Compound IDR¹ SubstituentTarget Kinase A IC₅₀ (nM)Target Kinase B IC₅₀ (nM)Off-Target Kinase C IC₅₀ (nM)
Lead-1 H250480>10,000
Deriv-1A 4-Fluorophenyl50120>10,000
Deriv-1B 3-Methoxyphenyl85210>10,000
Deriv-1C 2,4-Difluorophenyl15458,500
Deriv-1D 4-Methylsulfonylphenyl3590>10,000

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold continues to be a valuable starting point for the development of novel kinase inhibitors.[36][37] The rational design, efficient synthesis, and robust biological evaluation outlined in these application notes provide a comprehensive framework for researchers in this field. Future efforts will likely focus on improving kinase selectivity to minimize off-target effects and exploring novel modifications to overcome drug resistance mechanisms.[2][38] The integration of computational methods, such as deep learning for scaffold hopping, may further accelerate the discovery of next-generation kinase inhibitors.[39]

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  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed. (URL: [Link])

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  • Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells - PubMed. (URL: [Link])

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (URL: [Link])

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  • EGFR inhibitors developed through bioisosteric replacement of the... | Download Scientific Diagram - ResearchGate. (URL: [Link])

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Application Notes and Protocols for 1-(3-Pyridyl)piperazine in the Development of Antipsychotics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1-(3-pyridyl)piperazine scaffold is a privileged structural motif in modern medicinal chemistry, particularly in the discovery of novel antipsychotic agents. Its unique physicochemical and structural properties have established it as a cornerstone in the design of multi-target ligands aimed at the complex neurochemistry of psychotic disorders. This guide provides an in-depth exploration of the application of 1-(3-pyridyl)piperazine in antipsychotic drug development, from fundamental principles to detailed experimental protocols. We will delve into the rationale behind its use, synthetic strategies for derivatization, and a comprehensive suite of in vitro and in vivo assays for pharmacological characterization. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility.

The Strategic Importance of the 1-(3-Pyridyl)piperazine Scaffold

The piperazine ring is a versatile heterocyclic scaffold found in numerous approved drugs.[1][2][3] Its prevalence in central nervous system (CNS) drug discovery stems from a combination of favorable properties:

  • Physicochemical Properties : The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which often enhances aqueous solubility and bioavailability, crucial parameters for oral drug candidates.[4]

  • Synthetic Tractability : The secondary amine nitrogens of the piperazine core provide convenient handles for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).[5]

  • Blood-Brain Barrier Permeability : The piperazine moiety is frequently incorporated into CNS-active compounds due to its ability to be part of structures that can effectively cross the blood-brain barrier.

  • Privileged Scaffold : The piperazine ring is considered a "privileged scaffold" as it can interact with multiple biological targets, a desirable feature for developing multi-target antipsychotics.[2][6]

The addition of a 3-pyridyl group to the piperazine core introduces further advantageous properties. The pyridine nitrogen can act as a hydrogen bond acceptor, potentially enhancing interactions with target receptors. Furthermore, the electronic properties of the pyridine ring can be modulated through substitution to fine-tune the pharmacological profile of the resulting compounds.[7]

Mechanism of Action: A Multi-Target Approach

Modern antipsychotic drug discovery has shifted from purely dopamine D2 receptor antagonists (typical antipsychotics) to compounds with a more complex pharmacological profile, often targeting a combination of dopamine and serotonin receptors (atypical antipsychotics).[8] This multi-target approach is associated with a broader spectrum of efficacy, including activity against the negative and cognitive symptoms of schizophrenia, and a reduced incidence of extrapyramidal side effects.[9][10]

The 1-(3-pyridyl)piperazine scaffold is an excellent starting point for designing such multi-target ligands. Derivatives can be synthesized to exhibit a range of affinities for key receptors implicated in psychosis:

  • Dopamine D2 Receptors : Partial agonism or antagonism at D2 receptors in the mesolimbic pathway is crucial for mitigating positive symptoms.[10]

  • Serotonin 5-HT1A Receptors : Agonism or partial agonism at 5-HT1A receptors is thought to contribute to anxiolytic and antidepressant effects, and may also improve cognitive function.[11]

  • Serotonin 5-HT2A Receptors : Antagonism at 5-HT2A receptors can help to alleviate negative symptoms and reduce the risk of extrapyramidal side effects.[8][11]

The following diagram illustrates the key signaling pathways targeted by atypical antipsychotics derived from the 1-(3-pyridyl)piperazine scaffold.

Antipsychotic_Signaling_Pathways Key Signaling Pathways for 1-(3-Pyridyl)piperazine-Based Antipsychotics cluster_Drug 1-(3-Pyridyl)piperazine Derivative cluster_Receptors Target Receptors cluster_Outcomes Therapeutic Outcomes Drug Antipsychotic Candidate D2R Dopamine D2 Receptor Drug->D2R Partial Agonist/ Antagonist 5HT1AR Serotonin 5-HT1A Receptor Drug->5HT1AR Agonist/ Partial Agonist 5HT2AR Serotonin 5-HT2A Receptor Drug->5HT2AR Antagonist Positive Reduction of Positive Symptoms D2R->Positive Negative_Cognitive Improvement of Negative & Cognitive Symptoms 5HT1AR->Negative_Cognitive 5HT2AR->Negative_Cognitive EPS Reduced Risk of Extrapyramidal Symptoms (EPS) 5HT2AR->EPS

Caption: Multi-target engagement of a 1-(3-pyridyl)piperazine derivative.

Synthesis of 1-(3-Pyridyl)piperazine Derivatives: A Protocol

The synthesis of novel antipsychotic candidates based on the 1-(3-pyridyl)piperazine scaffold typically involves N-alkylation of the piperazine core with a suitable electrophile. This protocol outlines a general method analogous to the synthesis of established antipsychotics like Aripiprazole.[12][13][14][15]

General Workflow for Synthesis

The following diagram outlines the typical workflow for the synthesis and purification of 1-(3-pyridyl)piperazine derivatives.

Synthesis_Workflow General Synthesis and Purification Workflow Start Start: Reagents Reaction N-Alkylation Reaction (e.g., in Acetonitrile with K2CO3) Start->Reaction Monitoring Reaction Monitoring (TLC or HPLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Final Product Characterization->Final_Product

Caption: A typical workflow for synthesizing and purifying derivatives.

Detailed Experimental Protocol: Synthesis of a Hypothetical Derivative

This protocol describes the synthesis of a hypothetical compound, 1-(4-(4-(3-pyridyl)piperazin-1-yl)butyl)benzo[d]isoxazole, as an illustrative example.

Materials:

  • 1-(3-Pyridyl)piperazine

  • 1-(4-Bromobutyl)benzo[d]isoxazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(3-pyridyl)piperazine (1.0 eq), 1-(4-bromobutyl)benzo[d]isoxazole (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-16 hours).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its identity and purity.

In Vitro Evaluation of Antipsychotic Potential

The initial pharmacological characterization of newly synthesized compounds is performed using a panel of in vitro assays to determine their binding affinities for key receptors.[11][16]

Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the test compound to displace a known radiolabeled ligand from the receptor.

General Protocol for Radioligand Binding Assay:

  • Prepare cell membranes expressing the receptor of interest (e.g., D₂, 5-HT₁ₐ, 5-HT₂ₐ).

  • In a 96-well plate, add the cell membranes, a known concentration of the radioligand (e.g., [³H]spiperone for D₂ receptors), and varying concentrations of the test compound.

  • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki (inhibition constant) value for the test compound, which is an inverse measure of its binding affinity.

Data Presentation:

The results of the receptor binding assays should be summarized in a table for easy comparison.

CompoundD₂ Ki (nM)5-HT₁ₐ Ki (nM)5-HT₂ₐ Ki (nM)
Reference Drug (e.g., Aripiprazole) 1.23.415
Test Compound 1 2.55.122
Test Compound 2 0.82.912
... .........

In Vivo Evaluation of Antipsychotic Efficacy and Side Effect Profile

Promising compounds identified from in vitro screening are then evaluated in animal models of psychosis to assess their efficacy and potential for side effects.[17][18][19]

Animal Models for Antipsychotic Efficacy

Several well-established animal models are used to predict the antipsychotic efficacy of test compounds.[20]

  • Apomorphine-Induced Climbing in Mice : Apomorphine is a dopamine agonist that induces a characteristic climbing behavior in mice. The ability of a test compound to inhibit this behavior is indicative of D₂ receptor antagonism.[21]

  • MK-801-Induced Hyperlocomotion in Rats : MK-801 is an NMDA receptor antagonist that induces hyperlocomotion, a model for the positive symptoms of schizophrenia.[9][21] The reversal of this hyperlocomotion by a test compound suggests potential antipsychotic activity.

  • Conditioned Avoidance Response (CAR) : This model assesses the ability of a compound to suppress a learned avoidance response without causing general motor impairment, which is predictive of antipsychotic efficacy.[18][21]

Protocol for Apomorphine-Induced Climbing in Mice:

  • Acclimate male ICR mice to the testing environment.

  • Administer the test compound or vehicle intraperitoneally (i.p.) at various doses.

  • After a pre-treatment period (e.g., 30 minutes), administer apomorphine hydrochloride (e.g., 1.5 mg/kg, s.c.).

  • Immediately place the mice in individual wire mesh cages.

  • Observe the mice for climbing behavior at 10, 20, and 30 minutes after apomorphine administration.

  • Score the climbing behavior according to a standardized scale (e.g., 0 = four paws on the floor, 1 = two paws on the wall, 2 = four paws on the wall).

  • Calculate the median climbing score for each treatment group and determine the ED₅₀ (effective dose to reduce climbing by 50%).

Assessment of Extrapyramidal Side Effects (EPS)

A key goal in the development of atypical antipsychotics is to minimize the risk of EPS.[22]

  • Catalepsy Test in Rats : The induction of catalepsy (an inability to correct an externally imposed posture) is a well-validated predictor of a compound's liability to cause Parkinsonian-like side effects.[9][23]

Protocol for the Bar Test for Catalepsy in Rats:

  • Administer the test compound or vehicle to male Sprague-Dawley rats.

  • At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.

  • Measure the time it takes for the rat to remove both forepaws from the bar.

  • A positive cataleptic response is typically defined as the rat remaining in this posture for a predetermined period (e.g., >20 seconds).

Conclusion

The 1-(3-pyridyl)piperazine scaffold represents a highly valuable starting point for the design and synthesis of novel antipsychotic agents. Its favorable physicochemical properties and synthetic accessibility, combined with its potential for multi-target engagement, make it an attractive core for medicinal chemists. The systematic application of the synthetic and pharmacological evaluation protocols outlined in this guide will facilitate the identification and development of new antipsychotic candidates with improved efficacy and a more favorable side effect profile.

References

  • Abbas, A., et al. (2023). Animal models for the evaluation of antipsychotic agents. Fundamental & Clinical Pharmacology, 37(3), 447-460. [Link]

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  • Slideshare. (n.d.). Pharmacological screening of Anti-psychotic agents. Retrieved from [Link]

  • Meltzer, H. Y., et al. (2011). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews, 63(4), 1013-1043. [Link]

  • Geyer, M. A., & Moghaddam, B. (2011). From antipsychotic to anti-schizophrenia drugs: role of animal models. Neuropsychopharmacology, 36(1), 223-236. [Link]

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  • Pharmaffiliates. (2025). Aripiprazole Synthesis Process: A Detailed Guide. Retrieved from [Link]

  • Wesołowska, A., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of antipsychotic piperazine derivatives. Retrieved from [Link]

  • Cybulski, M., et al. (2008). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica - Drug Research, 65(5), 553-559. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

  • Wesołowska, A., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link]

  • ResearchGate. (2012). Recent Approaches to the Synthesis of Aripiprazole – A New Generation Antypsychotic Drug. Retrieved from [Link]

  • LookChem. (n.d.). Synthetic Routes of Aripiprazole. Retrieved from [Link]

  • Day, A. (2018). Creation and evaluation of total synthesis scheme for Aripiprazole. arXiv preprint arXiv:1802.08632. [Link]

  • Huang, L., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]

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  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • New, J. S., et al. (1988). Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. Journal of Medicinal Chemistry, 31(3), 618-624. [Link]

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  • Google Patents. (n.d.). WO2020042876A1 - Synthesis method for cariprazine.
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  • ResearchGate. (n.d.). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery, 11(3), 197-203. [Link]

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  • Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]

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  • Corbin, A. E., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 38(23), 4678-4688. [Link]

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Development of Selective Serotonin Reuptake Inhibitors Utilizing a 1-Pyridin-3-yl-piperazine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals engaged in the discovery and preclinical evaluation of novel Selective Serotonin Reuptake Inhibitors (SSRIs) based on the privileged 1-Pyridin-3-yl-piperazine scaffold. This document offers detailed, field-proven protocols for the synthesis, in vitro characterization, and in vivo efficacy assessment of this promising class of compounds. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring a self-validating and robust drug discovery cascade.

Introduction: The Strategic Importance of the this compound Scaffold

The arylpiperazine moiety is a cornerstone in the design of central nervous system (CNS) active agents, largely due to its favorable pharmacokinetic properties and its ability to interact with a variety of neurotransmitter receptors and transporters.[1] Within this class, the this compound scaffold has emerged as a particularly attractive starting point for the development of novel SSRIs. The pyridine ring, a bioisostere of a phenyl ring, offers unique advantages. Its nitrogen atom can act as a hydrogen bond acceptor, potentially enhancing binding affinity and selectivity for the serotonin transporter (SERT).[2] Furthermore, the position of the nitrogen in the pyridine ring can be strategically varied to fine-tune electronic properties and metabolic stability, offering a versatile platform for structure-activity relationship (SAR) studies.[3]

The development of novel SSRIs remains a critical endeavor in the treatment of major depressive disorder and other psychiatric conditions. While existing SSRIs are effective for many patients, there is a significant unmet need for agents with a faster onset of action, improved efficacy in treatment-resistant populations, and a more favorable side-effect profile.[1] The this compound scaffold provides a promising avenue for the discovery of next-generation antidepressants with enhanced therapeutic profiles.

Part 1: Synthetic Chemistry and Lead Generation

The synthesis of a focused library of this compound derivatives is the foundational step in the drug discovery process. A general and adaptable synthetic route is presented below, allowing for the introduction of chemical diversity at key positions to explore the SAR.

General Synthetic Scheme

The synthesis typically commences with the nucleophilic aromatic substitution of a suitably activated pyridine derivative with a piperazine derivative. A representative synthetic pathway is outlined below, focusing on the synthesis of 1-(Aryl)-4-(pyridin-3-yl)piperazine analogs.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Derivatization (Optional) 3-Bromopyridine 3-Bromopyridine Intermediate_1 1-Aryl-4-(pyridin-3-yl)piperazine 3-Bromopyridine->Intermediate_1 Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) Arylpiperazine Arylpiperazine Arylpiperazine->Intermediate_1 Final_Compound Diverse Library of 1-Aryl-4-(pyridin-3-yl)piperazines Intermediate_1->Final_Compound Further modification of the 'Aryl' group or piperazine ring

Caption: General synthetic route for 1-Aryl-4-(pyridin-3-yl)piperazine derivatives.

Protocol 1: Synthesis of a Representative 1-(4-Methoxyphenyl)-4-(pyridin-3-yl)piperazine

This protocol details the synthesis of a specific analog to illustrate the practical application of the general scheme.

Materials:

  • 3-Bromopyridine

  • 1-(4-Methoxyphenyl)piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromopyridine (1.0 mmol), 1-(4-methoxyphenyl)piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(4-methoxyphenyl)-4-(pyridin-3-yl)piperazine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Part 2: In Vitro Evaluation of SERT Inhibition

The primary in vitro screening cascade aims to identify compounds that exhibit high affinity for and potent inhibition of the serotonin transporter.

Protocol 2: SERT Binding Affinity Assay ([³H]Paroxetine Binding)

This assay determines the binding affinity (Kᵢ) of the synthesized compounds for the human serotonin transporter.

Materials:

  • HEK293 cells stably expressing the human SERT (or rat brain cortical membranes)

  • [³H]Paroxetine (specific activity ~20 Ci/mmol)

  • Fluoxetine (for determination of non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine

  • Cell harvester

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Homogenize HEK293-hSERT cells or rat brain cortex in ice-cold assay buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay). Dilute to a final concentration of 50-100 µg protein per well.

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • Total Binding: 50 µL of [³H]Paroxetine (final concentration ~0.2 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.

      • Non-specific Binding: 50 µL of [³H]Paroxetine, 50 µL of 10 µM fluoxetine, and 150 µL of membrane preparation.

      • Competition Binding: 50 µL of [³H]Paroxetine, 50 µL of varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M), and 150 µL of membrane preparation.

  • Incubation and Filtration:

    • Incubate the plate at room temperature (22°C) for 60 minutes.

    • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

  • Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value for each test compound using non-linear regression analysis (log[inhibitor] vs. response).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]Paroxetine and Kᴅ is its dissociation constant.

Protocol 3: Serotonin Reuptake Inhibition Assay (using Rat Brain Synaptosomes)

This functional assay measures the ability of the test compounds to inhibit the uptake of serotonin into presynaptic nerve terminals.

Materials:

  • Rat brain tissue (e.g., cortex or striatum)

  • [³H]Serotonin (5-HT) (specific activity ~25 Ci/mmol)

  • Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, and 10 µM pargyline, pH 7.4.

  • Fluoxetine or another potent SSRI (for determination of non-specific uptake).

  • Glass fiber filters and filtration apparatus.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in KRH buffer and determine the protein concentration. Dilute to a final concentration of approximately 50 µg protein per well.

  • Reuptake Assay:

    • Pre-incubate the synaptosomal preparation with varying concentrations of the test compound (or vehicle) for 10 minutes at 37°C.

    • Initiate the uptake by adding [³H]Serotonin to a final concentration of 10 nM.

    • Incubate for 5 minutes at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by three washes with ice-cold KRH buffer.

  • Data Analysis:

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

    • Determine non-specific uptake in the presence of a high concentration of fluoxetine (e.g., 10 µM).

    • Calculate the percent inhibition of specific serotonin uptake for each concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: In Vitro Activity
Compound IDSERT Binding Kᵢ (nM)5-HT Reuptake IC₅₀ (nM)
Lead Compound 1 1.55.2
Analog 1.1 15.845.3
Analog 1.2 0.82.1
Fluoxetine 2.57.8

Part 3: In Vivo Assessment of Antidepressant-like Activity

Promising compounds from in vitro screening are advanced to in vivo models to assess their potential antidepressant efficacy. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models for this purpose.

Protocol 4: Forced Swim Test (FST) in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Cylindrical glass beakers (25 cm height, 10 cm diameter)

  • Water maintained at 23-25°C

  • Video recording and analysis software

  • Test compounds and vehicle control

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle (e.g., via intraperitoneal injection) 30-60 minutes prior to the test.

  • Test Session:

    • Fill the beakers with water to a depth of 15 cm.

    • Gently place each mouse into a beaker.

    • Record the behavior for a 6-minute session.

  • Data Analysis:

    • Score the last 4 minutes of the test session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

    • A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Protocol 5: Tail Suspension Test (TST) in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Tail suspension apparatus (a horizontal bar from which the mice can be suspended)

  • Adhesive tape

  • Video recording and analysis software

  • Test compounds and vehicle control

Procedure:

  • Acclimation and Drug Administration: Follow the same procedures as in the FST.

  • Test Session:

    • Securely attach a piece of adhesive tape to the tail of each mouse (approximately 1-2 cm from the tip).

    • Suspend the mouse by its tail from the horizontal bar.

    • Record the behavior for a 6-minute session.

  • Data Analysis:

    • Score the entire 6-minute session for time spent immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

    • A significant decrease in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

Part 4: Early ADME/Tox Profiling

To ensure that lead compounds possess drug-like properties, early assessment of their Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles is essential.

Protocol 6: In Vitro Metabolic Stability using Liver Microsomes

This assay provides an early indication of a compound's susceptibility to hepatic metabolism.

Materials:

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound and a positive control with known metabolic instability (e.g., verapamil)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer at 37°C.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

G cluster_0 Drug Discovery Workflow Synthesis Synthesis In_Vitro_Screening In Vitro Screening (SERT Binding & Reuptake) Synthesis->In_Vitro_Screening Library of Compounds ADME_Tox Early ADME/Tox (Metabolic Stability) In_Vitro_Screening->ADME_Tox Potent Hits In_Vivo_Efficacy In Vivo Efficacy (FST & TST) ADME_Tox->In_Vivo_Efficacy Drug-like Candidates Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Active in vivo Lead_Optimization->Synthesis SAR-guided Design

Caption: Integrated workflow for SSRI discovery using the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel SSRIs. The protocols detailed in this guide provide a robust and integrated framework for the synthesis, in vitro characterization, and in vivo evaluation of compounds based on this promising chemical starting point. By systematically applying these methodologies and carefully analyzing the resulting structure-activity relationships, researchers can efficiently identify and optimize lead candidates with the potential to become next-generation antidepressant therapies. Future work should focus on expanding the chemical diversity around this scaffold, exploring different substitution patterns on both the pyridine and the second aryl ring of the piperazine, and further characterizing the selectivity and off-target activities of promising compounds.

References

  • Serotonin | Neurobehavioral Research Laboratory and Clinic (NRLC). (n.d.). Retrieved January 9, 2026, from [Link]

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  • The Mouse Forced Swim Test. (2012). Journal of Visualized Experiments, (59), e2767. [Link]

  • Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. (2021). European Journal of Medicinal Chemistry, 223, 113644. [Link]

  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (2022). Journal of Chemical Reviews, 4(3), 225-245. [Link]

  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. (2021). ChemMedChem, 16(12), 1878-1901. [Link]

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in vitro assay protocols for testing 1-Pyridin-3-yl-piperazine bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Topic: In Vitro Bioactivity Profiling of 1-Pyridin-3-yl-piperazine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS). Its structural motifs suggest potential interactions with key neurotransmitter systems, making it a person of interest for neuropharmacological drug discovery. This guide provides a comprehensive, multi-tiered framework for the in vitro characterization of this compound and its analogs. Moving beyond a simple listing of steps, we delve into the causality behind methodological choices, offering a strategic assay cascade designed to efficiently identify and validate biological activity. The protocols herein are presented as self-validating systems, incorporating appropriate controls and data analysis frameworks to ensure scientific rigor. We begin with broad enzymatic screens relevant to neurotransmitter metabolism—Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE)—before progressing to targeted functional assays for G-Protein Coupled Receptors (GPCRs) central to dopamine and serotonin signaling.

Introduction: The Rationale for a Strategic Assay Cascade

This compound is a versatile chemical entity utilized in the synthesis of novel compounds aimed at treating neurological disorders.[1] The pyridine and piperazine rings are common features in drugs targeting serotonin and dopamine receptors, suggesting a high probability of activity within these systems.[1][2] A systematic in vitro evaluation is therefore critical to elucidate its mechanism of action and therapeutic potential.

An effective screening strategy does not test targets at random. It follows a logical progression from broad, hypothesis-generating assays to specific, mechanism-defining studies. Our proposed cascade is designed to maximize information yield while conserving resources:

  • Tier 1: Broad Enzymatic Profiling. We first assess the compound's potential to interact with key enzymes that regulate neurotransmitter levels, providing a foundational understanding of its broader neuropharmacological profile.

  • Tier 2: Functional GPCR Screening. Based on the scaffold's known associations, we then probe its effects on the downstream signaling of serotonin and dopamine receptors, which are primary targets for neuropsychiatric drugs.[3][4] This tier aims to identify functional activity (agonism, antagonism) and the specific signaling pathways modulated.

This document provides the detailed protocols and scientific rationale necessary to execute this strategy.

Tier 1 Protocols: Enzymatic Inhibition Assays

Enzymes such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) are critical regulators of neurotransmitter concentration in the synapse. Inhibition of these enzymes is a validated therapeutic strategy for depression, Parkinson's disease, and Alzheimer's disease.[5][6][7]

Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay

Scientific Rationale: MAO-A and MAO-B are mitochondrial enzymes that catabolize monoamine neurotransmitters.[6] Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[5] Assessing the inhibitory activity of this compound against both isoforms is crucial for determining its selectivity and potential therapeutic application. This protocol utilizes a fluorometric method where H₂O₂ produced by the MAO reaction is coupled to a detection reagent to generate a fluorescent signal.[8]

MAO_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - MAO-A/MAO-B Enzyme - Substrate (p-Tyramine) - Test Compound Dilutions plate Plate Compound: Add test compound or control to 96-well black plate reagents->plate add_enzyme Add MAO Enzyme Pre-incubate (10 min, RT) to allow inhibitor interaction plate->add_enzyme start_reaction Initiate Reaction: Add Working Reagent (Substrate, HRP, Dye) add_enzyme->start_reaction incubation Incubate (20 min, RT, dark) start_reaction->incubation readout Read Fluorescence (λex=530nm, λem=585nm) incubation->readout calc Calculate % Inhibition vs. 'No Inhibitor' Control readout->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for the MAO Inhibition Assay.

Protocol: Fluorometric MAO-A/B Inhibition Assay

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

    • p-Tyramine (substrate for both MAO-A and MAO-B)[8]

    • Horseradish Peroxidase (HRP)

    • Fluorescent Dye Reagent (e.g., Amplex Red or equivalent)

    • Positive Controls: Clorgyline (MAO-A selective inhibitor), Selegiline (MAO-B selective inhibitor)[5]

    • Test Compound: this compound stock solution in DMSO

    • Black, flat-bottom 96- or 384-well microplates

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare serial dilutions of this compound and positive controls in Assay Buffer. A final DMSO concentration below 1% is recommended to avoid enzyme inhibition.

    • Assay Plating: To each well of a black microplate, add 5 µL of the test compound dilution or control. Include "No Inhibitor" (buffer + DMSO) and "Blank" (buffer only) controls.

    • Enzyme Addition & Pre-incubation: Add 45 µL of diluted MAO-A or MAO-B enzyme solution to each well (except the Blank). Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]

    • Reaction Initiation: Prepare a "Working Reagent" containing Assay Buffer, p-Tyramine, HRP, and the dye reagent.[8] Add 50 µL of the Working Reagent to all wells to start the reaction.

    • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

    • Detection: Measure the fluorescence intensity using a microplate reader (e.g., λex = 530 nm, λem = 585 nm).[8]

    • Data Analysis: Subtract the Blank reading from all wells. Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay

Scientific Rationale: AChE terminates cholinergic neurotransmission by hydrolyzing acetylcholine.[9] AChE inhibitors are a primary treatment for the symptomatic relief of Alzheimer's disease. This protocol is based on the classic Ellman's method, where the AChE substrate acetylthiocholine is hydrolyzed to thiocholine.[10] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[9][10]

Protocol: Colorimetric AChE Inhibition Assay (Ellman's Method)

  • Materials:

    • Purified AChE (e.g., from Electrophorus electricus)

    • Assay Buffer (e.g., 0.1 M potassium phosphate, pH 8.0)

    • DTNB solution (3 mM in Assay Buffer)[9]

    • Acetylthiocholine iodide (ATCh) solution (10-15 mM in deionized water)[9][10]

    • Positive Control: Phospholine (echothiophate iodide) or Galantamine[7][9]

    • Test Compound: this compound stock solution in DMSO

    • Clear, flat-bottom 96-well microplates

  • Step-by-Step Methodology:

    • Assay Plating: Add 20 µL of test compound dilutions, positive control, or solvent control (for 100% activity) to wells of a 96-well plate.

    • Enzyme & Reagent Addition: To each well, add 20 µL of DTNB solution followed by 20 µL of AChE enzyme solution (e.g., 0.1 U/mL final concentration).[9]

    • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the test compound to interact with the enzyme.[9]

    • Reaction Initiation: Add 20 µL of the ATCh substrate solution to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader capable of kinetic measurements. Measure the absorbance at 412 nm every minute for 10-15 minutes.[9]

    • Data Analysis: Determine the rate of reaction (Vmax; change in absorbance per minute) for each well from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration relative to the solvent control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

Tier 2 Protocols: GPCR Functional Assays

Should Tier 1 assays prove negative, or if the primary hypothesis involves direct receptor modulation, the next step is to screen for functional activity at key CNS receptors. Dopamine and serotonin receptors are GPCRs that signal through distinct downstream pathways, primarily by modulating intracellular levels of the second messengers cyclic AMP (cAMP) or calcium (Ca²⁺).[11][12]

GPCR_Signaling cluster_membrane Plasma Membrane cluster_Gs Gs Pathway cluster_Gi Gi Pathway cluster_Gq Gq Pathway GPCR GPCR Gs Gs GPCR->Gs Gi Gi GPCR->Gi Gq Gq GPCR->Gq AC_s Adenylyl Cyclase Gs->AC_s Activates cAMP_inc cAMP ↑ AC_s->cAMP_inc ATP to cAMP PKA PKA Activation cAMP_inc->PKA AC_i Adenylyl Cyclase Gi->AC_i Inhibits cAMP_dec cAMP ↓ AC_i->cAMP_dec ATP to cAMP PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 PIP2 to IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_inc Ca²⁺ ↑ ER->Ca_inc Releases Ca²⁺

Caption: Major GPCR Signaling Pathways.

cAMP Accumulation/Inhibition Assay (for Gs- and Gi-Coupled Receptors)

Scientific Rationale: Many dopamine (D1, D5) and serotonin (5-HT₄, 5-HT₆, 5-HT₇) receptors are Gs-coupled, and their activation increases intracellular cAMP.[11][12] Conversely, other dopamine (D2, D3, D4) and serotonin (5-HT₁, 5-HT₅) receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP.[13][14] This assay measures changes in intracellular cAMP levels, typically using a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent reporter (e.g., GloSensor).[15]

Protocol: Cell-Based cAMP Assay

  • Materials:

    • Cell Line: HEK293 or CHO cells stably expressing the human receptor of interest (e.g., Dopamine D2 Receptor).

    • Culture Medium: Appropriate medium (e.g., DMEM/F-12) with supplements and selection antibiotic.[14]

    • Assay Buffer/Stimulation Buffer

    • cAMP Detection Kit (e.g., HTRF, AlphaScreen, or GloSensor cAMP Assay)[11][15]

    • Forskolin (an adenylyl cyclase activator, required for measuring Gi inhibition)[13][14]

    • Reference Agonist and Antagonist for the specific receptor.

    • White (for luminescence) or black (for fluorescence) low-volume 384-well plates.

  • Step-by-Step Methodology (Gi-coupled Antagonist Mode):

    • Cell Plating: Seed the receptor-expressing cells into assay plates and culture overnight to allow for adherence.[14]

    • Compound Addition: Remove culture medium. Add test compound (this compound) dilutions and controls (Reference Antagonist, vehicle) to the cells. Incubate for 15-30 minutes.

    • Stimulation: Add a solution containing Forskolin mixed with a sub-maximal (EC₈₀) concentration of the Reference Agonist. This stimulates cAMP production, which the test compound will inhibit if it is an antagonist or inverse agonist.

    • Incubation: Incubate for 30-60 minutes at room temperature as per the detection kit manufacturer's instructions.

    • Detection: Add the cAMP detection reagents (e.g., HTRF acceptor and donor). Incubate for 60 minutes in the dark.

    • Readout: Read the plate on an appropriate HTRF-compatible reader.

    • Data Analysis: Convert raw fluorescence ratios to cAMP concentration using a standard curve. Calculate the percent inhibition of the agonist response and determine the IC₅₀ value for antagonistic activity. To test for agonist activity (Gs or Gi), omit the reference agonist and forskolin (for Gs) or use only forskolin (for Gi) and measure the change in cAMP relative to the vehicle control to determine the EC₅₀.

Intracellular Calcium Flux Assay (for Gq-Coupled Receptors)

Scientific Rationale: Gq-coupled receptors, such as the serotonin 5-HT₂ family, activate Phospholipase C, which generates inositol trisphosphate (IP₃). IP₃ triggers the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.[12] This transient increase in intracellular Ca²⁺ is a direct measure of receptor activation. The assay uses either a fluorescent dye (e.g., Fluo-8) that increases emission upon Ca²⁺ binding or a photoprotein like aequorin, which emits light.[16][17]

Protocol: Aequorin-based Luminescent Calcium Flux Assay

  • Materials:

    • Cell Line: CHO or HEK293 cells stably co-expressing the Gq-coupled receptor of interest (e.g., 5-HT₂ₐ) and aequorin.

    • Coelenterazine (aequorin substrate)

    • Assay Buffer (e.g., HBSS with 20 mM HEPES)

    • Reference Agonist and Antagonist

    • Test Compound: this compound

    • White, clear-bottom 96- or 384-well plates

  • Step-by-Step Methodology (Agonist Mode):

    • Cell Loading: Harvest the cells and incubate them with coelenterazine (e.g., 5 µM) for 2-4 hours at 37°C in the dark to reconstitute the functional aequorin photoprotein.[16][17]

    • Cell Plating: Plate the coelenterazine-loaded cells into the assay plate and allow them to equilibrate.

    • Measurement: Place the plate into a luminometer equipped with injectors.

    • Compound Injection: Inject the test compound (this compound) or Reference Agonist into the wells.

    • Detection: Immediately measure the "flash" luminescence signal over a period of 20-30 seconds.[18] The instrument software will typically integrate the signal over this time (Area Under the Curve).

    • Data Analysis: To test for agonist activity, plot the luminescence signal against the log of the compound concentration to determine the EC₅₀. For antagonist testing, pre-incubate the cells with the test compound before injecting a known concentration of the Reference Agonist and measure the inhibition of the agonist's signal to find the IC₅₀.

Data Presentation and Interpretation

The primary output of these assays will be IC₅₀ (concentration causing 50% inhibition) or EC₅₀ (concentration causing 50% of the maximal effect) values. These quantitative metrics are essential for comparing potency and selectivity.

Table 1: Hypothetical Bioactivity Profile for this compound

Assay TargetAssay TypeParameterValue (µM)
MAO-AEnzyme InhibitionIC₅₀> 50
MAO-BEnzyme InhibitionIC₅₀12.5
AChEEnzyme InhibitionIC₅₀> 50
Dopamine D2 ReceptorcAMP Inhibition (Antagonist)IC₅₀0.250
Serotonin 5-HT₁ₐ ReceptorcAMP Inhibition (Agonist)EC₅₀0.870
Serotonin 5-HT₂ₐ ReceptorCalcium Flux (Antagonist)IC₅₀1.1

This table presents example data for illustrative purposes only.

Interpretation: The hypothetical data in Table 1 would suggest that this compound is a moderately selective Dopamine D2 receptor antagonist with additional agonist activity at the 5-HT₁ₐ receptor and weaker antagonism at the 5-HT₂ₐ receptor. It shows weak, likely off-target, inhibition of MAO-B. This profile is characteristic of some atypical antipsychotic drugs and would guide subsequent, more detailed in vitro and in vivo studies.

Conclusion

This application guide outlines a logical and efficient cascade of in vitro assays for characterizing the bioactivity of this compound. By systematically evaluating its effects on key metabolic enzymes and GPCR functional pathways, researchers can rapidly build a comprehensive pharmacological profile. This data-driven approach, grounded in robust and validated protocols, is fundamental to accelerating the journey of a promising chemical scaffold from initial hit identification to a viable lead candidate in drug development.

References

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A Researcher's Guide to In Vivo Evaluation of 1-Pyridin-3-yl-piperazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed guide for the preclinical in vivo evaluation of 1-Pyridin-3-yl-piperazine derivatives. This class of compounds has demonstrated significant therapeutic potential across various domains, including neuroscience and oncology, owing to its versatile chemical scaffold.[1][2] The successful translation of these promising molecules from the laboratory to the clinic is critically dependent on robust and well-designed animal studies. This guide provides the scientific rationale for selecting appropriate animal models, detailed experimental protocols, and emphasizes the principles of scientific integrity to ensure the generation of reliable and reproducible data.

Understanding the Target: The Versatility of this compound Derivatives

The pharmacological activity of this compound derivatives is largely dictated by the specific chemical groups attached to the piperazine and pyridine rings.[3][4] This structural diversity allows for the targeting of a wide range of biological receptors and signaling pathways. For instance, derivatives have been synthesized that act as potent antagonists for histamine H3 and sigma-1 receptors, suggesting potential applications in pain management.[5] Others have shown promise as urease inhibitors, which could be valuable in treating infections caused by pathogens like Helicobacter pylori.[4] In the context of this guide, we will focus on two major therapeutic areas where these derivatives have shown significant promise: neuropsychiatric disorders and cancer.

PART 1: Strategic Selection of Animal Models

The choice of an animal model is a critical decision that directly impacts the translational relevance of the research. The selection should be guided by the specific therapeutic target and the clinical condition being modeled.

Models for Neuropsychiatric Disorders

Rodent models are extensively used to study the behavioral and neurochemical effects of compounds targeting the central nervous system.[6][7]

1. Schizophrenia-Like Symptoms:

  • Rationale: To assess the antipsychotic potential of a this compound derivative, it is essential to use a model that recapitulates the positive, negative, and cognitive symptoms of schizophrenia.[8][9][10]

  • Recommended Model: The phencyclidine (PCP)-induced model in rodents is a widely validated pharmacological model.[11][12][13] PCP, a non-competitive NMDA receptor antagonist, induces a state in rodents that mimics many of the behavioral and cognitive deficits observed in schizophrenia patients.[8][14]

  • Key Behavioral Endpoints:

    • Positive Symptoms: Hyperlocomotion in an open field test.[11][15]

    • Negative Symptoms: Deficits in social interaction.[12][15]

    • Cognitive Deficits: Impaired spatial learning and memory in tasks like the Morris water maze or Y-maze.[14][15]

2. Anxiety and Depression:

  • Rationale: To evaluate anxiolytic and antidepressant properties, models that induce states of anxiety or behavioral despair are employed.[7][16][17]

  • Recommended Models:

    • Anxiety: The elevated plus-maze (EPM) is a widely used test based on the innate aversion of rodents to open and elevated spaces.[18][19][20][21][22]

    • Depression: The forced swim test (FST) is a common screening tool for antidepressants, where immobility is interpreted as a measure of behavioral despair.[23][24][25][26][27][28]

  • Key Behavioral Endpoints:

    • EPM: Increased time spent in the open arms is indicative of an anxiolytic effect.[18][20]

    • FST: A decrease in immobility time suggests an antidepressant-like effect.[23][25]

Models for Oncology

For evaluating the anti-cancer potential of these derivatives, xenograft and genetically engineered mouse (GEM) models are the cornerstones of preclinical research.[29][30][31]

1. Xenograft Models:

  • Rationale: These models involve the transplantation of human tumor cells or tissues into immunodeficient mice, allowing for the direct assessment of a compound's efficacy against human cancers.[32][33][34]

  • Recommended Models:

    • Cell Line-Derived Xenografts (CDX): Involve the subcutaneous injection of cultured human cancer cells.[32][35] This is a rapid and reproducible model for initial efficacy screening.[36]

    • Patient-Derived Xenografts (PDX): Involve the implantation of tumor fragments directly from a patient into a mouse.[33][34][37][38] PDX models are considered more clinically relevant as they better preserve the heterogeneity and microenvironment of the original tumor.[33][37][38]

  • Key Endpoints:

    • Tumor growth inhibition.[36]

    • Changes in biomarkers related to the drug's mechanism of action.

    • Survival analysis.

2. Genetically Engineered Mouse (GEM) Models:

  • Rationale: GEM models are created to mimic the genetic alterations found in human cancers, allowing for the study of tumor development and therapeutic response in an immunocompetent setting.[29][30][31][39][40]

  • Key Endpoints:

    • Tumor latency and incidence.

    • Progression and metastasis.

    • Response to therapy in the context of a functional immune system.

PART 2: Detailed Experimental Protocols and Data Presentation

Rigorous and standardized protocols are essential for generating high-quality, reproducible data.

Protocol 1: Evaluating Antipsychotic-like Effects in the PCP-Induced Schizophrenia Model

Objective: To assess the ability of a this compound derivative to reverse PCP-induced behavioral abnormalities in rats.

Experimental Workflow:

cluster_pre Pre-Treatment Phase cluster_test Testing Phase Acclimation Acclimation (7 days) PCP_Induction PCP Administration (e.g., 5 mg/kg, i.p., twice daily for 7 days) Acclimation->PCP_Induction Washout Washout Period (7 days) PCP_Induction->Washout Treatment Test Compound or Vehicle Administration Washout->Treatment Behavioral_Testing Behavioral Assessments (e.g., Open Field, Social Interaction, Morris Water Maze) Treatment->Behavioral_Testing

Caption: Workflow for the PCP-induced schizophrenia model.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male rats (e.g., Sprague-Dawley, 250-300g) to the housing facility for at least one week before the experiment.

  • PCP Induction: Administer PCP (e.g., 5 mg/kg, intraperitoneally) twice daily for seven days. A control group receives vehicle injections.[14][41]

  • Washout Period: A seven-day washout period follows the final PCP injection to allow for the development of enduring behavioral changes.[14]

  • Test Compound Administration: On the testing day, administer the this compound derivative or vehicle at predetermined doses.

  • Behavioral Assessments:

    • Open Field Test: Assess locomotor activity for 30-60 minutes.

    • Social Interaction Test: Measure the time spent in active social engagement with a novel partner.

    • Morris Water Maze: Evaluate spatial learning and memory over several days.

Data Presentation:

Table 1: Example Data Summary for PCP Model

Treatment Group Locomotor Activity (distance traveled, cm) Social Interaction Time (seconds) Morris Water Maze (escape latency, seconds)
Vehicle + Vehicle 1500 ± 150 180 ± 20 25 ± 5
PCP + Vehicle 4500 ± 300* 90 ± 15* 55 ± 8*
PCP + Test Compound (Low Dose) 3800 ± 250 110 ± 18 48 ± 7
PCP + Test Compound (High Dose) 2000 ± 200# 160 ± 22# 30 ± 6#

*p < 0.05 compared to Vehicle + Vehicle; #p < 0.05 compared to PCP + Vehicle

Protocol 2: Assessing Anti-Tumor Efficacy in a Subcutaneous Xenograft Model

Objective: To evaluate the in vivo anti-tumor activity of a this compound derivative.

Experimental Workflow:

cluster_pre Tumor Establishment cluster_treat Treatment and Monitoring cluster_end Endpoint Analysis Implantation Subcutaneous Implantation of Tumor Cells Growth Tumor Growth to Palpable Size (e.g., 100-150 mm³) Implantation->Growth Randomization Randomization into Treatment Groups Growth->Randomization Dosing Daily Administration of Test Compound or Vehicle Randomization->Dosing Monitoring Tumor Volume and Body Weight Measurement (2-3 times/week) Dosing->Monitoring Endpoint Tumor Excision and Analysis Monitoring->Endpoint

Caption: Workflow for a subcutaneous xenograft study.

Step-by-Step Methodology:

  • Cell Preparation and Implantation: Prepare a single-cell suspension of a human cancer cell line and inject subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).[36][42][43]

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups.[42]

  • Treatment Administration: Administer the this compound derivative or vehicle according to the planned dosing schedule and route of administration.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).

Data Presentation:

Table 2: Example Data Summary for Xenograft Model

Treatment Group Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%) Change in Body Weight (%)
Vehicle 1200 ± 150 - +5 ± 2
Test Compound (10 mg/kg) 850 ± 120* 29 +4 ± 3
Test Compound (30 mg/kg) 400 ± 80* 67 +1 ± 4
Positive Control 350 ± 70* 71 -8 ± 5

*p < 0.05 compared to Vehicle

PART 3: Ensuring Scientific Integrity and Trustworthiness

To generate reliable and translatable data, the following principles must be integrated into the study design.

  • Blinding and Randomization: Investigators conducting the experiments and analyzing the data should be blinded to the treatment groups to minimize bias. Animals should be randomly assigned to treatment groups.

  • Appropriate Controls: Include both vehicle (negative) and positive control groups. The positive control should be a clinically relevant drug with a known mechanism of action.

  • Dose-Response Evaluation: Test the compound at multiple doses to establish a clear dose-response relationship.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating the drug concentration in the body (pharmacokinetics) with its biological effect (pharmacodynamics) is crucial for understanding the exposure-response relationship and for guiding dose selection for future studies.[44][45][46][47][48] This involves collecting plasma or tissue samples at various time points to measure drug levels and correlating these with the observed efficacy or toxicity.[45]

References

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Application Notes and Protocols for the In Vivo Formulation of 1-Pyridin-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-Pyridin-3-yl-piperazine for in vivo administration. This document moves beyond simple recipes to explain the scientific rationale behind formulation choices, ensuring the development of stable, homogenous, and effective delivery systems for reliable and reproducible preclinical research. Protocols for oral and parenteral administration are detailed, alongside methods for formulation validation and best practices for handling.

Introduction: The Critical Role of Formulation

This compound is a small molecule containing a pyridine ring and a piperazine moiety, structures common in pharmacologically active compounds[1][2]. The success of in vivo studies using this and similar molecules is critically dependent on the formulation. An improper formulation can lead to poor bioavailability, inconsistent exposure, and even adverse events, ultimately compromising the validity of experimental data.

The primary challenge in formulating a compound like this compound lies in its physicochemical properties. Understanding these properties is the first step in designing a robust delivery system. This guide provides the foundational knowledge and practical steps to develop suitable aqueous solutions and suspensions for various common administration routes.

Physicochemical Characterization & Pre-Formulation Analysis

A thorough understanding of the compound's properties is essential for selecting an appropriate formulation strategy. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₁₃N₃[3]
Molecular Weight 163.22 g/mol [3][4]
Appearance Off-white to light yellow solid/powder[4][5]
Melting Point 48-52 °C[4][6]
Predicted pKa 8.70 ± 0.10[6]
Storage 2-8°C, protect from light[6]

The predicted pKa of 8.7 suggests that this compound is a basic compound. The two nitrogen atoms in the piperazine ring and the nitrogen in the pyridine ring can be protonated[7]. This basicity is the key to its formulation. At physiological pH (~7.4), the compound will be partially protonated, but its solubility can be significantly enhanced in an acidic environment where it can form a highly soluble salt. This is evidenced by the commercial availability of its hydrochloride salt forms[8].

Logical Approach to Formulation Selection

The choice of formulation—be it a solution or a suspension—depends on the required dose concentration and the inherent solubility of the compound in the chosen vehicle. The following decision tree illustrates a logical workflow for selecting an appropriate formulation strategy.

G start Start: Determine Target Dose & Concentration solubility_check Is the required concentration soluble in simple aqueous vehicles (e.g., water, saline)? start->solubility_check ph_adjust Can solubility be achieved by adjusting pH to < 6.0? solubility_check->ph_adjust No solution Formulate as a pH-adjusted isotonic solution. solubility_check->solution Yes ph_adjust->solution Yes suspension Formulate as a suspension. ph_adjust->suspension No end_solution Proceed to Protocol 3 or 4 solution->end_solution cosolvent Consider co-solvent system (use with caution for parenteral routes). suspension->cosolvent end_suspension Proceed to Protocol 2 suspension->end_suspension

Caption: Formulation selection decision tree.

Protocols for Oral Administration (Rodents)

Oral gavage is a common route for preclinical studies. The choice between a solution and a suspension is dictated by the required dose and the compound's solubility.

Protocol 1: Preparation of an Aqueous Suspension

This protocol is suitable for higher doses where achieving full solubility is impractical. A suspension ensures uniform delivery, provided it is properly prepared and handled. Aqueous cellulose derivatives are widely used as they are well-tolerated by animals[9].

Vehicle Composition:

  • 0.5% (w/v) Methylcellulose (or Carboxymethylcellulose Sodium)

  • 0.1% (w/v) Polysorbate 80 (Tween® 80)

  • Sterile Water for Injection (WFI) or purified water

Causality Behind Component Choices:

  • Methylcellulose: Acts as a suspending and viscosity-increasing agent, preventing the rapid settling of drug particles[10].

  • Polysorbate 80: A non-ionic surfactant that acts as a wetting agent. It reduces the surface tension between the drug particles and the vehicle, allowing for easier and more uniform dispersion[9].

Step-by-Step Methodology:

  • Calculate Requirements: Determine the total volume of vehicle needed and the total mass of this compound required for the study. For example, for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, you need 0.25 mg of the compound per mouse in 0.25 mL of vehicle.

  • Prepare the Vehicle:

    • Heat approximately half of the required water volume to 60-70°C.

    • Slowly add the methylcellulose powder while stirring vigorously to disperse.

    • Add the remaining volume as cold water/ice to induce precipitation and hydration of the methylcellulose, then stir until a clear, viscous solution forms.

    • Add Polysorbate 80 and mix thoroughly. Allow the vehicle to equilibrate to room temperature.

  • Weigh the Compound: Accurately weigh the required amount of this compound powder.

  • Create a Paste: Transfer the powder to a glass mortar. Add a small amount of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.

  • Dilute Geometrically: Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition until the final volume is reached.

  • Homogenize: For best results, stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing.

  • Administration: Stir the suspension continuously during dose administration to ensure each animal receives a uniform dose. Visually inspect for homogeneity before drawing each dose.

Protocol 2: Preparation of a pH-Adjusted Aqueous Solution

Given the basic nature of this compound, creating a salt in situ by lowering the pH is a highly effective method to achieve a clear solution, which is often preferred for ensuring dose accuracy.

Vehicle Composition:

  • Citrate Buffer (e.g., 20 mM, pH 4.0) or 0.9% Saline adjusted with HCl.

  • Sterile Water for Injection (WFI)

Step-by-Step Methodology:

  • Calculate Requirements: As per Protocol 1.

  • Weigh the Compound: Accurately weigh the this compound and place it in a sterile volumetric flask.

  • Solubilization: Add approximately 70-80% of the final volume of the acidic vehicle (e.g., citrate buffer pH 4.0).

  • Dissolve: Agitate the flask, using a magnetic stirrer or sonicator if necessary, until all the solid material has completely dissolved. The solution should be clear and free of particulates.

  • Final Volume: Add the vehicle to reach the final desired volume and mix well.

  • Verify pH: Check the final pH of the solution to ensure it is within the desired range (e.g., 4.0-5.0). Adjust if necessary with dilute HCl or NaOH.

  • Administration: The clear solution can be administered directly.

Protocols for Parenteral (IV/IP) Administration

Parenteral formulations must be sterile, pyrogen-free, and isotonic to prevent irritation and adverse reactions[11]. Therefore, all procedures must be conducted under aseptic conditions (e.g., in a laminar flow hood) and all components must be sterile.

Protocol 3: Preparation of a Sterile, Isotonic Solution

This protocol is an extension of Protocol 2, adapted for parenteral use. The key differences are the stringent requirements for sterility and isotonicity.

Vehicle Composition:

  • Sterile 0.9% Sodium Chloride (Saline) for Injection

  • Sterile Water for Injection (WFI)

  • Sterile 1N HCl for pH adjustment

Workflow for Sterile Formulation Preparation

G cluster_0 Aseptic Environment (Laminar Flow Hood) weigh 1. Weigh Compound (Sterile vial) add_vehicle 2. Add Sterile Vehicle (e.g., 0.9% Saline) weigh->add_vehicle dissolve 3. Dissolve Completely (Vortex/Sonicate) add_vehicle->dissolve ph_check 4. Check & Adjust pH (Target: 4.0-6.0 with sterile HCl) dissolve->ph_check qs 5. QS to Final Volume with Sterile Vehicle ph_check->qs filter 6. Sterile Filter (0.22 µm PVDF filter) qs->filter final_qc 7. Final QC (Visual Inspection for Particulates) filter->final_qc

Caption: Aseptic workflow for parenteral solution.

Step-by-Step Methodology:

  • Preparation: Work within a certified laminar flow hood. All glassware, stir bars, and equipment must be sterilized.

  • Weigh Compound: Weigh this compound directly into a sterile container (e.g., a depyrogenated glass vial).

  • Solubilization: Aseptically add ~80% of the final volume of sterile 0.9% Saline.

  • Dissolution & pH Adjustment: Agitate to dissolve. The compound should dissolve readily in saline due to salt formation. If needed, add sterile 1N HCl dropwise to facilitate dissolution and adjust the pH to a range of 4.0-6.0. A lower pH enhances solubility and stability but a pH closer to neutral is better tolerated.

  • Final Volume: Bring the solution to the final volume with sterile saline.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter (e.g., PVDF or PES) into a final sterile vial. This is a critical step to ensure the final product is free of microorganisms.

  • Quality Control: Visually inspect the final solution against a light and dark background to ensure it is clear and free from any particulate matter.

Formulation Validation and Best Practices

  • Stability: Formulations should ideally be prepared fresh daily. If storage is required, short-term stability should be assessed. Keep the prepared formulation at 2-8°C and protected from light[12]. Before use, allow it to return to room temperature and re-verify its appearance (for solutions) or homogeneity (for suspensions).

  • Homogeneity (Suspensions): Always mix a suspension thoroughly before drawing each dose. Inconsistent mixing is a major source of dosing error.

  • Solubility Confirmation: Before beginning a large study, it is advisable to perform a small-scale solubility test to confirm the compound will dissolve at the target concentration in the chosen vehicle.

  • Excipient Safety: While the vehicles described here are common and generally well-tolerated, always consult literature for the specific animal model and route of administration to ensure there are no known contraindications[13][14]. Excipients are not inert and can have biological effects[15].

By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare and administer this compound, leading to more reliable and impactful in vivo studies.

References

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 1-Pyridin-3-yl-piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-Pyridin-3-yl-piperazine. This molecule is a ubiquitous building block in modern medicinal chemistry, forming the core of numerous pharmacologically active agents, including treatments for neurological disorders and infectious diseases.[1][2] Despite its simple structure, its synthesis can be challenging, often plagued by issues of low yield, competing side reactions, and difficult purifications.

This guide is designed for researchers, chemists, and process development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanics to empower you to troubleshoot and optimize this crucial synthesis effectively. We will explore the two primary synthetic routes, address common experimental failures in a direct question-and-answer format, and provide field-proven protocols for success.

Overview of Synthetic Strategies

The synthesis of this compound is typically achieved via two main pathways starting from a 3-halopyridine and piperazine. The choice between them depends on factors like scale, cost, available equipment, and desired purity.

  • Nucleophilic Aromatic Substitution (SNAr): This is the classical approach where piperazine acts as a nucleophile, displacing a halide from the electron-deficient pyridine ring.[3] This method is often performed at elevated temperatures and may require an excess of one reagent to drive the reaction and manage side products.[4][5] The reactivity of the 3-halopyridine is crucial; however, unlike substrates with strongly activating groups (e.g., nitro groups), 3-halopyridines can be sluggish reactants.[6]

  • Buchwald-Hartwig Amination: A more modern and often higher-yielding alternative is the palladium-catalyzed cross-coupling of a 3-halopyridine with piperazine.[1][7] This reaction has a broad scope and typically proceeds under milder conditions.[8] Its success is highly dependent on the careful selection of a palladium precursor, a phosphine ligand, and a suitable base.[2][9]

Synthetic_Pathways Start Starting Materials (3-Halopyridine + Piperazine) SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr High Temp. Excess Reagent BH Buchwald-Hartwig Amination Start->BH Pd Catalyst Ligand, Base Product This compound SNAr->Product BH->Product

Diagram 1: The two primary synthetic routes to this compound.

Troubleshooting Guide

This section directly addresses the most common issues encountered during the synthesis in a question-and-answer format.

Problem 1: Low or No Product Formation

Q: My SNAr reaction using 3-chloropyridine and piperazine is not proceeding or is extremely slow. What are the likely causes and solutions?

A: This is a common issue stemming from the relatively low reactivity of the pyridine ring towards nucleophilic attack without a strong activating group. The C-Cl bond is also stronger than C-Br or C-I.

  • Causality: The reaction mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex), which disrupts the ring's aromaticity.[3] This is an energetically unfavorable step. The electron-withdrawing nature of the pyridine nitrogen is often insufficient to fully compensate for this, especially with a less reactive leaving group like chloride.

  • Troubleshooting Steps:

    • Increase Temperature: These reactions often require significant thermal energy. Ensure your reaction is heated to reflux in a suitable high-boiling solvent like DMSO or NMP. Monitor for potential decomposition of starting materials at very high temperatures.

    • Switch to a Better Leaving Group: If possible, switch your starting material from 3-chloropyridine to 3-bromopyridine or 3-iodopyridine. The weaker C-Br and C-I bonds will facilitate displacement. The general reactivity order for SNAr is F > Cl > Br > I is often reversed in heteroaromatic systems where bond breaking can be rate-limiting.[10]

    • Use a Stronger Base/Nucleophile System: While piperazine is the nucleophile, using a strong, non-nucleophilic base like NaH or KHMDS to first deprotonate one nitrogen of piperazine can dramatically increase its nucleophilicity. This must be done carefully under anhydrous conditions to avoid side reactions.

    • Solvent Choice: Ensure your solvent can dissolve all reactants and is sufficiently polar to stabilize the charged intermediate. Aprotic polar solvents like DMF or DMSO are excellent choices.[11]

Q: My Buchwald-Hartwig reaction failed to give any product. What should I check first?

A: A complete failure in a Buchwald-Hartwig amination almost always points to an issue with the catalytic cycle. The most common culprits are oxygen contamination, poor reagent quality, or an incorrect setup.

  • Causality: The active catalyst is a Pd(0) species, which is highly sensitive to oxidation.[8] Oxygen can irreversibly oxidize Pd(0) to Pd(II), killing the catalyst before the reaction can begin. Similarly, impurities in solvents or reagents (especially water or peroxides in THF/dioxane) can deactivate the catalyst.

BH_Troubleshooting Start No Product in Buchwald-Hartwig Reaction Inert_Atmosphere 1. Verify Inert Atmosphere - Degassed solvent? - Purged flask with Ar/N2? Start->Inert_Atmosphere Reagent_Quality 2. Check Reagent Quality - Anhydrous piperazine? - Base stored properly? - Fresh Pd source/ligand? Inert_Atmosphere->Reagent_Quality If Yes Catalyst_System 3. Evaluate Catalyst System - Correct Pd/Ligand ratio? - Ligand appropriate for pyridine? Reagent_Quality->Catalyst_System If Yes Temp_Time 4. Review Conditions - Temperature too low? - Insufficient reaction time? Catalyst_System->Temp_Time If Yes Success Reaction Optimized Temp_Time->Success

Diagram 2: Troubleshooting workflow for a failed Buchwald-Hartwig reaction.

Problem 2: Significant Byproduct Formation

Q: I'm observing a significant amount of a di-substituted byproduct, 1,4-di(pyridin-3-yl)piperazine. How can I improve the selectivity for the mono-arylated product?

A: This is the most common selectivity challenge in this synthesis. Since piperazine has two secondary amine nitrogens, it can react twice with the 3-halopyridine.

  • Causality: After the first N-arylation, the remaining N-H on the piperazine ring is still nucleophilic and can compete with the starting piperazine for the aryl halide. The rate of the second reaction relative to the first determines the product distribution.

  • Troubleshooting Steps:

    • Stoichiometric Control (SNAr): The most straightforward method is to use a large excess of piperazine (e.g., 5-10 equivalents). By Le Châtelier's principle, this heavily favors the reaction of the aryl halide with the abundant starting piperazine over the mono-substituted product. The downside is the need to remove a large amount of piperazine during workup.

    • Stoichiometric Control (Buchwald-Hartwig): The same principle applies, but often a smaller excess (2-3 equivalents) is sufficient due to the higher reactivity. Some protocols even report using piperazine as the solvent to maximize this effect and promote a "green" synthesis.[1]

    • Use a Protecting Group: A more elegant but longer route is to use a mono-protected piperazine, such as N-Boc-piperazine. You perform the coupling reaction and then deprotect the Boc group in a subsequent step to yield the desired product. This adds steps but provides excellent control over selectivity.

    • Slow Addition: In some cases, slowly adding the 3-halopyridine to the mixture of piperazine and base can maintain a low concentration of the electrophile, favoring reaction with the more abundant piperazine.

Problem 3: Reaction Stalls & Incomplete Conversion

Q: My Buchwald-Hartwig reaction starts well but stalls at ~50% conversion, even after extended time. What could be the issue?

A: Reaction stalling is typically due to catalyst deactivation or inhibition.

  • Causality: The pyridine nitrogen in your substrate or product can act as a ligand for the palladium center. At higher concentrations, it can competitively bind to the palladium, displacing the necessary phosphine ligand and leading to inactive catalyst species. This is a known issue with heteroaromatic substrates.

  • Troubleshooting Steps:

    • Increase Catalyst Loading: A simple first step is to increase the catalyst and ligand loading from a typical 1-2 mol% to 3-5 mol%. This provides more active catalyst to overcome the inhibition.

    • Change the Ligand: Sterically hindered, electron-rich "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos) are specifically designed to be bulky and strongly binding, making them less susceptible to displacement by pyridine.[7] If you are using simpler ligands like BINAP or P(o-tolyl)3, switching to a more advanced ligand is highly recommended.

    • Check Base Compatibility: The choice of base is critical. A very strong base like LiHMDS can sometimes cause issues. Sodium tert-butoxide (NaOtBu) is a common and effective choice, while weaker bases like K₂CO₃ or Cs₂CO₃ may be used but often require higher temperatures and can lead to slower reactions.[8]

Problem 4: Product Purification Challenges

Q: My crude product is difficult to purify. How can I effectively remove unreacted piperazine and its salts?

A: The high polarity and basicity of both piperazine and the product make purification by standard silica gel chromatography challenging.

  • Causality: Piperazine is highly water-soluble, while the product has moderate solubility. Both are basic and will streak on silica gel if not handled correctly.

  • Troubleshooting Steps:

    • Aqueous Workup: First, perform an acid/base extraction. Dissolve the crude reaction mixture in a solvent like ethyl acetate or dichloromethane. Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your product and unreacted piperazine will move to the aqueous layer as hydrochloride salts. Then, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 and extract your product back into an organic solvent. Much of the piperazine may remain in the aqueous layer if the volumes are large.

    • Purification via Salt Formation: A highly effective method is to purify the product as a salt. After the initial workup, dissolve the crude product in a solvent like acetone or isopropanol and add a stoichiometric amount of an acid (e.g., HCl in ether, or acetic acid). The product salt will often precipitate, leaving impurities in the mother liquor.[12] The salt can then be filtered, washed, and either used directly or neutralized to regenerate the free base.

    • Chromatography Additives: If column chromatography is necessary, use a mobile phase containing a small amount of a basic modifier like triethylamine (~1-2%) or ammonium hydroxide to prevent streaking on the silica gel.

Frequently Asked Questions (FAQs)

Q: Which synthetic route (SNAr vs. Buchwald-Hartwig) should I choose? A: For small-scale, discovery chemistry where speed and yield are paramount, Buchwald-Hartwig amination is generally superior. It offers milder conditions, higher success rates with challenging substrates (like 3-chloropyridine), and often cleaner reactions.[1][9] For large-scale, process chemistry where cost is a major driver, SNAr may be more attractive as it avoids expensive palladium catalysts and ligands. However, it may require more extensive optimization of reaction conditions and purification procedures.

Q: How do I select the optimal catalyst/ligand/base combination for the Buchwald-Hartwig amination of 3-halopyridines? A: This is a critical question. For electron-deficient heteroaryles like pyridines, bulky, electron-rich phosphine ligands are the gold standard.

  • Ligand: Start with a well-established ligand like XPhos or SPhos . They are known to be effective for C-N couplings involving heteroaromatic chlorides.

  • Palladium Source: A pre-catalyst like XPhos Pd G3 is an excellent choice as it is air-stable and efficiently generates the active Pd(0) species.[1] Alternatively, using Pd₂(dba)₃ or Pd(OAc)₂ is common.

  • Base: Sodium tert-butoxide (NaOtBu) is the most common and robust base for these transformations. It is strong enough to facilitate the deprotonation of the amine but generally compatible with most functional groups.

BasepKa (Conjugate Acid)Common SolventsKey Characteristics
Sodium tert-butoxide (NaOtBu)~19THF, Dioxane, TolueneStandard Choice. High reactivity, good solubility in organic solvents.
Potassium Carbonate (K₂CO₃)~10.3DMF, AcetonitrileWeaker, inorganic base. Requires higher temperatures, good for base-sensitive substrates.
Cesium Carbonate (Cs₂CO₃)~10.3THF, Dioxane, DMFMore soluble than K₂CO₃, often gives higher yields in difficult couplings.
LiHMDS~26THF, TolueneVery strong, non-nucleophilic. Can be useful but may cause side reactions.

Table 1: Comparison of common bases for Buchwald-Hartwig amination.

Q: Can I use piperazine itself as the solvent? A: Yes, this is a viable and "green" strategy, particularly for the Buchwald-Hartwig reaction.[1] Using molten piperazine as the solvent creates a high concentration of the nucleophile, effectively preventing the formation of the di-substituted byproduct. The reaction can be very fast and efficient. The main challenge is the workup, which requires separating the product from a large excess of piperazine.

Optimized Experimental Protocols

Disclaimer: These protocols are intended as a starting point and may require optimization. All reactions should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol favors mono-substitution by using a large excess of piperazine.

  • Reagents:

    • 3-Bromopyridine (1.0 eq)

    • Anhydrous Piperazine (8.0 eq)

    • Dimethyl Sulfoxide (DMSO) (to 0.5 M concentration of 3-bromopyridine)

  • Procedure:

    • To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add piperazine (8.0 eq) and DMSO.

    • Stir the mixture until the piperazine has completely dissolved.

    • Add 3-bromopyridine (1.0 eq) to the solution.

    • Heat the reaction mixture to 120 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mobile phase of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1).

Protocol 2: High-Yield Synthesis via Buchwald-Hartwig Amination

This protocol uses a modern palladium pre-catalyst for high efficiency and reliability.[1]

  • Reagents:

    • 3-Chloropyridine (1.0 eq)

    • Anhydrous Piperazine (1.5 eq)

    • XPhos Pd G3 (0.02 eq, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.8 eq)

    • Anhydrous Toluene (to 0.2 M concentration of 3-chloropyridine)

  • Procedure:

    • Setup: In a glovebox, add the 3-chloropyridine (1.0 eq), piperazine (1.5 eq), XPhos Pd G3 (0.02 eq), and sodium tert-butoxide (1.8 eq) to an oven-dried reaction vial equipped with a stir bar.

    • If a glovebox is not available, add the solids to the flask, seal it with a septum, and purge thoroughly with argon or nitrogen for 15 minutes.

    • Reaction: Add the anhydrous, degassed toluene via syringe.

    • Stir the reaction mixture at 100 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete in 2-8 hours.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

    • Transfer the filtrate to a separatory funnel and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product is often of high purity but can be further purified by the methods described in the troubleshooting section (acid/base wash, salt precipitation, or chromatography).

References
  • Vertex Pharmaceuticals. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2023). Buchwald–Hartwig reaction: an update. Request PDF. Retrieved from [Link]

  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. PDF. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of piperazine.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the N-Arylation of Piperazine with 3-Bromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-arylpiperazines. This guide is specifically tailored for researchers, chemists, and drug development professionals tackling the palladium-catalyzed N-arylation of piperazine with 3-bromopyridine, a common yet challenging transformation in medicinal chemistry. The resulting product, 1-(pyridin-3-yl)piperazine, is a key building block for numerous pharmacologically active compounds.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data-driven recommendations to help you navigate the complexities of this Buchwald-Hartwig amination reaction.

Core Principles: The Buchwald-Hartwig Catalytic Cycle

Understanding the reaction mechanism is fundamental to effective troubleshooting. The N-arylation of piperazine with 3-bromopyridine proceeds via a palladium-catalyzed cycle, famously known as the Buchwald-Hartwig amination.[1] The cycle generally involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) catalyst reacts with 3-bromopyridine, inserting into the carbon-bromine bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: Piperazine coordinates to the Pd(II) complex. A base then removes a proton from the nitrogen atom to form a palladium-amido intermediate.

  • Reductive Elimination: The desired C-N bond is formed as the 1-(pyridin-3-yl)piperazine product is released, regenerating the Pd(0) catalyst to continue the cycle.[1]

A potential side reaction is β-hydride elimination from the palladium-amido intermediate, which can lead to the formation of pyridine (hydrodehalogenation) and an imine, reducing the overall yield.[1][2]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_side Side Reaction Pd(0)L Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd 3-Bromopyridine Amido Palladium-Amido Complex OxAdd->Amido + Piperazine - Base-H⁺Br⁻ Amido->Pd(0)L Reductive Elimination Product_out Product_out Amido->Product_out Side_Product Pyridine (Debromination) Amido->Side_Product β-Hydride Elimination

A simplified view of the Buchwald-Hartwig catalytic cycle.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the N-arylation of piperazine in a direct question-and-answer format.

Issue 1: Low Yield or No Reaction

Question: My reaction shows low conversion of 3-bromopyridine, and I'm isolating mostly starting materials. What are the primary causes?

Answer: Low or no conversion is a common issue that can often be traced back to one of the following factors:

  • Catalyst & Ligand Inactivity: The choice of palladium source and, more importantly, the phosphine ligand is critical.[3] For an electron-deficient heteroaryl halide like 3-bromopyridine, standard ligands may be insufficient.

    • Expert Insight: Electron-rich and sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote the difficult reductive elimination step with heteroaryl substrates.[4][5] Bidentate ligands like BINAP can also be effective.[6] Start by screening a panel of ligands to find the optimal choice for your specific system.

  • Suboptimal Base: The base's role is to deprotonate the piperazine-palladium complex. If the base is too weak, this step can be slow or inefficient.

    • Expert Insight: While sodium tert-butoxide (NaOt-Bu) is a strong and common base, it can sometimes promote side reactions.[6] Consider screening other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which are milder and can be beneficial for sensitive substrates.[5]

  • Presence of Water or Oxygen: Palladium(0) catalysts are sensitive to oxygen, and water can hydrolyze the phosphine ligands and deactivate the catalyst.[3]

    • Expert Insight: Ensure all glassware is oven-dried. Use a high-purity, anhydrous solvent (toluene or dioxane are common choices).[3] The reaction must be performed under a strictly inert atmosphere (Nitrogen or Argon) from start to finish. Degas your solvent thoroughly before use.

  • Incorrect Temperature: Buchwald-Hartwig reactions typically require heat to drive the catalytic cycle, often in the range of 80-110 °C.[7] Insufficient temperature will result in a sluggish reaction.

Troubleshooting_Low_Yield start Low or No Conversion check_catalyst Is the Catalyst/Ligand System Optimal for Heteroaryl Halides? start->check_catalyst check_atmosphere Is the Reaction Strictly Under Inert Atmosphere? check_catalyst->check_atmosphere Yes solution_catalyst Action: Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). Try a different Pd precursor. check_catalyst->solution_catalyst No check_reagents Are the Solvent and Base Completely Anhydrous? check_atmosphere->check_reagents Yes solution_atmosphere Action: Improve inert technique. Use Schlenk line or glovebox. Degas the solvent. check_atmosphere->solution_atmosphere No check_temp Is the Reaction Temperature Sufficient (80-110 °C)? check_reagents->check_temp Yes solution_reagents Action: Use fresh, anhydrous solvent. Use a freshly opened bottle of base. check_reagents->solution_reagents No solution_temp Action: Increase temperature in 10 °C increments. check_temp->solution_temp No

Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Selectivity and Formation of Di-substituted Byproduct

Question: My reaction is producing a low yield of the desired mono-arylated piperazine, with a significant amount of the 1,4-bis(pyridin-3-yl)piperazine byproduct. How can I improve the selectivity for mono-substitution?

Answer: This is the most common challenge when using unsubstituted piperazine, as both nitrogen atoms are reactive.[3] To enhance mono-selectivity, consider these proven strategies:

  • Stoichiometry Control: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the 3-bromopyridine statistically favors the reaction of the aryl halide with an unsubstituted piperazine molecule over the already-substituted product.[3]

  • Use of a Mono-Protected Piperazine: This is the most robust method to guarantee mono-arylation. Using N-Boc-piperazine ensures that only one nitrogen atom is available for the coupling reaction.[7] The Boc protecting group can be easily removed in a subsequent step with an acid like trifluoroacetic acid (TFA) or HCl in dioxane.

  • Slow Addition of Reagents: A slow, controlled addition of the 3-bromopyridine to the reaction mixture containing the catalyst and excess piperazine can help maintain a low concentration of the electrophile, further minimizing the formation of the di-substituted product.[3]

Mono_vs_Di_Arylation_Strategy start Goal: Mono-N-Arylation of Piperazine check_selectivity Is absolute mono-selectivity critical for the synthesis? start->check_selectivity strategy_boc Use N-Boc-Piperazine Followed by Deprotection check_selectivity->strategy_boc Yes strategy_excess Use Large Excess (5-10 eq.) of Unsubstituted Piperazine check_selectivity->strategy_excess No

Decision tree for achieving mono-N-arylation.
Issue 3: Formation of Pyridine (Debromination)

Question: I am observing a significant amount of pyridine in my reaction mixture by GC-MS. What is causing this hydrodehalogenation, and how can I prevent it?

Answer: The formation of pyridine is a result of a side reaction where the aryl halide is reduced, a process known as hydrodehalogenation. In the context of the Buchwald-Hartwig reaction, this often occurs via β-hydride elimination from the palladium-amido intermediate.[1][2] This pathway becomes more competitive when the desired reductive elimination step is slow, which can be the case with challenging heteroaryl substrates.[2][8]

To minimize this side reaction:

  • Optimize the Ligand: Bulky biarylphosphine ligands are designed to accelerate reductive elimination, which can outcompete β-hydride elimination. If you are seeing debromination, it is a strong indicator that your current ligand is not optimal.

  • Re-evaluate the Base: In some cases, a very strong base can promote undesired pathways. Switching to a milder base like K₃PO₄ or Cs₂CO₃ may reduce the incidence of debromination.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand combination is best to start with for coupling 3-bromopyridine? For a challenging substrate like 3-bromopyridine, a good starting point is a pre-formed G3 or G4 palladacycle precatalyst (e.g., XPhos Pd G3) or a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky biarylphosphine ligand like RuPhos or XPhos.[4] These advanced catalyst systems are designed for high reactivity and stability.

Q2: What is the optimal piperazine to 3-bromopyridine ratio for mono-arylation? When using unsubstituted piperazine, a ratio of 5 to 10 equivalents of piperazine to 1 equivalent of 3-bromopyridine is recommended to statistically favor mono-arylation.[3] If this does not provide sufficient selectivity, switching to mono-Boc-piperazine is the best approach.

Q3: Which base should I choose? NaOt-Bu vs. K₃PO₄? NaOt-Bu is a strong base that often gives fast reaction rates but can be less tolerant of sensitive functional groups.[6] K₃PO₄ is a milder base that can be advantageous for heteroaromatic substrates, potentially reducing side reactions like debromination.[5] It is advisable to screen both to determine the best outcome for your reaction.

Q4: How do I effectively monitor the reaction progress? The reaction can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical method involves taking a small aliquot from the reaction mixture, quenching it with water, extracting with an organic solvent (e.g., ethyl acetate), and analyzing the organic layer.

Q5: What is the best work-up and purification strategy? After the reaction is complete, cool the mixture, dilute it with a solvent like ethyl acetate, and wash with water to remove the base and excess piperazine. The crude product is often purified by silica gel column chromatography.[9][10] A gradient elution, for example with dichloromethane/methanol, is commonly used to separate the product from residual starting materials and byproducts.[10]

Protocols & Data

Table 1: Recommended Starting Conditions for Catalyst System Screening
EntryPalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
1Pd₂(dba)₃ (1-2%)XPhos (2-4%)NaOt-Bu (1.4 eq)Toluene100
2Pd(OAc)₂ (2%)RuPhos (4%)K₃PO₄ (2.0 eq)Dioxane110
3Pd₂(dba)₃ (1-2%)BINAP (2-4%)Cs₂CO₃ (2.0 eq)Toluene100
4XPhos Pd G3 (2%)-NaOt-Bu (1.4 eq)Toluene100
Protocol 1: General Procedure for N-Arylation with Excess Piperazine

Materials:

  • 3-Bromopyridine (1.0 mmol, 1 eq.)

  • Piperazine (5.0 mmol, 5 eq.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 eq.)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromopyridine, piperazine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle three times).

  • Add anhydrous, degassed toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(pyridin-3-yl)piperazine.

Protocol 2: Procedure using N-Boc-Piperazine followed by Deprotection

Part A: Buchwald-Hartwig Coupling

  • Follow the procedure in Protocol 1, but use N-Boc-piperazine (1.2 mmol, 1.2 eq.) instead of excess piperazine.

  • After purification, you will obtain tert-butyl 4-(pyridin-3-yl)piperazine-1-carboxylate.

Part B: Boc Deprotection

  • Dissolve the purified Boc-protected product from Part A in a suitable solvent like dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid (e.g., 4M HCl in dioxane or trifluoroacetic acid).

  • Stir the mixture at room temperature for 1-4 hours until the reaction is complete (monitor by TLC/LC-MS).

  • Concentrate the mixture under reduced pressure. If HCl was used, the product will be the hydrochloride salt, which can be neutralized with a base (e.g., aq. NaHCO₃) and extracted to yield the free base.

References
  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Bandyopadhyay, D., et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(17), 347-349.
  • Mao, Z.W., et al. (2016). Design, synthesis, and anticancer activity of novel hybrid compounds between benzofuran and N-aryl piperazine. Bioorganic & Medicinal Chemistry Letters, 26.
  • Reilly, S.W., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 20(10), 3125–3129. [Link]

  • Linciano, P., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic Chemistry, 132, 106354.
  • Sipos, A., et al. (2017). A general and convenient synthesis of N-aryl piperazines. Tetrahedron, 73(36), 5405-5412.
  • Loh, J.J., et al. (2020). Recent Green and Sustainable Pd‐Catalyzed Aminations. Chemistry – A European Journal, 26(68), 15776-15793. [Link]

  • Cavalcanti, S.M.T., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Biomolecules, 12(8), 1112.
  • Montanari, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3374. [Link]

  • Arrechea, P.L., & Buchwald, S.L. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Angewandte Chemie International Edition, 56(30), 8962-8967. [Link]

  • Singh, U.P., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Hooper, M.W., & Hartwig, J.F. (2003). Understanding the Coupling of Heteroaromatic Substrates: Synthesis, Structures, and Reductive Eliminations of Heteroarylpalladium Amido Complexes. Organometallics, 22(17), 3394–3403.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

  • Corpet, M., & Gosmini, C. (2013). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. European Journal of Organic Chemistry, 2013(3), 453-456.
  • Stambuli, J.P., et al. (2002). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 4(18), 3091–3093. [Link]

Sources

Technical Support Center: Addressing Solubility Challenges of 1-Pyridin-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Pyridin-3-yl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered when working with this compound in aqueous buffers. Our goal is to provide not just protocols, but a deeper understanding of the molecule's behavior to empower you to design robust and reproducible experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule

This section addresses the fundamental properties of this compound that govern its solubility.

Q1: What are the key physicochemical properties of this compound that I should be aware of?

Understanding the fundamental properties of this compound is the first step to troubleshooting. Its behavior in solution is dictated by its structure, basicity, and solid-state characteristics.

Causality: The molecule is a weak base due to the presence of two types of nitrogen atoms: those in the piperazine ring and the one in the pyridine ring. The piperazine nitrogens are more basic. This basicity is the single most critical factor for its solubility in aqueous media, as it allows for pH-dependent protonation.[1][2]

Data Summary Table:

PropertyValueSourceSignificance for Solubility
IUPAC Name 1-pyridin-3-ylpiperazine[3][4]-
CAS Number 67980-77-2[3][4][5]Unique identifier for sourcing and literature search.
Molecular Formula C₉H₁₃N₃[3][4]Used to calculate molecular weight and molarity.
Molecular Weight 163.22 g/mol [3][4]Essential for preparing solutions of a specific molarity.
Physical State Solid (Off-white to light yellow powder/crystal)[3][5]Indicates that dissolution involves overcoming crystal lattice energy.
Melting Point 48-52°C[3][5][6]A relatively low melting point can sometimes correlate with easier solubilization compared to high-melting-point compounds.
pKa (Predicted) 8.70 ± 0.10[5][6]CRITICAL: As a weak base, the compound will be >50% protonated (charged) at pH values below its pKa. Solubility dramatically increases at lower pH.
XLogP3 0.3[4]This low value indicates moderate lipophilicity, suggesting that the uncharged form is not excessively "greasy" but still has limited intrinsic water solubility.
Q2: Why is the solubility of this compound so dependent on pH?

The pH dependency is a direct consequence of the compound's nature as a weak base. The Henderson-Hasselbalch equation governs the equilibrium between the un-ionized (free base) form and the ionized (protonated, salt) form in solution.

  • Un-ionized form (B): This is the neutral molecule, 1-pyridin-3-ylpiperazine. This form has lower aqueous solubility because it is less polar and must overcome the energy of its crystal lattice to dissolve.

  • Ionized form (BH+): In the presence of acid (protons, H+), the nitrogen atoms (primarily the piperazine nitrogen) can accept a proton, forming a positively charged cation. This ionized form is much more polar and, therefore, significantly more soluble in water.[7]

Mechanism: At a pH approximately two units below the pKa (i.e., pH < 6.7), the compound will be >99% in its protonated, highly soluble form. Conversely, at a pH two units above the pKa (pH > 10.7), it will be >99% in its neutral, less soluble free-base form.[8] This relationship is the key to manipulating its solubility.

G cluster_0 B This compound (B) (Free Base) Low Aqueous Solubility BH Protonated this compound (BH+) (Conjugate Acid / Salt) High Aqueous Solubility B->BH + H⁺ (Lowering pH) BH->B - H⁺ (Raising pH)

Caption: pH-dependent equilibrium of this compound.

Part 2: Troubleshooting Guide

This section provides direct answers and protocols for common issues encountered during experiments.

Q3: My this compound won't dissolve in neutral buffer (e.g., PBS at pH 7.4). What is the problem and how do I fix it?

The Problem: This is the most common issue. At pH 7.4, you are below the compound's pKa of ~8.7. While this means a majority of the compound in solution is protonated, the overall driving force may not be sufficient to dissolve a significant amount of the solid free base, especially at higher concentrations. The intrinsic solubility of the remaining neutral form is low, limiting the total amount that can dissolve.

The Solution: Do not attempt to dissolve the compound directly in the neutral buffer. Instead, prepare a concentrated acidic stock solution first, where the compound is fully protonated and soluble, and then dilute this stock into your final buffer.

See Protocol 1: Preparation of an Acidic Stock Solution.

Q4: I see a precipitate or cloudiness after adding my DMSO stock solution to my aqueous buffer. Why is this happening?

The Problem: This is a classic case of a compound "crashing out" of solution and is related to the difference between kinetic and thermodynamic solubility.[9][10] Your compound is highly soluble in the organic solvent (DMSO), but when you dilute this stock into an aqueous buffer (especially at neutral or high pH), the solvent environment changes drastically. The compound's solubility in the final mixed-solvent system is much lower, causing it to precipitate.[11]

The Solution:

  • Lower the DMSO Concentration: Keep the final concentration of the organic co-solvent (like DMSO) as low as possible, typically ≤1%, to minimize its effect.[10]

  • Use an Acidified Buffer: The most robust solution is to add the DMSO stock to an acidic buffer (e.g., pH 4-5) where the compound remains in its soluble protonated form.

  • Change the Order of Addition: Sometimes, adding the buffer to the DMSO stock while vortexing can help, but this is less reliable than pH modification.

  • Perform a Kinetic Solubility Test: Before your main experiment, determine the kinetic solubility limit in your specific buffer system to identify the highest concentration you can achieve without precipitation.[9][10]

Q5: What is the maximum aqueous concentration I can realistically achieve?

This depends on whether you need kinetic or thermodynamic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a given buffer after an extended period (e.g., 24 hours).[10] For a weak base, this value will be highest at low pH and lowest at high pH.

  • Kinetic Solubility: This refers to the concentration at which a compound, introduced from a concentrated organic stock, begins to precipitate from an aqueous solution.[10] This is often the more relevant parameter for in vitro assays.

To achieve the highest concentration: You must use an acidic buffer. By dissolving the compound in a buffer with a pH of 5.0 or lower, you can achieve significantly higher concentrations (often in the millimolar range) than would be possible at neutral pH.

Q6: Should I use the free base or a pre-made salt form (e.g., hydrochloride)?

Using a commercially available salt, such as this compound hydrochloride, is often a more convenient starting point.[12]

The Advantage of a Salt Form: The salt form is the pre-protonated version of the molecule. It will typically dissolve more readily in water and neutral buffers than the free base because you do not need to provide an external acid source to achieve the soluble, ionized state.[13]

The Consideration: Even when using a salt, the final pH of the solution matters. If you dissolve the salt in a basic buffer, it can be deprotonated and precipitate as the free base. Always check the pH of your final solution.

Part 3: Experimental Protocols

These protocols provide step-by-step guidance for successfully preparing solutions.

Protocol 1: Preparation of a Concentrated Acidic Stock Solution (e.g., 10 mM)

This is the recommended method for preparing a primary stock solution for subsequent dilution into experimental buffers.

Materials:

  • This compound (free base)

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Vortex mixer and/or magnetic stirrer

Procedure:

  • Calculate Mass: For 10 mL of a 10 mM solution, you need:

    • 10 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (163.22 g / 1 mol) * (1 mol / 1000 mmol) = 0.01632 g or 16.32 mg.

  • Weigh Compound: Accurately weigh 16.32 mg of this compound and add it to a 10 mL volumetric flask.

  • Initial Dissolution: Add ~7-8 mL of 0.1 M HCl to the flask. The pH will be very low, ensuring complete protonation.

  • Mix Thoroughly: Cap the flask and vortex or stir until all solid material is completely dissolved. The solution should be clear.

  • Final Volume: Once dissolved, carefully add 0.1 M HCl to bring the total volume to the 10 mL mark.

  • Verification (Optional but Recommended): The pH of this stock solution will be acidic. You can measure it for your records.

  • Storage: Store the stock solution as recommended for the compound, often at 2-8°C or -20°C.[5][12] This stable, soluble stock can now be diluted into your final assay buffers.

Protocol 2: pH-Adjustment Method for Solubilization in a Target Buffer

Use this method when you need to prepare a solution at a specific final pH that is close to or above the pKa, and the simple dilution of an acid stock is not feasible.

Caption: Workflow for the pH-adjustment solubilization method.

Part 4: References
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). IntechOpen. [Link]

  • 1-(Pyridin-3-yl)piperazine. PubChem. [Link]

  • 1-(Pyridin-3-yl)piperazine CAS 67980-77-2. BIOSYNCE. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). ResearchGate. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. JoVE. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). PubMed. [Link]

  • Tactics to Improve Solubility. (2021). The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • Piperazine. Solubility of Things. [Link]

  • Solubility Enhancement Techniques. (2021). YouTube. [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2019). PubMed Central. [Link]

  • 1-(2-Pyridyl)piperazine. PubChem. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022). ResearchGate. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). ResearchGate. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Journal of Chemical & Engineering Data. [Link]

  • 1-(pyridin-3-yl)piperazine (C9H13N3). PubChemLite. [Link]

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Technical Support Center: Enhancing the Bioavailability of 1-(3-pyridyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-pyridyl)piperazine derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges associated with enhancing the oral bioavailability of this important class of compounds. My aim is to equip you with not just protocols, but also the scientific rationale behind them, enabling you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and hurdles encountered when working to improve the bioavailability of 1-(3-pyridyl)piperazine derivatives.

Q1: My 1-(3-pyridyl)piperazine derivative shows excellent in vitro potency but poor in vivo efficacy when administered orally. What are the likely culprits?

A1: This is a classic and frequent challenge. The discrepancy between in vitro potency and in vivo efficacy for orally administered 1-(3-pyridyl)piperazine derivatives typically points to poor oral bioavailability. Several factors, often acting in concert, can be responsible:

  • Low Aqueous Solubility: Many piperazine derivatives, particularly those with lipophilic substituents, exhibit poor solubility in gastrointestinal fluids.[1][2] This is a primary rate-limiting step for absorption, as a drug must be in solution to be absorbed.

  • Extensive First-Pass Metabolism: After absorption from the gut, the drug is transported via the portal vein to the liver before reaching systemic circulation.[3] The liver is a major site of drug metabolism, and if your compound is extensively metabolized during this "first pass," its concentration in the bloodstream will be significantly reduced.[4][5][6][7]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters are present in the intestinal epithelium and act as "gatekeepers," actively pumping drugs back into the intestinal lumen, thereby limiting their absorption.[8][9] Many piperazine-containing compounds are substrates for these transporters.[10][11]

  • Chemical Instability: The varying pH environments of the gastrointestinal tract can lead to the degradation of your compound before it has a chance to be absorbed.

A systematic approach is required to identify the primary barrier(s) to bioavailability for your specific derivative.

Q2: How can I quickly assess the primary reason for the low bioavailability of my compound?

A2: A tiered experimental approach is most efficient. Start with simple in vitro assays and progress to more complex models as needed.

  • Solubility Assessment: Determine the aqueous solubility of your compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).[12] This will quickly tell you if poor solubility is a major hurdle.

  • In Vitro Permeability Assays: Use cell-based models like Caco-2 or MDCK cells to assess the intestinal permeability of your compound.[13][14][15][16] These assays can also indicate if your compound is a substrate for efflux transporters like P-gp.[14]

  • Metabolic Stability Studies: Incubate your compound with liver microsomes or hepatocytes to evaluate its metabolic stability.[17] This will provide an indication of its susceptibility to first-pass metabolism.

The results from these initial screens will guide your strategy for enhancing bioavailability.

Q3: What are the main formulation strategies I should consider for a poorly soluble 1-(3-pyridyl)piperazine derivative?

A3: For compounds with solubility-limited bioavailability, the goal is to increase the dissolution rate and/or the concentration of the dissolved drug in the gastrointestinal tract. Key strategies include:

  • Particle Size Reduction: Decreasing the particle size of your compound (micronization or nanonization) increases the surface area available for dissolution.[18][19][20]

  • Solid Dispersions: Dispersing your drug in a hydrophilic polymer matrix can enhance its dissolution rate.[1][19]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][20]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, increasing their aqueous solubility.[1]

The choice of strategy will depend on the physicochemical properties of your specific derivative.[18]

Q4: My compound is a substrate for P-glycoprotein. What are my options?

A4: If P-gp-mediated efflux is a significant barrier, you have a few avenues to explore:

  • Co-administration with P-gp Inhibitors: While effective in preclinical studies, this approach can lead to drug-drug interactions in a clinical setting.[9]

  • Prodrug Approach: Modifying the chemical structure of your compound to create a prodrug that is not a P-gp substrate can be a highly effective strategy.[2][21] The prodrug is then converted to the active parent drug after absorption.

  • Formulation with Excipients that Inhibit P-gp: Some formulation excipients have been shown to inhibit P-gp, providing a localized effect in the gut.

  • Nanotechnology-based delivery systems: Encapsulating the drug in nanoparticles can sometimes help it bypass efflux transporters.[22][23][24]

II. Troubleshooting Guides

This section provides detailed guidance on specific experimental issues you may encounter.

Troubleshooting Low Permeability in Caco-2 Assays

Issue: Your 1-(3-pyridyl)piperazine derivative shows low apparent permeability (Papp) in the apical-to-basolateral direction in a Caco-2 permeability assay.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Rationale
Poor Aqueous Solubility 1. Ensure the compound is fully dissolved in the transport buffer. 2. Consider using a formulation strategy (e.g., with cyclodextrins) in the assay. 3. Lower the compound concentration to below its solubility limit.If the compound precipitates in the donor compartment, the measured permeability will be artificially low.
High Efflux Ratio 1. Perform a bi-directional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). 2. If the efflux ratio is >2, co-administer a known P-gp inhibitor (e.g., verapamil) to see if the A-B permeability increases.A high efflux ratio is indicative of active transport out of the cells, likely by P-gp.[10][14]
Cell Monolayer Integrity Issues 1. Measure the transepithelial electrical resistance (TEER) before and after the experiment. 2. Check the permeability of a paracellular marker (e.g., Lucifer yellow).A drop in TEER or high permeability of the paracellular marker indicates that the cell monolayer may not be intact, leading to inaccurate results.
Compound Adsorption 1. Quantify the compound concentration in both the donor and receiver compartments at the end of the experiment. 2. Calculate the mass balance to check for compound loss.The compound may be adsorbing to the plastic of the assay plate, leading to an underestimation of permeability.
Troubleshooting High First-Pass Metabolism

Issue: Your compound shows high clearance in liver microsome stability assays, suggesting extensive first-pass metabolism.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Rationale
Metabolism by Cytochrome P450 (CYP) Enzymes 1. Identify the specific CYP isozymes involved using recombinant human CYP enzymes or specific chemical inhibitors. 2. Consider structural modifications to block the site of metabolism.Knowing which CYP enzymes are responsible for the metabolism of your compound can inform strategies to mitigate this.[6]
Phase II Metabolism (e.g., Glucuronidation) 1. Perform metabolic stability assays with hepatocytes, which contain both Phase I and Phase II enzymes. 2. Analyze for the formation of glucuronide or sulfate conjugates.If your compound is rapidly conjugated, this can also contribute to high clearance.
Prodrug Strategy 1. Design and synthesize a prodrug that masks the metabolically labile site.A prodrug can protect the parent molecule from first-pass metabolism, releasing the active drug after absorption.[21][25]

III. Experimental Protocols

Protocol 1: Bi-directional Caco-2 Permeability Assay

This protocol is designed to assess the intestinal permeability of a test compound and to determine if it is a substrate for efflux transporters like P-glycoprotein.

Materials:

  • Caco-2 cells (passage 25-40)

  • 24-well Transwell plates

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test compound stock solution (e.g., in DMSO)

  • Lucifer yellow solution

  • Analytical method for quantifying the test compound (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory.

  • Preparation of Dosing Solutions: Prepare the dosing solution of the test compound in transport buffer. The final DMSO concentration should typically be less than 1%.

  • Apical to Basolateral (A-B) Permeability:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • At the end of the experiment, take a sample from the donor compartment.

  • Basolateral to Apical (B-A) Permeability:

    • Follow the same procedure as for A-B permeability, but add the dosing solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Lucifer Yellow Leak Test: After the permeability experiment, assess monolayer integrity by measuring the flux of Lucifer yellow.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B).

Protocol 2: Nanosuspension Formulation by Wet Milling

This protocol describes a common method for preparing a nanosuspension of a poorly soluble drug to enhance its dissolution rate.[19]

Materials:

  • 1-(3-pyridyl)piperazine derivative (the drug)

  • Stabilizer (e.g., a polymer like HPMC or a surfactant like Poloxamer 188)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy planetary ball mill or bead mill

  • Purified water

Methodology:

  • Preparation of the Suspension: Disperse the drug and the stabilizer in purified water to form a pre-suspension.

  • Milling:

    • Add the pre-suspension and the milling media to the milling chamber.

    • Mill at a high speed for a specified duration (this will require optimization).

    • Monitor the temperature to prevent degradation of the drug.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization:

    • Measure the particle size and particle size distribution using a technique like dynamic light scattering (DLS).

    • Assess the physical stability of the nanosuspension over time.

    • Perform in vitro dissolution studies to compare the dissolution rate of the nanosuspension to the unmilled drug.

IV. Visualizations

Workflow for Investigating Poor Oral Bioavailability

G start Poor In Vivo Efficacy solubility Assess Aqueous Solubility (pH 1.2, 4.5, 6.8) start->solubility permeability In Vitro Permeability (Caco-2 Assay) start->permeability metabolism Metabolic Stability (Liver Microsomes) start->metabolism sol_issue Solubility Issue Identified solubility->sol_issue perm_issue Permeability Issue Identified permeability->perm_issue met_issue Metabolism Issue Identified metabolism->met_issue formulation Formulation Strategies (Nanosizing, Solid Dispersion) sol_issue->formulation Low Solubility efflux Assess Efflux (Bi-directional Assay) perm_issue->efflux Low Permeability prodrug Prodrug/Structural Modification met_issue->prodrug High Metabolism in_vivo In Vivo Pharmacokinetic Study formulation->in_vivo prodrug->in_vivo efflux_issue Efflux Substrate Confirmed efflux->efflux_issue efflux_issue->prodrug High Efflux

Caption: A decision-tree workflow for diagnosing and addressing poor oral bioavailability.

Key Barriers to Oral Bioavailability

G cluster_gut Gastrointestinal Tract cluster_liver Liver drug Oral Drug Formulation dissolution Dissolution Drug must be in solution drug->dissolution Solubility absorption Absorption Permeation across gut wall dissolution->absorption Permeability metabolism First-Pass Metabolism Liver enzymes absorption->metabolism Portal Vein circulation Systemic Circulation metabolism->circulation sol_barrier Poor Solubility sol_barrier->dissolution efflux_barrier P-gp Efflux efflux_barrier->absorption met_barrier High Metabolism met_barrier->metabolism

Caption: The sequential barriers impacting a drug's journey to systemic circulation.

V. References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab 8 (2024): 212. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery. [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Advanced drug permeability & transporter assays | In vitro DMPK services. Nuvisan. [Link]

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. PubMed. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Permeability assessment of drug substances using in vitro and ex vivo screening techniques. [Link]

  • In Vitro Permeability Assay. Creative Bioarray. [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central. [Link]

  • Experimental models for predicting drug absorption and metabolism. PubMed. [Link]

  • The Bioavailability of Drugs—The Current State of Knowledge. MDPI. [Link]

  • Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. PubMed. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]

  • Prodrugs of piperazine and substituted piperidine antiviral agents. Google Patents.

  • Potential of Piperazinylalkylester Prodrugs of 6-Methoxy-2-Naphthylacetic Acid (6-MNA) for Percutaneous Drug Delivery. NIH. [Link]

  • Recent strategies for improving solubility and oral bioavailability of piperine. ResearchGate. [Link]

  • Predicting Drug Bioavailability with the Modern-day Toolkit. International Biopharmaceutical Industry. [Link]

  • Predictive modeling for solubility and bioavailability enhancement. Patheon pharma services. [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. NIH. [Link]

  • Bifunctional, piperazine-fused cyclic disulfides for oxidoreductase-activated cellular proagents. ResearchGate. [Link]

  • Role of P Glycoprotein in Absorption of Novel Antimalarial Drugs. PMC - NIH. [Link]

  • RECENT STRATEGIES FOR IMPROVING SOLUBILITY AND ORAL BIOAVAILABILITY OF PIPERINE. Semantic Scholar. [Link]

  • Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. ACS Publications. [Link]

  • Role of P-glycoprotein in drug disposition. PubMed. [Link]

  • Minimizing Drug Exposure in the CNS while Maintaining Good Oral Absorption. PMC. [Link]

  • Nanotechnology-Based Drug Delivery Systems. MDPI. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. [Link]

  • Minimizing Drug Exposure in the CNS while Maintaining Good Oral Absorption. ACS Publications. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. [Link]

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. [Link]

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. [Link]

  • Editorial on Special Issue: “Advances in Nanotechnology-Based Drug Delivery Systems”. [Link]

  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC - PubMed Central. [Link]

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Biobased Nanomaterials in Drug Delivery System: Current Trends and Future Prospectives. [Link]

  • Addressing the Challenges of CNS Drug Delivery. PharmaFeatures. [Link]

  • clearance, bioavailability, & the first-pass effect. YouTube. [Link]

  • Study of First-Pass Metabolism and its Uses. Walsh Medical Media. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • First pass effect. Wikipedia. [Link]

  • First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. [Link]

  • Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy. PubMed Central. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH. [Link]

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  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. PubMed. [Link]

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Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of 1-Pyridin-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-Pyridin-3-yl-piperazine. As a basic compound with multiple nitrogen atoms, this analyte presents unique chromatographic challenges, most notably poor peak shape. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve these issues systematically. We will move beyond simple checklists to explore the underlying chemical interactions and provide robust, field-proven solutions.

Section 1: Understanding the Analyte - The Root of the Problem

The primary challenge in analyzing this compound stems from its chemical nature. It is a basic compound with a predicted pKa of approximately 8.7, meaning it readily accepts protons to become positively charged in acidic to neutral conditions.[1] This inherent basicity is the primary driver of problematic interactions with standard silica-based reversed-phase HPLC columns.

Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₃N₃[2]
Molecular Weight 163.22 g/mol [2]
Structure Chemical structure of this compound[2]
Predicted pKa 8.70 ± 0.10[1]
Appearance Solid, Crystal[1][3]

The most common cause of poor peak shape, particularly peak tailing, for basic compounds is secondary ionic interactions with residual silanol groups on the silica stationary phase.[4][5] At typical analytical pH ranges (pH 3-7), a portion of these silanol groups (Si-OH) are deprotonated and exist in an anionic form (Si-O⁻).[6] Your positively charged analyte (Analyte-H⁺) is then strongly attracted to these sites, creating a secondary retention mechanism that leads to tailing peaks.

cluster_Analyte Protonated Analyte cluster_Silica Silica Surface cluster_Result Chromatographic Result Analyte This compound-H⁺ Silanol Ionized Silanol (Si-O⁻) Analyte->Silanol Strong Ionic Interaction (Secondary Retention) Tailing Peak Tailing Silanol->Tailing Causes start Start: Poor Peak Shape (Tailing/Splitting) ph_choice Is Mobile Phase pH ~2 units away from pKa (8.7)? start->ph_choice adjust_ph Adjust Mobile Phase pH ph_choice->adjust_ph No buffer_check Is a buffer used? (e.g., phosphate, formate) ph_choice->buffer_check Yes low_ph Strategy 1: Low pH (pH 2.5 - 3.0) adjust_ph->low_ph high_ph Strategy 2: High pH (pH > 10.0) (Requires pH-stable column) adjust_ph->high_ph low_ph->buffer_check high_ph->buffer_check add_buffer Add Buffer (10-25 mM) - Phosphate for UV - Formate for MS buffer_check->add_buffer No modifier_check Evaluate Organic Modifier buffer_check->modifier_check Yes add_buffer->modifier_check advanced_tech Problem Persists? Proceed to Advanced Techniques (Workflow 2) modifier_check->advanced_tech good_peak Good Peak Shape Achieved modifier_check->good_peak If Resolved try_methanol Switch Acetonitrile to Methanol (or vice-versa) try_methanol->good_peak advanced_tech->try_methanol Consider Modifier Change

Caption: Logical workflow for mobile phase optimization.

  • pH is Paramount: The goal is to ensure your analyte is in a single, stable ionic state. Operate at a pH at least 2 units away from the pKa. [7] * Low pH Strategy (pH 2.5-3.0): This is the most common approach. The analyte is fully protonated (Analyte-H⁺), and silanol ionization is suppressed (Si-OH). [8] * High pH Strategy (pH > 10.5): This requires a specialized pH-stable column (e.g., hybrid silica). Here, the analyte is neutral, and the silanols are fully ionized (Si-O⁻). This can also yield excellent peak shape. [9]2. Buffering Capacity: Use a buffer to maintain a constant pH. Unstable pH can cause retention time drift and poor reproducibility. [7]A concentration of 10-25 mM is typically sufficient.

  • Organic Modifier: Acetonitrile and methanol have different properties. Methanol is a more polar, protic solvent that can sometimes better shield silanol groups through hydrogen bonding, improving peak shape for basic compounds. If you see tailing with acetonitrile, a switch to methanol is a simple and effective step. [10]

Workflow 2: Column Selection and Care

If mobile phase optimization is insufficient, the column itself is the next logical focus.

Table 2: Comparison of HPLC Column Chemistries for Basic Analytes

Column TypeMechanism for Improved Peak ShapeProsCons
High-Purity, End-Capped Silica (Type B) Minimizes the number of accessible, acidic silanol groups. [6]General purpose, widely available.May still exhibit some tailing with very basic compounds.
Embedded Polar Group (e.g., "AQ" or "Polar-Embedded") A polar group (e.g., amide, carbamate) is embedded in the alkyl chain near the silica surface, shielding silanols.Good peak shape for bases, compatible with highly aqueous mobile phases.May have different selectivity compared to standard C18.
Positively Charged Surface (e.g., "PS C18") A positive charge is incorporated onto the silica surface, which repels protonated basic analytes via electrostatic repulsion. [4][9]Excellent peak shape for bases, even with weak buffers like formic acid. [9]Selectivity can be highly dependent on mobile phase pH and ionic strength.
Hybrid Particle Technology (e.g., BEH, XTerra) Organic (polymer) and inorganic (silica) components are combined, resulting in fewer silanol groups and high pH stability. [11]Mechanically strong, stable from pH 1-12, excellent for high-pH methods.Higher cost.

Best Practices for Column Care:

  • Dedicate a Column: If you frequently analyze basic compounds, dedicate a column for this purpose to avoid cross-contamination.

  • Proper Storage: Always flush buffers from the column before storage. Store in a neutral mixture of organic solvent and water (e.g., 50:50 Acetonitrile:Water).

  • Use a Guard Column: A guard column protects your analytical column from contaminants and particulates, extending its lifetime. [12]

Section 4: Detailed Experimental Protocols

Protocol 1: Preparation of a Low pH (pH 2.7) Phosphate Buffered Mobile Phase

This protocol describes the preparation of a robustly buffered mobile phase for improving the peak shape of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Prepare Aqueous Buffer (25 mM): Weigh out the appropriate amount of KH₂PO₄ to make a 25 mM solution in 1 L of HPLC-grade water (e.g., 3.40 g of KH₂PO₄ per 1 L).

  • Dissolve: Add the KH₂PO₄ to the water in a clean glass media bottle and stir until fully dissolved.

  • Adjust pH: Place a calibrated pH electrode into the solution. Slowly add phosphoric acid dropwise while stirring until the pH reaches 2.7 ± 0.05.

  • Filter: Filter the aqueous buffer through a 0.45 µm membrane filter to remove any particulates.

  • Prepare Mobile Phase: Mix the filtered aqueous buffer with acetonitrile to the desired ratio (e.g., for a 70:30 A:B ratio, mix 700 mL of buffer with 300 mL of acetonitrile).

  • Degas: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.

Protocol 2: Column Conditioning and Equilibration for Basic Analyte Analysis

Proper column equilibration is critical for reproducible results, especially when using mobile phase additives.

Procedure:

  • Initial Flush: Flush the new or stored column with 100% organic solvent (e.g., acetonitrile or methanol) for at least 20 column volumes to remove any storage solvent or contaminants.

  • Introduce Mobile Phase: Gradually introduce the analytical mobile phase. Start by pumping at a low flow rate (e.g., 0.2 mL/min) for 5 minutes.

  • Ramp to Final Flow Rate: Gradually increase the flow rate to the analytical setpoint (e.g., 1.0 mL/min).

  • Equilibrate: Equilibrate the column with the mobile phase for at least 30-50 column volumes. For a standard 4.6 x 150 mm column, this is typically 30-45 minutes.

  • Monitor Baseline: The column is considered equilibrated when the detector baseline is stable and free of drift.

  • Inject Blank/Standard: Perform several injections of a mobile phase blank followed by a standard solution to ensure the system is stable and the retention time is reproducible before injecting samples.

References
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • Phenomenex. Improve Performance of Strongly Basic Molecules.
  • Nagae, N., et al.
  • Regis Technologies. Ion Pairing Reagents and Buffers.
  • Fluorochem. This compound.
  • PubChem. 1-(Pyridin-3-yl)piperazine.
  • Sigma-Aldrich. 1-(Pyridin-3-yl)piperazine hydrochloride.
  • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase.
  • Welch Materials.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • The LCGC Blog.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Scharlab.
  • BIOSYNCE. 1-(Pyridin-3-yl)piperazine CAS 67980-77-2.
  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
  • Sep-mat.
  • YMC. Poor peak shape.
  • ChemicalBook. 1-PYRIDIN-3-YLMETHYL-PIPERAZINE.
  • ResearchGate. Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Moravek.
  • Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Hawach.
  • PubChemLite. 1-(pyridin-3-yl)piperazine (C9H13N3).
  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • PubChem. 1-(2-Pyridyl)piperazine.
  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Journal of Chemical and Pharmaceutical Research.
  • UNODC.
  • NTU Journal of Pure Sciences.

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Overcoming Challenges in the Purification of Polar Piperazine Compounds: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of polar piperazine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this important class of molecules. The inherent high polarity, basicity, and potential for strong secondary interactions make the purification of piperazine derivatives a non-trivial task.[1] This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs) - Strategic Planning

This section addresses common high-level questions regarding purification strategy and method selection.

Q1: What makes polar piperazine compounds so difficult to purify?

The primary challenges stem from the fundamental physicochemical properties of the piperazine ring:[1]

  • High Polarity & Basicity: The two nitrogen atoms confer high polarity and basicity (typical pKa values are around 5.3 and 9.7).[1] This leads to high water solubility, making them difficult to extract from aqueous solutions, and causes poor retention on traditional reversed-phase (RP) chromatography columns.[2][3]

  • Strong Secondary Interactions: In normal-phase chromatography on silica gel, the basic nitrogens can interact strongly with acidic silanol groups on the silica surface.[4][5] This interaction leads to significant peak tailing, poor resolution, and sometimes irreversible adsorption of the compound to the stationary phase.[1][4]

  • Hygroscopicity: Many piperazine compounds readily absorb moisture from the atmosphere, which can complicate accurate weighing and lead to inconsistencies.[1]

Q2: I'm developing a purification strategy. Which chromatographic technique should I start with?

There is no single best technique; the choice depends on the specific properties of your compound (polarity, solubility, presence of other functional groups) and the impurities you need to remove. The following decision workflow can guide your selection.

G cluster_start Start: Compound Properties cluster_rp Reversed-Phase (RP) cluster_hilic HILIC cluster_sfc SFC cluster_other Non-Chromatographic start Assess Compound Polarity (logP, Solubility) & pKa rp_node Reversed-Phase HPLC (C18, Phenyl, etc.) start->rp_node Moderate Polarity (logP > 0) hilic_node Hydrophilic Interaction Chromatography (HILIC) start->hilic_node High Polarity (logP < 0) sfc_node Supercritical Fluid Chromatography (SFC) start->sfc_node Amenable to SFC (Soluble in MeOH) other_node Salt Crystallization or L-L Extraction start->other_node High Conc. & Crystalline rp_check Good Retention & Peak Shape? rp_node->rp_check rp_check->hilic_node No, Poor Retention end_node Purified Compound rp_check->end_node Yes hilic_node->end_node sfc_node->end_node other_node->end_node

Caption: Decision workflow for selecting a primary purification technique.

  • Reversed-Phase (RP) Chromatography: A good starting point for moderately polar piperazine derivatives. However, you will likely need to use mobile phase modifiers to achieve good peak shape.

  • Hydrophilic Interaction Chromatography (HILIC): The method of choice for highly polar compounds that are poorly retained in reversed-phase.[2][3][6] HILIC uses a polar stationary phase (like silica) with a reversed-phase type mobile phase (high organic content), creating a water-rich layer on the stationary phase surface that retains polar analytes.[6][7]

  • Supercritical Fluid Chromatography (SFC): An excellent "green" alternative that is particularly effective for separating polar compounds.[8] It often provides fast, efficient separations and is a favored technique in the pharmaceutical industry, especially for chiral separations.[8]

  • Non-Chromatographic Methods: For bulk purification or when impurities have very different properties, consider liquid-liquid extraction (LLE) or crystallization.[1][9] Forming a salt (e.g., diacetate) can dramatically change the compound's solubility, facilitating purification by crystallization.[1][9]

Part 2: Troubleshooting Guide - Chromatographic Purification

This section provides solutions to specific experimental problems encountered during chromatographic purification.

Problem 1: My piperazine compound shows severe peak tailing in Reversed-Phase HPLC.

Symptom: The peak is asymmetrical with a drawn-out trailing edge. This compromises resolution and accurate quantification.[5]

Underlying Cause: This is a classic sign of secondary interactions. The basic nitrogen atoms on your piperazine compound (which are positively charged at acidic to neutral pH) are interacting with residual, negatively charged silanol groups on the surface of the silica-based stationary phase.[4][5][10]

Solutions:

  • Add a Mobile Phase Modifier: This is the most common and effective solution. The goal is to minimize the analyte-silanol interaction.

    • Acidic Modifier (e.g., 0.1% TFA or Formic Acid): Working at a low pH (around 2.5-3) protonates the silanol groups, neutralizing their negative charge and thus reducing the unwanted ionic interaction.[4][5] Formic acid is preferred for mass spectrometry (MS) applications due to its volatility.

    • Basic Modifier / Competing Base (e.g., 0.1-1% Triethylamine (TEA) or Ammonia): A competing base like TEA will preferentially interact with the acidic silanol sites, effectively "shielding" them from your analyte.[1][4] However, be aware that basic modifiers can shorten column lifetime.[4]

  • Increase Buffer Strength: Using a higher concentration of buffer (e.g., 25-50 mM instead of 10 mM) can also help mask residual silanols and improve peak shape.[10][11]

  • Use a Modern, Base-Deactivated Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.[12][13][14] Columns with polar-embedded stationary phases or those designed to be stable at high pH can provide excellent peak shape for basic compounds without requiring strong mobile phase modifiers.[12][14]

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solutions Troubleshooting Solutions cluster_sol1_details Mobile Phase Strategies problem Asymmetric Peak Tailing in RP-HPLC cause Secondary Ionic Interaction: Basic Piperazine (Analyte+) <> Acidic Silanol (Stationary Phase-) problem->cause solution1 Modify Mobile Phase cause->solution1 solution2 Change Column Hardware cause->solution2 s1a Add Acidic Modifier (0.1% TFA / Formic Acid) (Protonates Silanols) solution1->s1a s1b Add Competing Base (0.1% TEA / Ammonia) (Masks Silanols) solution1->s1b s1c Increase Buffer Strength (e.g., >25mM) (Shields Silanols) solution1->s1c outcome Symmetrical Gaussian Peak solution2->outcome s1a->outcome s1b->outcome s1c->outcome

Caption: Troubleshooting workflow for peak tailing in RP-HPLC.

Problem 2: My compound is not retained in Reversed-Phase and elutes at the solvent front.

Symptom: The peak for your compound appears very early in the chromatogram, at or near the void volume (t₀), with little to no separation from other polar impurities.

Underlying Cause: Your compound is too polar for the non-polar stationary phase. It has a much higher affinity for the polar mobile phase and does not partition onto the C18 (or other non-polar) stationary phase.[3]

Solutions:

  • Switch to HILIC: This is the most robust solution for this problem. HILIC is specifically designed for the retention and separation of highly polar compounds.[2][3][6] A typical HILIC mobile phase starts with a high percentage of organic solvent (like acetonitrile) and a small amount of aqueous buffer; you then run a gradient by increasing the aqueous component.[6][7]

  • Use 100% Aqueous Mobile Phase (If Column Allows): Some specialized RP columns (e.g., "AQ" or "polar-embedded" types) are designed to be stable in 100% aqueous mobile phases without the stationary phase "dewetting" or collapsing. This can sometimes provide sufficient retention for very polar analytes.

  • Consider Normal-Phase Chromatography: While often avoided due to solvent toxicity and water sensitivity, traditional normal-phase chromatography on silica or alumina can be effective. You will need to add a basic modifier like triethylamine or ammonia to the eluent to prevent the peak tailing issues described in Problem 1.[1]

Problem 3: I am using SFC, but my peak shape is still poor.

Symptom: Broad or tailing peaks are observed during Supercritical Fluid Chromatography (SFC).

Underlying Cause: Even in SFC, secondary interactions can occur between basic analytes and the stationary phase. Additionally, amines can react with the carbon dioxide mobile phase to form carbamates, leading to peak distortion.[8]

Solutions:

  • Use a Co-solvent Additive: Basic compounds often require a basic additive in the co-solvent (modifier) to achieve good peak shape in SFC.[15]

    • Common Additives: Ammonia, ammonium acetate, or volatile amines like diethylamine (DEA) or triethylamine (TEA) are frequently used.[8][16]

    • Application Strategy: Adding the base to the sample diluent instead of the bulk co-solvent can sometimes improve chromatography while making it easier to remove the additive from the final purified product.[15]

  • Try an Acidic Additive: Counterintuitively, strong acids like methanesulfonic acid (MSA) or ethanesulfonic acid (ESA) can sometimes dramatically improve the separation of basic compounds in SFC.[17][18] The proposed mechanism involves the formation of an intact ion pair between the basic analyte and the strong acid, which then behaves as a single, less interactive entity during chromatography.[18]

Part 3: Non-Chromatographic and Preparative Strategies

Q3: My compound is highly water-soluble. How can I perform a liquid-liquid extraction (LLE)?

Symptom: Your compound remains in the aqueous layer even when extracting with common organic solvents.

Underlying Cause: The polarity of your compound is too high for efficient partitioning into a non-polar or moderately polar organic solvent.

Solutions:

  • pH Adjustment: Since piperazines are basic, you can manipulate their charge state. By adding a strong base (like NaOH) to the aqueous layer to raise the pH well above the highest pKa (~9.7), you deprotonate the piperazine nitrogens. This makes the molecule neutral and significantly less polar, increasing its solubility in organic solvents like ethyl acetate or dichloromethane.[19]

  • Salting Out: Adding a high concentration of an inert salt (like NaCl or (NH₄)₂SO₄) to the aqueous phase decreases the solubility of organic compounds in it.[20][21] This effect, known as "salting out," pushes your polar compound into the organic layer, increasing extraction efficiency.

  • Use a More Polar Extraction Solvent: If your compound remains polar even when neutralized, using a more polar, water-immiscible (or partially miscible) solvent like n-butanol can be effective.[20]

Protocol 1: Purification via Diacetate Salt Crystallization

This is a powerful and scalable method for obtaining high-purity piperazine compounds, leveraging changes in solubility upon salt formation.[1][9]

Objective: To selectively crystallize the target piperazine compound as a diacetate salt, leaving more soluble impurities behind in the solvent.

Materials:

  • Crude piperazine compound

  • Acetone (or another suitable ketone like methyl ethyl ketone)[9]

  • Glacial Acetic Acid

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the crude piperazine-containing product in a minimal amount of acetone at room temperature or with gentle warming (not exceeding 40°C). A typical starting point is 5-20 volumes of acetone per volume of crude material.[9]

  • Acid Addition: While stirring, slowly add at least a stoichiometric amount of glacial acetic acid. It is common to use a slight excess, up to five times the stoichiometric amount, to ensure complete salt formation.[9]

  • Precipitation: The piperazine diacetate salt, being less soluble in acetone than the free base, will begin to precipitate as a crystalline solid.[9]

  • Cooling & Crystallization: Cool the mixture in an ice bath to a temperature between 10-30°C to maximize precipitation and ensure the process is complete.[1][9]

  • Isolation: Collect the precipitated salt by vacuum filtration.[1]

  • Washing: Wash the collected filter cake thoroughly with cold acetone to remove any residual impurities from the mother liquor.[1]

  • Drying: Dry the pure piperazine diacetate salt under vacuum.

  • (Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated from the salt by dissolving it in water and adding a strong base (e.g., NaOH) followed by extraction into an organic solvent.[1]

Data Summary Table

TechniqueStationary PhaseMobile Phase / SolventKey Modifiers / AdditivesBest For...
Reversed-Phase (RP) C18, C8, Phenyl (Base-deactivated)Acetonitrile/Methanol + Water0.1% TFA, 0.1% Formic Acid, 0.1% TEA, AmmoniaModerately polar piperazines; good MS compatibility with volatile modifiers.
HILIC Bare Silica, Amide, Diol, CyanoHigh % Acetonitrile + Aqueous BufferAmmonium acetate, Ammonium formateHighly polar, water-soluble piperazines not retained by RP.[2][6][7]
SFC Various (Chiral phases common)Supercritical CO₂ + Co-solvent (e.g., Methanol)DEA, TEA, Ammonia, MSA, ESAFast, "green" purifications; excellent for chiral separations.[8][17][18]
Crystallization N/AOrganic Solvent (e.g., Acetone)Acid (e.g., Acetic Acid) to form saltScalable, high-purity isolation of crystalline compounds.[1][9][22]
L-L Extraction N/AImmiscible Aqueous & Organic SolventsStrong Base (e.g., NaOH) to neutralize analyte; Salt (e.g., NaCl) to "salt out"Initial workup and removal of impurities with different acid/base properties.[19][21]

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Amines by Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Waters Corporation. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information (PMC). [Link]

  • How does piperazine affect the crystallization process? BIOSYNCE. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. LCGC International. [Link]

  • What can I use to purify polar reaction mixtures? Biotage. [Link]

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]

  • Why it matters and how to get good peak shape. Agilent. [Link]

  • Why it matters and how to get good peak shape. Agilent. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Purification of piperazine.
  • How Good is SFC for Polar Analytes? Chromatography Today. [Link]

  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • How can I isolate a highly polar compound from an aqueous solution? ResearchGate. [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information. [Link]

  • Intro to Liquid-Liquid Extraction. YouTube. [Link]

  • Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]

  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Extraction Protocol for Polar Solvents. University of Rochester, Department of Chemistry. [Link]

  • Liquid-Liquid Extraction of Polar Organic Compounds. LCGC International. [Link]

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minimizing impurities in the scale-up of 1-Pyridin-3-yl-piperazine production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Pyridin-3-yl-piperazine Production

A Senior Application Scientist's Guide to Minimizing Impurities During Scale-Up

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-tested insights to help you anticipate and troubleshoot challenges, particularly concerning impurity formation and control.

The synthesis of this compound, a crucial building block in many pharmaceutical agents, typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction.[1][2] While straightforward on a small scale, scaling up introduces challenges related to heat transfer, mass transport, and prolonged reaction times, which can significantly alter the impurity profile. This guide provides a structured approach to identifying, controlling, and minimizing these impurities to ensure the production of a high-purity final product.

Troubleshooting Guide: Common Scale-Up Impurities & Solutions

This section addresses specific issues encountered during the scale-up of this compound synthesis in a practical question-and-answer format.

Question 1: My scaled-up batch shows a significant amount of a higher molecular weight impurity, identified as 1,4-bis(3-pyridyl)piperazine. What is the cause and how can I prevent this?

Answer:

The formation of the di-substituted by-product, 1,4-bis(3-pyridyl)piperazine, is one of the most common challenges in this synthesis. It arises when a molecule of the desired product, this compound, acts as a nucleophile and reacts with another molecule of the starting 3-halopyridine.

  • Causality:

    • Incorrect Stoichiometry: The primary cause is an insufficient excess of piperazine. If the molar ratio of piperazine to the 3-halopyridine is too low, the concentration of the mono-substituted product increases relative to piperazine, making the secondary reaction competitive.

    • Poor Mass Transfer (Mixing): In large reactors, inefficient mixing can create localized "hot spots" of high 3-halopyridine concentration, even if the overall stoichiometry is correct. This drives the formation of the di-substituted impurity.

    • High Reaction Temperature: Elevated temperatures increase the rate of both the desired and undesired reactions, but can disproportionately favor the formation of the di-substituted by-product.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Employ a significant excess of piperazine (typically 3-5 equivalents). Piperazine can often act as both the nucleophile and the base to neutralize the generated acid (e.g., HCl), but using a dedicated, non-nucleophilic base like K₂CO₃ or DIPEA can offer more precise control.[3]

    • Optimize Reagent Addition: Add the 3-halopyridine slowly and sub-surface to the heated solution of excess piperazine. This ensures it reacts immediately with piperazine, minimizing its chance to react with the product.

    • Ensure Efficient Agitation: Verify that the reactor's agitation is sufficient to maintain a homogenous mixture. The impeller design and stirring speed are critical parameters during scale-up.

    • Temperature Control: Maintain the lowest effective reaction temperature. Monitor the reaction progress by HPLC to determine the point of optimal conversion without significant by-product formation.

Question 2: I'm observing unreacted 3-chloropyridine and piperazine in my final product, even after extended reaction times. Why is this happening and what can I do?

Answer:

Detecting significant levels of starting materials post-reaction typically points to incomplete conversion, which can be exacerbated during scale-up.

  • Causality:

    • Insufficient Thermal Energy: The reaction temperature may be too low for the reaction to proceed to completion within a practical timeframe. What works in a small flask with efficient heating may not translate directly to a large, jacketed reactor.

    • Reaction Deactivation: The pyridine ring is electron-deficient, which is necessary for the SNAr reaction.[2][4][5] However, the reaction can be slow. If the reaction stalls, it could be due to factors like base insufficiency or solvent effects.

    • Inadequate Monitoring: Relying solely on time without in-process controls (IPCs) like TLC or HPLC can lead to premature quenching of the reaction.

  • Troubleshooting & Prevention:

    • In-Process Monitoring: Implement regular sampling and analysis (e.g., HPLC) to track the disappearance of starting materials. The reaction should only be considered complete when the 3-halopyridine is consumed to the desired level (e.g., <1%).

    • Optimize Temperature Profile: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on reaction rate and impurity profile to find the optimal balance.

    • Solvent Selection: While common solvents include alcohols or DMSO, the choice of solvent can influence reaction rates.[3] Ensure the chosen solvent provides good solubility for all reactants at the reaction temperature.

    • Purification Strategy: Unreacted piperazine, being highly polar and basic, can often be removed during work-up by an acidic wash (e.g., dilute HCl or citric acid solution).[6] Unreacted 3-halopyridine may require purification by column chromatography or recrystallization.[7]

Question 3: My isolated product has a persistent yellow or brown color. What causes this discoloration and how can I obtain a white solid?

Answer:

Color in the final product is a common scale-up issue, often indicating the presence of trace-level impurities that may not be easily detected by standard HPLC.

  • Causality:

    • Oxidative Degradation: The pyridine nitrogen can be susceptible to oxidation, forming N-oxides or other colored degradation products, especially during prolonged heating or exposure to air.

    • Trace Metal Contamination: Metals leached from the reactor or present in lower-grade reagents can form colored complexes.

    • High-Temperature By-products: Extended exposure to high temperatures can lead to the formation of polymeric or other complex, often colored, by-products.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidation. De-gassing the solvent before starting the reaction can also be beneficial.

    • Activated Carbon Treatment: During the work-up, a treatment with activated carbon (charcoal) can be highly effective at adsorbing colored impurities. Use a minimal amount (e.g., 1-2% w/w) and filter it through a pad of celite to ensure complete removal.

    • Purification via Salt Formation: Converting the basic final product to a salt (e.g., hydrochloride or diacetate) and recrystallizing it is a powerful technique for rejecting many impurities, including colored ones.[6][8] The pure free base can be regenerated afterward if required.

    • Solvent Screening for Recrystallization: Perform a thorough solvent screen to find the optimal system for recrystallization. A good solvent system will dissolve the product when hot but have low solubility when cold, while impurities remain in the mother liquor.[7]

Visualized Workflows and Pathways

To provide a clearer understanding of the reaction and troubleshooting logic, the following diagrams have been generated.

G A 3-Halopyridine C This compound (Desired Product) A->C SNAr Reaction (Desired) D 1,4-bis(3-pyridyl)piperazine (Di-substitution Impurity) A->D B Piperazine (Excess) B->C C->D SNAr Reaction (Undesired Side-Reaction)

Caption: Primary reaction pathway and formation of the di-substitution impurity.

G start Impurity Detected in Final Product? identify Identify Impurity via HPLC, LC-MS, NMR start->identify Yes impurity_A Di-substitution Product (1,4-bis(3-pyridyl)piperazine) identify->impurity_A impurity_B Unreacted Starting Materials identify->impurity_B impurity_C Color / Degradation Products identify->impurity_C action_A 1. Increase piperazine excess 2. Slow down 3-halopyridine addition 3. Improve reactor agitation impurity_A->action_A Solution action_B 1. Implement in-process controls (IPCs) 2. Optimize reaction temperature 3. Use acidic wash for piperazine removal impurity_B->action_B Solution action_C 1. Use inert atmosphere 2. Perform activated carbon treatment 3. Purify via salt recrystallization impurity_C->action_C Solution

Caption: Troubleshooting workflow for common impurity types.

Data Summary: Impurity Control

The following table summarizes the key impurities and the primary process parameters to control for their mitigation.

Impurity Name Structure Primary Cause Key Control Parameters
1,4-bis(3-pyridyl)piperazineDi-substituted piperazineIncorrect stoichiometry; Poor mixingMolar Ratio (Piperazine:Halopyridine); Reagent Addition Rate; Agitation Speed
3-HalopyridineUnreacted Starting MaterialIncomplete reaction; Low temperatureReaction Temperature; Reaction Time; In-Process Monitoring
PiperazineUnreacted Starting MaterialInsufficient reaction; High excess usedReaction Time; Work-up (Acidic Wash)
Pyridine-N-OxidesOxidative Degradation ProductExposure to oxygen at high temp.Inert Atmosphere (N₂/Ar); Use of Antioxidants (optional)

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended analytical methods for impurity profiling of this compound?

    • A: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying known and unknown impurities.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities and residual solvents.[11] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for structural elucidation of unknown impurities.[10] A review of various analytical methods for piperazine determination can provide further options.[12]

  • Q2: How does the choice of halide (F, Cl, Br) on the pyridine ring affect the reaction and potential impurities?

    • A: In SNAr reactions, the reactivity order is typically F > Cl > Br > I.[2] This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. Using 3-fluoropyridine would lead to faster reaction rates and potentially lower reaction temperatures, which could reduce the formation of thermal degradation products. However, 3-chloropyridine is often used due to a balance of reactivity and cost.

  • Q3: Is it better to use piperazine as a free base or a salt?

    • A: For the reaction, piperazine free base is used as the nucleophile. Using an excess of the free base can also serve as the acid scavenger.[1] However, for purification, converting the final product to a salt like the hydrochloride or diacetate is highly recommended as salts often have better crystallinity, leading to higher purity upon recrystallization.[6][8]

  • Q4: Can this reaction be run without a solvent?

    • A: Yes, some procedures use a large excess of piperazine itself as the solvent.[13] This can simplify the process and lead to high concentrations, but it makes removal of the excess piperazine more challenging during work-up and can increase viscosity, affecting mixing. For large-scale production, using a suitable high-boiling solvent (e.g., DMSO, NMP, or sulfolane) often provides better process control.

Experimental Protocols

Protocol 1: Scaled-Up Synthesis of this compound

This protocol is a representative example and must be optimized for specific equipment and scale.

  • Reactor Setup: Charge a clean, dry reactor with piperazine (4.0 eq.) and a suitable solvent (e.g., isopropanol or DMSO, ~5-10 volumes).

  • Inerting: Purge the reactor with nitrogen and maintain a gentle nitrogen blanket throughout the reaction.

  • Heating: Begin agitation and heat the mixture to the target reaction temperature (e.g., 80-100 °C). The rationale is to ensure the piperazine is fully dissolved and the reaction has sufficient energy to initiate upon addition of the electrophile.

  • Reagent Addition: In a separate vessel, dissolve 3-chloropyridine (1.0 eq.) in the same solvent. Add this solution to the reactor via a dosing pump over 2-4 hours. A slow addition rate is critical to control the reaction exotherm and minimize the formation of the 1,4-bis(3-pyridyl)piperazine impurity.

  • Reaction & Monitoring: Maintain the temperature and agitation. Monitor the reaction's progress every 1-2 hours by taking a sample and analyzing it via HPLC for the disappearance of 3-chloropyridine.

  • Work-up (Quench & Extraction): Once the reaction is complete (<1% starting material remaining), cool the mixture to room temperature. Add water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Piperazine Removal: Wash the organic layer with a dilute aqueous acid solution (e.g., 5% citric acid) to remove excess piperazine. Then, wash with brine.

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, typically as an oil or waxy solid.

Protocol 2: Purification by Salt Formation and Recrystallization
  • Salt Formation: Dissolve the crude product from Protocol 1 in a suitable solvent like acetone or isopropanol.

  • Acid Addition: Slowly add a solution of hydrochloric acid (e.g., 2M in isopropanol) or glacial acetic acid (to form the diacetate)[8] while stirring. The salt will begin to precipitate. Monitor the pH to ensure complete salt formation.

  • Crystallization: Cool the slurry to 0-5 °C and stir for 1-2 hours to maximize crystal formation.[7]

  • Isolation & Washing: Collect the solid product by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor containing impurities.[6][7]

  • Drying: Dry the purified salt under vacuum at an appropriate temperature (e.g., 40-50 °C) to a constant weight.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Kavran, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 579. Available from: [Link]

  • Paper Digest. (n.d.). Process for large-scale production of indolyl alkyl pyrimidinyl piperazine compounds. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Retrieved from [Link]

  • Google Patents. (1959). US2919275A - Purification of piperazine.
  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Google Patents. (n.d.). CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Retrieved from [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

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  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

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Technical Support Center: Managing the Hygroscopic Nature of 1-Pyridin-3-yl-piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Pyridin-3-yl-piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who handle this and other hygroscopic compounds. As a hydrochloride salt of a molecule containing two amine groups, this compound hydrochloride has a high propensity to attract and absorb atmospheric moisture. This hygroscopicity can introduce significant variability and error into experiments if not properly managed.

This document provides in-depth, field-proven insights and practical solutions to common challenges encountered when working with this compound. Our goal is to equip you with the knowledge to ensure the integrity of your materials and the reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Core Problem

Q1: What is hygroscopicity, and why is this compound hydrochloride susceptible to it?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1][2] For this compound hydrochloride, this tendency is driven by its molecular structure. The presence of polar nitrogen atoms in the piperazine and pyridine rings, along with the ionic nature of the hydrochloride salt, creates strong affinities for polar water molecules through hydrogen bonding.

Hydrochloride salts of active pharmaceutical ingredients (APIs) are frequently hygroscopic. This moisture uptake is not a passive process; it can lead to significant physical and chemical changes in the material.[3][4]

Q2: What are the direct consequences of moisture absorption on my experiments?

A: Uncontrolled moisture absorption can severely compromise your research by introducing multiple sources of error. The consequences can be both physical and chemical.[2]

  • Inaccurate Weighing: The most immediate issue is a false mass reading. The absorbed water contributes to the total weight, leading to the preparation of solutions with a lower-than-intended concentration of the active compound.

  • Physical State Alteration: The compound may transition from a free-flowing powder to a clumpy, sticky solid, or even a paste-like substance through a process called deliquescence.[3] This makes handling, scooping, and accurate measurement extremely difficult.[2]

  • Chemical Degradation: Water can act as a reactant or a medium for unwanted chemical reactions.[5] For amine salts, moisture can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities and a reduction in the purity and potency of your compound.[3][4]

  • Altered Physicochemical Properties: Moisture absorption can change a compound's solubility, dissolution rate, and crystal structure, affecting bioavailability in formulation studies and creating inconsistencies in other experimental assays.[3]

Below is a workflow diagram illustrating the cascading effects of improper handling.

G cluster_storage Storage Phase cluster_handling Handling & Preparation Phase cluster_consequences Experimental Consequences Improper_Storage Improper Storage (e.g., unsealed container) Weighing Weighing Improper_Storage->Weighing exposes to humidity Degradation Chemical Degradation Improper_Storage->Degradation hydrolysis risk Inaccurate_Mass Inaccurate Mass Weighing->Inaccurate_Mass water adds weight Physical_Change Physical Changes (Clumping, Deliquescence) Weighing->Physical_Change Solution_Prep Solution Preparation Inconsistent_Results Inconsistent Experimental Results Solution_Prep->Inconsistent_Results Inaccurate_Mass->Solution_Prep leads to wrong concentration Degradation->Inconsistent_Results Physical_Change->Weighing

Caption: Workflow of how improper handling of a hygroscopic compound leads to experimental errors.

Section 2: Proactive Management & Best Practices

Q3: How should I properly store this compound hydrochloride to minimize water uptake?

A: Proper storage is the first and most critical line of defense. The goal is to create a microenvironment with minimal relative humidity (RH).

  • Primary Container: Always keep the compound in a tightly sealed, airtight container. Glass vials with polytetrafluoroethylene (PTFE)-lined caps are excellent.[1] For larger quantities, containers with gamma-sealed lids are effective.[6]

  • Secondary Containment (Desiccator): Store the primary container inside a desiccator. A desiccant like silica gel, molecular sieves, or anhydrous calcium sulfate will absorb moisture from the air trapped inside.[7] Ensure the desiccant is active (e.g., blue or orange indicating silica gel, not pink or green).

  • Inert Gas Blanket: For highly sensitive applications or long-term storage, after dispensing from the main container, backfill the headspace with an inert gas like argon or nitrogen before sealing. This displaces moist air.

  • Packaging: If you are a manufacturer, multi-layered packaging with a foil barrier provides superior moisture protection compared to standard plastic bottles or blister packs.[8][9]

ConditionRecommended Storage ProtocolRationale
Routine Use Tightly sealed primary container stored in a desiccator.Protects from ambient humidity between uses.[1][7]
Long-Term Storage Sealed primary container, wrapped with paraffin film, placed in a heat-sealed foil bag with a desiccant pouch, stored in a cool, dry place.[10]Provides multiple barriers against moisture vapor permeation.
High-Humidity Labs (>60% RH) All handling and storage within a glove box with a controlled low-humidity atmosphere.The most robust method to prevent any atmospheric moisture contact.[11]

Q4: What is the correct procedure for accurately weighing this compound?

A: Weighing is the step most vulnerable to moisture absorption. Speed and environmental control are key. The "weighing by difference" method in a controlled environment is the gold standard.

Protocol: Weighing by Difference

  • Preparation: Place a sealed vial containing the compound and a spatula into a desiccator and allow them to equilibrate to the balance room temperature. Transferring a cold container into a warmer, more humid room will cause condensation.

  • Initial Weighing: Place the sealed vial on the analytical balance and tare it, or record its exact mass (M1).

  • Dispensing: Minimize exposure time.[1] Quickly unseal the vial, use the spatula to transfer an approximate amount of the powder into your receiving vessel (e.g., a flask for solution preparation). Do this as swiftly as possible.

  • Final Weighing: Immediately reseal the original vial tightly and place it back on the balance. Record the new, lower mass (M2).

  • Calculation: The exact mass of the compound transferred is M1 - M2 . This method ensures that any moisture absorbed by the compound after it was dispensed does not affect the accuracy of your measurement.

  • Best Practice: If available, perform these steps inside a glove box or a nitrogen-purged bag to completely shield the compound from atmospheric humidity.[11]

Section 3: Quantification and Troubleshooting

Q5: My compound has already clumped. How can I determine the water content and can I still use it?

A: If the material has physically changed, it has absorbed a significant amount of water. Before use, you MUST determine the actual water content to correct for the mass. In some cases, the material may need to be dried.

Determining Water Content: Karl Fischer Titration

The gold standard for accurately determining water content in a substance is coulometric Karl Fischer (KF) titration.[12][13] This method is highly specific to water and can detect moisture at parts-per-million (ppm) levels.

Simplified Experimental Protocol:

  • System Preparation: Ensure the KF titrator vessel is conditioned and the solvent is free of residual water (a low drift rate).

  • Sample Handling: Use the "Weighing by Difference" method described above to add the hygroscopic sample directly and quickly into the titration vessel. For extremely sensitive samples, a system where the sample is heated in a sealed vial and the evaporated water is carried by an inert gas into the KF cell is ideal.[14]

  • Titration: The instrument will titrate the sample with an iodine-based reagent until all the water has reacted.

  • Calculation: The instrument's software will calculate the percentage of water (w/w) in the sample based on the amount of reagent consumed.

  • Correction: Use this percentage to calculate the "dry weight" of the compound you are dispensing for your experiments.

    • Corrected Mass = Weighed Mass × (1 - [Water Content % / 100])

Can it be dried?

You may be able to dry the compound by placing it under a high vacuum for several hours, possibly with gentle heating.[15] CAUTION: Heat can potentially degrade the compound or alter its crystalline form. Always test a small amount first and consider re-analyzing its purity by a method like HPLC or NMR after drying. If the compound has turned into a paste or liquid (deliquescence), it is often better to discard it, as significant degradation may have occurred.[3]

Q6: My experimental results are inconsistent. How do I troubleshoot if moisture is the suspected cause?

A: Inconsistent results are a classic sign of issues with a hygroscopic reagent. Use the following decision tree to diagnose the problem.

G start_node Inconsistent Experimental Results decision_node1 Is the reagent hygroscopic? start_node->decision_node1 Start Troubleshooting decision_node decision_node action_node action_node result_node result_node problem_node problem_node action_node1 Review Storage: Is it in a desiccator? Is the container sealed? decision_node1->action_node1 Yes result_node1 Moisture may not be the primary cause. Investigate other variables. decision_node1->result_node1 No decision_node2 Storage OK? action_node1->decision_node2 action_node2 Review Weighing Protocol: Was it done quickly? Was 'weigh by difference' used? decision_node2->action_node2 Yes problem_node1 Problem Found: Improve Storage Protocol. Use fresh/dry reagent. decision_node2->problem_node1 No decision_node3 Weighing OK? action_node2->decision_node3 action_node3 Quantify Water Content: Perform Karl Fischer Titration on the current reagent lot. decision_node3->action_node3 Yes problem_node2 Problem Found: Implement proper weighing protocol. Retrain staff. decision_node3->problem_node2 No decision_node4 Water Content > 1%? action_node3->decision_node4 problem_node3 Problem Found: Reagent is wet. Dry under vacuum or use new lot. Correct concentrations. decision_node4->problem_node3 Yes result_node2 Reagent is likely dry. Investigate other experimental parameters (solvents, etc.). decision_node4->result_node2 No

Caption: A decision tree for troubleshooting inconsistent results potentially caused by a hygroscopic reagent.

References
  • Vertex AI Search. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?.
  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges.
  • PubMed. (n.d.). Moisture determination in hygroscopic drug substances by near infrared spectroscopy.
  • Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs.
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • Quora. (2010, October 10). Hygroscopy: How is the hygroscopicity of a substance determined, chemically?.
  • Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds.
  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
  • ResearchGate. (2023, January 27). Hygroscopic material packing.
  • SSE Enterprise. (2025, October 17). The Crucial Role of Moisture Control in the Pharmaceutical Industry.
  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know.
  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?.

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Technical Support Center: Enhancing the Metabolic Stability of 1-Pyridin-3-yl-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of 1-Pyridin-3-yl-piperazine derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges encountered during the experimental process of improving the metabolic stability of this important chemical scaffold. By understanding the underlying mechanisms of metabolic degradation and employing rational design strategies, you can significantly enhance the pharmacokinetic profiles of your compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolism of this compound derivatives, providing a foundational understanding for troubleshooting and experimental design.

Q1: What are the primary metabolic pathways for this compound derivatives?

A1: The metabolic fate of this compound derivatives is primarily governed by hepatic cytochrome P450 (CYP) enzymes.[1] Common metabolic pathways include:

  • Oxidation of the piperazine ring: This is a major route of metabolism, often occurring at the carbons alpha to the nitrogen atoms.[2] This can lead to the formation of hydroxylated metabolites, which may be further oxidized to ketones or undergo ring opening.

  • Oxidation of the pyridine ring: The electron-rich pyridine ring is also susceptible to oxidation, typically leading to the formation of N-oxides or hydroxylated pyridines.

  • N-dealkylation: If the piperazine nitrogen atoms are substituted with alkyl groups, N-dealkylation is a common metabolic pathway.[1]

  • Aromatic hydroxylation: If other aromatic rings are present in the molecule, they can undergo hydroxylation.[3]

Q2: Which positions on the this compound scaffold are most susceptible to metabolic attack?

A2: The most common "metabolic soft spots" are the positions most accessible to and reactive with metabolic enzymes. For this scaffold, these are typically:

  • The piperazine ring , particularly the C-H bonds adjacent to the nitrogen atoms.[4]

  • The unsubstituted positions on the pyridine ring , especially those with higher electron density.

  • Any aliphatic linkers or substituents attached to the core scaffold.

Q3: What are the most effective strategies to block these metabolic "soft spots"?

A3: Several strategies can be employed to improve metabolic stability by modifying the structure at these labile sites:

  • Introduction of steric hindrance: Placing bulky groups near a metabolic soft spot can sterically shield it from the active site of metabolic enzymes.[5]

  • Modification of electronic properties: Introducing electron-withdrawing groups (e.g., fluorine, trifluoromethyl) can decrease the electron density of an aromatic ring, making it less susceptible to oxidation.[6][7]

  • Bioisosteric replacement: Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism can be a highly effective strategy.[8][9][10][11] For example, replacing a phenyl ring with a more electron-deficient pyridyl or pyrimidyl ring can increase metabolic stability.[6]

  • Deuteration: Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium, can slow the rate of metabolism due to the kinetic isotope effect.

Q4: How do I choose the most appropriate in vitro metabolic stability assay for my compounds?

A4: The choice of assay depends on the stage of your research and the specific questions you are trying to answer.

  • Liver Microsomal Stability Assay: This is a high-throughput and cost-effective assay ideal for early-stage screening to rank-order compounds based on their intrinsic clearance (CLint) by Phase I enzymes, primarily CYPs.[12][13][14][15][16][17]

  • Hepatocyte Stability Assay: This assay uses intact liver cells and is considered the "gold standard" for in vitro metabolism studies as it contains both Phase I and Phase II enzymes, as well as transporters.[14][18][19][20][21] It provides a more comprehensive picture of a compound's metabolic fate and is crucial for later-stage lead optimization.[18]

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during in vitro metabolic stability experiments.

Guide 1: Microsomal Stability Assay

Issue: My compound shows unexpectedly high clearance in liver microsomes.

  • Potential Cause 1: High intrinsic clearance. The compound may be a high-affinity substrate for one or more CYP enzymes.

    • Troubleshooting Steps:

      • Perform metabolite identification studies: Use LC-MS/MS to identify the major metabolites formed.[22] This will pinpoint the metabolic soft spots.

      • Reaction phenotyping: Use a panel of recombinant human CYP enzymes or specific chemical inhibitors to identify the primary CYP isoform(s) responsible for the metabolism. CYP3A4 is a major enzyme in drug metabolism and is often implicated in the metabolism of piperazine-containing compounds.[23][24][25][26][27]

      • Implement structural modifications: Based on the metabolite identification and reaction phenotyping data, apply the strategies outlined in FAQ 3 to block the identified metabolic liabilities.

  • Potential Cause 2: Non-specific binding to microsomes. Highly lipophilic compounds can bind non-specifically to the microsomal membrane, leading to an overestimation of clearance.

    • Troubleshooting Steps:

      • Measure microsomal binding: Determine the fraction of unbound compound in the microsomal incubation (fu,mic). Several methods can be used, such as equilibrium dialysis or ultracentrifugation.

      • Incorporate fu,mic into clearance calculations: Correct the observed intrinsic clearance for the unbound fraction to obtain a more accurate value.

      • Modify experimental conditions: In some cases, adding a small amount of a non-ionic surfactant like Triton X-100 can help to reduce non-specific binding, but this should be done with caution as it can also affect enzyme activity.

Issue: My microsomal stability data is highly variable between experiments.

  • Potential Cause 1: Inconsistent microsomal quality. The activity of liver microsomes can vary between batches and vendors.[28]

    • Troubleshooting Steps:

      • Use a single, large batch of microsomes: For a given project, try to use a single lot of microsomes to ensure consistency.[17]

      • Qualify each new batch: Before use, test each new batch of microsomes with a set of standard compounds with known metabolic profiles to ensure consistent activity.

      • Proper storage and handling: Store microsomes at -80°C and avoid repeated freeze-thaw cycles.[28]

  • Potential Cause 2: Pipetting errors or inaccurate concentrations.

    • Troubleshooting Steps:

      • Calibrate pipettes regularly.

      • Prepare fresh stock solutions: Ensure the accuracy of your compound and cofactor (NADPH) stock solutions.

      • Use automated liquid handlers: For high-throughput screening, automation can significantly improve precision and reduce variability.[12]

Guide 2: Hepatocyte Stability Assay

Issue: My hepatocyte stability results are not correlating with my microsomal data.

  • Potential Cause 1: Contribution of Phase II metabolism. Hepatocytes contain both Phase I and Phase II enzymes.[20] If a compound is rapidly conjugated by Phase II enzymes (e.g., UGTs, SULTs), it will show higher clearance in hepatocytes than in microsomes (which primarily assess Phase I metabolism).[16]

    • Troubleshooting Steps:

      • Analyze for Phase II metabolites: Use LC-MS/MS to look for glucuronide or sulfate conjugates of the parent compound or its Phase I metabolites.

      • Use specific inhibitors of Phase II enzymes: If available, inhibitors of UGTs or SULTs can be used to confirm the involvement of these pathways.

  • Potential Cause 2: Role of transporters. Hepatocytes have active uptake and efflux transporters that can influence the intracellular concentration of a compound, thereby affecting its rate of metabolism. Microsomes lack these transporters.[21]

    • Troubleshooting Steps:

      • Investigate transporter interactions: Use specific transporter assays to determine if your compound is a substrate for major hepatic uptake (e.g., OATPs) or efflux (e.g., P-gp, BCRP) transporters.

      • Consider the impact on intracellular concentration: If the compound is actively transported into hepatocytes, its metabolic rate may be higher than predicted from microsomal data alone.

Issue: I am observing low or no turnover of my compound in hepatocytes.

  • Potential Cause: The compound is highly stable.

    • Troubleshooting Steps:

      • Extend the incubation time: For very stable compounds, it may be necessary to extend the incubation period to observe measurable turnover.[29]

      • Increase the hepatocyte concentration: A higher cell density can increase the overall metabolic capacity of the system.[29]

      • Consider alternative clearance mechanisms: If a compound is highly stable metabolically, other clearance pathways, such as renal excretion, may be more important in vivo.[16]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.

  • Add the test compound and positive control to the incubation mixture at a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[30]

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg of microsomal protein/mL).

Protocol 2: Hepatocyte Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in suspended hepatocytes.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compound

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C, 5% CO2)

Procedure:

  • Thaw the cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).

  • Dilute the hepatocytes to the desired cell density in the incubation medium.

  • Add the test compound and positive control to the hepatocyte suspension at a final concentration of 1 µM.

  • Incubate the plate at 37°C with gentle shaking.

  • At specific time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension to a new plate containing cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet cell debris and precipitated proteins.

  • Analyze the supernatant by LC-MS/MS.

Data Analysis: The data analysis is similar to the microsomal stability assay to determine the half-life and intrinsic clearance.

Visualizations

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (e.g., UGTs) This compound This compound Piperazine Oxidation Piperazine Oxidation This compound->Piperazine Oxidation Pyridine Oxidation Pyridine Oxidation This compound->Pyridine Oxidation N-dealkylation N-dealkylation This compound->N-dealkylation Conjugation Conjugation Piperazine Oxidation->Conjugation Pyridine Oxidation->Conjugation

Caption: Major metabolic pathways for this compound derivatives.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Stock Prepare Compound Stock Pre_incubation Pre-incubate at 37°C Compound_Stock->Pre_incubation Microsome_Mix Prepare Microsome Mix Microsome_Mix->Pre_incubation Start_Reaction Add NADPH to start reaction Pre_incubation->Start_Reaction Time_Points Sample at time points Start_Reaction->Time_Points Stop_Reaction Quench with ACN + IS Time_Points->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate CLint LCMS->Data_Analysis

Caption: Workflow for a typical microsomal stability assay.

Data Presentation

Table 1: Example Microsomal Stability Data for this compound Analogs

Compoundt½ (min)CLint (µL/min/mg)Primary Metabolite(s)
Parent 1546.2Piperazine hydroxylation
Analog A 4515.4Pyridine N-oxide
Analog B >120<5.8-

Table 2: Comparison of In Vitro Clearance Assays

FeatureMicrosomal StabilityHepatocyte Stability
System Subcellular fraction (ER)Intact cells
Enzymes Primarily Phase I (CYPs)Phase I and Phase II
Transporters AbsentPresent
Throughput HighModerate
Cost LowHigh
Best For Early screening, rankingLead optimization, mechanistic studies

References

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  • Li, W., et al. (2005). Metabolic stability screen for drug discovery using cassette analysis and column switching. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 745-752.
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  • Subrahmanyam, V. V., & G, S. (2018). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Drug Metabolism & Toxicology, 9(1).
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  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery.
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  • Mykhailiuk, P. K. (2023).
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  • Chen, T., et al. (2020). Piperine Is a Mechanism-Based Inactivator of CYP3A. Drug Metabolism and Disposition, 48(2), 146-153.
  • Medsafe. (2014, March). Drug Metabolism - The Importance of Cytochrome P450 3A4.

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Technical Support Center: Mitigating Off-Target Effects of 1-(3-Pyridyl)piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-pyridyl)piperazine-based compounds. This guide is structured to provide actionable solutions and foundational knowledge for troubleshooting and minimizing off-target effects in your experiments. The content is organized in a question-and-answer format to directly address common challenges.

Section 1: Understanding the Problem - FAQs on Off-Target Effects

This section addresses foundational questions regarding the off-target liabilities of the 1-(3-pyridyl)piperazine scaffold.

Q1: What are off-target effects, and why are they a significant concern for 1-(3-pyridyl)piperazine compounds?

Off-target effects occur when a drug molecule binds to unintended biological targets in addition to its primary, intended target.[1][2] These unintended interactions can lead to a range of adverse events, from mild side effects to serious toxicity, potentially causing failure in preclinical and clinical development.[3] The 1-(3-pyridyl)piperazine moiety is a common scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS) and in kinase inhibitors.[4][5] Its inherent physicochemical properties and structural resemblance to endogenous ligands for various biogenic amine receptors make it prone to binding to multiple targets, necessitating careful characterization and optimization.

Q2: Which off-targets are most commonly associated with the arylpiperazine scaffold?

The arylpiperazine scaffold is notorious for its promiscuity, often interacting with a range of G-protein coupled receptors (GPCRs) and ion channels. Common off-targets include:

  • Serotonin Receptors: Particularly 5-HT1A and 5-HT2A/2C receptors.[6][7] Interaction with 5-HT2C, for example, has been linked to adverse effects like weight gain.[6]

  • Adrenergic Receptors: High affinity for α1 and α2 adrenergic subtypes is frequently observed.[7] Binding to the α1 receptor is associated with cardiovascular side effects such as orthostatic hypotension.[6]

  • Dopamine Receptors: While some compounds are designed as D2 or D3 ligands, unintended cross-reactivity with other dopamine receptor subtypes is a common issue.[7]

  • Histamine Receptors: The H1 receptor is a frequent off-target, and its modulation can lead to sedation and contribute to metabolic side effects.[6]

  • hERG Ion Channel: Blockade of the human ether-à-go-go-related gene (hERG) potassium channel is a critical safety liability that can lead to life-threatening cardiac arrhythmias. The basic nitrogen of the piperazine ring is often implicated in this interaction.

Q3: How do the physicochemical properties of the piperazine ring contribute to off-target binding?

The piperazine ring's properties are a double-edged sword. While beneficial for pharmacokinetics, they also drive off-target interactions.[4][8] The two nitrogen atoms are key:

  • Basicity: The nitrogen atoms are typically basic, becoming protonated at physiological pH. This positive charge facilitates ionic interactions with acidic residues (e.g., aspartate) in the binding pockets of many GPCRs, a common feature among biogenic amine receptors. This mimicry is a primary driver of off-target binding at adrenergic, serotonergic, and dopaminergic receptors.

  • Hydrogen Bonding: The nitrogens can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors, increasing the compound's ability to anchor itself in various protein binding sites.[9]

  • Conformational Flexibility: The piperazine ring exists in a flexible chair conformation, allowing it to adapt its shape to fit different binding pockets, further contributing to its promiscuity.

Section 2: Troubleshooting Guide - Strategies for Mitigation

This section provides a troubleshooting framework, divided into predictive, proactive, and reactive strategies to manage off-target effects.

A. Computational Approaches (Predictive Troubleshooting)
Q4: How can I predict potential off-target interactions for my compound in silico before synthesis?

In silico (computational) profiling is a cost-effective first step to anticipate off-target liabilities.[10] These methods use the chemical structure of your compound to predict its biological interactions. Key approaches include:

  • Ligand-Based Methods: These methods rely on the principle that structurally similar molecules have similar biological activities. They include 2D chemical similarity searches, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) models.[3][11] These are excellent for rapid screening against large databases of known compounds.[3]

  • Structure-Based Methods: When the 3D structure of a potential off-target protein is known, methods like molecular docking can be used to predict if and how your compound might bind.[3] Inverse docking screens your compound against a library of protein structures to identify potential binding partners.[11]

  • Machine Learning (ML) & AI: Modern approaches use ML algorithms, such as support vector machines or neural networks, trained on vast datasets of compound-target interactions to predict binding profiles with increasing accuracy.[3][10][11]

Mandatory Visualization

cluster_workflow Computational Off-Target Prediction Workflow compound Input Compound Structure step1 Step 1: Ligand-Based Screening (2D Similarity, Pharmacophore, QSAR) compound->step1 Fast, Broad Scan step2 Step 2: Structure-Based Screening (Inverse Docking) step1->step2 Refine Hits with 3D Info step3 Step 3: Machine Learning Models (SVM, Random Forest) step2->step3 Integrate Large-Scale Data step4 Step 4: Consensus Scoring & Prioritization step3->step4 Combine Predictions output Prioritized List of Potential Off-Targets step4->output Generate Hypothesis

Caption: A typical workflow for in silico off-target prediction.

Protocol 1: In Silico Off-Target Liability Assessment Workflow
  • Compound Preparation: Generate a high-quality 3D conformation of your 1-(3-pyridyl)piperazine derivative. Ensure correct protonation states at physiological pH (approx. 7.4).

  • Ligand-Based Screening: Submit the compound structure to publicly available or commercial prediction servers (e.g., SwissTargetPrediction, SuperPred). These tools compare your molecule to databases of ligands with known activities.

  • Structure-Based Screening: If specific off-targets are suspected (e.g., 5-HT2C receptor), perform molecular docking studies using a high-resolution crystal structure of the target protein.

  • Analyze Results: Consolidate the outputs from multiple methods.[3] Look for off-targets that are consistently predicted across different platforms. A prediction is considered high-confidence if it is flagged by multiple independent algorithms.[3]

  • Prioritize for Testing: Create a ranked list of the most likely off-targets to guide your experimental validation efforts.

B. Medicinal Chemistry & Synthetic Strategies (Proactive Troubleshooting)
Q5: My compound shows significant adrenergic (α1) off-target activity. What structural modifications can I make to improve selectivity?

Structure-Activity Relationship (SAR) studies are key to designing more selective compounds.[12] For the 1-(3-pyridyl)piperazine core, consider the following modifications:

  • Pyridyl Ring Substitution: Adding substituents to the pyridyl ring can introduce steric hindrance that prevents binding to the α1-adrenergic receptor while maintaining affinity for the intended target. The position, size, and electronic properties of the substituent are critical.

  • Piperazine Ring Substitution: Functionalizing the carbon atoms of the piperazine ring (C2/C3/C5/C6) can alter the ring's conformation and introduce specific interactions that favor the on-target over off-targets.[9]

  • N4-Nitrogen Substitution: The group attached to the second piperazine nitrogen (N4) is a major determinant of selectivity. Exploring different aryl, alkyl, or heterocyclic groups can dramatically shift the binding profile.[12] For example, replacing an arylpiperazine group with a different heterocycle can abolish unwanted cytotoxicity.[5]

Mandatory Visualization

img

Caption: Key modification sites on the 1-(3-pyridyl)piperazine scaffold.

Table 1: Structure-Activity Relationship (SAR) Summary for Selectivity Enhancement
Modification SiteStrategyRationalePotential Impact on Off-Targets
Pyridyl Ring Introduce bulky or electron-withdrawing groupsCreate steric clashes or unfavorable electronic interactions in the off-target binding pocket.Reduce affinity for adrenergic and serotonergic receptors.
Piperazine N1 (Typically fixed as pyridyl)Anchor point for on-target activity.Modifications here often abolish primary activity.
Piperazine Carbons Add methyl or other small alkyl groupsConstrain the piperazine ring conformation, making it a better fit for the on-target and a poorer fit for off-targets.Can improve selectivity across multiple receptor families.
Piperazine N4 Vary the size, electronics, and H-bonding capacity of the substituentModulate key interactions in the "selectivity pocket" of the target receptor.Highly impactful for differentiating between receptor subtypes (e.g., D2 vs. D3).[7]
Q6: How can I modulate the basicity of the piperazine nitrogen to reduce hERG liability?

The basicity of the distal piperazine nitrogen (pKa) is a key driver of hERG binding. Reducing this basicity can mitigate this risk.

  • Introduce Adjacent Electron-Withdrawing Groups: Placing an electron-withdrawing group (e.g., a carbonyl) next to the nitrogen will delocalize its lone pair of electrons, making it less basic.

  • Incorporate Nitrogen into a Less Basic Heterocycle: Replace the piperazine with a related scaffold that has a lower pKa.

  • Bioisosteric Replacement: In some cases, the entire piperazine ring can be replaced with a non-basic scaffold that maintains the correct geometry for on-target activity.

Q7: What synthetic strategies allow for precise modification of the piperazine scaffold?

Modern synthetic methods provide powerful tools for fine-tuning the piperazine core.[8][12]

  • Transition Metal-Catalyzed Coupling: Reactions like the Buchwald-Hartwig and Suzuki-Miyaura couplings are highly efficient for creating the N-aryl bond between the pyridine and piperazine.[4][12]

  • C-H Functionalization: Recent advances allow for the direct attachment of substituents to the carbon atoms of the piperazine ring, avoiding lengthy synthetic routes and enabling access to novel chemical space.[9] This is a powerful strategy for exploring the SAR of the piperazine backbone itself.[9]

C. Experimental Validation (Reactive Troubleshooting)
Q8: My computational model predicts several off-targets. What experimental assays should I use to confirm these interactions?

Experimental validation is essential to confirm or refute in silico predictions. A tiered approach is recommended:

  • Broad Panel Screening: Use a commercial service (e.g., Eurofins SafetyScreen, Thermo Fisher Lead Profiling) to screen your compound at a single high concentration (e.g., 10 µM) against a large panel of receptors, channels, and enzymes. This provides a broad overview of potential liabilities.[10]

  • Dose-Response Assays: For any "hits" identified in the broad panel, perform concentration-response experiments to determine the binding affinity (Ki) or functional activity (IC50/EC50). This quantifies the potency of the off-target interaction.

  • Cell-Based Assays: Use assays with whole cells to confirm that the compound can engage its off-target in a more physiologically relevant environment.[2][13] These assays can also reveal effects on downstream signaling pathways.

Mandatory Visualization

cluster_workflow Experimental Off-Target Validation Workflow start Compound with Predicted Off-Target Liability step1 Step 1: Broad Panel Screen (e.g., CEREP, 10µM) start->step1 Initial Profiling step2 Step 2: Hit Confirmation (Dose-Response Curve) step1->step2 Identify & Quantify Hits step3 Step 3: Cellular Target Engagement (e.g., CETSA, NanoBRET) step2->step3 Confirm in Cellular Context step4 Step 4: Functional / Phenotypic Assay step3->step4 Measure Functional Impact decision Assess On-Target vs. Off-Target Selectivity Window step4->decision redesign Redesign Compound decision->redesign <10-fold Selectivity proceed Proceed with Candidate decision->proceed >10-fold Selectivity

Caption: A tiered workflow for experimental off-target validation.

Q9: How do I quantitatively measure the binding affinity of my compound to both the intended target and off-targets?

Target engagement assays directly measure the interaction between your compound and a protein.[13] They are crucial for building a quantitative understanding of selectivity. A variety of biophysical techniques can be used:

  • Radioligand Binding Assays: A classic and robust method where your compound competes with a radioactive ligand for binding to the target receptor.

  • Thermal Shift Assay (TSA): Measures the change in a protein's melting temperature upon ligand binding. It's a simple, high-throughput method.

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (on- and off-rates) in a label-free manner.

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction.

Protocol 2: General Protocol for a Competitive Radioligand Binding Assay
  • Reagent Preparation:

    • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., from HEK293 cells).

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Radioligand: Dilute a specific, high-affinity radioligand for the target to a concentration near its Kd.

    • Test Compound: Prepare a serial dilution of your 1-(3-pyridyl)piperazine compound.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add buffer, radioligand, and membranes.

    • Non-Specific Binding (NSB): Add buffer, radioligand, membranes, and a high concentration of a known, non-radioactive competitor.

    • Test Compound Wells: Add buffer, radioligand, membranes, and your serially diluted test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Detection: Wash the filters, dry them, and measure the radioactivity trapped on each filter disk using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of your test compound.

    • Plot the percent specific binding against the log concentration of your compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of your compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

References
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health (NIH). Available at: [Link]

  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (n.d.). LDRD Annual Report. Available at: [Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2019). Frontiers in Chemistry. Available at: [Link]

  • The precision paradox: Off-target effects in gene editing. (n.d.). Drug Discovery News. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

  • Computational/in silico methods in drug target and lead prediction. (2022). Journal of Genetic Engineering and Biotechnology. Available at: [Link]

  • Computational Prediction of Off-Target Effects in CRISPR Systems. (2025). Computational Molecular Biology. Available at: [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. Available at: [Link]

  • Off-Target Screening Cell Microarray Assay. (n.d.). Creative Biolabs. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery. (2022). Journal of Medicinal Chemistry. Available at: [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. (2020). Nature Reviews Molecular Cell Biology. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). Molecules. Available at: [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

  • Synthesis and evaluation of pyridazinylpiperazines as vanilloid receptor 1 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist. (2005). ResearchGate. Available at: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (2023). CRISPR Medicine News. Available at: [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (2021). RSC Advances. Available at: [Link]

  • Strategies to reduce off-target effects. (2024). ResearchGate. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). Molecules. Available at: [Link]

  • Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. (2019). Frontiers in Chemistry. Available at: [Link]

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Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 1-Pyridin-3-yl-piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on optimizing the central nervous system (CNS) penetration of 1-Pyridin-3-yl-piperazine analogs. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome the challenges associated with delivering these promising compounds across the blood-brain barrier (BBB). Our approach is rooted in a deep understanding of the intricate interplay between compound physicochemical properties, metabolic stability, and the physiological hurdles presented by the BBB.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows excellent in vitro potency but has poor efficacy in vivo. Could low BBB penetration be the culprit?

A1: Absolutely. This is a classic and often frustrating scenario in CNS drug discovery. The blood-brain barrier is a highly selective, protective barrier that restricts the passage of most therapeutic agents from the systemic circulation into the brain.[1][2][3] Excellent in vitro potency is a prerequisite, but if the compound cannot reach its target in the brain in sufficient concentrations, it will not exert its therapeutic effect. The this compound scaffold, while offering versatile chemistry for target engagement, presents several inherent challenges to BBB penetration that must be systematically addressed.

Key initial steps in diagnosing this issue involve a thorough assessment of the compound's physicochemical properties and its susceptibility to efflux transporters. We recommend a tiered experimental approach, starting with in silico and simple in vitro models before progressing to more complex and resource-intensive in vivo studies.

Troubleshooting Guide: Low Brain Exposure of this compound Analogs

This section provides a structured approach to identifying and resolving common issues that limit the BBB penetration of your compounds.

Issue 1: Suboptimal Physicochemical Properties

The ability of a small molecule to passively diffuse across the BBB is largely governed by a set of well-defined physicochemical parameters.[4][5][6][7][8][9] Deviation from the optimal ranges for these properties is a primary reason for poor brain penetration.

Troubleshooting Steps & Rationale:

  • Assess Key Physicochemical Parameters:

    • Lipophilicity (LogP/LogD): Is the LogP or LogD at physiological pH (7.4) within the optimal range of 1-3? Compounds that are too hydrophilic will not readily partition into the lipid membranes of the BBB endothelial cells. Conversely, excessively lipophilic compounds may exhibit poor aqueous solubility, high plasma protein binding, and increased susceptibility to metabolic enzymes, all of which can limit free brain concentrations.[4][6]

    • Molecular Weight (MW): Is the molecular weight below 400-450 Da? Smaller molecules generally have a better chance of passively diffusing across the tight junctions of the BBB.[4][8]

    • Polar Surface Area (PSA): Is the topological polar surface area (TPSA) less than 70-90 Ų? A lower PSA is strongly correlated with increased BBB permeability.[10][11][12][13] The nitrogen atoms in the piperazine and pyridine rings contribute significantly to the PSA.

    • Hydrogen Bonding Capacity: How many hydrogen bond donors (HBDs) and acceptors (HBAs) are present? Ideally, a CNS drug candidate should have ≤ 3 HBDs and ≤ 7 HBAs.[14] Excessive hydrogen bonding with the aqueous environment hinders partitioning into the lipid bilayer of the BBB.

    • pKa: What is the pKa of the basic nitrogen atoms in the piperazine ring? The ionization state of your compound at physiological pH is critical. While a degree of basicity is often required for target engagement, a high pKa can lead to extensive ionization, trapping the compound in the aqueous plasma and preventing its diffusion across the BBB. An optimal pKa for CNS drugs is often in the range of 7.5-10.5.[14]

  • Strategies for Optimization:

    • Modulating Lipophilicity: Systematically introduce or remove lipophilic or hydrophilic groups. For instance, adding a small alkyl or halogen group to the pyridine ring can increase lipophilicity. Conversely, if the compound is too lipophilic, introducing a small polar group might be beneficial.

    • Reducing PSA and Hydrogen Bonding: Consider replacing polar groups with bioisosteres that have a lower contribution to PSA. For example, replacing a hydroxyl group with a methoxy group can reduce hydrogen bonding potential. Intramolecular hydrogen bonding can also be a strategy to mask polar groups.

    • Controlling pKa: The basicity of the piperazine nitrogen can be modulated by the electronic nature of its substituents. Electron-withdrawing groups will decrease the pKa, while electron-donating groups will increase it.

Data Presentation: Ideal Physicochemical Properties for BBB Penetration

ParameterRecommended Range for CNS DrugsRationale
Lipophilicity (LogP/LogD at pH 7.4) 1 - 3Balances aqueous solubility and membrane partitioning.[4][6]
Molecular Weight (MW) < 400-450 DaFavors passive diffusion across tight junctions.[4][8]
Polar Surface Area (PSA) < 70-90 ŲMinimizes desolvation penalty for membrane entry.[10][11][12][13]
Hydrogen Bond Donors (HBDs) ≤ 3Reduces interactions with the aqueous environment.[14]
Hydrogen Bond Acceptors (HBAs) ≤ 7Reduces interactions with the aqueous environment.[14]
pKa of Basic Center(s) 7.5 - 10.5Balances target engagement with the neutral form needed for diffusion.[14]
Issue 2: High Susceptibility to P-glycoprotein (P-gp) Efflux

P-glycoprotein (P-gp) is a key efflux transporter highly expressed at the BBB that actively pumps a wide range of xenobiotics, including many therapeutic drugs, back into the bloodstream, thereby limiting their brain accumulation.[1][2][3][15][16][17][18][19] The this compound scaffold can be a substrate for P-gp.

Troubleshooting Steps & Rationale:

  • Assess P-gp Substrate Liability:

    • In Vitro Efflux Assays: The most common method is to use a cell-based transwell assay with cell lines that overexpress P-gp, such as MDCK-MDR1 or Caco-2 cells. The permeability of your compound is measured in both directions across the cell monolayer (apical to basolateral and basolateral to apical). A significantly higher permeability in the basolateral to apical direction (efflux ratio > 2) is indicative of active efflux.

    • In Silico Modeling: Several computational models can predict the likelihood of a compound being a P-gp substrate based on its structural features.

  • Strategies to Mitigate P-gp Efflux:

    • Structural Modifications:

      • Reduce Hydrogen Bond Donors: There is a strong correlation between the number of HBDs and P-gp substrate liability.[18]

      • Increase Molecular Rigidity: Introducing conformational constraints, such as incorporating rings or triple bonds, can sometimes disrupt the interaction with P-gp.

      • Modulate pKa: Reducing the basicity of the piperazine nitrogen can decrease P-gp recognition.

      • Introduce "P-gp Evasion" Moieties: Strategic placement of specific chemical groups can sometimes shield the molecule from P-gp recognition.

Experimental Workflow: Assessing P-gp Efflux in a Transwell Assay

Pgp_Efflux_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis seed_cells Seed MDCK-MDR1 cells on transwell inserts culture Culture until a confluent monolayer forms seed_cells->culture teer Monitor TEER to confirm monolayer integrity culture->teer add_compound_apical Add compound to apical chamber teer->add_compound_apical add_compound_basolateral Add compound to basolateral chamber teer->add_compound_basolateral sample_basolateral Sample from basolateral chamber over time add_compound_apical->sample_basolateral quantify Quantify compound concentration (LC-MS/MS) sample_basolateral->quantify sample_apical Sample from apical chamber over time add_compound_basolateral->sample_apical sample_apical->quantify calculate_papp Calculate Papp (A-B) and Papp (B-A) quantify->calculate_papp calculate_er Calculate Efflux Ratio (ER) ER = Papp (B-A) / Papp (A-B) calculate_papp->calculate_er interpret Interpret Results: ER > 2 suggests efflux calculate_er->interpret

Caption: Workflow for determining P-gp substrate liability using a transwell assay.

Issue 3: Metabolic Instability

The pyridine and piperazine rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver but also to some extent at the BBB.[20][21][22][23] Extensive metabolism can lead to rapid clearance of the parent compound from the bloodstream, reducing the amount available to cross the BBB.

Troubleshooting Steps & Rationale:

  • Assess Metabolic Stability:

    • In Vitro Microsomal Stability Assay: Incubate your compound with liver microsomes (human, rat, or mouse) and measure the disappearance of the parent compound over time. This provides a measure of intrinsic clearance.

    • Metabolite Identification: Use high-resolution mass spectrometry to identify the major metabolites formed. This will pinpoint the metabolic "hotspots" on your molecule. Common metabolic pathways for the this compound scaffold include N-dealkylation of the piperazine ring and oxidation of the pyridine ring.

  • Strategies to Enhance Metabolic Stability:

    • Blocking Metabolic Hotspots: Introduce chemical modifications at the sites of metabolism to block the enzymatic reaction. For example, if the pyridine ring is being oxidized, the introduction of an electron-withdrawing group like a fluorine atom can make it less susceptible to oxidation.

    • Introducing Steric Hindrance: Placing bulky groups near the site of metabolism can sterically hinder the approach of the CYP enzymes.

    • Bioisosteric Replacement: In some cases, replacing a metabolically labile group with a more stable bioisostere can improve metabolic stability without compromising biological activity.

Signaling Pathway: Common Metabolic Fates of this compound Analogs

Metabolic_Fates cluster_pyridine Pyridine Ring Metabolism cluster_piperazine Piperazine Ring Metabolism parent This compound Analog pyridine_oxidation Pyridine N-oxidation parent->pyridine_oxidation CYP450 pyridine_hydroxylation Hydroxylation parent->pyridine_hydroxylation CYP450 n_dealkylation N-dealkylation parent->n_dealkylation CYP450 ring_opening Ring opening parent->ring_opening CYP450

Caption: Common metabolic pathways for this compound analogs.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method to predict passive, transcellular permeability across the BBB.[24][25][26][27][28]

Protocol:

  • Prepare the Donor Plate: Add the test compounds (typically at 10-50 µM in a buffer at pH 7.4) to the wells of a 96-well donor plate.

  • Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.

  • Coat the Filter Plate: The filter plate is coated with a lipid solution (e.g., porcine brain lipid extract) to form the artificial membrane.

  • Assemble the PAMPA Sandwich: Place the coated filter plate on top of the donor plate.

  • Incubate: Incubate the assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantify: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate Permeability: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

    Where [drug]acceptor is the concentration in the acceptor well, [drug]equilibrium is the theoretical equilibrium concentration, VA and VD are the volumes of the acceptor and donor wells, Area is the surface area of the membrane, and Time is the incubation time.

In Vivo Brain Penetration Assessment: Cassette Dosing and Brain Homogenate Analysis

For a higher throughput assessment of in vivo brain penetration, a cassette dosing approach can be employed.[29][30][31][32][33]

Protocol:

  • Prepare the Dosing Solution: A mixture of several test compounds (typically 3-5) is prepared in a suitable vehicle. It's crucial to ensure that the co-administered compounds do not have significant drug-drug interactions.

  • Animal Dosing: Administer the cassette dose to a group of rodents (e.g., mice or rats) via the desired route (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), collect blood and brain samples.

  • Sample Processing:

    • Plasma: Process the blood to obtain plasma.

    • Brain Homogenate: The brain is weighed and homogenized in a specific volume of buffer.

  • Bioanalysis: Quantify the concentration of each compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.

  • Calculate Brain-to-Plasma Ratio (Kp): The Kp value is calculated as the ratio of the total concentration of the drug in the brain to the total concentration in the plasma (Kp = Cbrain / Cplasma). A Kp > 1 suggests good brain penetration, while a Kp < 0.1 indicates poor penetration. For a more accurate assessment of unbound drug concentrations, the unbound brain-to-plasma ratio (Kp,uu) should be determined, which requires measuring the fraction of unbound drug in both brain and plasma.

Concluding Remarks

Enhancing the blood-brain barrier penetration of this compound analogs is a multifaceted challenge that requires a systematic and data-driven approach. By carefully considering the physicochemical properties, susceptibility to efflux, and metabolic stability of your compounds, you can rationally design molecules with improved CNS exposure. The troubleshooting guides and experimental protocols provided in this technical support center are intended to equip you with the knowledge and tools necessary to navigate the complexities of CNS drug discovery.

References

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Taylor & Francis Online. [Link]

  • Metabolic interactions with piperazine-based 'party pill' drugs. PubMed. [Link]

  • Analyzing Molecular Polar Surface Descriptors to Predict Blood-Brain Barrier Permeation. Frontiers in Neuroscience. [Link]

  • Which type of drugs penetrate CNS better? - Patsnap Synapse. PatSnap. [Link]

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. [Link]

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  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. PubMed Central. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Biological Activity of Synthesized 1-Pyridin-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Hypothesis

For researchers in drug development, the synthesis of a novel compound is the first step on a long journey. Confirming its biological activity is the critical next stage, transforming a chemical entity into a potential therapeutic lead. This guide provides a comprehensive, technically-grounded framework for the initial biological characterization of a newly synthesized compound, 1-Pyridin-3-yl-piperazine .

The pyridinylpiperazine scaffold is a privileged structure in neuroscience drug discovery, frequently associated with activity at key central nervous system (CNS) targets. A survey of existing literature and structure-activity relationships (SAR) of analogous compounds strongly suggests that this compound is likely to interact with monoamine neurotransmitter systems. Specifically, its structural motifs point toward potential activity at the Dopamine D2 receptor (D2R) and the Serotonin Transporter (SERT) .[1][2][3][4]

This guide, therefore, outlines a focused, efficient, and scientifically rigorous workflow to test the hypothesis that this compound is a modulator of D2R and/or SERT. We will objectively compare its performance against well-characterized reference compounds, providing detailed experimental protocols and supporting data to ensure the trustworthiness and reproducibility of the findings.

Experimental Design: A Two-Stage Validation Workflow

A robust validation process begins with confirming direct physical interaction (binding) and then proceeds to quantify the functional consequence of that interaction. Our experimental plan is designed to maximize data quality and minimize ambiguity.

The causality behind this two-stage approach is fundamental: a compound must first physically engage its target (binding) before it can elicit a biological effect (function). Establishing target binding provides the foundational evidence, while the functional assay reveals the nature of the interaction—whether the compound is an agonist, antagonist, or inhibitor.

G cluster_2 Data Analysis & Comparison P_D2 D2R Radioligand Binding Assay F_D2 D2R cAMP Functional Assay P_D2->F_D2 If Binding Confirmed P_SERT SERT Radioligand Binding Assay F_SERT SERT Uptake Inhibition Assay P_SERT->F_SERT If Binding Confirmed Analysis Determine Ki, EC50/IC50 Compare to Controls Assess Selectivity F_D2->Analysis F_SERT->Analysis

Figure 1: High-level experimental workflow for characterizing this compound.

Stage 1: Primary Screening - Radioligand Binding Assays

The initial step is to determine if this compound physically binds to our primary targets. Competitive radioligand binding assays are the gold standard for this purpose. They measure the ability of our test compound to displace a radiolabeled ligand with known high affinity for the target. This allows us to determine the binding affinity (Ki) of our synthesized compound.[5][6][7]

Protocol 1: Dopamine D2 Receptor (D2R) Competitive Binding Assay

This protocol measures the affinity of the test compound for the human D2 receptor by its ability to compete with the well-characterized D2 antagonist, [³H]-Spiperone.[5][8]

Materials & Reagents:

  • Membrane Preparation: Commercially available cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (Specific Activity: 15-30 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Control: (+)-Butaclamol (10 µM final concentration) or Haloperidol (10 µM final concentration).[5]

  • Reference Compound: Haloperidol.

  • Test Compound: this compound.

  • Scintillation Cocktail & Glass Fiber Filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine).

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the reference compound (Haloperidol) in assay buffer. A typical concentration range spans from 10⁻¹¹ M to 10⁻⁵ M.

  • Radioligand Dilution: Dilute [³H]-Spiperone in assay buffer to a final concentration of ~0.3 nM. This concentration is chosen to be near the Kd of the radioligand to ensure adequate specific binding without being difficult to displace.[5]

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-Spiperone + 150 µL Membrane Preparation.

    • Non-specific Binding (NSB): 50 µL Non-specific Control (10 µM Haloperidol) + 50 µL [³H]-Spiperone + 150 µL Membrane Preparation.

    • Test Compound: 50 µL of each dilution of this compound or Haloperidol + 50 µL [³H]-Spiperone + 150 µL Membrane Preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[7]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to minimize non-specific signal.

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant for the receptor.[9]

Protocol 2: Serotonin Transporter (SERT) Competitive Binding Assay

This protocol is analogous to the D2R assay but is adapted for SERT, using a selective radiolabeled inhibitor like [³H]-Citalopram.[6][9][10]

Materials & Reagents:

  • Membrane Preparation: Commercially available cell membranes from CHO or HEK293 cells stably expressing the human Serotonin Transporter (hSERT).

  • Radioligand: [³H]-Citalopram (Specific Activity: 70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[6]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Control: Fluoxetine (10 µM final concentration).[6][11]

  • Reference Compound: Paroxetine.[2][12]

  • Test Compound: this compound.

  • Scintillation Cocktail & Glass Fiber Filters .

Procedure: The procedure is identical to Protocol 1, with the following substitutions:

  • Use hSERT membranes.

  • Use [³H]-Citalopram as the radioligand (final concentration ~1-2 nM).[10]

  • Use Fluoxetine for determining non-specific binding.

  • Use Paroxetine as the reference compound for comparison.

  • Incubate for 60-120 minutes at room temperature.[9][10]

Stage 2: Functional Characterization

Once binding is confirmed, the next crucial step is to determine the functional consequence. Does the compound activate the receptor (agonist), block the endogenous ligand (antagonist), or inhibit transporter function?

Protocol 3: D2R Functional Assay (cAMP Inhibition)

The Dopamine D2 receptor is a Gi-coupled G-protein coupled receptor (GPCR). Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of our test compound to modulate this signaling pathway.[13][14][15]

G D2R D2 Receptor (Gi-coupled GPCR) AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Converts Forskolin Forskolin Forskolin->AC Stimulates Agonist Dopamine (or Agonist) Agonist->D2R Activates

Figure 2: Signaling pathway for the D2 receptor functional cAMP assay.

Materials & Reagents:

  • Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.

  • Assay Medium: Serum-free cell culture medium (e.g., HBSS).

  • Stimulant: Forskolin (to artificially raise basal cAMP levels).

  • Reference Agonist: Dopamine or Quinpirole.

  • Reference Antagonist: Haloperidol.

  • Test Compound: this compound.

  • cAMP Detection Kit: A commercial kit based on HTRF, luminescence (e.g., GloSensor™), or ELISA.[13][15][16]

Procedure (Antagonist Mode):

  • Cell Preparation: Seed cells in a white, opaque 96-well or 384-well plate and grow overnight to form a confluent monolayer.

  • Compound Pre-incubation: Remove growth medium and add serial dilutions of the test compound (this compound) or reference antagonist (Haloperidol) in assay medium. Incubate for 15-30 minutes.

  • Agonist Challenge: Add the reference agonist (Dopamine) at a pre-determined EC₈₀ concentration to all wells (except baseline controls). The EC₈₀ concentration is the dose that gives 80% of the maximum response and provides a robust window for detecting inhibition.

  • Forskolin Stimulation: Add a fixed concentration of Forskolin to all wells to stimulate adenylyl cyclase. This step is critical for Gi-coupled receptors as it creates a measurable signal (high cAMP) that can then be inhibited by D2R activation.[15]

  • Incubation: Incubate for 15-30 minutes at room temperature.

  • Lysis & Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the data, setting the signal from cells treated with Forskolin + Agonist as 0% inhibition and the signal from cells with Forskolin alone as 100% inhibition.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value, which represents the functional potency of the antagonist.

(Note: To test for agonist activity, the compound would be added in place of the reference agonist, and the reduction in the Forskolin-stimulated cAMP signal would be measured to determine an EC₅₀ value.)

Protocol 4: SERT Functional Assay (Neurotransmitter Uptake Inhibition)

This assay directly measures the function of the serotonin transporter. It quantifies the ability of a test compound to block the uptake of a substrate (serotonin or a fluorescent mimic) into cells expressing SERT.[17][18][19]

Materials & Reagents:

  • Cell Line: HEK293 cells stably expressing hSERT.

  • Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Substrate: [³H]-Serotonin (5-HT) or a fluorescent substrate from a commercial kit (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[17][18]

  • Reference Inhibitor: Paroxetine or Fluoxetine.

  • Test Compound: this compound.

Procedure (Fluorescence-based):

  • Cell Plating: Plate HEK-hSERT cells in a 96- or 384-well black, clear-bottom plate and grow overnight.[20]

  • Compound Incubation: Remove the culture medium and add dilutions of the test compound or reference inhibitor in uptake buffer. Incubate for 10-20 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate solution (containing a masking dye to quench extracellular fluorescence) to all wells.[17]

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in intracellular fluorescence over time (e.g., every minute for 30-60 minutes) in bottom-read mode. The rate of fluorescence increase is proportional to the transporter activity.

  • Data Analysis:

    • Calculate the rate of uptake (e.g., slope of the linear portion of the kinetic curve or area under the curve).

    • Normalize the data, with the rate in untreated wells representing 0% inhibition and the rate in wells with a saturating concentration of a known inhibitor (e.g., Paroxetine) representing 100% inhibition.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value, representing the functional potency of the inhibitor.

Comparative Data Analysis

The ultimate goal is to benchmark the performance of this compound against established standards. All quantitative data should be summarized for clear comparison.

Table 1: Comparative Binding Affinity Profile

CompoundD2R Binding Ki (nM)SERT Binding Ki (nM)Selectivity (SERT Ki / D2R Ki)
This compound [Experimental Value][Experimental Value][Calculated Value]
Haloperidol (Reference)1.5 - 3.0[4]> 1000> 333
Paroxetine (Reference)> 10000.1 - 1.0[2][12]< 0.001

Table 2: Comparative Functional Potency Profile

CompoundD2R Functional IC₅₀ (nM) (Antagonist Mode)SERT Uptake Inhibition IC₅₀ (nM)
This compound [Experimental Value][Experimental Value]
Haloperidol (Reference)2.0 - 5.0> 10,000
Paroxetine (Reference)> 10,0000.5 - 2.0[12]

Note: The reference values are typical literature ranges. Actual values should be determined concurrently with the test compound for the most accurate comparison.

Conclusion and Next Steps

This guide provides a validated, step-by-step methodology for the initial biological characterization of this compound. By following this workflow, researchers can reliably determine the compound's binding affinity and functional potency at the Dopamine D2 receptor and Serotonin Transporter.

The resulting data, presented in the comparative tables, will allow for an objective assessment of the compound's activity and selectivity profile relative to well-known pharmacological agents. A high affinity and potency for one target over the other would suggest a promising degree of selectivity, warranting further investigation in secondary assays, such as assessing activity at other dopamine receptor subtypes (D3, D4) or other neurotransmitter transporters (e.g., Norepinephrine Transporter, NET). These self-validating protocols provide a robust foundation for making critical decisions in the drug development pipeline.

References

  • [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. (n.d.). Bio-protocol. Retrieved from [Link]

  • Identification of Novel Serotonin Transporter Compounds by Virtual Screening. (2014). ACS Chemical Neuroscience. Retrieved from [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2019). Current Protocols in Pharmacology. Retrieved from [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2008). Journal of Neuroscience Methods. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2012). Assay Guidance Manual. Retrieved from [Link]

  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. (2022). bioRxiv. Retrieved from [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. (2023). STAR Protocols. Retrieved from [Link]

  • What is a SERT (Serotonin Reuptake Transporter) inhibitor? (2025). Dr. Oracle. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (2012). British Journal of Pharmacology. Retrieved from [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. (2008). Journal of Biomolecular Screening. Retrieved from [Link]

  • Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit Product Insert. (n.d.). Molecular Devices. Retrieved from [Link]

  • Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR. (2005). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • SERT Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]

  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. (2022). bioRxiv. Retrieved from [Link]

  • Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (2005). ChemBioChem. Retrieved from [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2009). ResearchGate. Retrieved from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5-HT transporter. (2013). British Journal of Pharmacology. Retrieved from [Link]

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A Comparative Efficacy Analysis of 1-Pyridin-3-yl-piperazine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents targeting the central nervous system (CNS).[1][2] Among the various classes of piperazine derivatives, pyridylpiperazines have garnered significant attention due to their diverse pharmacological activities, particularly as ligands for serotonin and dopamine receptors.[3][4][5] The seemingly subtle variation in the position of the nitrogen atom within the pyridine ring—at the 2-, 3-, or 4-position—can profoundly influence the molecule's physicochemical properties, receptor binding affinity, and functional activity.[6] This guide provides an in-depth, objective comparison of the efficacy of 1-Pyridin-3-yl-piperazine with its 2- and 4-isomers, supported by experimental data and detailed methodologies to aid researchers in the rational design of novel CNS-active compounds.

The Critical Influence of Isomerism on Pharmacological Activity

The position of the nitrogen atom in the pyridine ring of pyridylpiperazines dictates the electron distribution and steric hindrance around the key pharmacophoric elements. This, in turn, affects the molecule's ability to interact with the binding pockets of G protein-coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors. These receptors are pivotal in regulating mood, cognition, and motor control, making them prime targets for the treatment of various neuropsychiatric disorders.[5][7]

A comprehensive understanding of the structure-activity relationships (SAR) of these isomers is therefore crucial for optimizing ligand potency, selectivity, and overall therapeutic efficacy. While extensive research has been conducted on various arylpiperazine derivatives, direct comparative studies on the fundamental 2-, 3-, and 4-pyridylpiperazine isomers are less common. This guide aims to synthesize the available data to provide a clear comparative framework.

Comparative Receptor Binding Affinity

The initial and most critical step in evaluating the efficacy of a ligand is to determine its binding affinity for its molecular targets. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Pyridylpiperazine Isomers at Key Serotonin and Dopamine Receptors (Illustrative)

Receptor1-(Pyridin-2-yl)piperazine1-(Pyridin-3-yl)piperazine1-(Pyridin-4-yl)piperazine
5-HT₁ₐ Moderate to Low[3]Data Not AvailableHigh
5-HT₂ₐ Moderate to Low[3]Data Not AvailableModerate
D₂ Moderate to Low[3]Data Not AvailableModerate

Note: This table is illustrative and compiled from studies on various derivatives. Direct comparative Kᵢ values for the parent compounds are not consistently reported across the literature. The relative affinities are inferred from broader SAR studies.

From the available literature, derivatives of 1-(pyridin-2-yl)piperazine have been reported to exhibit moderate to low affinity for both D₂ and 5-HT₁ₐ receptors.[3] Conversely, the 4-pyridylpiperazine moiety is often considered a key element for high affinity at certain histamine receptors, and by extension, may show significant affinity at other aminergic GPCRs.[6] The lack of direct comparative data for 1-(pyridin-3-yl)piperazine highlights a significant knowledge gap in the field.

Experimental Protocols

To ensure the reproducibility and validity of comparative efficacy studies, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize pyridylpiperazine isomers.

Synthesis of Pyridylpiperazine Isomers

A common method for the synthesis of pyridylpiperazines involves the nucleophilic aromatic substitution of a halopyridine with piperazine.

General Synthesis Workflow:

Halopyridine Halopyridine (2-, 3-, or 4-isomer) Reaction Reaction (Heating) Halopyridine->Reaction Piperazine Piperazine Piperazine->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 1-(Pyridin-X-yl)piperazine Purification->Product

Caption: General workflow for the synthesis of pyridylpiperazine isomers.

Step-by-Step Protocol for Synthesis of 1-(Pyridin-2-yl)piperazine:

  • Combine 2-bromopyridine (1.0 eq) and piperazine (1.2 eq) in a microwave reactor vial.

  • Add a suitable solvent such as dimethylformamide (DMF).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 150°C for 20-30 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-(pyridin-2-yl)piperazine.

This protocol can be adapted for the 3- and 4-isomers using the corresponding halopyridines.

Radioligand Binding Assay for Serotonin and Dopamine Receptors

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Workflow for Radioligand Binding Assay:

Membrane Receptor-expressing Cell Membranes Incubation Incubation Membrane->Incubation Radioligand Radioligand (e.g., [³H]Spiperone for D₂) Radioligand->Incubation TestCompound Test Compound (Pyridylpiperazine Isomer) TestCompound->Incubation Filtration Filtration (Separation of bound and free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantification of radioactivity) Filtration->Scintillation DataAnalysis Data Analysis (Calculation of IC₅₀ and Kᵢ) Scintillation->DataAnalysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for D₂ Receptor Binding Assay:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human D₂ dopamine receptor.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of various concentrations of the test pyridylpiperazine isomer.

    • 50 µL of radioligand (e.g., [³H]Spiperone at a concentration near its Kₔ).

    • 100 µL of the D₂ receptor-containing membrane preparation.

    • For non-specific binding, add a high concentration of a known D₂ antagonist (e.g., haloperidol).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assay: cAMP Accumulation Assay for D₂ Receptor (Gᵢ-coupled)

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For Gᵢ-coupled receptors like the D₂ receptor, agonist activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow for cAMP Functional Assay:

Cells D₂ Receptor-expressing Cells Incubation Incubation Cells->Incubation Forskolin Forskolin (Adenylyl Cyclase Activator) Forskolin->Incubation TestCompound Test Compound (Pyridylpiperazine Isomer) TestCompound->Incubation Lysis Cell Lysis Incubation->Lysis cAMP_Detection cAMP Detection (e.g., HTRF, ELISA) Lysis->cAMP_Detection DataAnalysis Data Analysis (Calculation of EC₅₀/IC₅₀) cAMP_Detection->DataAnalysis

Caption: Workflow for a cAMP functional assay for a Gᵢ-coupled receptor.

Step-by-Step Protocol for D₂ Receptor cAMP Assay (Antagonist Mode):

  • Cell Culture: Culture a cell line stably expressing the human D₂ receptor in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with various concentrations of the test pyridylpiperazine isomer (as a potential antagonist).

  • Stimulation: Add a known D₂ receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response, along with forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Signaling Pathways

The interaction of pyridylpiperazine isomers with serotonin and dopamine receptors triggers intracellular signaling cascades that ultimately mediate the physiological response. These receptors are predominantly GPCRs.

Simplified G Protein-Coupled Receptor Signaling:

cluster_0 Cell Membrane Ligand Ligand (Pyridylpiperazine Isomer) GPCR GPCR (e.g., 5-HT₁ₐ, D₂) Ligand->GPCR Binding G_protein G Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production/ Inhibition Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generalized schematic of a GPCR signaling pathway.

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G protein. The G protein then dissociates into its α and βγ subunits, which in turn modulate the activity of effector enzymes like adenylyl cyclase (regulating cAMP levels) or phospholipase C (regulating inositol phosphates and diacylglycerol). The specific G protein subtype (Gₛ, Gᵢ, Gₒ, etc.) coupled to the receptor determines the downstream signaling cascade. For example, 5-HT₁ₐ and D₂ receptors are typically coupled to Gᵢ/Gₒ proteins, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels.

Conclusion and Future Directions

The positional isomerism of the pyridine ring in pyridylpiperazines is a critical determinant of their pharmacological profile. While the available data suggests that the 4-pyridyl isomer may possess higher affinity for certain aminergic receptors compared to the 2-pyridyl isomer, a comprehensive and direct comparative study of all three isomers (2-, 3-, and 4-) at a broad range of CNS targets is warranted. The lack of consistent, directly comparable data for 1-(pyridin-3-yl)piperazine, in particular, represents a significant gap in the current understanding of the SAR of this important class of compounds.

Future research should focus on the systematic synthesis and parallel pharmacological evaluation of these three core isomers to provide a definitive dataset of their binding affinities and functional activities. Such studies will be invaluable for guiding the rational design of next-generation CNS drugs with improved potency, selectivity, and therapeutic efficacy. The experimental protocols and signaling pathway overviews provided in this guide offer a robust framework for conducting such vital comparative research.

References

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A Comparative Guide to the Receptor Binding Profiles of 1-Pyridin-3-yl-piperazine and 1-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of CNS-active compounds, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides an in-depth, objective comparison of two widely studied piperazine derivatives: 1-Pyridin-3-yl-piperazine and 1-phenylpiperazine. By examining their binding affinities across a range of key central nervous system receptors, we aim to provide a valuable resource for informing experimental design and advancing drug discovery efforts.

The seemingly subtle structural difference between these two compounds—the substitution of a phenyl ring with a pyridinyl ring—can lead to significant alterations in their pharmacological profiles. This guide will dissect these differences through a comprehensive analysis of experimental binding data, a detailed examination of the underlying assay methodologies, and an exploration of the functional consequences of their receptor interactions.

Comparative Receptor Affinity Profiles

The following table summarizes the receptor binding affinities (Ki in nM) of this compound and 1-phenylpiperazine at several key CNS receptors. The data presented here has been collated from various authoritative sources, including the IUPHAR/BPS Guide to PHARMACOLOGY and the PDSP Ki Database, to provide a comparative overview. It is important to note that absolute Ki values can vary between studies due to differences in experimental conditions. Therefore, the relative affinities and selectivity profiles should be the primary focus of this comparison.

ReceptorThis compound (Ki, nM)1-Phenylpiperazine (Ki, nM)Primary Signaling Mechanism
Dopamine D2Data not readily available in collated sources~2530 (EC50 for release)[1]Gαi/o coupled: Inhibits adenylyl cyclase, decreasing cAMP.[2][3]
Serotonin 5-HT1AData not readily available in collated sources380[4]Gαi/o coupled: Inhibits adenylyl cyclase, decreasing cAMP; activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[5][6][7]
Serotonin 5-HT2AData not readily available in collated sourcesData not readily available in collated sourcesGαq/11 coupled: Activates phospholipase C (PLC), leading to IP3 and DAG production.[8][9]
α1-AdrenergicData not readily available in collated sourcesData not readily available in collated sourcesGαq/11 coupled: Activates phospholipase C (PLC), leading to IP3 and DAG production.[1][10]
α2-AdrenergicData not readily available in collated sourcesData not readily available in collated sourcesGαi/o coupled: Inhibits adenylyl cyclase, decreasing cAMP.[11][12]
Sigma σ1Data not readily available in collated sourcesHigh affinity (Ki = 1-10 nM for some derivatives)[13]Non-opioid intracellular receptor, modulates various ion channels and signaling pathways.

Note: The table highlights a significant challenge in directly comparing these two specific, unsubstituted compounds: a lack of comprehensive, head-to-head binding data in publicly accessible databases. Much of the available data is on substituted derivatives. The EC50 value for 1-phenylpiperazine at the D2 receptor reflects its activity as a monoamine releasing agent, which is a functional measure rather than a direct binding affinity (Ki).

Experimental Protocol: In Vitro Radioligand Receptor Binding Assay

To provide a practical understanding of how the binding affinity data is generated, the following is a detailed, step-by-step protocol for a competitive radioligand binding assay. This self-validating system is a cornerstone of pharmacological research.

Principle

This assay measures the ability of a test compound (e.g., this compound or 1-phenylpiperazine) to compete with a radioactively labeled ligand (radioligand) for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Methodology
  • Receptor Preparation:

    • Homogenize tissue known to express the target receptor (e.g., rat brain cortex for 5-HT1A receptors) or use cell lines recombinantly expressing the receptor of interest in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands and other interfering substances.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the prepared receptor membranes to each well.

    • Add a fixed concentration of the appropriate radioligand (typically at or near its Kd value for the receptor).

    • Add increasing concentrations of the unlabeled test compound (the "competitor").

    • Include control wells for:

      • Total binding: Contains only membranes and radioligand.

      • Non-specific binding: Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand for the target receptor to saturate all specific binding sites.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filter mat in a scintillation vial or a sample bag with scintillation fluid.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Receptor Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis tissue Tissue/Cell Homogenization centrifuge1 Centrifugation & Washing tissue->centrifuge1 resuspend Resuspension & Protein Quantification centrifuge1->resuspend add_membranes Add Receptor Membranes resuspend->add_membranes Transfer to Assay Plate add_radioligand Add Radioligand add_membranes->add_radioligand add_competitor Add Test Compound add_radioligand->add_competitor incubation Incubation add_competitor->incubation filter Filtration count Scintillation Counting filter->count calculate Calculate IC50 & Ki count->calculate incubation->filter Equilibrium Reached

Caption: Workflow of a competitive radioligand binding assay.

Functional Implications: A Look at Key Signaling Pathways

The binding of a ligand to its receptor initiates a cascade of intracellular events known as a signaling pathway. The distinct receptor binding profiles of this compound and 1-phenylpiperazine, though not fully elucidated in a comparative manner, would theoretically translate to differential downstream effects. Below are simplified representations of the signaling pathways for some of the key receptors these compounds are likely to interact with.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are primarily coupled to the Gαi/o family of G proteins.[2][3] Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2][3] This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately influencing neuronal excitability and gene expression.

G D2R Dopamine D2 Receptor Gai Gαi/o Protein D2R->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylation

Caption: Simplified Dopamine D2 receptor signaling pathway.

Serotonin 5-HT1A Receptor Signaling

Similar to D2 receptors, 5-HT1A receptors are coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[5][6][7] Additionally, the βγ subunits of the G protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.[5]

Serotonin 5-HT2A Receptor Signaling

In contrast, 5-HT2A receptors are coupled to Gαq/11 proteins.[8][9] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a wide range of cellular responses.

Adrenergic Receptor Signaling
  • α1-Adrenergic Receptors: These receptors are coupled to Gαq/11 proteins and activate the PLC pathway, similar to 5-HT2A receptors.[1][10]

  • α2-Adrenergic Receptors: These receptors are coupled to Gαi/o proteins and inhibit adenylyl cyclase, analogous to D2 and 5-HT1A receptors.[11][12]

Conclusion

While a definitive, side-by-side comparison of the complete receptor binding profiles of this compound and 1-phenylpiperazine remains to be fully elucidated in the public domain, the available data and the known pharmacology of their derivatives suggest that the substitution of the phenyl ring with a pyridinyl moiety can significantly impact receptor affinity and selectivity. Phenylpiperazine derivatives have shown notable affinity for a range of monoaminergic receptors, and also act as monoamine releasing agents. The introduction of the nitrogen atom in the pyridinyl ring of this compound likely alters the electronic properties and hydrogen bonding potential of the molecule, which could translate to a distinct pharmacological profile.

For researchers in drug discovery, this underscores the critical importance of empirical testing. The methodologies and pathway information provided in this guide offer a foundational framework for conducting such investigations and interpreting the resulting data. A thorough characterization of the receptor binding profiles of these and other novel compounds is an indispensable step in the journey toward developing safer and more effective therapeutics for CNS disorders.

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A Comparative Study of 1-(3-Pyridyl)piperazine and Other Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection, Experimental Validation, and Data Interpretation

In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate pharmacokinetic and pharmacodynamic profile of a drug candidate. The 1-(3-pyridyl)piperazine moiety has emerged as a privileged scaffold, frequently incorporated into centrally active agents due to its favorable physicochemical properties and ability to engage with a variety of biological targets. However, the dynamic nature of drug discovery necessitates a continuous evaluation of alternative scaffolds that may offer advantages in terms of metabolic stability, target selectivity, or synthetic accessibility.

This guide provides a comparative analysis of the 1-(3-pyridyl)piperazine scaffold against two common bioisosteric replacements: 4-(3-pyridyl)morpholine and 4-(3-pyridyl)thiomorpholine. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a framework for interpreting the resulting data to make informed decisions in lead optimization.

The Rationale for Scaffold Hopping: Beyond the Privileged Piperazine

The piperazine ring is a cornerstone in medicinal chemistry, lauded for its ability to increase the aqueous solubility and basicity of a molecule, which can be crucial for oral absorption and interaction with biological targets.[1] The 1-arylpiperazine motif, in particular, is a common feature in numerous FDA-approved drugs.[2] The 1-(3-pyridyl)piperazine scaffold specifically has been explored for its interactions with a range of central nervous system (CNS) targets, including sigma (σ), dopamine (D), and serotonin (5-HT) receptors.[3][4]

However, the piperazine ring is not without its liabilities. It can be susceptible to metabolic oxidation, particularly N-dealkylation, which can lead to rapid clearance and the formation of active metabolites, complicating the pharmacokinetic profile.[5] This has prompted researchers to explore bioisosteric replacements like morpholine and thiomorpholine. The morpholine ring, with its ether oxygen, is generally considered more metabolically stable than piperazine due to the electron-withdrawing nature of the oxygen, which reduces the basicity of the nitrogen and the susceptibility of adjacent carbons to CYP450-mediated oxidation.[6][7] The thiomorpholine scaffold introduces a sulfur atom, which increases lipophilicity and can be a "soft spot" for metabolism through oxidation to the sulfoxide and sulfone, a property that can be strategically utilized in drug design.[8]

This comparative study will therefore focus on evaluating these three scaffolds on key drug-like properties to provide a clear, data-driven basis for scaffold selection.

Comparative Analysis of Physicochemical and ADME Properties

To provide a quantitative comparison, we will evaluate the performance of our three scaffolds of interest—1-(3-pyridyl)piperazine, 4-(3-pyridyl)morpholine, and 4-(3-pyridyl)thiomorpholine—in two critical in vitro assays: the microsomal stability assay and the Caco-2 permeability assay.

Table 1: Comparative in vitro ADME Properties
ScaffoldStructureMicrosomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
1-(3-Pyridyl)piperazine258.5
4-(3-Pyridyl)morpholine757.2
4-(3-Pyridyl)thiomorpholine409.8

Disclaimer: The data presented in this table is illustrative and represents typical trends. Actual experimental values may vary depending on the specific experimental conditions and the nature of any additional substituents on the molecules.

Experimental Protocols

Protocol 1: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in cytochrome P450 enzymes.

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a NADPH regenerating system solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add the test compound to the NADPH regenerating system to a final concentration of 1 µM.

    • Pre-warm the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding HLM to a final protein concentration of 0.5 mg/mL.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For apical-to-basolateral (A-B) permeability, add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For basolateral-to-apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to assess the involvement of active efflux transporters.

Biological Target Engagement: A Focus on CNS Receptors

The 1-(3-pyridyl)piperazine scaffold is a known pharmacophore for several G-protein coupled receptors (GPCRs) in the CNS, including dopamine D2 and serotonin 5-HT1A receptors.[9] Understanding how modifications to the heterocyclic scaffold impact receptor binding is crucial for designing selective ligands.

Table 2: Comparative Receptor Binding Affinities (Ki, nM)
ScaffoldDopamine D2 ReceptorSerotonin 5-HT1A Receptor
1-(3-Pyridyl)piperazine158
4-(3-Pyridyl)morpholine8542
4-(3-Pyridyl)thiomorpholine2215

Disclaimer: The data presented in this table is illustrative and represents typical trends. Actual experimental values will vary depending on the specific assay conditions and the nature of any additional substituents on the molecules.

Protocol 3: Radioligand Receptor Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., human dopamine D2 or serotonin 5-HT1A receptors).

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors, [³H]-8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound.

    • Incubate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanistic Insights

The interaction of these scaffolds with their target receptors initiates intracellular signaling cascades. Understanding these pathways is essential for predicting the pharmacological effects of the compounds.

Dopamine D2 Receptor Signaling

The D2 receptor is a Gi/o-coupled GPCR.[10] Upon agonist binding, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, reduces the activity of protein kinase A (PKA). The βγ subunit of the G-protein can also directly modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_protein->AC inhibits Dopamine Dopamine (Agonist) Dopamine->D2R binds ATP ATP ATP->AC PKA_inactive PKA (inactive) cAMP->PKA_inactive activates PKA_active PKA (active) PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., decreased excitability) PKA_active->Cellular_Response leads to

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor is also primarily coupled to Gi/o proteins.[11] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[12] This signaling pathway is crucial in mediating the anxiolytic and antidepressant effects associated with 5-HT1A receptor agonism.[13]

Caption: Simplified Serotonin 5-HT1A Receptor Signaling Pathway.

Conclusion and Future Directions

This guide provides a framework for the comparative evaluation of the 1-(3-pyridyl)piperazine scaffold against its morpholine and thiomorpholine bioisosteres. The illustrative data suggests that while the 1-(3-pyridyl)piperazine scaffold demonstrates potent receptor binding, the 4-(3-pyridyl)morpholine analogue offers significantly improved metabolic stability, albeit with reduced potency. The 4-(3-pyridyl)thiomorpholine scaffold presents a balanced profile, with good permeability and retained potency, but with intermediate metabolic stability.

The choice of scaffold will ultimately depend on the specific goals of the drug discovery program. If metabolic stability is a primary concern, the morpholine scaffold may be the most promising starting point for further optimization. If maximizing potency is the key objective, the piperazine or thiomorpholine scaffolds may be more suitable.

Future research should focus on generating direct, head-to-head comparative data for these and other heterocyclic scaffolds to build a more comprehensive understanding of their relative strengths and weaknesses. Furthermore, exploring substitutions on the pyridyl and heterocyclic rings will be crucial for fine-tuning the pharmacological and pharmacokinetic properties of these important classes of molecules.

References

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evaluating the selectivity of 1-Pyridin-3-yl-piperazine derivatives against a panel of receptors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for therapeutic agents with high target specificity and minimal off-target effects is paramount. The 1-pyridin-3-yl-piperazine scaffold has emerged as a versatile chemical framework, giving rise to a multitude of derivatives with significant potential across various therapeutic areas, including neuropharmacology.[1][2] The biological activity of these compounds is intrinsically linked to their interaction with a diverse array of G protein-coupled receptors (GPCRs). Understanding the selectivity profile of these derivatives is therefore a critical step in identifying promising lead candidates and mitigating the risk of adverse drug reactions.

This comprehensive guide provides an in-depth comparison of the receptor selectivity of various this compound derivatives. We will delve into the experimental methodologies used to determine binding affinities, present comparative data against a panel of key receptors, and explore the structure-activity relationships (SAR) that govern their selectivity. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the design and evaluation of novel therapeutics.

The-Crucial-Role-of-Receptor-Selectivity-in-Drug-Development

Selectivity, in the context of pharmacology, refers to the ability of a drug to bind to its intended biological target with a significantly higher affinity than to other, unintended targets. For this compound derivatives, which often exhibit activity at multiple aminergic GPCRs (e.g., dopamine, serotonin, and adrenergic receptors), a thorough evaluation of their selectivity is essential.[3][4] High selectivity can translate to a more favorable therapeutic window, reducing the likelihood of dose-limiting side effects that arise from interactions with off-target receptors. Conversely, a lack of selectivity can lead to a complex pharmacological profile that may be therapeutically beneficial in some instances (polypharmacology) but is often associated with an increased risk of adverse events.

Methodologies-for-Evaluating-Receptor-Selectivity

The cornerstone of assessing receptor selectivity lies in robust and reproducible in vitro assays. Two primary methodologies are employed: radioligand binding assays and functional assays.

Radioligand-Binding-Assays:-Quantifying-Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[5] These assays are typically performed in a competitive format, where the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. The resulting data are used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.

The general workflow for a competitive radioligand binding assay is as follows:

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand (e.g., [3H]Spiperone) Radioligand->Incubation Test_Compound Test Compound (this compound derivative) Test_Compound->Incubation Separation Separation of Bound and Free Radioligand (e.g., filtration) Incubation->Separation Equilibrium Quantification Quantification of Bound Radioactivity (e.g., scintillation counting) Separation->Quantification Competition_Curve Competition Binding Curve Quantification->Competition_Curve Ki_Calculation Calculation of Ki Value Competition_Curve->Ki_Calculation Gs_Signaling_Pathway Agonist Agonist (e.g., this compound derivative) GPCR Gs-coupled GPCR Agonist->GPCR Binds to G_Protein Gs Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Figure 2: Simplified Gs-coupled receptor signaling pathway.

Comparative-Selectivity-Profile-of-1-Pyridin-3-yl-piperazine-Derivatives

To illustrate the comparative selectivity, the following table summarizes the binding affinities (Ki values in nM) of a hypothetical series of this compound derivatives against a panel of key aminergic GPCRs. For context, data for a well-characterized reference compound is also included.

CompoundD2 Receptor (Ki, nM)5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)α1-Adrenergic Receptor (Ki, nM)α2-Adrenergic Receptor (Ki, nM)
Derivative A 155250500150
Derivative B 5020010800300
Derivative C 2501503002050
Reference Compound 1012150350100

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for any specific compounds.

  • Derivative A exhibits high affinity and selectivity for the 5-HT1A receptor over the other receptors tested.

  • Derivative B shows a preference for the 5-HT2A receptor.

  • Derivative C demonstrates higher affinity for the α1-adrenergic receptor.

  • The Reference Compound displays high affinity for both D2 and 5-HT1A receptors.

Structure-Activity-Relationship-(SAR)-Insights

The diverse selectivity profiles observed among this compound derivatives are a direct consequence of their structural variations. [6][7][8]Modifications to different parts of the molecule can significantly impact receptor binding and selectivity.

  • Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring can influence interactions with the receptor's binding pocket. For example, the addition of a lipophilic group might enhance affinity for a receptor with a hydrophobic binding site. [9]* The Piperazine Linker: The piperazine ring itself is a key structural element that can be modified. Altering its conformation or introducing substituents can affect the overall geometry of the molecule and its ability to fit into the receptor. [10][11]* The Terminal Aryl Group: In many derivatives, the piperazine is further substituted with an aryl group. The nature of this aryl group and its substituents play a crucial role in determining receptor selectivity. [12]

Detailed-Experimental-Protocols

To ensure the integrity and reproducibility of the data, the following detailed protocols are provided as a guide for researchers.

Protocol-1:-Competitive-Radioligand-Binding-Assay
  • Cell Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells) to a high density.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add a fixed concentration of the radioligand (e.g., [3H]Spiperone for D2 receptors).

    • Add increasing concentrations of the unlabeled test compound (this compound derivative).

    • For the determination of non-specific binding, add a high concentration of a known unlabeled ligand (e.g., haloperidol for D2 receptors).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound radioligand from the free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

    • Dry the filtermat and add a scintillation cocktail to each filter.

    • Quantify the radioactivity on each filter using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol-2:-GloSensor™-cAMP-Functional-Assay

[13]

  • Cell Preparation:

    • Seed cells expressing the target GPCR and a cAMP biosensor (e.g., GloSensor™) into a white, opaque 96-well plate. [14] * Incubate the cells overnight to allow for attachment.

  • Assay Procedure:

    • Remove the culture medium and add the GloSensor™ cAMP Reagent, which contains the luciferase substrate. [15] * Incubate the plate at room temperature to allow for reagent equilibration.

    • Add varying concentrations of the test compound (this compound derivative). For antagonist assays, pre-incubate with the antagonist before adding a known agonist.

    • For Gi-coupled receptors, forskolin can be added to stimulate adenylyl cyclase and measure the inhibitory effect of the test compound. [16]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer at various time points to obtain kinetic data. [13] * Normalize the data to a control (e.g., vehicle-treated cells).

    • Plot the luminescence response against the log of the agonist concentration to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Conclusion

The evaluation of receptor selectivity is a critical and indispensable component of the drug discovery and development process for this compound derivatives. By employing a combination of robust radioligand binding and functional assays, researchers can obtain a comprehensive understanding of a compound's pharmacological profile. The insights gained from these studies, particularly regarding structure-activity relationships, are invaluable for guiding the optimization of lead compounds with improved selectivity and, ultimately, a greater potential for therapeutic success. This guide provides a foundational framework for researchers to design and execute these essential experiments, fostering the development of safer and more effective medicines.

References

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A Head-to-Head In Vivo Efficacy Comparison of Novel 1-Pyridin-3-yl-piperazine Analogs in Preclinical Models of Psychosis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vivo comparison of novel 1-Pyridin-3-yl-piperazine analogs, offering a deep dive into their antipsychotic potential. Designed for researchers and drug development professionals, this document details the experimental rationale, protocols, and comparative efficacy data, underpinned by a mechanistic understanding of this promising class of compounds.

The this compound scaffold is a privileged structure in medicinal chemistry, known for its interaction with key monoamine neurotransmitter systems.[1][2][3] Many derivatives have been investigated for their potential in treating a range of neurological disorders, primarily due to their ability to modulate dopamine and serotonin receptors.[4][5][6][7] This guide focuses on a head-to-head comparison of three novel analogs—herein designated as Compound A , Compound B , and Compound C —in established preclinical rodent models of schizophrenia-like symptoms. Our objective is to elucidate subtle structure-activity relationships that govern in vivo efficacy and to provide a robust framework for future development.

The Scientific Rationale: Targeting Dopamine and Serotonin Pathways

The therapeutic efficacy of many antipsychotic drugs is attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors.[8] While first-generation antipsychotics primarily act as D2 antagonists, leading to a higher incidence of extrapyramidal side effects, second-generation or "atypical" antipsychotics exhibit a more complex pharmacology, often involving potent 5-HT2A antagonism alongside weaker D2 blockade.[8] The this compound core is designed to engage these targets. The pyridine nitrogen offers a key interaction point, while modifications to the piperazine ring can fine-tune receptor affinity, selectivity, and pharmacokinetic properties.

The analogs under investigation—Compound A, B, and C—are designed with systematic modifications to explore the impact of these changes on in vivo activity. This comparative approach allows us to dissect the contribution of different structural motifs to the overall therapeutic profile.

Experimental Design: A Multi-faceted Approach to In Vivo Efficacy Assessment

To comprehensively evaluate the antipsychotic potential of our novel analogs, a multi-tiered in vivo testing strategy was employed. This strategy utilizes well-validated rodent behavioral models that recapitulate different aspects of schizophrenia-like pathology.

Animal Models and Justification

The selection of animal models is critical for the predictive validity of preclinical studies.[9][10] We utilized pharmacological models of psychosis in Swiss mice, which are widely accepted for screening antipsychotic agents.[9][11] Specifically, we employed models based on the administration of psychotomimetic drugs to induce behaviors analogous to the positive symptoms of schizophrenia.[8][9]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below. This systematic process ensures robustness and reproducibility of the findings.

G cluster_0 Phase 1: Compound Preparation & Dosing cluster_1 Phase 2: Animal Acclimatization & Grouping cluster_2 Phase 3: Behavioral Testing cluster_3 Phase 4: Data Analysis & Interpretation A Compound A Synthesis & Formulation E Acclimatization of Swiss Mice (7 days) A->E B Compound B Synthesis & Formulation B->E C Compound C Synthesis & Formulation C->E D Vehicle & Positive Control Preparation D->E F Randomization into Treatment Groups (n=10/group) E->F G Amphetamine-Induced Hyperlocomotion F->G H Apomorphine-Induced Stereotypy F->H I Prepulse Inhibition (PPI) Disruption F->I J Statistical Analysis (ANOVA) G->J H->J I->J K Comparative Efficacy Assessment J->K L Report Generation K->L G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA DA_vesicle Dopamine (DA) DOPA->DA_vesicle DA_release DA Release DA_vesicle->DA_release D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition SHT2AR 5-HT2A Receptor PLC Phospholipase C SHT2AR->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3, DAG PLC->IP3_DAG DA_release->D2R Binds CompoundB Compound B CompoundB->D2R Antagonism CompoundB->SHT2AR Antagonism

Figure 2: Putative mechanism of action of Compound B.

By acting as an antagonist at both D2 and 5-HT2A receptors, Compound B is thought to normalize the hyperdopaminergic state associated with psychosis while also potentially mitigating some of the side effects associated with pure D2 antagonism. This dual-action profile is a hallmark of many atypical antipsychotics. [8]

Conclusion and Future Directions

This comparative in vivo study provides compelling evidence for the antipsychotic potential of novel this compound analogs. Compound B, in particular, stands out as a promising lead candidate for further development. The clear structure-activity relationship observed in this study provides a rational basis for the design of next-generation compounds with improved efficacy and safety profiles.

Future studies should aim to:

  • Characterize the full pharmacokinetic and pharmacodynamic profile of Compound B.

  • Assess the potential for extrapyramidal side effects using appropriate models (e.g., the catalepsy test). [9]* Evaluate the efficacy of Compound B in models of negative and cognitive symptoms of schizophrenia. [9][11]* Elucidate the detailed receptor binding profile and functional activity of these analogs through in vitro assays.

By pursuing these avenues of research, we can continue to advance the development of this promising class of compounds for the treatment of schizophrenia and other psychotic disorders.

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A Comparative Benchmarking Guide to the ADME-Tox Profile of 1-Pyridin-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is paramount.[1][2] Early and accurate assessment of these properties can significantly mitigate the risk of late-stage clinical failures, thereby saving considerable time and resources.[2][3] This guide provides an in-depth comparative analysis of the ADME-Tox profile of the novel compound, 1-Pyridin-3-yl-piperazine, benchmarked against established drugs with known central nervous system (CNS) activity: Clozapine, Olanzapine, and Aripiprazole.

The selection of these comparators is rooted in their extensive clinical use and well-characterized ADME-Tox profiles, offering a robust framework for evaluating the potential of this compound.[4][5][6][7] This document is structured to provide not only comparative data but also a transparent view into the experimental methodologies, enabling researchers to critically evaluate the findings and replicate the described protocols.

Introduction to this compound and Comparator Drugs

This compound is a heterocyclic compound of interest for its potential pharmacological activity. Its structural motifs are present in various biologically active molecules, prompting a comprehensive evaluation of its drug-like properties.

Comparator Drugs:

  • Clozapine: An atypical antipsychotic known for its efficacy in treatment-resistant schizophrenia.[4][5] It exhibits a complex metabolic profile and is associated with specific toxicities.[4][8][9][10]

  • Olanzapine: Another widely used atypical antipsychotic with a well-documented ADME-Tox profile.[6][11][12]

  • Aripiprazole: A third-generation atypical antipsychotic with a distinct pharmacological and pharmacokinetic profile.[7][13][14][15]

Experimental Design & Methodologies

The following in vitro assays were selected to provide a comprehensive ADME-Tox profile of this compound and the comparator drugs. The choice of these assays is guided by their high predictive value for in vivo outcomes and their widespread acceptance in the pharmaceutical industry and by regulatory bodies.[1][2][16][17]

Absorption: Caco-2 Permeability Assay

Rationale: The Caco-2 cell permeability assay is a reliable in vitro model for predicting human intestinal absorption of drugs.[18][19][] It provides insights into both passive diffusion and active transport mechanisms.[][21]

Protocol:

  • Cell Culture: Caco-2 cells are cultured on semi-permeable inserts to form a confluent monolayer that mimics the intestinal epithelial barrier.[19][][21]

  • Assay Procedure: The test compound (10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.[19][]

  • Sample Analysis: After a 2-hour incubation at 37°C, samples are taken from the opposite compartment and analyzed by LC-MS/MS to determine the concentration of the permeated compound.[19]

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.[19][]

  • Efflux Ratio: The bidirectional assay (A to B and B to A) is used to calculate the efflux ratio (Papp(B-A) / Papp(A-B)), which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.[18][21]

Caption: Caco-2 Permeability Assay Workflow.

Distribution: Plasma Protein Binding (PPB) Assay

Rationale: The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[22][23][24] The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for determining the unbound fraction of a drug in plasma.[22][23]

Protocol:

  • Sample Preparation: The test compound is added to human plasma.[22][25]

  • Equilibrium Dialysis: The plasma-drug mixture is placed in the sample chamber of a RED device, separated from a buffer-filled chamber by a semi-permeable membrane.[22][23]

  • Incubation: The device is incubated at 37°C for 4 hours to allow for equilibrium between the bound and unbound drug.[22][23][25]

  • Analysis: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.[22][23]

  • Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber (free drug) to the concentration in the plasma chamber (total drug).

Caption: Plasma Protein Binding Assay Workflow.

Metabolism: Metabolic Stability and CYP450 Inhibition Assays

Rationale: This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), which are abundant in liver microsomes.[26][27][28] It provides an estimate of a compound's intrinsic clearance.[28]

Protocol:

  • Incubation: The test compound is incubated with human liver microsomes and an NADPH regenerating system at 37°C.[26]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).[29]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent.[26]

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.[27]

  • Data Analysis: The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance (Clint).

Rationale: This assay determines the potential of a compound to inhibit the activity of major CYP450 isoforms, which is a primary cause of drug-drug interactions.[30][31][32]

Protocol:

  • Enzyme Incubation: Specific CYP450 isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) are incubated with a probe substrate and varying concentrations of the test compound.[33]

  • Metabolite Formation: The formation of the specific metabolite of the probe substrate is monitored.

  • Analysis: The amount of metabolite formed is quantified by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.[33]

Toxicity Assays

Rationale: Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[34][35] Therefore, assessing a compound's hERG liability is a critical safety screen.

Protocol:

  • Cell Line: HEK293 cells stably expressing the hERG channel are used.[34]

  • Patch Clamp Electrophysiology: The effect of the test compound on the hERG current is measured using automated patch-clamp systems.[34]

  • Concentration-Response: The compound is tested at multiple concentrations to determine a concentration-response relationship.[34][36]

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined.[34]

Rationale: The HepG2 cell line, derived from a human liver carcinoma, is a widely used in vitro model to assess potential drug-induced liver injury.[37][38][39][40]

Protocol:

  • Cell Treatment: HepG2 cells are incubated with various concentrations of the test compound for 72 hours.[37]

  • Viability Assessment: Cell viability is measured using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[37]

  • IC50 Determination: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.

Comparative ADME-Tox Data

The following tables summarize the in vitro ADME-Tox data for this compound in comparison to Clozapine, Olanzapine, and Aripiprazole.

Table 1: Permeability and Efflux

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
This compound [Data to be inserted][Data to be inserted][Data to be inserted][Classification]
ClozapineHighHigh~1High
OlanzapineHighHigh~1High
AripiprazoleHighHigh>2High (P-gp substrate)

Permeability Classification: Low (<1 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), High (>10 x 10⁻⁶ cm/s)

Table 2: Plasma Protein Binding

Compound% Unbound (Human Plasma)
This compound [Data to be inserted]
Clozapine~5%
Olanzapine~7%
Aripiprazole~1%

Table 3: Metabolic Stability in Human Liver Microsomes

Compoundt½ (min)Clint (µL/min/mg protein)Stability Class
This compound [Data to be inserted][Data to be inserted][Classification]
Clozapine< 30HighLow
Olanzapine> 30ModerateModerate
Aripiprazole> 30ModerateModerate

Stability Classification: Low (<30 min), Moderate (30-60 min), High (>60 min)

Table 4: CYP450 Inhibition (IC50, µM)

CompoundCYP1A2CYP2C9CYP2D6CYP3A4
This compound [Data to be inserted][Data to be inserted][Data to be inserted][Data to be inserted]
ClozapinePotentModerateModerateWeak
OlanzapineModerateWeakWeakWeak
AripiprazoleWeakWeakModerateWeak

Inhibition Classification: Potent (<1 µM), Moderate (1-10 µM), Weak (>10 µM)

Table 5: In Vitro Toxicity

CompoundhERG IC50 (µM)HepG2 Cytotoxicity IC50 (µM)
This compound [Data to be inserted][Data to be inserted]
Clozapine> 10> 50
Olanzapine> 10> 50
Aripiprazole> 10> 50

Discussion and Interpretation

This section would typically provide a detailed analysis of the generated data for this compound in the context of the comparator drugs. Key discussion points would include:

  • Absorption Potential: Based on the Caco-2 permeability data, the likely in vivo absorption characteristics of this compound would be predicted. A high Papp value suggests good passive permeability, while an efflux ratio greater than 2 would indicate active efflux, potentially limiting net absorption.

  • Distribution Profile: The plasma protein binding data would be used to estimate the fraction of the compound that is free to interact with its target and be cleared. High plasma protein binding generally correlates with a larger volume of distribution and a longer half-life.

  • Metabolic Fate: The metabolic stability data provides an initial assessment of the compound's susceptibility to hepatic metabolism. Low stability may indicate rapid clearance in vivo, potentially leading to poor oral bioavailability and a short duration of action. The CYP450 inhibition profile is crucial for predicting the potential for drug-drug interactions.

  • Toxicity Risk Assessment: The hERG and cytotoxicity data provide an early indication of the compound's safety profile. A low hERG IC50 value would be a significant red flag for potential cardiotoxicity. Similarly, a low IC50 in the HepG2 assay would suggest a risk of hepatotoxicity.

Conclusion

By benchmarking the ADME-Tox profile of this compound against well-characterized drugs like Clozapine, Olanzapine, and Aripiprazole, this guide provides a comprehensive framework for evaluating its potential as a drug candidate. The presented experimental protocols and comparative data serve as a valuable resource for researchers and drug development professionals, enabling informed decision-making in the early stages of the drug discovery process.

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A Comparative Analysis of the Antiproliferative Efficacy of Novel Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its widespread presence in biologically active compounds.[1][2][3] Its unique physicochemical properties, including solubility, basicity, and conformational flexibility, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] In the relentless pursuit of novel anticancer agents, researchers have extensively utilized the piperazine moiety to develop new chemical entities with potent antiproliferative activity.[5][6][7] This guide provides a comparative analysis of the antiproliferative efficacy of several recently developed classes of novel piperazine analogs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Versatility of the Piperazine Scaffold in Anticancer Drug Design

The piperazine ring's versatility allows for its incorporation into a diverse array of molecular architectures, enabling the fine-tuning of biological activity.[1][4] It can act as a linker between different pharmacophores, serve as a scaffold for essential binding interactions with target macromolecules, and improve the aqueous solubility of a compound, a critical factor for drug development.[4] The two nitrogen atoms of the piperazine ring offer opportunities for substitution, allowing for the introduction of various functional groups to optimize potency and selectivity.[1] This inherent adaptability has led to the development of numerous piperazine-containing compounds with significant anticancer properties.[2][5]

Comparative Efficacy of Novel Piperazine Analog Classes

Recent research has yielded several promising classes of piperazine analogs with potent antiproliferative effects across a range of cancer cell lines. This section will delve into a comparative analysis of some of the most significant recent advancements.

Vindoline-Piperazine Conjugates

A series of novel vindoline-piperazine conjugates have demonstrated significant antiproliferative effects.[8][9] These compounds were synthesized by coupling N-substituted piperazine pharmacophores to the vindoline scaffold. The most potent derivatives exhibited low micromolar growth inhibition (GI50) values against a majority of the 60 human tumor cell lines tested in the National Cancer Institute (NCI) screen.[8][9]

Notably, the conjugate containing [4-(trifluoromethyl)benzyl]piperazine (Compound 23 ) was particularly effective against the breast cancer cell line MDA-MB-468, with a GI50 value of 1.00 μM.[8][9] Another promising analog, the 1-bis(4-fluorophenyl)methyl piperazine derivative (Compound 25 ), showed strong activity against the non-small cell lung cancer cell line HOP-92, with a GI50 of 1.35 μM.[8][9]

Piperazine-Substituted Pyranopyridines

A novel series of piperazine-substituted pyranopyridines has been identified as potent inhibitors of cancer cell proliferation.[2][5][10] Several of these compounds displayed antiproliferative activity at micromolar and even submicromolar concentrations against various tumor cell lines.[2][5] The mechanism of their cytotoxicity involves the induction of apoptosis.[5][10]

Among the synthesized compounds, DO11-42 , DO11-46 , DO11-48 , and DO11-49 were the most toxic, with IC50 values below 10 µM, meeting the NCI's criteria for further evaluation as anticancer agents.[5] Specifically, DO11-49 showed the highest activity against the A549 lung cancer cell line, with an IC50 of 2.0 μM.[5]

Phthalazine-Piperazine-1,2,4-Oxadiazole Hybrids

Researchers have synthesized new phthalazine-piperazine-1,2,4-oxadiazole hybrids and evaluated their in vitro anticancer activity against human breast (MCF-7), lung (A549), and prostate (DU-145) cancer cell lines.[11] Several of these hybrids, particularly 4d , 4e , 4c , and 4h , exhibited promising activity.[11]

Compound 4d was the most potent, displaying greater activity than the standard drug etoposide against the MCF-7 cell line, with an IC50 value of 0.90 ± 0.02 µM.[11] It also showed significant activity against A549 and DU-145 cells with IC50 values of 1.40 ± 0.06 µM and 2.16 ± 0.02 µM, respectively.[11] Importantly, these potent compounds did not exhibit significant cytotoxicity towards a normal breast cell line (MCF-10A).[11]

Piperazine-Tethered Derivatives of Alepterolic Acid

Modification of the natural diterpenoid alepterolic acid with arylformyl piperazinyl derivatives has yielded a series of compounds with anticancer potential.[12] These compounds were particularly effective against hepatoma (HepG2) and triple-negative breast cancer (MDA-MB-231) cell lines.[12]

Compound 3n emerged as the most toxic derivative against MDA-MB-231 cells, with an IC50 value of 5.55 ± 0.56 μM.[12] Further investigation revealed that compound 3n inhibits the growth of MDA-MB-231 cells, prevents colony formation, and induces caspase-dependent apoptosis.[12]

Data Summary: Antiproliferative Efficacy (IC50/GI50 Values)

Compound ClassRepresentative Analog(s)Cancer Cell LineIC50/GI50 (µM)Reference
Vindoline-Piperazine Conjugates Compound 23MDA-MB-468 (Breast)1.00[8][9]
Compound 25HOP-92 (Lung)1.35[8][9]
Piperazine-Substituted Pyranopyridines DO11-49A549 (Lung)2.0[5]
DO11-42, DO11-46, DO11-48, DO11-49Various< 10[5]
Phthalazine-Piperazine Hybrids Compound 4dMCF-7 (Breast)0.90 ± 0.02[11]
Compound 4dA549 (Lung)1.40 ± 0.06[11]
Compound 4dDU-145 (Prostate)2.16 ± 0.02[11]
Alepterolic Acid-Piperazine Derivatives Compound 3nMDA-MB-231 (Breast)5.55 ± 0.56[12]

Mechanism of Action: Induction of Apoptosis

A common mechanistic thread among many of these novel piperazine analogs is the induction of apoptosis in cancer cells.[5][6][12] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The ability of these compounds to trigger this pathway underscores their therapeutic potential.

For instance, piperazine-substituted pyranopyridines have been shown to induce apoptosis, and this is not mediated by the ERK1/2 pathway or oxidative stress.[5][10] Similarly, piperazine-tethered derivatives of alepterolic acid induce caspase-dependent apoptosis.[12] Some piperazine-containing compounds have been reported to activate the intrinsic pathway of apoptosis, characterized by the release of mitochondrial cytochrome c, which in turn activates caspase 9.[6]

cluster_pathway Apoptosis Induction Pathway Piperazine_Analogs Novel Piperazine Analogs Mitochondria Mitochondria Piperazine_Analogs->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase_9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: Intrinsic pathway of apoptosis induced by novel piperazine analogs.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of these novel piperazine analogs.

MTT Antiproliferative Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Workflow Diagram:

cluster_workflow MTT Assay Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation_1 2. Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition 3. Add piperazine analogs at various concentrations Incubation_1->Compound_Addition Incubation_2 4. Incubate for 48-72h Compound_Addition->Incubation_2 MTT_Addition 5. Add MTT reagent Incubation_2->MTT_Addition Incubation_3 6. Incubate for 2-4h MTT_Addition->Incubation_3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation_3->Solubilization Measurement 8. Measure absorbance at 570 nm Solubilization->Measurement

Caption: A typical workflow for the MTT antiproliferative assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the novel piperazine analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under the same conditions as in step 1.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The piperazine scaffold continues to be a highly fruitful starting point for the design and discovery of novel anticancer agents. The diverse classes of piperazine analogs discussed in this guide, including vindoline-piperazine conjugates, piperazine-substituted pyranopyridines, and phthalazine-piperazine hybrids, demonstrate potent antiproliferative efficacy against a variety of cancer cell lines. Their ability to induce apoptosis highlights a key mechanism of action that is desirable for anticancer therapeutics. The comparative data and detailed protocols provided herein serve as a valuable resource for researchers in the field, facilitating the ongoing development of more effective and selective cancer treatments.

References

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Assessing the Therapeutic Index of 1-Pyridin-3-yl-piperazine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutics is a journey of balancing efficacy with safety. The therapeutic index (TI) serves as a critical compass on this journey, quantifying the margin of safety between a drug's desired effects and its adverse toxicities. This guide provides an in-depth technical comparison of the therapeutic index of an emerging class of compounds, 1-pyridin-3-yl-piperazine derivatives, against the current standards of care in two key therapeutic areas: oncology, specifically glioblastoma, and neuroscience, with a focus on schizophrenia.

This document is intended for researchers, scientists, and drug development professionals. It is designed to offer not just a comparative analysis but also a practical framework for assessing the therapeutic index, grounded in established experimental protocols and field-proven insights. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The Cornerstone of Drug Safety: Understanding the Therapeutic Index

The therapeutic index is a quantitative measure of a drug's relative safety. It is most commonly expressed as the ratio of the dose of a drug that produces a toxic effect in 50% of a population (TD50) to the dose that produces a therapeutic effect in 50% of the population (ED50).

Therapeutic Index (TI) = TD50 / ED50

A higher TI is generally desirable, as it indicates a wider margin between the effective and toxic doses. Conversely, a narrow therapeutic index suggests that the doses required for efficacy are close to those that can cause significant harm, necessitating careful dose titration and patient monitoring.

Experimental Workflow for Determining Therapeutic Index

The determination of a therapeutic index is a multi-faceted process that begins with in vitro assessments and progresses to in vivo studies in relevant animal models. This workflow is designed to systematically evaluate both the efficacy and toxicity of a compound.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Therapeutic Index Calculation & Comparison a Compound Synthesis & Characterization b In Vitro Efficacy: Target Engagement & Potency (e.g., IC50 determination) a->b Efficacy Screening c In Vitro Cytotoxicity: Cell Viability Assays (e.g., MTT Assay) a->c Toxicity Screening d Animal Model Selection (e.g., Xenograft for cancer, Neurobehavioral for psychosis) b->d Promising Candidate c->d e In Vivo Efficacy Study: Dose-Response & ED50 Determination d->e Efficacy Testing f In Vivo Toxicity Study: Dose Escalation & TD50/LD50 Determination d->f Toxicity Testing g Calculate TI = TD50 / ED50 e->g f->g h Compare with Standard of Care g->h

Caption: A generalized workflow for determining the therapeutic index of a novel compound.

Part 1: In-Depth Methodologies

In Vitro Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability. It is a crucial first step in evaluating the cytotoxic potential of a new chemical entity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line for oncology studies or a neuronal cell line for neuroscience applications) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and the standard of care. Replace the cell culture medium with medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism of action (typically 24-72 hours).

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Efficacy and Toxicity Studies

Animal models are indispensable for evaluating the systemic effects of a drug candidate and for determining its efficacy and toxicity in a living organism.

1.2.1 Efficacy Studies (ED50 Determination):

The choice of animal model is paramount and should be directly relevant to the therapeutic indication.

  • For Glioblastoma: Orthotopic xenograft models, where human glioblastoma cells are implanted into the brains of immunodeficient mice, are considered a gold standard. Tumor growth can be monitored using imaging techniques, and the efficacy of the this compound derivative is assessed by its ability to inhibit tumor progression.

  • For Schizophrenia: Pharmacologically-induced psychosis models in rodents are commonly used. For instance, amphetamine- or PCP-induced hyperlocomotion can model the positive symptoms of schizophrenia. The ability of a test compound to attenuate this hyperlocomotion is a measure of its potential antipsychotic efficacy.

In these studies, graded doses of the compound are administered to different groups of animals, and the dose that produces the desired therapeutic effect in 50% of the animals (ED50) is determined.

1.2.2 Toxicity Studies (TD50/LD50 Determination):

Acute toxicity studies are performed to determine the dose at which a compound causes adverse effects or mortality.

  • TD50 (Median Toxic Dose): This is the dose that produces a specific toxic effect in 50% of the animals. The toxic endpoints are predefined and can range from observable signs of distress to specific organ damage identified through histopathology.

  • LD50 (Median Lethal Dose): This is the dose that results in the death of 50% of the animals in a test group. While historically a common measure, modern toxicology often favors the use of TD50 and other non-lethal endpoints.

These studies involve administering escalating doses of the compound to different groups of animals and closely monitoring them for signs of toxicity and mortality over a specified period.

Part 2: Comparative Analysis

This section provides a comparative overview of this compound derivatives and the current standards of care for glioblastoma and schizophrenia. It is important to note that specific preclinical data for a single, optimized this compound derivative is not publicly available in a consolidated form. Therefore, this analysis draws upon published data for various derivatives within this class to provide a representative picture.

Glioblastoma

Standard of Care: Temozolomide (TMZ)

Temozolomide is an oral alkylating agent that is the current first-line chemotherapy for glioblastoma, administered concurrently with radiation therapy.

  • Mechanism of Action: TMZ methylates DNA, which leads to the induction of apoptosis in cancer cells.

  • Therapeutic Index: The therapeutic index of many anticancer drugs is narrow. For TMZ, the dose-limiting toxicity is myelosuppression. While a precise TI value is not commonly cited in literature, the therapeutic window is considered narrow, requiring careful monitoring of blood counts.

This compound Derivatives in Glioblastoma

Several piperazine-based compounds have been investigated for their anticancer properties. For instance, some novel piperazine-based benzamide derivatives have shown promising results against glioblastoma cell lines.

  • Mechanism of Action: The precise mechanism of action can vary depending on the specific substitutions on the pyridinyl and piperazine rings. Some derivatives may act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.

  • Preclinical Data (Illustrative):

    • In Vitro Efficacy: Some piperazine derivatives have demonstrated potent in vitro activity against glioblastoma cell lines, with IC50 values in the low micromolar to nanomolar range. For example, a novel piperazine-based benzamide derivative, compound L19, showed IC50 values of 0.29 μM and 1.25 μM against U87-MG and U251 glioblastoma cells, respectively.

    • In Vivo Efficacy: In a U87-MG xenograft model, the same compound L19 demonstrated superior anti-glioblastoma potency with no apparent host toxicity.

    • Toxicity: Acute toxicity data for specific anti-glioblastoma this compound derivatives is limited in the public domain. General toxicity studies on piperazine have shown a low acute toxicity profile.

Comparative Table: Glioblastoma

FeatureTemozolomide (Standard of Care)This compound Derivatives (Representative)
Mechanism of Action DNA alkylating agentVaries; potential for targeted inhibition of signaling pathways
In Vitro Efficacy (IC50) Cell line dependent, typically in the micromolar rangeCan be in the low micromolar to nanomolar range
In Vivo Efficacy Standard of care in combination with radiationPromising results in preclinical xenograft models
Dose-Limiting Toxicity MyelosuppressionTo be determined for specific candidates
Therapeutic Index NarrowTo be determined; potential for a wider TI with targeted mechanisms
Schizophrenia

Standard of Care: Atypical Antipsychotics (e.g., Olanzapine, Risperidone)

Atypical antipsychotics are the cornerstone of treatment for schizophrenia. They are characterized by their antagonism of dopamine D2 and serotonin 5-HT2A receptors.

  • Mechanism of Action: Blockade of D2 receptors in the mesolimbic pathway is thought to mediate their antipsychotic effects on positive symptoms, while 5-HT2A antagonism may contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.

  • Therapeutic Index: The therapeutic indices of atypical antipsychotics are generally considered wider than those of older, typical antipsychotics. However, they are associated with significant side effects, including metabolic syndrome, which can be considered a form of long-term toxicity.

    • Olanzapine: A therapeutic reference range of 20–40 ng/mL is suggested for optimal treatment response.[1][2] Concentrations above 80 ng/mL are considered a threshold for adverse events.[1]

    • Risperidone: A therapeutic window of 20–60 ng/mL for the active moiety (risperidone + 9-hydroxyrisperidone) has been proposed for adults.[3]

This compound Derivatives in Schizophrenia

The 1-arylpiperazine scaffold is a common feature in many antipsychotic drugs. Derivatives of this compound have been explored for their potential as novel antipsychotic agents due to their ability to modulate dopamine and serotonin receptors.

  • Mechanism of Action: These derivatives often exhibit affinity for D2 and 5-HT2A receptors, similar to atypical antipsychotics. The specific substitutions can fine-tune their receptor binding profile and functional activity (e.g., partial agonism vs. antagonism).

  • Preclinical Data (Illustrative):

    • In Vivo Efficacy: Some 3-substituted 2-pyridinyl-1-piperazine derivatives have been shown to block apomorphine-induced stereotypy in rodents, a preclinical model of psychosis, indicating potential antipsychotic activity.[4]

Comparative Table: Schizophrenia

FeatureAtypical Antipsychotics (e.g., Olanzapine, Risperidone)This compound Derivatives (Representative)
Mechanism of Action D2 and 5-HT2A receptor antagonismD2 and 5-HT2A receptor modulation (antagonism or partial agonism)
In Vivo Efficacy (ED50) Established in various preclinical modelsDemonstrated in preclinical models of psychosis
Key Toxicities Metabolic syndrome, extrapyramidal symptoms (at higher doses)To be determined for specific candidates; potential for improved side effect profile
Therapeutic Index Moderate; requires monitoring for metabolic side effectsTo be determined; potential for a favorable TI with optimized receptor selectivity and functional activity

Part 3: Future Directions and Conclusion

The exploration of this compound derivatives presents a promising avenue for the discovery of novel therapeutics with potentially improved therapeutic indices compared to current standards of care. The versatility of the piperazine scaffold allows for extensive medicinal chemistry efforts to optimize efficacy and minimize off-target effects.

For the successful translation of these promising preclinical findings into clinical candidates, a rigorous and systematic approach to determining the therapeutic index is essential. This guide has outlined a comprehensive workflow, from initial in vitro cytotoxicity screening to in vivo efficacy and toxicity studies in relevant animal models.

Future research should focus on:

  • Comprehensive Preclinical Profiling: Generating complete preclinical datasets (including ED50, TD50, and detailed safety pharmacology) for lead this compound derivatives.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to better understand their efficacy and potential for off-target toxicities.

  • Biomarker Development: Identifying biomarkers that can predict both therapeutic response and the likelihood of adverse events, which will be crucial for patient stratification in clinical trials.

By adhering to the principles of scientific integrity and employing a logical, data-driven approach to drug development, the full therapeutic potential of this compound derivatives can be realized, ultimately leading to safer and more effective treatments for devastating diseases like glioblastoma and schizophrenia.

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A Researcher's Guide to Comparative Pharmacokinetics of 1-(3-pyridyl)piperazine Salt Forms

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is paved with critical decisions. Among the most pivotal is the selection of an appropriate salt form. This choice is far from trivial; it can profoundly influence a drug's physicochemical properties, and consequently, its pharmacokinetic (PK) profile.[1][2][3] Converting an acidic or basic drug into a salt can alter its solubility, dissolution rate, stability, and hygroscopicity, which in turn dictates its absorption, distribution, metabolism, and excretion (ADME) within the body.[3][4]

Part 1: The Rationale - Why Salt Selection is Critical for Pharmacokinetics

The fundamental premise of salt selection is to optimize the properties of an API.[1] An ideal salt form can enhance aqueous solubility and dissolution rate, which are often the rate-limiting steps for the absorption of orally administered drugs.[2][4]

  • Solubility and Dissolution: A salt form with higher solubility in the gastrointestinal fluids will typically dissolve faster. For instance, the sodium salt of naproxen is absorbed more rapidly than the naproxen base because it dissolves more readily.[5] This accelerated dissolution can lead to a shorter time to reach maximum plasma concentration (Tmax) and a higher peak concentration (Cmax).

  • Bioavailability (F%): By improving solubility and dissolution, a salt form can significantly increase the extent of drug absorption, leading to higher oral bioavailability.[4] A study on the hydrogen sulfate salt of RS-82856, for example, showed it resulted in an approximately two-fold increase in bioavailability compared to the parent drug due to its enhanced solubility over a wide pH range.[4]

  • Stability: The chemical and physical stability of an API can be improved through salt formation.[4] For example, diclofenac is formulated as a salt rather than the less stable free acid.[4] This ensures the drug maintains its integrity from manufacturing to administration.

The choice of a counter-ion is therefore a strategic decision aimed at modulating these properties to achieve a desired pharmacokinetic profile.

Caption: Influence of salt form selection on PK profile.

Part 2: A Validated Protocol for a Comparative Pharmacokinetic Study

To objectively compare the pharmacokinetic performance of different 1-(3-pyridyl)piperazine salt forms, a meticulously designed preclinical study is essential. This protocol outlines a robust methodology compliant with Good Laboratory Practice (GLP) principles.[6][7]

Objective

To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, F%) of three different salt forms of 1-(3-pyridyl)piperazine (e.g., hydrochloride, citrate, maleate) following a single oral administration in a relevant animal model.

Experimental Design

A randomized, single-dose, three-way crossover design is the gold standard for this type of comparative study.[8]

  • Causality: Why a crossover design? This design is superior to a parallel study because each animal serves as its own control, receiving all three salt forms in a randomized order with a washout period in between. This approach significantly reduces inter-animal variability, which increases the statistical power of the results and allows for a smaller number of animals to be used, aligning with the 3Rs (Replacement, Reduction, Refinement) principles of animal research.[8]

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are a suitable and widely accepted model for preclinical pharmacokinetic studies.[8][9] The choice of animal model should ideally be one where the drug's metabolism is similar to that in humans.[10]

  • Group Size: A cohort of n=6-8 rats is typically sufficient to provide statistically meaningful data in a crossover design.

  • Washout Period: A washout period of at least 7 days between doses is recommended. The purpose of this period is to ensure that the drug from the previous administration is completely eliminated from the system before the next dose is given.[11]

Materials and Methodology

1. Test Articles and Dosing Formulation:

  • Synthesize and confirm the identity and purity (>98%) of 1-(3-pyridyl)piperazine hydrochloride, citrate, and maleate salts.

  • Dose Calculation: The dose should be based on the molar equivalent of the 1-(3-pyridyl)piperazine free base. For example, a 10 mg/kg dose of the free base would require calculating the equivalent mass of each salt form.

  • Vehicle: A simple aqueous vehicle like 0.5% methylcellulose in sterile water is often suitable. The solubility of each salt in the vehicle must be confirmed.

2. Dosing and Sample Collection:

  • Acclimatization: Animals should be acclimatized for at least one week before the study begins.[9]

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water, to minimize variability in gastric emptying and absorption.

  • Administration: Administer the calculated dose via oral gavage (p.o.). The oral route is chosen to assess the key variable influenced by salt form: absorption.

  • Blood Sampling: Collect serial blood samples (approx. 200 µL) from the tail vein or via a cannula at predefined time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. This schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug.

  • Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. Store the resulting plasma samples at -80°C until analysis.

Bioanalytical Method

A validated, sensitive, and specific bioanalytical method is crucial for the accurate quantification of 1-(3-pyridyl)piperazine in plasma.[12] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.

Step-by-Step Bioanalytical Workflow:

  • Sample Preparation: Thaw plasma samples on ice. Use a protein precipitation (PPT) method for sample cleanup. To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte). Vortex vigorously and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

  • Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from endogenous plasma components.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-daughter ion transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM) for quantification.

  • Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or ICH M10) for parameters including linearity, accuracy, precision, selectivity, recovery, and stability.[12][13]

Experimental_Workflow cluster_0 Phase 1 cluster_1 Phase 2 cluster_2 Phase 3 Dose1 Administer Salt Form A (Randomized) Sample1 Serial Blood Sampling (0-24h) Dose1->Sample1 Washout1 7-Day Washout Period Sample1->Washout1 Analysis Plasma Sample Processing & LC-MS/MS Analysis Sample1->Analysis Dose2 Administer Salt Form B (Randomized) Sample2 Serial Blood Sampling (0-24h) Dose2->Sample2 Washout2 7-Day Washout Period Sample2->Washout2 Sample2->Analysis Dose3 Administer Salt Form C (Randomized) Sample3 Serial Blood Sampling (0-24h) Dose3->Sample3 Sample3->Analysis Washout1->Dose2 Washout2->Dose3 PK_Calc Pharmacokinetic Analysis (NCA) Analysis->PK_Calc

Caption: Crossover design for the comparative PK study.

Part 3: Data Presentation and Interpretation

Pharmacokinetic parameters should be calculated for each animal for each salt form using non-compartmental analysis (NCA). The mean and standard deviation for each parameter should be presented in a clear, tabular format for easy comparison.

Table 1: Comparative Pharmacokinetic Parameters of 1-(3-pyridyl)piperazine Salt Forms (Hypothetical Data)

ParameterSalt Form A (e.g., HCl)Salt Form B (e.g., Citrate)Salt Form C (e.g., Maleate)
Cmax (ng/mL) 850 ± 1201150 ± 150650 ± 90
Tmax (h) 1.0 ± 0.250.5 ± 0.251.5 ± 0.5
AUC₀-t (ng·h/mL) 4200 ± 5504500 ± 6003800 ± 500
AUC₀-∞ (ng·h/mL) 4350 ± 5704650 ± 6203950 ± 520
t½ (h) 4.5 ± 0.84.3 ± 0.74.6 ± 0.9

Interpreting the Results:

  • Salt Form B (Citrate): In this hypothetical example, the citrate salt shows the highest Cmax and the shortest Tmax. This profile suggests the most rapid absorption, likely due to superior solubility and dissolution in the GI tract.

  • Salt Form A (HCl): The hydrochloride salt shows a balanced profile with good absorption.

  • Salt Form C (Maleate): The maleate salt displays a lower Cmax and a longer Tmax, indicating slower and possibly less complete absorption compared to the others.

  • AUC and t½: The Area Under the Curve (AUC) values are relatively similar for forms A and B, suggesting that while the rate of absorption differs, the overall extent of absorption (bioavailability) might be comparable. The elimination half-life (t½) should be independent of the salt form, as it reflects the drug's distribution and clearance once in systemic circulation. Similar t½ values across all groups serve as an internal validation of the data.

Conclusion

The selection of a salt form is a critical, data-driven decision in drug development. A well-designed comparative pharmacokinetic study, as outlined in this guide, provides the essential data to make an informed choice. By systematically evaluating how different counter-ions affect the absorption and overall exposure of 1-(3-pyridyl)piperazine, researchers can identify the optimal salt form that possesses the desired stability, manufacturability, and pharmacokinetic profile for advancement into further preclinical and clinical development.[3][13] This rigorous, scientific approach ensures that the chosen candidate has the best possible chance of becoming a safe and effective therapeutic agent.

References

  • Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?
  • U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Avari, M., & Bounos, D. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber. [Link]

  • Kumar, L., & Singh, A. (2018). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Various Authors. (2024). Physiochemical assessment of pharmaceutical salt forms.
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  • Sorf, A., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. PMC, NIH. [Link]

  • Various Authors. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species. Research and Reviews: Journal of Pharmacology and Toxicological Studies. [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES. [Link]

  • Simcyp. (2019). Computational Comparative Pharmacology Designing better drugs for animals and humans. [Link]

  • Jackson, C., et al. (n.d.). FDA Requirements for Preclinical Studies. [Link]

  • Valic, M. S., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. ResearchGate. [Link]

  • European Medicines Agency. (2002). Piperazine Summary Report (3). [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

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Validating 1-Pyridin-3-yl-piperazine as a Tool Compound for Neuronal Nitric Oxide Synthase (nNOS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and drug development, the identification and rigorous validation of selective tool compounds are paramount to unraveling the complexities of neuronal signaling and disease. This guide provides an in-depth, comparative framework for the validation of 1-Pyridin-3-yl-piperazine as a potential tool compound for inhibiting neuronal nitric oxide synthase (nNOS). Overproduction of nitric oxide by nNOS is implicated in a range of neuropathologies, making selective inhibitors invaluable for target validation and therapeutic development.[1][2][3]

While this compound is a known pharmacophore with broad applications in central nervous system (CNS) research, its specific utility as a selective nNOS inhibitor has not been extensively characterized.[4] This guide will therefore use it as a candidate molecule to illustrate the critical validation workflow, comparing its hypothetical performance against established nNOS inhibitors. The principles and protocols detailed herein are designed to ensure scientific integrity and provide a self-validating system for researchers.

The Rationale: Why Investigate this compound for nNOS?

Nitric oxide (NO) is a critical signaling molecule in the nervous system, but its overproduction by nNOS can lead to neurotoxicity, a key factor in neurodegenerative diseases and neuropathic pain.[2] Consequently, the development of small molecules that selectively inhibit nNOS over its endothelial (eNOS) and inducible (iNOS) isoforms is a significant therapeutic goal.[1][2] The pyridinylpiperazine scaffold is a common motif in CNS-active compounds, and various pyridine-containing molecules have been explored as inhibitors of nitric oxide synthases. This structural precedent provides a strong rationale for evaluating this compound as a potential nNOS-selective tool compound.

The Validation Workflow: A Multi-Pillar Approach

A credible tool compound must be thoroughly vetted to ensure that its biological effects are directly attributable to the modulation of the intended target. Our validation process is built on four pillars: Identity and Purity, Potency and Selectivity, Cellular Target Engagement, and Off-Target Profiling.

Validation_Workflow cluster_0 Pillar 1: Foundational Characterization cluster_1 Pillar 2: In Vitro Profiling cluster_2 Pillar 3: Cellular Validation cluster_3 Pillar 4: Specificity Assessment Purity Identity & Purity (LC-MS, NMR, >98%) Potency Potency vs. nNOS (Enzymatic Assay, IC50) Purity->Potency Selectivity Selectivity vs. eNOS/iNOS (Comparative IC50s) Potency->Selectivity >30-fold selectivity Target_Engagement Cellular Target Engagement (HEK293-nNOS, NO production) Selectivity->Target_Engagement Functional_Assay Functional Cellular Assay (Neuronal cell line, cGMP levels) Target_Engagement->Functional_Assay Off_Target Off-Target Profiling (Receptor Panel Screen) Functional_Assay->Off_Target

Caption: The Four-Pillar Validation Workflow for a Candidate Tool Compound.

Pillar 1: Identity and Purity Confirmation

Expertise & Experience: Before any biological assessment, the identity and purity of the compound batch must be unequivocally confirmed. Impurities can lead to misleading results, confounding data interpretation. Standard practice dictates a purity level of >98% for a reliable tool compound.

Trustworthiness: We employ orthogonal analytical methods to provide a self-validating assessment of the compound's quality.

Experimental Protocol: Compound Characterization

  • Procurement: this compound (CAS 67980-77-2) is procured from a reputable supplier.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight (Expected: 163.22 g/mol ) and assess purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To quantify purity, which should be ≥98%.

Property Specification Source
CAS Number 67980-77-2[5]
Molecular Formula C₉H₁₃N₃[6]
Molecular Weight 163.22 g/mol [6]
Purity ≥98%[5]

Pillar 2: In Vitro Potency and Selectivity

Expertise & Experience: The cornerstone of a tool compound's utility is its potency against the primary target and its selectivity over related proteins. For an nNOS inhibitor, it is critical to demonstrate significantly lower activity against eNOS and iNOS to avoid confounding cardiovascular and immunological effects, respectively.[2][3] A selectivity of at least 30-fold is a widely accepted benchmark for a quality chemical probe.[7]

Trustworthiness: By assaying the candidate compound against all three NOS isoforms in parallel under identical conditions, we ensure a robust and directly comparable selectivity profile.

Experimental Protocol: NOS Enzymatic Inhibition Assay

This protocol is adapted from commercially available NOS activity assay kits that measure the conversion of L-[³H]arginine to L-[³H]citrulline.[8]

  • Enzyme Source: Recombinant human nNOS, eNOS, and iNOS.

  • Reaction Buffer: Prepare a buffer containing all necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).

  • Compound Dilution: Prepare a serial dilution of this compound and comparator compounds.

  • Assay Procedure:

    • Incubate the respective enzyme with varying concentrations of the inhibitor.

    • Initiate the reaction by adding L-[³H]arginine.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and separate L-[³H]citrulline from unreacted L-[³H]arginine using cation exchange resin.

    • Quantify L-[³H]citrulline using a scintillation counter.

  • Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Comparative Data (Hypothetical)

Compound nNOS IC50 (nM) eNOS IC50 (nM) iNOS IC50 (nM) Selectivity (n/e) Selectivity (n/i)
This compound 1505,2508,10035-fold54-fold
Nω-Nitro-L-arginine (L-NNA) 25451,5001.8-fold60-fold
Compound 44 (from Literature) 121,2003,600100-fold300-fold

Note: Data for this compound is hypothetical. Data for comparators is representative of literature values.[2]

Pillar 3: Cellular Target Engagement and Functional Activity

Expertise & Experience: Demonstrating potency in a biochemical assay is necessary but not sufficient. A valuable tool compound must penetrate the cell membrane and engage its target in a physiological context.[9] We first confirm target engagement in an engineered cell line overexpressing nNOS, followed by a functional assay in a more biologically relevant neuronal cell line.

Trustworthiness: The two-step cellular validation provides a clear link between target engagement and a downstream functional consequence, strengthening the evidence for the compound's on-target mechanism of action.

Experimental Protocol: Cellular nNOS Activity Assay

This protocol is based on measuring nitrite, a stable NO metabolite, in the cell culture medium using the Griess reagent.[10]

  • Cell Line: HEK293T cells stably overexpressing rat nNOS (293T/nNOS).

  • Assay Procedure:

    • Plate 293T/nNOS cells in a 96-well plate.

    • Pre-incubate cells with varying concentrations of the test compounds for 1 hour.

    • Activate nNOS by adding a calcium ionophore (e.g., A23187).

    • Incubate for 2 hours.

    • Collect the supernatant and measure nitrite concentration using the Griess reagent.

  • Data Analysis: Calculate EC50 values for the inhibition of NO production.

Experimental Protocol: Functional Neuronal Assay (cGMP Measurement)

  • Cell Line: A neuronal cell line known to express nNOS (e.g., SH-SY5Y differentiated neurons).

  • Assay Procedure:

    • Culture and differentiate SH-SY5Y cells.

    • Pre-incubate cells with test compounds.

    • Stimulate nNOS activity with an appropriate agonist (e.g., NMDA).

    • Lyse the cells and measure intracellular cyclic guanosine monophosphate (cGMP) levels using a commercially available ELISA kit.

  • Data Analysis: Determine the concentration-dependent inhibition of cGMP production.

Comparative Cellular Data (Hypothetical)

Compound 293T/nNOS EC50 (µM) SH-SY5Y cGMP EC50 (µM)
This compound 1.22.5
Compound 44 0.20.5

Pillar 4: Off-Target Profiling

Expertise & Experience: The pyridinylpiperazine scaffold is known to interact with various CNS receptors, particularly serotonergic and dopaminergic receptors.[11] To ensure that the observed cellular phenotype is due to nNOS inhibition and not an off-target effect, it is crucial to screen the compound against a panel of relevant receptors and channels.

Trustworthiness: A broad off-target screen provides a transparent assessment of the compound's specificity and potential for confounding pharmacology, a critical aspect of validating a chemical probe.

Experimental Protocol: Receptor Panel Screening

  • Service: Submit the compound to a commercial service for broad receptor profiling (e.g., Eurofins SafetyScreen, CEREP BioPrint).

  • Panel: Select a panel that includes, at a minimum, common CNS GPCRs (serotonin, dopamine, adrenergic, muscarinic) and ion channels (hERG).

  • Concentration: Screen at a concentration at least 10-fold higher than the cellular EC50 (e.g., 10 µM).

  • Data Analysis: Identify any off-targets with >50% inhibition at the screening concentration. Follow up with full dose-response curves for any significant hits.

Hypothetical Off-Target Profile for this compound at 10 µM

Target % Inhibition Comment
5-HT1A Receptor 65%Potential off-target, requires follow-up Ki determination.
Dopamine D2 Receptor 45%Minor activity, likely not significant at on-target concentrations.
α1-Adrenergic Receptor 25%Not significant.
hERG Channel <10%Low risk of cardiotoxicity.

nNOS Signaling Pathway

nNOS_Pathway cluster_input Upstream Activation cluster_enzyme nNOS Catalysis cluster_output Downstream Effects cluster_inhibitor Point of Inhibition Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin nNOS_active Ca²⁺/Calmodulin-nNOS (active) Calmodulin->nNOS_active nNOS_inactive nNOS (inactive) nNOS_inactive->nNOS_active NO_Citrulline NO + L-Citrulline nNOS_active->NO_Citrulline L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylate Cyclase (sGC) NO_Citrulline->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Neurotransmission Synaptic Plasticity PKG->Physiological_Effects Tool_Compound This compound Tool_Compound->nNOS_active

Caption: Simplified Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway.

Conclusion and Recommendations

This guide outlines a rigorous, multi-faceted approach to validating a candidate molecule, this compound, as a tool compound for nNOS. Based on our hypothetical data, this compound demonstrates promising characteristics: nanomolar potency against nNOS, good selectivity over other NOS isoforms, and confirmed activity in cellular models.

However, the off-target screening revealed a potential interaction with the 5-HT1A receptor, which warrants further investigation. A full Ki determination at the 5-HT1A receptor is necessary. If the affinity is significant, a structurally related, inactive analog of this compound should be synthesized and used as a negative control in cellular experiments to confirm that the observed phenotype is indeed due to nNOS inhibition.

By adhering to this comprehensive validation framework, researchers can confidently select and utilize chemical probes, ensuring the generation of robust, reproducible, and meaningful data in the pursuit of novel therapeutics for neurological disorders.

References

  • Bunnelle, W. H., et al. (2014). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. Journal of Medicinal Chemistry, 57(15), 6394-6411. [Link]

  • European Federation for Medicinal Chemistry (EFMC). (n.d.). Validating Chemical Probes. [Link]

  • Jaffrey, S. R., & Snyder, S. H. (1995). Nitric oxide: a neural messenger. Annual review of cell and developmental biology, 11(1), 417-440. [Link]

  • Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. (2023). Journal of Biomolecular Structure & Dynamics, 41(8), 3607-3629. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536-541. [Link]

  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological reviews, 87(1), 315-424. [Link]

  • Del Carlo, S., & Gobbini, M. (2003). Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. Current Medicinal Chemistry, 10(16), 1585-1603. [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature chemical biology, 6(3), 159-161. [Link]

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A Senior Application Scientist's Guide to the Reproducibility of Synthesis and Bioactivity Data for 1-Pyridin-3-yl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Reproducibility in Preclinical Research

In the landscape of drug discovery and development, 1-Pyridin-3-yl-piperazine stands as a versatile scaffold. As a structural motif, the pyridinylpiperazine core is present in numerous biologically active compounds, from antipsychotics to antiretrovirals.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including neuropharmacology and anti-cancer research.[3] The journey from a promising molecule in a publication to a viable drug candidate, however, is fraught with challenges, the most fundamental of which is the reproducibility of published data.

This guide provides an in-depth analysis of the synthesis and bioactivity data for this compound and its close derivatives. We will dissect published methodologies, compare reported outcomes, and offer field-proven insights into the causal factors behind experimental variability. Our objective is to equip researchers, scientists, and drug development professionals with a critical framework for evaluating and reproducing published findings, thereby fostering a culture of scientific integrity and accelerating the path to discovery.

Part 1: Comparative Analysis of Synthetic Methodologies

The synthesis of 1-aryl-piperazines is a well-established field, yet subtle variations in reaction conditions can lead to significant discrepancies in yield, purity, and scalability. The most common approach involves the nucleophilic aromatic substitution (SNAr) reaction between a halopyridine and piperazine.

A prevalent synthetic strategy involves the reaction of a pyridine derivative, typically activated by an electron-withdrawing group (like a nitro group), with excess piperazine.[4] This approach leverages the increased electrophilicity of the pyridine ring to facilitate the nucleophilic attack by piperazine.

Representative Synthetic Protocol: SNAr Reaction

This protocol is a synthesized representation based on common methodologies for analogous compounds.[4]

Objective: To synthesize 1-(3-nitropyridin-2-yl)piperazine as a precursor, which can be subsequently modified to achieve the target this compound scaffold through reduction and other functional group interconversions.

Materials:

  • 2-chloro-3-nitropyridine

  • Piperazine (anhydrous)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Nucleophile: Add anhydrous piperazine (2.5 eq) to the solution. The use of excess piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

  • Reaction Execution: Stir the mixture at room temperature for 15 minutes, then heat to reflux (approximately 82°C) for 12 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the desired 1-(3-nitropyridin-2-yl)piperazine.

Workflow for SNAr Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: S N Ar Reaction cluster_2 Step 3: Work-up & Purification cluster_3 Final Product A 2-chloro-3-nitropyridine in Acetonitrile C Reflux at 82°C for 12h A->C Add Piperazine B Piperazine (2.5 eq) B->C D Solvent Evaporation C->D Cool & Concentrate E Column Chromatography D->E Purify F 1-(3-nitropyridin-2-yl)piperazine E->F

Caption: General workflow for synthesizing a pyridinylpiperazine precursor.

Data Comparison and Reproducibility Analysis
Synthetic RouteReactantsSolventTime (h)Yield (%)PurityReference
SNAr (Derivative)2-chloro-3-nitropyridine, PiperazineAcetonitrile12~65%Not Specified[4]
SNAr (Derivative)3,6-Dichloropyridazine, PiperazineEthanol4~85-95%Not Specified[5]
Buchwald-Hartwig1-boc-piperazine, Aryl halideTolueneNot SpecifiedGood to ExcellentNot Specified[6]

Causality and Field Insights:

  • Yield Discrepancies: The reported yields for similar SNAr reactions show significant variation (65% vs. 85-95%).[4][5] This variability can be attributed to several factors:

    • Purity of Reactants: The presence of water in piperazine or the solvent can drastically reduce yield. Anhydrous conditions are critical.

    • Reaction Scale: Yields often decrease upon scale-up due to inefficient heat and mass transfer.

    • Purification Method: The reported yield is highly dependent on the efficiency of the purification step. Losses during column chromatography or recrystallization can be substantial.

  • Alternative Routes: While SNAr is common, palladium-catalyzed methods like the Buchwald-Hartwig amination offer an alternative, particularly for less reactive aryl halides.[6] These methods often require careful optimization of ligands, bases, and temperature, introducing different sources of potential irreproducibility.

Trustworthiness through Self-Validation: To ensure reproducibility, any synthesis protocol must include a robust analytical validation of the final product.

  • Structural Confirmation: Use ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm the chemical structure. The reported spectral data in publications should be used as a benchmark.[7]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment. A well-developed HPLC method should be used to determine the purity of the synthesized compound, as impurities can significantly impact bioactivity results.[8][9]

Part 2: Comparative Analysis of Bioactivity Data

This compound and its derivatives have been investigated for various biological activities. Here, we focus on their potential as urease inhibitors, a target for treating infections caused by pathogens like Helicobacter pylori.[4]

Representative Bioassay Protocol: Urease Inhibition (Indophenol Method)

This protocol is based on the methodology described for evaluating pyridylpiperazine derivatives.[4]

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound derivatives against urease.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Thiourea (standard inhibitor)

  • 96-well microplate and reader (625 nm)

Step-by-Step Procedure:

  • Preparation: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 25 µL of jack bean urease solution and incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of urea solution. Continue incubation at 37°C for 10 minutes.

  • Color Development: Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent.

  • Measurement: After a 30-minute incubation at room temperature, measure the absorbance at 625 nm using a microplate reader.

  • Calculation: Calculate the percentage of inhibition relative to a control (without inhibitor). Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value.

Bioactivity Data Comparison: Urease Inhibition
CompoundScaffoldIC₅₀ (µM)Standard (Thiourea) IC₅₀ (µM)Reference
Derivative 5b 1-(3-nitropyridin-2-yl)piperazine2.0 ± 0.7323.2 ± 11.0[4]
Derivative 7e 1-(3-nitropyridin-2-yl)piperazine2.24 ± 1.6323.2 ± 11.0[4]
Precursor 3 1-(3-nitropyridin-2-yl)piperazine3.90 ± 1.9123.2 ± 11.0[4]

Causality and Field Insights:

  • Assay Conditions: The IC₅₀ value, a key measure of potency, is highly sensitive to assay conditions. Minor variations in pH, temperature, incubation time, or enzyme/substrate concentration can lead to different results. The lack of standardized protocols across labs is a major source of irreproducibility.

  • Enzyme Source and Purity: The source and purity of the urease enzyme can significantly impact its activity and, consequently, the measured inhibitory potential of a compound.

  • Compound Solubility: Poor solubility of test compounds can lead to artificially low potency measurements. It is crucial to ensure that the compound remains fully dissolved in the assay buffer at the tested concentrations.

Mechanism of Action: A Broader Perspective

The broader piperazine class of compounds is well-known for its anthelmintic properties, which are mediated through agonist effects on the inhibitory GABA (γ-aminobutyric acid) receptor in nematodes.[10][11][12] This leads to hyperpolarization of muscle cells, causing flaccid paralysis and expulsion of the parasite.[12] While this specific mechanism is for anthelmintic activity, it highlights the neuropharmacological potential inherent in the piperazine scaffold.

Signaling Pathway at the Nematode Neuromuscular Junction

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell GABA_vesicle GABA Vesicles GABA_R GABA Receptor (Cl- Channel) Paralysis Flaccid Paralysis GABA_R->Paralysis Cl- Influx & Hyperpolarization Piperazine Piperazine (Agonist) Piperazine->GABA_R Binds & Activates

Caption: Piperazine's mechanism of action at the nematode GABA receptor.

Conclusion: Navigating the Path to Reproducible Science

This guide demonstrates that while valuable data exists for the synthesis and bioactivity of this compound and its derivatives, researchers must approach published literature with a critical and analytical mindset. Reproducibility is not guaranteed; it is earned through meticulous attention to detail, robust validation, and a deep understanding of the causal factors that influence experimental outcomes.

For synthetic chemists, this means rigorously controlling reaction parameters and thoroughly characterizing products. For biologists and pharmacologists, it requires the standardization of assay protocols and a critical evaluation of all reagents. By embracing these principles of scientific integrity, the research community can build a more reliable foundation of knowledge, ensuring that promising compounds like this compound can be advanced with greater confidence and efficiency.

References

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  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors . (2024-03-13). PubMed Central. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PubMed Central. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Pyridin-3-yl-piperazine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-Pyridin-3-yl-piperazine, ensuring the protection of personnel and the environment. Our commitment to scientific excellence necessitates a rigorous approach to waste management, transforming a procedural necessity into a cornerstone of laboratory safety and corporate responsibility.

Understanding the Hazard Profile of this compound

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a thorough analysis of its constituent moieties—pyridine and piperazine—and structurally similar compounds allows for a comprehensive hazard assessment.

  • Piperazine and its derivatives are known to cause severe skin burns and eye damage.[1][2] They can also cause allergic skin reactions and may lead to sensitization upon inhalation.[2]

  • Pyridine-containing compounds are generally flammable and harmful if swallowed, inhaled, or in contact with skin.[3][4] Pyridine itself is considered a hazardous waste by the Environmental Protection Agency (EPA).[5][6][7]

Based on this, this compound should be handled as a hazardous substance with the potential to cause skin and eye irritation, sensitization, and toxicity upon ingestion or inhalation.

Table 1: Hazard Profile Summary

Hazard ClassificationDescriptionPrimary Sources
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.SDS for Piperazine and Pyridine derivatives[1][8][9]
Serious Eye Damage/Irritation Causes serious eye irritation and potential for severe damage.SDS for Piperazine and Pyridine derivatives[1][8][9]
Respiratory/Skin Sensitization May cause an allergic skin reaction or asthma-like symptoms if inhaled.SDS for Piperazine[2]
Acute Toxicity (Oral) Harmful if swallowed.SDS for Pyridine[3]

Step-by-Step Disposal Protocol for this compound

Adherence to a stringent, step-by-step disposal protocol is paramount to ensuring safety and regulatory compliance. The following procedure is designed to provide clear, actionable guidance for laboratory personnel.

Personal Protective Equipment (PPE) - The First Line of Defense

Before handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

  • Skin Protection: Chemical-resistant gloves (nitrile or neoprene) and a lab coat are mandatory. Ensure gloves are inspected for integrity before use.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is essential. All handling of the solid or solutions should ideally be performed within a certified chemical fume hood.

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a fundamental principle of laboratory safety. It prevents potentially violent reactions and ensures that waste streams are managed appropriately.

  • Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, irritant, harmful).

  • Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents or strong acids to prevent exothermic and potentially hazardous reactions.[8]

Decontamination Procedures: Ensuring a Clean Workspace

Thorough decontamination of all surfaces and equipment that have come into contact with this compound is crucial to prevent cross-contamination and accidental exposure.

  • Equipment: Non-disposable equipment should be rinsed with a suitable organic solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. The solvent rinse should be collected as hazardous waste.

  • Work Surfaces: Clean the work area with an appropriate solvent and then with soap and water. All cleaning materials (e.g., absorbent pads, wipes) must be disposed of as hazardous waste.

Spill Management: A Rapid and Controlled Response

In the event of a spill, a calm and methodical response is necessary to mitigate the hazard.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, and if the spill is in a fume hood, keep it running.

  • Containment and Absorption: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.

  • Collection and Disposal: Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container. Clean the spill area as described in the decontamination procedures.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's established protocols.

Final Disposal: Adherence to Regulatory Mandates

The ultimate disposal of this compound waste must be conducted in strict accordance with all local, state, and federal regulations.

  • Waste Characterization: This compound would likely be classified as a hazardous waste. Depending on the formulation and any solvents used, it may fall under EPA hazardous waste codes such as F005 (for spent non-halogenated solvents, if pyridine was used as a solvent) or D038 (for wastes exhibiting the toxicity characteristic for pyridine).[6][7][10]

  • Licensed Disposal Contractor: All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[11] Never discharge chemical waste down the drain or dispose of it in regular trash.[11]

  • Incineration: The recommended method for the disposal of pyridine-containing waste is high-temperature incineration in a licensed facility equipped with appropriate emission controls.[5]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generation ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe segregation 2. Segregate Waste (Designated, Labeled Container) ppe->segregation decontamination 3. Decontaminate Equipment & Surfaces segregation->decontamination spill_check Spill Occurred? decontamination->spill_check spill_management 4. Execute Spill Management Protocol spill_check->spill_management Yes storage 5. Store Waste Securely (Ventilated, Secondary Containment) spill_check->storage No spill_management->storage disposal_request 6. Arrange for Disposal (Contact EHS/Contractor) storage->disposal_request end End: Compliant Disposal disposal_request->end

Caption: A logical workflow for the safe disposal of this compound.

By internalizing and consistently applying these procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of a world-class research organization.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine.
  • Benchchem. (2025). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE.
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  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
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  • Fisher Scientific. (2025). Safety Data Sheet 1-(5-Methylpyridin-2-yl)piperazine.
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  • ChemicalBook. (2025). 1-(4-Pyridyl)piperazine - Safety Data Sheet.
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  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
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Navigating the Synthesis of 1-Pyridin-3-yl-piperazine: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Senior Application Scientist's Protocol for Researchers in Drug Development

The synthesis and application of novel compounds are the lifeblood of pharmaceutical innovation. Among these, 1-Pyridin-3-yl-piperazine stands as a versatile building block in medicinal chemistry.[1] However, its utility is matched by a clear hazard profile that necessitates a robust and uncompromising approach to laboratory safety. This guide provides essential, experience-driven protocols for the safe handling of this compound, with a focus on the correct selection and use of Personal Protective Equipment (PPE), operational procedures, and disposal.

Hazard Profile of this compound

Before any handling, a thorough understanding of the hazards is critical. Based on available safety data for this compound and structurally related compounds, the primary risks are:

  • Skin Irritation: The compound is classified as a skin irritant.[2][3]

  • Serious Eye Irritation: Direct contact can cause serious eye irritation.[3]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[3][4]

Given these hazards, a multi-layered PPE strategy is not just recommended, but essential for ensuring personal safety.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.Provides robust chemical resistance against pyridine and piperazine derivatives.[5][6]
Eye and Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.Protects against splashes and fumes that can cause serious eye irritation.[3][7]
Skin and Body Protection A chemical-resistant lab coat. For larger quantities or increased risk of exposure, consider a PVC apron or a full protective suit.Protects skin from accidental contact.[8]
Respiratory Protection All handling of solid this compound should be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[5][6] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[7]Fumes and dust can cause respiratory irritation.[3][9]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a certified chemical fume hood? start->fume_hood weighing Weighing solid material? fume_hood->weighing Yes respirator Use NIOSH-approved respirator fume_hood->respirator No splash_risk Risk of splashing? weighing->splash_risk Yes gloves_goggles_coat Minimum PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat splash_risk->gloves_goggles_coat No face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with experiment gloves_goggles_coat->end face_shield->gloves_goggles_coat respirator->weighing

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Pyridin-3-yl-piperazine
Reactant of Route 2
Reactant of Route 2
1-Pyridin-3-yl-piperazine

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